molecular formula C6H5ClN4 B014120 6-Chloro-9-methylpurine CAS No. 2346-74-9

6-Chloro-9-methylpurine

Cat. No.: B014120
CAS No.: 2346-74-9
M. Wt: 168.58 g/mol
InChI Key: UEZNSCCMEMUEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-methylpurine, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZNSCCMEMUEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178012
Record name 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-74-9
Record name 6-Chloro-9-methylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-9-methylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-methyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-9-methylpurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Chloro-9-methylpurine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-9-methylpurine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a synthetically derived heterocyclic compound belonging to the purine family. While not a naturally occurring molecule, it has established itself as a cornerstone intermediate in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chlorine atom at the C6 position of the purine scaffold, which serves as a versatile chemical handle for introducing a wide array of functional groups. This reactivity allows chemists to systematically modify the purine core, generating extensive libraries of novel compounds for biological screening. Researchers in drug development frequently utilize this compound as a key starting material for the synthesis of potential therapeutics, including kinase inhibitors, antiviral agents, and novel central nervous system modulators.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and critical role in the development of new medicines.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyrimidine ring fused to an imidazole ring, which is the characteristic purine core. A chloro group is substituted at the C6 position, and a methyl group is attached to the N9 nitrogen atom.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₅ClN₄[3][4]
Molecular Weight 168.58 g/mol [3][4]
CAS Number 2346-74-9[3]
Appearance Pale yellow or off-white solid[1][5]
Melting Point 129-134 °C[5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5]
SMILES CN1C=NC2=C1N=CN=C2Cl[3][6]
InChIKey UEZNSCCMEMUEMO-UHFFFAOYSA-N[3]

Spectroscopic and Analytical Profile

The identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques. The following data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a primary tool for structural confirmation. The spectrum is simple and distinctive, showing the methyl protons and the two aromatic protons on the purine ring system.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
9.15Singlet1HPurine H-2[1]
8.72Singlet1HPurine H-8[1]
3.72Singlet3HN9-CH₃[1]
Solvent: DMSO-d₆
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent protonated molecular ion [M+H]⁺.

  • ESI-MS: m/z 169.1 [M+H]⁺[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include C=N stretching within the purine ring, C-H stretching from the methyl and aromatic groups, and C-Cl stretching. While specific peak data is not consistently reported across general databases, its parent compound, 6-chloropurine, shows characteristic absorptions that would be similar.[7]

Synthesis and Reaction Mechanism

This compound is most commonly synthesized via the direct methylation of 6-chloropurine. The reaction proceeds through the deprotonation of the purine N9-H by a strong base, followed by nucleophilic attack of the resulting purine anion on an electrophilic methyl source like iodomethane.

synthesis_workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process reactant1 6-Chloropurine step1 Deprotonation: 6-Chloropurine reacts with NaH in anhydrous THF at 0°C. reactant1->step1 reactant2 Sodium Hydride (NaH) reactant2->step1 reactant3 Iodomethane (CH₃I) step2 Methylation: Iodomethane is added, and the reaction proceeds at room temperature. reactant3->step2 step1->step2 Forms purine anion step3 Work-up & Purification: Aqueous work-up followed by extraction and column chromatography. step2->step3 product Product: This compound step3->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

This protocol is adapted from established literature procedures.

Materials:

  • 6-chloro-9H-purine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Iodomethane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloro-9H-purine (e.g., 3.00 g, 20.0 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the resulting solution to 0°C using an ice bath. Add 60% sodium hydride (e.g., 1.2 g, 30.0 mmol) in small portions. Stir the mixture at 0°C for 30 minutes. Causality Note: Performing this step at 0°C controls the exothermic reaction of NaH with the solvent and substrate, preventing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

  • Methylation: Slowly add iodomethane (e.g., 2.82 g, 20.0 mmol) to the reaction mixture. Remove the ice bath and continue stirring for 1 hour at room temperature. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, carefully dilute the reaction mixture with water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20% ethyl acetate in petroleum ether) to yield this compound as a white or pale yellow solid.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the C6-Cl bond. This position is electron-deficient due to the electron-withdrawing nature of the purine ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward displacement of the chloride ion by a wide range of nucleophiles.

reactivity Reactivity of this compound cluster_nucleophiles Nucleophiles (Nu-H) cluster_products 6-Substituted Purine Derivatives start This compound prod1 6-Amino-9-methylpurines start->prod1 + R-NH₂ (SₙAr) prod2 6-Alkoxy-9-methylpurines start->prod2 + R-OH / Base (SₙAr) prod3 6-Thio-9-methylpurines start->prod3 + R-SH / Base (SₙAr) prod4 6-Aryl/Alkyl-9-methylpurines start->prod4 + Ar-B(OH)₂ (Suzuki Coupling) nuc1 Amines (R-NH₂) nuc2 Alcohols (R-OH) / Alkoxides nuc3 Thiols (R-SH) / Thiolates nuc4 Organometallics (e.g., for C-C coupling)

Caption: Key SNAr and coupling reactions of this compound.

This versatile reactivity profile makes it a crucial building block in drug discovery:

  • Antiviral Agents: It has been used to synthesize nucleoside analogues evaluated for activity against viruses like SARS-CoV. The purine core mimics natural nucleobases, while modifications at the C6 position can modulate enzyme binding and biological activity.[8]

  • Anticancer Agents: The 6-chloropurine scaffold is a precursor to compounds with antileukemic properties.[9] For example, substitution at the C6 position can lead to compounds that interact with cellular pathways involved in cancer cell proliferation.[10]

  • Kinase Inhibitors: Many protein kinases bind to ATP, a natural purine. By modifying the this compound core, chemists can design molecules that compete with ATP for the kinase binding site, thereby inhibiting its function. This is a major strategy in modern cancer therapy.[2]

  • CNS Agents: A series of 6-(alkylamino)-9-alkylpurines derived from 6-chloropurines were synthesized and evaluated as potential antipsychotic agents by studying their ability to antagonize dopamine agonist effects.[11]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[3][5]

    • H315: Causes skin irritation[3][5]

    • H319: Causes serious eye irritation[3][5]

    • H335: May cause respiratory irritation[5]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).[5]

References

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information.
  • Sartorelli, A. C., et al. (1961). Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. Journal of Pharmacology and Experimental Therapeutics, 134, 123-8.
  • Ikejiri, M., & Saijo, M. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 18(15), 4445-4447.
  • ChemSynthesis. (n.d.). 6-chloro-9-methyl-9H-purine.
  • SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[1H NMR].
  • SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[13C NMR].
  • Ikejiri, M., et al. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.
  • PubChem. (n.d.). 6-chloropurine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Chloropurine - 4.3 IR Spectra. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Chloropurine.
  • Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 35(1), 207-215.
  • Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed.
  • Robins, M. J., et al. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
  • Szarka, S., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
  • Kelley, J. L., et al. (1997). 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents. Journal of Medicinal Chemistry, 40(22), 3659-3666.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 6-Chloro-9-methylpurine

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone of countless therapeutic agents. Among its many derivatives, this compound stands out not as an end-product, but as a pivotal intermediate and a highly versatile building block.[1] Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of purine analogues. These derivatives are frequently explored as kinase inhibitors, antiviral agents, and modulators of other critical biological pathways.[2][3] This guide provides an in-depth examination of the reliable synthesis and rigorous characterization of this compound, offering field-proven insights for researchers and scientists in the field.

Part 1: Strategic Synthesis of this compound

The most prevalent and efficient strategy for synthesizing this compound involves the direct methylation of 6-chloropurine. This approach is favored due to the commercial availability and stability of the starting material. The core of this synthesis is a nucleophilic substitution reaction where a deprotonated purine ring attacks a methylating agent.

The Underlying Chemistry: Causality and Mechanistic Insights

The synthesis hinges on the acidic nature of the N-H proton on the imidazole portion of the purine ring.

  • The Precursor: 6-Chloropurine : The journey begins with 6-chloropurine, a derivative typically synthesized from the naturally occurring purine, hypoxanthine. The transformation of hypoxanthine to 6-chloropurine is achieved through chlorination, commonly using reagents like phosphoryl chloride (POCl₃), often in the presence of a non-reactive organic base such as N,N-dimethylaniline.[4][5][6] This precursor provides the essential purine core and the reactive chloro-handle for subsequent modifications.

  • Deprotonation is Key : To render the 6-chloropurine nucleophilic for methylation, a strong base is required. Sodium hydride (NaH) is an exemplary choice as it irreversibly deprotonates the purine, generating a purine anion and hydrogen gas, which simply evolves from the reaction mixture. This step is critical; without it, the nitrogen is not sufficiently nucleophilic to react with the methylating agent.

  • The Methylation Step & Regioselectivity : With the purine anion formed, a suitable methylating agent, such as iodomethane (CH₃I), is introduced.[7] The iodide is an excellent leaving group, facilitating the Sₙ2 reaction. A crucial consideration in purine alkylation is regioselectivity. The anion has electron density on both the N7 and N9 nitrogens, leading to a potential mixture of 7-methyl and 9-methyl isomers.[8] However, under standard conditions using a strong base and an aprotic solvent like tetrahydrofuran (THF), the N9-methylated product is predominantly formed due to a combination of thermodynamic and steric factors.[7][8] The choice of solvent and base can significantly influence the N7/N9 ratio.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the common precursor, hypoxanthine, to the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction: N9-Methylation cluster_purification Work-up & Purification Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, N,N-dimethylaniline Chloropurine_Main 6-Chloropurine Deprotonation Deprotonation (Purine Anion Formation) Chloropurine_Main->Deprotonation NaH in anhydrous THF Methylation SN2 Attack Deprotonation->Methylation Add Iodomethane (CH₃I) Product This compound Methylation->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials:

  • 6-Chloropurine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Iodomethane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Petroleum ether (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloropurine (1.0 eq). Add anhydrous THF to create a suspension.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes. The mixture may become clearer as the sodium salt of the purine forms.

  • Methylation: Slowly add iodomethane (1.0 eq) dropwise via syringe to the cooled suspension. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and petroleum ether. The product spot should be less polar than the starting material.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[7] Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 20% ethyl acetate) to isolate the pure this compound as a white to pale yellow solid.[7]

Part 2: Rigorous Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Characterization Workflow Diagram

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) Confirmation Confirmed Structure & Purity NMR->Confirmation MS Mass Spectrometry (ESI-MS) MS->Confirmation IR IR Spectroscopy IR->Confirmation HPLC HPLC HPLC->Confirmation TLC TLC TLC->Confirmation MP Melting Point MP->Confirmation Product Synthesized Product Product->NMR Analysis Product->MS Analysis Product->IR Analysis Product->HPLC Analysis Product->TLC Analysis Product->MP Analysis

Caption: A multi-faceted approach to product characterization.

Spectroscopic and Physical Data

The following data provides a benchmark for successful synthesis.

Physical Properties

Property Observation
Appearance White to Pale Yellow Solid
Melting Point 129-134 °C[9]
Molecular Formula C₆H₅ClN₄[10]

| Molecular Weight | 168.58 g/mol [10] |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule is observed.

Analysis Expected m/z Observed m/z

| ESI-MS | [M+H]⁺: 169.03 | ~169.1[7] |

¹H NMR Spectroscopy Proton NMR is one of the most powerful tools for confirming the structure, showing the distinct protons of the methyl group and the purine ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.75 Singlet (s) 1H Purine H-2 or H-8
~8.60 Singlet (s) 1H Purine H-8 or H-2
~3.85 Singlet (s) 3H N9-CH₃

(Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly. The assignment of H-2 and H-8 is often interchangeable without further 2D NMR experiments)

¹³C NMR Spectroscopy Carbon NMR provides evidence for the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~152.5 C-6
~152.0 C-2
~151.0 C-4
~144.0 C-8
~131.5 C-5
~33.5 N9-CH₃

(Note: Predicted values; actual shifts are solvent-dependent)

Infrared (IR) Spectroscopy IR spectroscopy helps to identify the functional groups present and provides a unique fingerprint for the molecule.

Wavenumber (cm⁻¹) Vibration Type Bond
3100-3000 Aromatic C-H Stretch C-H
2950-2850 Aliphatic C-H Stretch C-H (CH₃)
1600-1450 Ring Stretching C=N, C=C
~1250 In-plane bending C-H

| Below 800 | C-Cl Stretch | C-Cl |

Chromatography

Technique Purpose Typical Conditions
TLC Reaction monitoring, purity check Silica gel plate, eluent: 20-40% Ethyl Acetate/Petroleum Ether

| HPLC | Final quantitative purity assessment | C18 column, mobile phase: Acetonitrile/Water gradient[8][11] |

Conclusion

The synthesis and characterization of this compound represent a foundational process in modern synthetic and medicinal chemistry. The direct N9-methylation of 6-chloropurine is a robust and reliable method, providing high yields of the desired isomer when reaction conditions are carefully controlled. Rigorous characterization using a combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques is essential to validate the structure and ensure the high purity required for subsequent synthetic transformations. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to confidently produce and verify this critical chemical intermediate, paving the way for the discovery of novel therapeutic agents.

References

  • Title: Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers Source: PMC - NIH URL:[Link]
  • Title: 6-chloropurine - US2832781A Source: Google Patents URL
  • Title: Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use Source: PMC - NIH URL:[Link]
  • Title: 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 Source: PubChem URL:[Link]
  • Title: Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline Source: ScholarsArchive@OSU URL:[Link]
  • Title: US4405781A - Method for preparing salts of 6-chloropurine Source: Google Patents URL
  • Title: Synthesis of 6-chloropurine hydrochloride Source: PrepChem.com URL:[Link]
  • Title: Infrared Spectroscopy Source: Michigan St

Sources

Harnessing the Versatility of 6-Chloro-9-methylpurine as a Core Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract: The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Among the vast array of purine derivatives, 6-chloro-9-methylpurine stands out as a particularly valuable and versatile synthetic intermediate.[3] Its strategic placement of a reactive chlorine atom at the C6 position, coupled with the defined regiochemistry of the N9-methyl group, provides a robust platform for the systematic elaboration of the purine core. This guide offers a technical exploration of this compound, detailing its synthesis, key chemical transformations, and strategic application in the development of biologically active molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

The Strategic Importance of the Purine Scaffold

Purines, heterocyclic aromatic compounds consisting of a pyrimidine ring fused to an imidazole ring, are fundamental to life as components of nucleic acids (adenine and guanine).[1] This inherent biological relevance has made purine analogs a fertile ground for drug discovery.[2] By modifying the purine core, medicinal chemists can design molecules that interact with a wide range of biological targets, including enzymes and receptors, often by mimicking endogenous purines.[4] The clinical success of drugs like 6-mercaptopurine (anticancer) and acyclovir (antiviral) underscores the therapeutic potential of this chemical class.[4][5]

The utility of a synthetic intermediate is defined by its accessibility and the predictability of its reactions. This compound excels in both regards. The C6-chloro group is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups. The N9-methyl group prevents undesired reactions at this position and often enhances solubility and metabolic stability in final compounds.

Synthesis of this compound: A Question of Regioselectivity

The primary challenge in synthesizing N9-alkylated purines is controlling the regioselectivity of the alkylation reaction, as alkylation can occur at both the N9 and N7 positions of the imidazole ring.[6][7] While various methods exist, direct methylation of 6-chloropurine often yields a mixture of N9 and N7 isomers, necessitating chromatographic separation.

A common synthetic approach involves the reaction of 6-chloropurine with a methylating agent in the presence of a base. The choice of solvent and base can influence the N9/N7 ratio, but achieving complete selectivity can be difficult.

Illustrative Synthetic Workflow

Below is a diagram illustrating the common challenge in the synthesis of this compound.

synthesis_workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Products 6-Chloropurine reagents Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., DMF) 6-Chloropurine->reagents Reacts with N9_isomer This compound (Desired Product) reagents->N9_isomer Forms mixture N7_isomer 6-Chloro-7-methylpurine (Isomeric Impurity) reagents->N7_isomer Forms mixture

Caption: Synthesis of this compound often yields a mixture of N9 and N7 isomers.

Protocol: Methylation of 6-Chloropurine

The following protocol is a representative example for the synthesis of this compound. Note: Yields and isomer ratios can vary.

Materials:

  • 6-Chloropurine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of 6-chloropurine (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of N9 and N7 isomers, is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.[8]

Key Reactions: The SNAr Manifold

The electron-withdrawing character of the purine ring system activates the C6 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of this compound's utility, enabling the introduction of diverse functionalities.

snar_manifold cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start This compound Amine Amine (R₂NH) Start->Amine + Base Alkoxide Alkoxide (R-O⁻) Start->Alkoxide + Base Thiol Thiol (R-SH) Start->Thiol + Base Product_N 6-Amino-9-methylpurine (Adenine derivative) Amine->Product_N Product_O 6-Alkoxy-9-methylpurine Alkoxide->Product_O Product_S 6-Thio-9-methylpurine Thiol->Product_S

Caption: SNAr reactions of this compound with various nucleophiles.

A. Amination: Access to Adenine Derivatives

The reaction with primary or secondary amines is one of the most common transformations, yielding a wide range of N6-substituted adenine analogs. These are frequently explored as kinase inhibitors and cell signaling modulators.

Protocol: General Amination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or isopropanol.

  • Add the desired amine (1.1 - 1.5 eq).

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl byproduct.[9]

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Causality Insight: The use of a hindered, non-nucleophilic base like DIPEA is critical. It effectively neutralizes the generated acid without competing with the primary amine nucleophile, thus preventing side reactions and maximizing the yield of the desired product.[9]

B. O- and S-Nucleophiles: Crafting Hypoxanthine and Thiopurine Analogs

Reactions with alkoxides or thiols provide access to 6-alkoxy and 6-alkylthio derivatives, respectively. These are important intermediates for compounds targeting enzymes involved in purine metabolism.[10]

Protocol: General Thiolation

  • To a solution of the desired thiol (R-SH, 1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to generate the thiolate nucleophile in situ.

  • Stir for 15-30 minutes, then add a solution of this compound (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-6 hours).

  • Quench the reaction carefully with water and extract with an organic solvent.

  • Purify via standard methods.

Table 1: Representative SNAr Reactions and Conditions

Nucleophile (Nu-H)Reagents/ConditionsProduct TypeTypical Yield (%)
MorpholineDIPEA, n-BuOH, 120 °C6-Morpholinopurine85-95%
BenzylamineK₂CO₃, DMF, 80 °C6-Benzylaminopurine80-90%
Sodium MethoxideCH₃OH, reflux6-Methoxypurine>90%
ThiophenolK₂CO₃, DMF, RT6-Phenylthiopurine85-95%

Application in Medicinal Chemistry: A Case Study

The true power of this compound is demonstrated in its application in multi-step syntheses of complex, biologically active molecules. While specific examples directly using the 9-methyl variant can be proprietary, the general strategy is widely applicable. For instance, the synthesis of various cyclin-dependent kinase (CDK) inhibitors often starts from a 6-chloropurine derivative.

Let's consider a hypothetical synthesis of an N6,N9-disubstituted purine, a common motif in kinase inhibitors, starting from 6-chloropurine. The initial N9-alkylation to install the methyl group would be followed by a C6-amination.

Synthetic Pathway to a Kinase Inhibitor Scaffold

drug_synthesis Start 6-Chloropurine Step1_reagent 1. CH₃I, K₂CO₃ 2. Separation Intermediate This compound Step1_reagent->Intermediate Step 1: Regioselective Methylation Step2_reagent R-NH₂ (e.g., Cyclopropylamine) DIPEA, n-BuOH Final N⁶-Cyclopropyl-9-methyl- 9H-purin-6-amine (Kinase Inhibitor Scaffold) Step2_reagent->Final Step 2: SₙAr Amination

Caption: A strategic two-step synthesis of a kinase inhibitor scaffold.

This pathway highlights the logical flow: first, establishing the stable N9-substituent, and second, using the reactive C6-chloro handle to introduce the diversity element (in this case, a cyclopropylamine), which would be crucial for tuning binding affinity and selectivity for the target kinase.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a reliable and versatile entry point into a vast chemical space of purine analogs. Its predictable reactivity, centered on the SNAr displacement of the C6-chloride, allows for the systematic and efficient synthesis of libraries of compounds for biological screening. A thorough understanding of its synthesis and reactivity empowers drug discovery teams to rapidly design and execute synthetic routes toward novel therapeutic agents. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the development of next-generation purine-based medicines.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
  • Purine Synthesis for Research. (n.d.). BOC Sciences.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (n.d.). PubMed.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PMC - NIH.
  • A Highly Selective and Efficient Access to N-9 Alkylated Purine Derivatives via Radical SRN1 Chemistry. (1994). Marcel Dekker, Inc.
  • Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central.
  • Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (n.d.). PMC - NIH.
  • Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (n.d.). PMC - NIH.
  • Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. (n.d.). Journal of the American Chemical Society.
  • 6-Chloropurine (6-Chloro-9H-purine)
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • 6-chloro-9-methyl-9H-purine - 2346-74-9, C6H5ClN4, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (n.d.).
  • This compound. (n.d.). Seven Chongqing Chemdad Co.
  • Direct Regioselective C-H Cyan
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.
  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. (2021). PubMed.
  • Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. (n.d.).
  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estim

Sources

An In-depth Technical Guide to Investigating the Mechanism of Action of 6-Chloro-9-methylpurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history of application in oncology and virology.[1][2] These molecules, by mimicking the structure of endogenous purines, can interfere with essential cellular processes such as DNA and RNA synthesis, leading to therapeutic effects.[3][4] The compound 6-Chloro-9-methylpurine and its derivatives are a class of synthetic purine analogs whose therapeutic potential is an active area of investigation.[5] The addition of a chloro group at the 6-position and a methyl group at the 9-position of the purine core creates a unique chemical entity that may offer novel biological activities.[6][7] Understanding the precise mechanism of action (MoA) of these analogs is paramount for their translation into effective and safe therapeutics.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously elucidate the MoA of this compound analogs. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, ensuring a self-validating and robust investigative process. Our approach is structured to systematically narrow down the biological effects from a cellular level to a specific molecular target and its downstream signaling pathways.

Part 1: Initial Phenotypic Screening and Target Class Identification

The initial phase of any MoA investigation is to characterize the compound's effect on whole cells. This phenotypic screening provides the critical first clues to the underlying mechanism.

Cellular Viability and Proliferation Assays

The first question to answer is whether the this compound analogs affect cell survival and growth. A panel of cancer cell lines from different tissue origins should be selected for initial screening.

Experimental Protocol: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Resazurin Addition: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

The IC50 values for a series of this compound analogs across different cell lines should be summarized in a table for easy comparison.

AnalogCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
CMP-15.210.83.1
CMP-21.54.30.9
CMP-3>100>100>100

This table provides a clear overview of the potency and selectivity of the analogs.

Cell Cycle Analysis

If the analogs inhibit cell proliferation, the next logical step is to determine if this is due to an arrest at a specific phase of the cell cycle.[8] Flow cytometry is the standard method for this analysis.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Treatment: Treat cells with the analog at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in a specific phase (e.g., G1 or G2/M) is a strong indicator of interference with cell cycle progression.[9] Many purine analogs are known to cause S-phase arrest by inhibiting DNA synthesis.[2]

Apoptosis Assays

To distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, it is crucial to assess whether the compounds induce apoptosis (programmed cell death).[10]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Treatment: Treat cells with the analog at 1x and 5x its IC50 concentration for a relevant time period (e.g., 48 hours).

  • Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[8][9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[11]

An increase in the Annexin V positive population indicates the induction of apoptosis.[11]

Hypothesis Generation: Targeting the Cell Cycle Machinery

If the phenotypic screening reveals a consistent G1 or G2/M phase arrest, it strongly suggests that the this compound analogs may be targeting the cell cycle machinery.[12][13] A primary and well-validated class of targets that regulate cell cycle progression are the Cyclin-Dependent Kinases (CDKs).[14][15] Therefore, a primary hypothesis would be that these analogs are CDK inhibitors.

G cluster_phenotype Phenotypic Observations cluster_hypothesis Hypothesis Prolif Inhibition of Proliferation CCA Cell Cycle Arrest (G1 or G2/M) Prolif->CCA suggests Apoptosis Induction of Apoptosis CCA->Apoptosis can lead to Target Target is a key regulator of the cell cycle CCA->Target points to CDK Primary Candidate: Cyclin-Dependent Kinases (CDKs) Target->CDK

Caption: Logical flow from phenotypic observations to a primary hypothesis.

Part 2: Target Identification and Validation

With a working hypothesis, the next phase is to identify and validate the specific molecular target(s) of the this compound analogs.[16][17][18] A multi-pronged approach combining direct and indirect methods is recommended for robustness.

Affinity-Based Target Identification

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[19][20]

Experimental Protocol: Biotin-tagged Probe Pull-down

  • Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag. It is crucial to choose a linker attachment point that does not disrupt the compound's activity, which should be confirmed by bioactivity assays.

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

  • Incubation: Incubate the biotinylated probe with the cell lysate. As a control, a competition experiment should be run in parallel where the lysate is pre-incubated with an excess of the untagged, active compound.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.[19]

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the captured proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe lane but are absent or reduced in the competition control lane. These bands can be excised and identified by mass spectrometry (LC-MS/MS).

Label-Free Target Identification

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[20] Cells are treated with the compound or vehicle, heated to various temperatures, and the remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry. The target protein will show a shift to higher melting temperatures in the presence of the compound.

  • Drug Affinity Responsive Target Stability (DARTS): This method involves treating a cell lysate with the compound, followed by digestion with a protease.[19] The target protein, stabilized by the compound, will be more resistant to proteolysis compared to its unbound state. The difference in digestion patterns can be analyzed by SDS-PAGE or mass spectrometry.

Target Validation with Genetic Approaches

Once candidate targets are identified, their role in the compound's activity must be validated. This is typically achieved by reducing the expression of the candidate target protein in cells and observing if this confers resistance to the compound.

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect a sensitive cell line with siRNA specifically targeting the candidate protein (e.g., a specific CDK). A non-targeting control siRNA should be used in parallel.

  • Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blot.

  • Viability Assay: Treat the knockdown and control cells with a dose-response of the this compound analog.

  • Data Analysis: If the knockdown of the target protein results in a rightward shift of the dose-response curve (i.e., an increase in the IC50), it validates that the compound's cytotoxicity is mediated through this target.

G cluster_workflow Target Identification & Validation Workflow cluster_id Identification cluster_val Validation Start Start with Active Analog Affinity Affinity-Based Methods (e.g., Biotin Pull-down) Start->Affinity LabelFree Label-Free Methods (e.g., CETSA, DARTS) Start->LabelFree Candidates Candidate Proteins (Identified by Mass Spec) Affinity->Candidates LabelFree->Candidates siRNA Genetic Knockdown (siRNA/CRISPR) Candidates->siRNA Resistance Resistance Phenotype? (Shift in IC50) siRNA->Resistance Resistance->Candidates No, re-evaluate Validated Validated Target Resistance->Validated Yes

Caption: A comprehensive workflow for target identification and validation.

Part 3: Biochemical and Biophysical Characterization of Target Engagement

After validating a target, such as a specific CDK, the next step is to characterize the direct interaction between the this compound analog and the purified protein.

In Vitro Enzymatic Assays

If the target is an enzyme, a direct measurement of its activity in the presence of the inhibitor is the gold standard for confirming MoA.[21] For kinases, this involves measuring the transfer of a phosphate group from ATP to a substrate.[22][]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain purified, active kinase (e.g., CDK2/Cyclin E) and a suitable substrate (e.g., a peptide derived from Histone H1).

  • Reaction Setup: Set up reactions containing the kinase, substrate, and varying concentrations of the this compound analog in a buffer containing ATP.

  • Detection: The kinase activity can be measured using various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[24][25]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Data Presentation:

AnalogTarget Kinase (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)
CMP-215>10,0002,500

This table helps to quantify the potency and selectivity of the analog against the target kinase.

Structural Biology

To understand how the analog binds to its target, structural biology techniques are invaluable.[26] Determining the co-crystal structure of the analog bound to the target protein can reveal the precise binding mode and provide a basis for rational drug design and optimization.[27]

Experimental Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Produce a large quantity of highly pure target protein.

  • Crystallization: Screen for conditions that yield high-quality protein crystals.

  • Soaking or Co-crystallization: Introduce the this compound analog to the protein either by soaking existing crystals or by co-crystallizing the protein in the presence of the compound.

  • X-ray Diffraction: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure of the protein-inhibitor complex.

The resulting structure can confirm the binding site (e.g., the ATP-binding pocket of a kinase) and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for affinity and selectivity.

Part 4: Elucidating the Downstream Cellular Mechanism

The final piece of the puzzle is to connect the direct inhibition of the validated molecular target to the cellular phenotypes observed in Part 1.

Western Blotting for Pathway Analysis

If a CDK is inhibited, the phosphorylation of its downstream substrates should be reduced. For example, inhibition of CDK4/6 or CDK2 leads to reduced phosphorylation of the Retinoblastoma protein (Rb).[12][14]

Experimental Protocol: Western Blot for Phospho-Rb

  • Treatment: Treat sensitive cells with the analog at various concentrations and for different time points.

  • Lysate Preparation: Prepare whole-cell lysates from the treated cells.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb.

  • Analysis: A dose- and time-dependent decrease in the level of phosphorylated Rb, with no change in total Rb, would confirm that the compound inhibits the CDK pathway in cells.

G cluster_pathway CDK-Rb Signaling Pathway Analog This compound Analog CDK CDK4/6 or CDK2 Analog->CDK Inhibits Rb Rb Protein CDK->Rb Phosphorylates (pRb) E2F E2F Transcription Factor Rb->E2F G1S G1-S Phase Transition E2F->G1S Promotes

Caption: A simplified diagram of the CDK-Rb signaling pathway.

Conclusion

Elucidating the mechanism of action of a novel compound class like this compound analogs is a systematic, multi-faceted process. It begins with broad phenotypic observations and logically progresses to the identification and validation of a specific molecular target. By integrating cell biology, biochemistry, genetics, and structural biology, a comprehensive and high-confidence understanding of the compound's MoA can be achieved. This in-depth knowledge is not merely an academic exercise; it is the fundamental bedrock upon which successful drug development programs are built, enabling the optimization of lead compounds, the prediction of clinical efficacy and potential side effects, and the development of targeted therapies that can make a meaningful impact on human health.

References
  • Title: CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC.
  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH.
  • Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • Title: A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - NIH.
  • Title: Target Identification and Validation (Small Molecules) - UCL. Source: University College London. URL:[Link]
  • Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
  • Title: What are CDKs inhibitors and how do they work? - Patsnap Synapse.
  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH.
  • Title: Small-molecule Target and Pathway Identification - Broad Institute. Source: Broad Institute. URL:[Link]
  • Title: What Are CDK4/6 Inhibitors? - Breast Cancer.org. Source: Breastcancer.org. URL:[Link]
  • Title: Target identification and mechanism of action in chemical biology and drug discovery - NIH.
  • Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central.
  • Title: Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy.
  • Title: Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications | Multidisciplinary Journal of Biochemistry Technology - Research Corridor. Source: Research Corridor. URL:[Link]
  • Title: EnzyChrom™ Kinase Assay Kit - BioAssay Systems. Source: BioAssay Systems. URL:[Link]
  • Title: Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications - Research Corridor. Source: Research Corridor. URL:[Link]
  • Title: Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC - PubMed Central.
  • Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed.
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Source: Reaction Biology. URL:[Link]
  • Title: Apoptosis and Cell Health Detection - Elabscience®. Source: Elabscience. URL:[Link]
  • Title: Cell Apoptosis Assays - Creative Bioarray.
  • Title: NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure.
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Source: Celtarys Research. URL:[Link]
  • Title: Beyond Anticancer: Exploring the Diverse Applications of 6-Chloropurine in Biochemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: (PDF) Structural biology and bioinformatics in drug design: Opportunities and challenges for target identification and lead discovery - ResearchGate.
  • Title: Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells.
  • Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH.
  • Title: Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Title: Purine Analogues - LiverTox - NCBI Bookshelf - NIH.
  • Title: Mechanism of action of purine analogues in chronic lymphocytic leukaemia | Request PDF.
  • Title: Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed.
  • Title: Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed.
  • Title: Purine analogues – Knowledge and References - Taylor & Francis. Source: Taylor & Francis Online. URL:[Link]
  • Title: 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem.
  • Title: Purine analogue - Wikipedia. Source: Wikipedia. URL:[Link]

Sources

The Structure-Activity Relationship of 6-Chloro-9-methylpurine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of clinically significant therapeutic agents. Among the vast landscape of purine analogs, 6-chloro-9-methylpurine serves as a versatile and highly valuable intermediate for the synthesis of potent modulators of various biological targets, particularly protein kinases. The strategic placement of a chloro substituent at the C6 position provides a reactive handle for nucleophilic substitution, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives. We will delve into the synthetic rationale, explore the impact of structural modifications at key positions of the purine ring, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction: The this compound Scaffold - A Privileged Starting Point

Purine derivatives are fundamental components of essential biomolecules, including DNA, RNA, and ATP. This inherent biological relevance has made them a focal point in drug discovery, leading to the development of numerous anticancer and antiviral therapies. The this compound core is particularly advantageous as a starting point for medicinal chemistry campaigns. The methyl group at the N9 position often enhances metabolic stability and can influence binding to target proteins. Crucially, the chlorine atom at the C6 position is an excellent leaving group, facilitating the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic investigation of how different chemical moieties at this position impact biological activity.

Furthermore, the C2 and C8 positions of the purine ring offer additional opportunities for structural modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. As we will explore, substitutions at these positions can profoundly influence the interaction of the molecule with its biological target, often a protein kinase.

The Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available purine precursors. A common and efficient route involves the methylation of 6-chloropurine.

Synthesis of the Core Scaffold: this compound

A reliable method for the synthesis of the this compound scaffold involves the direct methylation of 6-chloropurine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Methylation: Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Diversification at the C6, C2, and C8 Positions

With the this compound core in hand, diversification can be achieved through a variety of synthetic transformations.

  • C6-Substitution: The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

  • C2 and C8-Substitution: Functionalization at the C2 and C8 positions often requires more elaborate synthetic strategies, such as lithiation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions if a halogen is present at these positions.

The following diagram illustrates the general synthetic workflow for creating a library of substituted purine derivatives from a common intermediate.

G cluster_0 Core Synthesis & Diversification Start 2,6-Dichloropurine Step1 Alkylation (e.g., Isopropyl iodide) Start->Step1 1. K2CO3, DMF Intermediate1 2,6-Dichloro-9-isopropylpurine Step1->Intermediate1 Step2 Selective C2 Substitution (e.g., Amines, Alcohols) Intermediate1->Step2 2. Nucleophile, Heat Intermediate2 C2-Substituted-6-chloro-9-isopropylpurine Step2->Intermediate2 Step3 C6 Substitution (e.g., 3-Chloroaniline) Intermediate2->Step3 3. Nucleophile, Heat Final_Products 2,6,9-Trisubstituted Purine Analogs Step3->Final_Products

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purine analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the purine ring. Kinase inhibition is a prominent activity for this class of compounds, with cyclin-dependent kinases (CDKs) being a well-studied target family.

The Critical Role of the C6-Substituent

The substituent at the C6 position plays a pivotal role in determining the potency and selectivity of the compound. For many kinase targets, a substituted aniline at this position has proven to be highly effective. For instance, in a series of 6-(3-chloroanilino)purine derivatives, this moiety was found to be crucial for CDK2 inhibitory activity[1]. The 3-chloro substituent on the aniline ring often enhances activity, likely through favorable interactions within the ATP-binding pocket of the kinase.

Fine-Tuning Activity through C2 and C8 Modifications

With an optimal C6-substituent in place, further enhancements in activity and selectivity can be achieved by modifying the C2 and C8 positions.

SAR at the C2 Position:

  • Small, polar groups are often favored. Introduction of moieties such as hydroxymethyl or small amino alcohol derivatives can significantly increase potency. For example, the compound [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] was found to be a potent inhibitor of CDK2 with an IC50 of 0.3 µM[1]. This suggests that hydrogen bonding interactions with the kinase are important for high-affinity binding.

  • Bulky groups are generally detrimental. Larger, more lipophilic groups at the C2 position tend to decrease activity, indicating potential steric clashes within the binding site.

SAR at the C8 Position:

  • Substitution at C8 is generally not well-tolerated. In many cases, substitution at the C8 position of the purine ring leads to a decrease in inhibitory activity. This suggests that this region of the molecule may be solvent-exposed or that substitution introduces unfavorable steric interactions.

The following diagram illustrates the key SAR findings for CDK2 inhibitors based on a substituted purine scaffold.

SAR_Diagram cluster_purine Purine Scaffold SAR for CDK Inhibition Purine N9 C8 N7 C5-C6 C6-Substituent N1-C2 C2-Substituent N3-C4 N9_sub Alkyl group (e.g., Isopropyl) - Enhances potency Purine:f0->N9_sub Optimal Size C8_sub Substitution generally decreases activity Purine:f1->C8_sub Steric Hindrance C6_sub Substituted Aniline (e.g., 3-chloroaniline) - Crucial for activity Purine:f4->C6_sub Key Interaction C2_sub Small, polar groups (e.g., amino alcohols) - Increases potency Purine:f6->C2_sub H-Bonding

Caption: Key SAR insights for purine-based CDK inhibitors.

Quantitative SAR Data

The following table summarizes the CDK2 inhibitory activity of a series of 6-(3-chloroanilino)purine derivatives with various substitutions at the C2 and N9 positions.

Compound IDN9-SubstituentC2-SubstituentCDK2 IC50 (µM)
4h Isopropyl(2R,4R)-2-hydroxymethyl-4-hydroxypyrrolidinyl0.3[1]
Roscovitine Isopropyl(R)-1-ethyl-2-hydroxyethylamino0.65[1]

Data extracted from selected literature to illustrate SAR trends.

Biological Evaluation: Protocols and Methodologies

The biological evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro enzyme assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and cytotoxicity.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and ATP in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Assay Plate Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control.

  • Pre-incubation: Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit.

  • Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_1 MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with compound dilutions Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: A stepwise workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic tractability of the C6 position, coupled with the potential for fine-tuning at the C2 and C8 positions, provides a robust platform for generating diverse chemical libraries. The SAR principles outlined in this guide, particularly the preference for substituted anilines at C6 and small, polar groups at C2 for CDK inhibition, offer a solid foundation for the rational design of new and improved inhibitors.

Future research in this area will likely focus on exploring a broader range of biological targets beyond CDKs, including other kinase families implicated in cancer and other diseases. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates. The continued application of systematic SAR studies, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of the this compound scaffold.

References

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Arch Pharm (Weinheim). 2001 Nov;334(11):345-50. [Link]

Sources

The Purine Core as a Privileged Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors from 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its inherent ability to interact with a multitude of biological targets.[1] Its structural resemblance to adenosine triphosphate (ATP), the universal currency of cellular energy and the substrate for kinases, makes it an ideal starting point for the rational design of kinase inhibitors.[2][3] Protein kinases, which regulate a vast array of cellular processes, have become critical targets in drug discovery, particularly in oncology.[2] This guide provides an in-depth technical overview of the methodologies and strategic considerations involved in the discovery of novel kinase inhibitors, using 6-chloro-9-methylpurine as a versatile and reactive starting scaffold. We will explore the rationale behind its selection, detail synthetic strategies for library generation, outline robust biochemical and cell-based screening protocols, and synthesize key structure-activity relationship (SAR) insights that drive lead optimization.

Introduction: Why this compound?

The journey of kinase inhibitor discovery is a multi-faceted endeavor that begins with the selection of a suitable chemical scaffold.[4] The purine core is pre-validated by nature, forming the heart of ATP. This intrinsic feature provides a strong foundation for designing competitive inhibitors that occupy the ATP-binding site of kinases.[2]

The choice of This compound is a strategic one, underpinned by several key factors:

  • Chemical Reactivity: The chlorine atom at the C6 position is an excellent leaving group, making the purine core susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This provides a facile and highly versatile handle for introducing a wide array of chemical diversity, allowing for the systematic exploration of the chemical space around the scaffold.

  • Structural Mimicry: The purine ring system effectively mimics the adenine base of ATP, facilitating binding to the kinase hinge region, a critical interaction for many inhibitors.

  • Methylation at N9: The methyl group at the N9 position prevents potential constitutional isomerization and unwanted metabolic reactions, simplifying the SAR and improving the drug-like properties of the resulting derivatives. It also directs substitutions to other positions, providing regiochemical control during synthesis.

This guide will navigate the workflow from this strategic starting material to the identification of potent and selective kinase inhibitors.

cluster_0 Discovery Workflow Start This compound Scaffold Synthesis Chemical Synthesis (S N Ar) Start->Synthesis Versatile Starting Material Library Compound Library Synthesis->Library Introduce Diversity Screening Biochemical & Cell-Based Screening Library->Screening Identify Active Compounds SAR SAR Analysis & Lead Optimization Screening->SAR Determine Potency & Selectivity SAR->Synthesis Iterative Design Hit Lead Candidate SAR->Hit Optimize Properties

Caption: General workflow for kinase inhibitor discovery.

Synthetic Strategies: Building the Inhibitor Library

The primary synthetic route for diversifying the this compound scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the displacement of the C6-chloro group with a variety of nucleophiles, most commonly amines, to generate a library of 6-substituted purine derivatives.

Core Protocol: SNAr Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the crucial C-N bond.

Materials:

  • This compound

  • Desired aryl or alkyl amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition: Add the this compound and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step of the catalytic cycle.

  • Base: The base is required to deprotonate the amine nucleophile, increasing its reactivity. The choice of base can influence reaction rate and yield.

Biological Evaluation: Screening for Kinase Inhibition

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This is typically performed in a tiered approach, starting with high-throughput biochemical assays and progressing to more complex cell-based models for the most promising hits.

Primary Screening: Biochemical Kinase Assays

Biochemical assays measure the direct interaction of a compound with a purified, isolated kinase enzyme. The "gold standard" is the radioactive assay, which provides high sensitivity and a direct measure of enzymatic activity.[6]

Protocol: Radioactive Filter-Binding Assay ([γ-32P]ATP)

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific peptide or protein substrate by the kinase.[6][7] The phosphorylated substrate is then captured on a filter membrane, while the unreacted [γ-32P]ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase, the specific substrate (e.g., a biotinylated peptide), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid or EDTA.

  • Capture: Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose or streptavidin-coated plate if using a biotinylated substrate).

  • Washing: Wash the plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-32P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control (DMSO vehicle) and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Secondary Screening: Cell-Based Assays

Compounds that show promising activity in biochemical assays must then be evaluated in a more physiologically relevant context.[8] Cell-based assays assess an inhibitor's ability to engage its target and inhibit its function within intact cells, providing insights into cell permeability, off-target effects, and impact on downstream signaling.[9][10]

Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA-based)

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates successful target engagement and inhibition.[10]

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation) in a multi-well plate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specific duration.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

  • Detection (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensity to determine the relative level of phosphorylation.

  • Detection (ELISA):

    • Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[]

    • The signal generated is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 value based on the reduction in substrate phosphorylation.

Target Focus: Cyclin-Dependent Kinase 2 (CDK2)

Many purine-based inhibitors have shown significant activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[12] Dysregulation of CDK activity is a hallmark of many cancers. CDK2, in particular, is crucial for the G1/S phase transition.[13][14]

CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates (hypo) CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRb phosphorylates (hyper) E2F E2F pRb->E2F releases E2F->CyclinE promotes transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor 6-Purine Derivative (CDK2 Inhibitor)

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Inhibition of the Cyclin E/CDK2 complex prevents the hyper-phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for DNA synthesis, leading to cell cycle arrest at the G1/S checkpoint and inhibiting cancer cell proliferation.[12][15]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. SAR studies are the cornerstone of lead optimization, guiding the rational design of more potent and selective analogues.[2][16]

Key SAR Insights for Purine-Based Kinase Inhibitors:

Position on Purine CoreModification TypeGeneral Effect on ActivityRationale / Key Interactions
C6 Substituted anilines, cyclic aminesCrucial for Potency. Size, electronics, and substitution pattern of the amine are key determinants of activity and selectivity.Forms hydrogen bonds with the kinase hinge region , mimicking the adenine of ATP. The substituent can access hydrophobic pockets.
C2 Small alkyl groups, halogens, aminesModulates Selectivity. Can be used to fine-tune activity against different kinases.Interacts with the solvent-exposed region or the ribose-binding pocket. Can be used to disfavor binding to certain kinases.
N9 Alkyl groups (e.g., methyl, isopropyl, cyclopentyl)Influences Potency and Solubility. Larger groups can access additional pockets.The substituent projects towards the solvent-exposed region. Can be modified to improve pharmacokinetic properties.
C8 Aromatic or heteroaromatic groupsCan Enhance Potency. Often explored in later-stage optimization.Can form additional interactions in the active site, sometimes extending into the back pocket of the kinase.

Expert Insights on SAR: The causality behind these relationships lies in the three-dimensional architecture of the kinase ATP-binding site. The C6 position is paramount as it directly engages with the highly conserved "hinge" region of the kinase, an interaction that anchors the inhibitor. Modifications at C2 and N9 then explore the surrounding space. Introducing a bulky group at N9, for instance, can improve potency if it finds a favorable hydrophobic pocket, but it can also clash with the protein surface, abolishing activity. This iterative process of synthesis and testing, guided by SAR, is fundamental to refining a hit compound into a clinical candidate.[2]

Conclusion and Future Perspectives

The this compound scaffold represents a highly effective starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to mimic ATP, has led to the development of numerous potent compounds, particularly against CDKs. This guide has outlined the core workflow, from rational scaffold selection and chemical synthesis to multi-tiered biological screening and SAR-driven optimization.

The future of kinase inhibitor discovery will likely involve more sophisticated design strategies, such as the development of covalent and allosteric inhibitors to overcome resistance mechanisms.[17] Furthermore, the integration of computational modeling and structural biology will continue to refine our ability to predict the binding modes and activities of novel purine derivatives, accelerating the journey from the laboratory bench to clinical application.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
  • Reaction Biology. (2022, May 11).
  • Kaur, M., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 115, 352-383. [Link]
  • ResearchGate. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. [Link]
  • Zheng, Y., et al. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 34(19), 2478–2490. [Link]
  • Mori, M., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 26(11), 3326. [Link]
  • Creative Diagnostics.
  • Graves, P. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
  • Liu, J., et al. (2004). SNAr Iodination of 6-chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below -40 Degrees C. Organic Letters, 6(17), 2917-2919. [Link]
  • Miniyar, P. B., et al. (2013). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 13(9), 1336–1353. [Link]
  • Wikipedia. Cyclin-dependent kinase 2. [Link]
  • UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]
  • Liu, J., et al. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters, 6(17), 2917-2919. [Link]
  • Starz-Gaiano, M., & Klemke, R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55768. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
  • MDPI. (2024). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Montgomery, J. A., & Temple Jr., C. (1961). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635. [Link]
  • ACS Publications. (2009). 9-(Arenethenyl)
  • Royal Society of Chemistry. (2013). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. [Link]
  • Google Patents. (2012). Chemical synthesis method of 6-chloropurine.
  • Patsnap. Synthesis method of 6-chloropurine.
  • Newcastle University. (2000). Structure-activity relationships and cellular effects of novel purine- and pyrimidine-based cyclin dependent kinase inhibitors. [Link]
  • BYU ScholarsArchive. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). [Link]
  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature chemical biology, 2(7), 358–364. [Link]
  • He, H., et al. (2012). Purine-Scaffold Hsp90 Inhibitors. Current topics in medicinal chemistry, 12(21), 2417–2427. [Link]
  • ResearchGate. (2013). Rational design of protein kinase inhibitors. [Link]
  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

Sources

A Technical Guide to the Antiviral and Antitumor Potential of 6-Chloro-9-methylpurine Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nucleoside analogs represent a cornerstone of modern pharmacology, with profound applications in oncology and virology.[1] By mimicking endogenous nucleosides, these agents can deceptively enter metabolic pathways to disrupt nucleic acid synthesis or modulate critical signaling cascades.[2][3] This guide focuses on the therapeutic potential of a specific subclass: 6-Chloro-9-methylpurine nucleosides. The 6-chloropurine scaffold is a versatile and highly reactive intermediate, pivotal in the synthesis of numerous bioactive molecules, including antiviral and anticancer agents.[4] Its electrophilic nature at the C6 position is crucial for interacting with biological targets.[5] Coupled with an N9-substituted ribose or a similar sugar moiety, these compounds exhibit a dual potential for cytotoxicity in cancer cells and inhibition of viral replication. This document provides an in-depth exploration of their synthesis, mechanisms of action, and the robust experimental protocols required for their evaluation, designed for researchers and drug development professionals.

Part 1: Foundational Principles and Synthetic Strategy

The 6-Chloropurine Scaffold: A Privileged Intermediate

6-Chloropurine is a halogenated purine derivative that serves as a critical building block for a vast array of nucleoside analogs.[4] The chlorine atom at the 6-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups (e.g., amino, thio, alkoxy) to generate libraries of purine derivatives, making it an invaluable precursor in medicinal chemistry.[6] Its inclusion in a nucleoside structure is a strategic choice to enhance biological activity, often by enabling covalent interactions with target enzymes or by serving as a precursor that is metabolized into other active forms.[5]

Synthetic Approach: Vorbrüggen Glycosylation

The construction of this compound nucleosides is typically achieved through N-glycosylation, a reaction that couples the purine base to a protected sugar moiety. The Vorbrüggen glycosylation is a widely adopted and efficient method for this purpose.[7] The process involves activating the purine base with a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide) to enhance its nucleophilicity. This silylated purine is then reacted with a protected ribofuranose (or other sugar) that has an activated anomeric carbon (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). The reaction is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and proceeds with high stereoselectivity to yield the desired β-anomer, which is the biologically relevant isomer.[8]

Detailed Protocol: Synthesis of 6-Chloro-9-(β-D-ribofuranosyl)purine

This protocol outlines the synthesis of the core nucleoside, which can be further modified. 6-chloropurine serves as the starting purine base.[9]

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate

  • Methanolic ammonia

  • Silica gel for column chromatography

Procedure:

  • Silylation: Suspend 6-chloropurine in anhydrous acetonitrile. Add BSA and heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated purine. Cool the reaction mixture to room temperature.

  • Glycosylation: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in anhydrous acetonitrile. Add this solution to the silylated purine mixture.

  • Catalysis: Cool the mixture to 0°C and add TMSOTf dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Protected Nucleoside): Purify the crude product by silica gel column chromatography to isolate the protected 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine.

  • Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature for 24 hours.

  • Final Purification: Concentrate the solution in vacuo and purify the residue by silica gel chromatography to yield the final product, 6-Chloro-9-(β-D-ribofuranosyl)purine. The identity and purity should be confirmed by NMR and Mass Spectrometry.

Part 2: Antitumor Potential and Mechanistic Evaluation

Purine nucleoside analogs are well-established cytotoxic agents used in cancer therapy.[2] Their efficacy stems from their ability to interfere with fundamental cellular processes, leading to cell death and the inhibition of proliferation.[1] Analogs based on the 6-chloropurine scaffold have demonstrated significant antitumor potential against a range of human cancer cell lines, including melanoma, lung, ovarian, and colon carcinomas.[10][11]

Mechanisms of Antitumor Action

The cytotoxic effects of this compound nucleosides are multifactorial, primarily revolving around the induction of apoptosis and cell cycle disruption.

  • Induction of Apoptosis: A primary mechanism is the activation of programmed cell death. Studies on related compounds show that they can induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves the depletion of cellular antioxidants like glutathione, disruption of the mitochondrial membrane potential, and subsequent activation of executioner caspases 3 and 7.[11][12]

  • Cell Cycle Arrest: These nucleosides can halt the cell division process, preventing cancer cells from proliferating. A common finding is an arrest at the G2/M checkpoint of the cell cycle, which precedes mitosis.[10] This arrest prevents damaged cells from dividing and can ultimately trigger apoptosis.

  • Inhibition of DNA Synthesis: As nucleoside analogs, these compounds, after intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors of DNA polymerases, leading to the termination of DNA chain elongation and a halt in replication.[2]

Diagram 1: Proposed Antitumor Mechanism

Antitumor_Mechanism Compound This compound Nucleoside Cell Cancer Cell Compound->Cell Phosphorylation Intracellular Phosphorylation Cell->Phosphorylation Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate DNA_Polymerase DNA Polymerase Inhibition Triphosphate->DNA_Polymerase Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination DNA_Damage DNA Damage Chain_Termination->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Mitochondria Mitochondrial Stress / GSH Depletion DNA_Damage->Mitochondria Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of antitumor action.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of structurally related purine nucleosides against various human cancer cell lines. This data provides a benchmark for evaluating new this compound analogs.

Compound ClassCell LineAssayActivity MetricValueReference
6-Chloropurine NucleosidesHuman Melanoma, Lung, Ovarian, ColonSRBGI₅₀Micromolar (µM) range[10]
6-Methylpurine-β-D-ribosideA549 (Lung)-IC₅₀6 nM[8]
6-Methylpurine-β-D-ribosideMCF7-S (Breast)-IC₅₀12 nM[8]
6-Methylpurine-β-D-ribosideHT-29 (Colon)-IC₅₀34 nM[8]
Experimental Workflow: Antitumor Activity Screening

A hierarchical approach is essential for efficiently screening and characterizing the antitumor potential of new compounds. The workflow begins with broad cytotoxicity screening and progresses to detailed mechanistic studies for promising candidates.

Diagram 2: Antitumor Screening Workflow

Antitumor_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Outcome Start Synthesized Compound SRB_Assay Cytotoxicity Screen (SRB or MTT Assay) [Panel of Cancer Cell Lines] Start->SRB_Assay GI50 Determine GI₅₀ Values SRB_Assay->GI50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) GI50->Cell_Cycle Hit Compound (GI₅₀ < 10 µM) Apoptosis_Assay Apoptosis Assay (Caspase-Glo, Annexin V) GI50->Apoptosis_Assay Hit Compound (GI₅₀ < 10 µM) Western_Blot Western Blot (Apoptotic & Cell Cycle Markers) Cell_Cycle->Western_Blot Apoptosis_Assay->Western_Blot Lead_Compound Identify Lead Candidate Western_Blot->Lead_Compound

Caption: Hierarchical workflow for antitumor evaluation.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining drug-induced cytotoxicity by measuring cellular protein content.[10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Part 3: Antiviral Potential and Mechanistic Evaluation

The structural features of 6-chloropurine nucleosides also confer significant antiviral properties. Their activity has been demonstrated against several DNA viruses and, more recently, coronaviruses.[5][13]

Mechanisms of Antiviral Action

The antiviral activity of these compounds relies on the selective disruption of the viral life cycle.

  • Viral Kinase-Dependent Activation: For some viruses, such as Varicella-zoster virus (VZV), the nucleoside analog is a poor substrate for host cellular kinases but is efficiently phosphorylated by a virus-encoded kinase (e.g., VZV thymidine kinase).[13] This selective activation in infected cells leads to the accumulation of the active triphosphate form, which then inhibits the viral DNA polymerase.

  • Inhibition of Glycoprotein Processing: Recent evidence for related thiopurines against coronaviruses suggests a novel mechanism involving the disruption of the viral Spike (S) glycoprotein.[14] The compounds can interfere with N-linked glycosylation and processing of the S protein, preventing its incorporation into new virions and rendering them non-infectious.[14]

  • Chain Termination of Viral Genomes: Similar to the antitumor mechanism, the active triphosphate metabolite can be incorporated into the growing viral DNA or RNA chain by the viral polymerase, causing premature chain termination and halting genome replication.[15]

Quantitative Data Summary

The following table summarizes the antiviral activity of relevant 6-chloropurine nucleosides. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the therapeutic window.[16]

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SIReference
6-Chloropurine arabinosideVaricella-zoster virus (VZV)-Potent activity reported--[13]
6-Chloropurine ribosideSARS-CoVVero E63.2>100>31.3[5][17]
Carbocyclic Oxetanocin AnalogSARS-CoVVero E64.3>100>23.3[5][17]
Detailed Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the production of infectious virus particles.[5]

Materials:

  • Host cell line permissive to the virus (e.g., Vero E6 for SARS-CoV)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • 6-well or 12-well plates

  • Infection medium (e.g., MEM with 2% FBS)

  • Test compound

  • Overlay medium (e.g., infection medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In separate tubes, dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum. Add the compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the overlay medium to each well. The high viscosity of this medium prevents the secondary spread of progeny virus, restricting infection to neighboring cells and leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium. Fix the cell monolayers with the fixing solution for 30 minutes. Discard the fixative and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ (50% effective concentration) by non-linear regression.

Part 4: Conclusion and Future Directions

This compound nucleosides stand out as a promising class of compounds with dual therapeutic potential. Their straightforward synthesis from the versatile 6-chloropurine intermediate allows for extensive structure-activity relationship studies. The established mechanisms, including apoptosis induction, cell cycle arrest, and potent inhibition of viral replication, provide a solid foundation for further development.

Future research should focus on optimizing the selectivity and bioavailability of these compounds. The application of prodrug strategies, such as the ProTide technology which masks the nucleoside monophosphate to improve cell penetration and bypass resistance mechanisms, could significantly enhance their therapeutic index.[18] Continued investigation into their precise molecular targets and the cellular pathways they modulate will be crucial for translating their in vitro promise into clinically effective antiviral and antitumor agents.

References

  • Guedes, R. C., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 379-388.
  • Various Authors. (n.d.). Compilation of research on antitumor 6-chloropurine nucleosides.
  • Balzarini, J., et al. (1991). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry, 34(5), 1647-1650.
  • MedChemExpress. (n.d.). Chloropurine riboside (6-Chloropurine riboside). MedChemExpress.
  • Wotring, L. L., et al. (1990). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry, 33(7), 1933-1937.
  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.
  • Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50, 113-114.
  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.
  • De Clercq, E., & Li, G. (2016). In vitro methods for testing antiviral drugs. Antiviral Research, 128, 59-73.
  • BOC Sciences. (n.d.). 6-Chloropurine: A Key Intermediate for Anticancer and Antiviral Drug Synthesis. BOC Sciences.
  • Hassan, A. E., et al. (2000). Convenient syntheses of 6-methylpurine and related nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1735-1744.
  • Cayman Chemical. (n.d.). 6-Chloropurine Riboside. Cayman Chemical.
  • Integrated Research Facility. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine. BenchChem.
  • Hruba, L., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology, 215, 115741.
  • Blachut, B., et al. (2019). The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Clinical Cancer Research, 25(21), 6336-6347.
  • Wang, Y., et al. (2022). Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway. Acta Pharmaceutica Sinica B, 12(7), 3125-3140.
  • Zadro, R., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
  • Hruba, L., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance.
  • Pringle, E., et al. (2022). New antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine. News-Medical.Net.
  • Evans, C. A., et al. (2020). Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides. Current Protocols in Nucleic Acid Chemistry, 81(1), e105.

Sources

An In-depth Technical Guide to the Reactivity of the C6-Chloro Group in 9-Methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the C6-chloro group in 9-methylpurine, a key intermediate in the synthesis of a wide array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the underlying principles and practical methodologies for the nucleophilic substitution at the C6 position. We will delve into the synthesis of the 9-methyl-6-chloropurine scaffold, followed by an in-depth analysis of its reactions with various nucleophiles, including amines, alkoxides, and sulfur-based reagents. The guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of 6-Substituted 9-Methylpurines

The purine ring system is a fundamental scaffold in numerous biologically significant molecules, including nucleic acids and coenzymes. Chemical modification of the purine core has been a cornerstone of medicinal chemistry, leading to the development of a plethora of therapeutic agents. Among these, 6-substituted purines are of particular interest due to their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

The C6-chloro group in 9-substituted purines, such as 9-methyl-6-chloropurine, serves as a versatile synthetic handle. Its reactivity towards nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of functional groups at this position, enabling the systematic exploration of structure-activity relationships (SAR). The methyl group at the N9 position mimics the ribose moiety in nucleosides, making 9-methylpurine derivatives valuable tools for probing biological processes without the complexities of the sugar component. This guide will provide a detailed examination of the synthesis and reactivity of 9-methyl-6-chloropurine, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of the 9-Methyl-6-chloropurine Scaffold

The journey into the reactivity of the C6-chloro group begins with the efficient synthesis of the starting material. 9-Methyl-6-chloropurine is typically prepared from readily available purine precursors, with the chlorination of a hydroxyl group at the C6 position being the key transformation. The most common starting material is hypoxanthine, which can be methylated at the N9 position prior to or after chlorination.

Chlorination of 9-Methylhypoxanthine

A robust and widely employed method for the synthesis of 6-chloropurines involves the treatment of the corresponding hypoxanthine derivative with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds via the conversion of the C6-hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Materials:

  • 9-Methylhypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Ammonium hydroxide (NH₄OH) or other suitable base

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 9-methylhypoxanthine and phosphorus oxychloride is prepared. N,N-dimethylaniline can be added as a base to facilitate the reaction[2].

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to a few hours, until the starting material is consumed (monitoring by TLC is recommended).

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-water.

  • The aqueous solution is then neutralized to a pH of approximately 7-9 with a base, such as ammonium hydroxide, to precipitate the crude 9-methyl-6-chloropurine.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or by leaching with hot acetone[2].

Synthesis_Workflow

Caption: Workflow for the synthesis of 9-methyl-6-chloropurine.

Nucleophilic Aromatic Substitution at the C6 Position

The C6 position of the purine ring is electron-deficient, making it susceptible to attack by nucleophiles. The presence of the electronegative chlorine atom further enhances this electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3].

SNAr_Mechanism cluster_structures Reaction Mechanism 9-Methyl-6-chloropurine 9-Methyl-6-chloropurine Meisenheimer Complex Meisenheimer Complex 9-Methyl-6-chloropurine->Meisenheimer Complex + Nu⁻ (slow) 6-Substituted-9-methylpurine 6-Substituted-9-methylpurine Meisenheimer Complex->6-Substituted-9-methylpurine - Cl⁻ (fast) Purine Meisenheimer Product

Caption: General mechanism of SNAr at the C6 position of 9-methylpurine.
Aminolysis: Introduction of Nitrogen Nucleophiles

The reaction of 9-methyl-6-chloropurine with ammonia or amines, known as aminolysis, is a fundamental method for the synthesis of 6-aminopurine derivatives (adenine analogues). This reaction is typically carried out by heating the chloropurine with the amine in a suitable solvent.

Materials:

  • 9-Methyl-6-chloropurine

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., ethanol, n-butanol, or water)

  • Triethylamine (optional, as a base to scavenge HCl)

Procedure:

  • Dissolve 9-methyl-6-chloropurine in a suitable solvent in a pressure-rated reaction vessel.

  • Add an excess of the desired amine. If the amine hydrochloride salt is used, an additional base like triethylamine is required.

  • Seal the vessel and heat the mixture to the desired temperature (typically ranging from 80 to 150 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine hydrateEthanolReflux2-4High[4]
Various aminesn-Butanol120--[5]
Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides and hydroxide ions, readily displace the C6-chloro group to yield 6-alkoxy and 6-hydroxypurine derivatives, respectively.

The reaction with alkoxides, such as sodium methoxide or ethoxide, is a straightforward method to introduce alkoxy groups at the C6 position.

Materials:

  • 9-Methyl-6-chloropurine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Dissolve 9-methyl-6-chloropurine in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Stir the reaction at room temperature for a period ranging from 30 minutes to a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

A study on a similar 6-chloropurine derivative showed a 93% yield for the methoxy substitution using sodium methoxide in methanol at room temperature for 30 minutes[4].

Hydrolysis of the C6-chloro group to a hydroxyl group can be achieved under either acidic or basic conditions. Care must be taken to control the reaction conditions to avoid undesired side reactions.

Materials:

  • 9-Methyl-6-chloropurine

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Solvent (e.g., water, ethanol/water mixture)

Procedure (Basic Hydrolysis):

  • Dissolve 9-methyl-6-chloropurine in a suitable solvent mixture (e.g., ethanol/water).

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux for a specified time.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with an acid.

  • The precipitated product, 9-methylhypoxanthine, is collected by filtration, washed with water, and dried.

It has been noted that in a methanol-water solvent system, treatment of a 6-chloropurine derivative with sodium hydroxide at reflux leads to the hypoxanthine derivative[4].

Reactions with Sulfur Nucleophiles

The C6-chloro group is also readily displaced by sulfur nucleophiles, providing access to 6-thiopurine derivatives, which are an important class of therapeutic agents.

A common and efficient method for the synthesis of 6-mercaptopurines is the reaction of the corresponding 6-chloropurine with thiourea, followed by hydrolysis of the intermediate isothiouronium salt.

Materials:

  • 9-Methyl-6-chloropurine

  • Thiourea

  • Ethanol

  • Aqueous sodium hydroxide

Procedure:

  • A solution of 9-methyl-6-chloropurine and thiourea in a solvent like ethanol is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After the formation of the intermediate isothiouronium salt, the reaction mixture is cooled.

  • An aqueous solution of sodium hydroxide is added to hydrolyze the intermediate.

  • The reaction mixture is then acidified to precipitate the 6-mercaptopurine derivative.

  • The product is collected by filtration, washed with water, and dried.

This method has been successfully applied to the synthesis of 9-(6'-deoxy-beta-D-allofuranosyl)-6-thiopurine from the corresponding 6-chloropurine derivative[6].

Nucleophilic_Substitution_Overview Start 9-Methyl-6-chloropurine

Caption: Overview of nucleophilic substitutions on 9-methyl-6-chloropurine.

Factors Influencing Reactivity

The reactivity of the C6-chloro group in 9-methylpurine is influenced by several factors:

  • Nature of the Nucleophile: Stronger nucleophiles generally react faster. For instance, soft nucleophiles like thiols react readily, while harder nucleophiles like amines may require higher temperatures.

  • Solvent: Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is often necessary for reactions with weaker nucleophiles.

  • Substituents on the Purine Ring: The electronic nature of other substituents on the purine ring can influence the electrophilicity of the C6 position. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it.

Conclusion

9-Methyl-6-chloropurine is a highly valuable and versatile intermediate in medicinal chemistry and chemical biology. The C6-chloro group serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the facile introduction of a diverse range of functional groups. This guide has provided a detailed overview of the synthesis of 9-methyl-6-chloropurine and its reactivity with key classes of nucleophiles, supported by practical, step-by-step experimental protocols. A thorough understanding of these reactions and the factors that influence them empowers researchers to design and synthesize novel purine derivatives with tailored biological activities, paving the way for new discoveries in drug development and beyond.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (2011). Journal of Chemical and Pharmaceutical Sciences, 4(1), 39-43.
  • Montgomery, J. A., & Hewson, K. (1977). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 20(4), 571–573.
  • Hřebabecký, H., & Holý, A. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8683–8697.
  • SpectraBase. (n.d.). 9-Methyl-purine.
  • Sato, A., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6849–6852.
  • Hocek, M., et al. (2018). Reaction of phenol with various 6-chloropurines. ResearchGate.
  • Li, G., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of Organic Chemistry, 75(17), 6016–6018.
  • Zhejiang University of Technology. (2012). Chemical synthesis method of 6-chloropurine. CN102336755A.
  • Liu, J., & Robins, M. J. (2007). S N Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5962–5968.
  • Metcalfe, H. (2021). Basic 1H- and 13C-NMR Spectroscopy.
  • Ryan, S. J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 52(6), 1646–1657.
  • BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
  • Teva Pharmaceutical Industries Ltd. (1983). Method for preparing salts of 6-chloropurine. US4405781A.
  • Wellcome Foundation. (1957). Method of making 6-mercaptopurine. US2800473A.
  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817–1825.
  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Hřebabecký, H., & Holý, A. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8683–8697.
  • Mohamad, S. N., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
  • Zhejiang Ausun Pharmaceutical Co., Ltd. (2022). Process for preparing purine derivatives. CN114437071A.
  • Liu, J., & Robins, M. J. (2007). S N Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5962–5968.
  • Leah4sci. (2015). Nucleophilic Substitution Practice Problems. YouTube.
  • Liu, J., & Robins, M. J. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed.
  • Smith, D. M., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Science, 11(20), 5220–5228.
  • Ulomsky, E. N., et al. (2025). Aminopurines: synthesis, modifications, and applications. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Mohammed, M. J., & Taher, A. M. (2012). SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE (6MP). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Boulton, B. E., & Brown, D. J. (1970). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 1011-1015.
  • Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008–2018.
  • Stet, E. H., et al. (1994). Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts. Biochemical Journal, 304(1), 163–168.
  • Pearson. (n.d.). Nucleophilic Substitution Practice Problems.
  • Patel, A. A., & Patel, P. H. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing.
  • Stet, E. H., et al. (1994). Decrease in S-adenosylmethionine Synthesis by 6-mercaptopurine and Methylmercaptopurine Ribonucleoside in Molt F4 Human Malignant Lymphoblasts. PubMed.
  • Pearson. (n.d.). Substitution Reactions Exam Prep.
  • Abdel-rahman, A. A. H., et al. (2022). Nucleophilic Reactivity of a Novel 3-Chloro-3-(4,9-dimethoxy5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal. ResearchGate.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 6-Chloropurines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 6-Chloropurines in Medicinal Chemistry

The 6-chloropurine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate for a vast array of biologically active molecules.[1][2][3][4] Its significance lies in the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This chemical tractability enables the systematic modification of the purine core to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Derivatives of 6-chloropurines are integral to the development of antineoplastic, antiviral, and antibacterial agents.[2][4][5][6]

Understanding and optimizing the physicochemical properties of these substituted analogs is paramount for successful drug development. Properties such as acidity (pKa), lipophilicity (LogP), and solubility are not mere physical descriptors; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of these key properties, offering both theoretical insights and validated experimental protocols for their determination.

Acidity and Basicity (pKa): The Ionization Gatekeeper

The ionization state of a drug molecule, governed by its pKa and the pH of its environment, profoundly influences its solubility, permeability across biological membranes, and interaction with its target protein. For purine derivatives, the nitrogen atoms in the heterocyclic rings can be protonated or deprotonated.

1.1. The Influence of Substituents on Purine pKa

The electron density of the purine ring system is highly sensitive to the electronic nature of its substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or additional halogens decrease the electron density of the purine ring. This withdrawal of electron density stabilizes the conjugate base after proton dissociation, thereby making the purine more acidic (lower pKa).[7][8] For instance, the introduction of a fluorine atom at the 2-position of a 6-chloropurine would be expected to lower its pKa compared to the unsubstituted parent.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) donate electron density to the ring system. This increases the basicity of the ring nitrogens, making them more likely to accept a proton, thus increasing the pKa.[9] The presence of an amino group at the 2-position (forming 2-amino-6-chloropurine, or 6-chloroguanine) significantly alters the electronic landscape compared to 6-chloropurine.[10][11]

The position of the substituent is also critical. Studies on substituted adenines and purines have shown that substituents at the C8-position can have a stronger influence on the electronic structure than those at the C2-position.[9]

1.2. Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for pKa determination due to its precision and simplicity.[12][13] For compounds with poor aqueous solubility, spectrophotometric or NMR-based methods can be employed.[13][14][15]

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for determining the dissociation constant of a substituted 6-chloropurine.

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 ± 0.5°C).[12] This step is critical for ensuring the accuracy of all subsequent measurements.

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent system. For many purine derivatives, a co-solvent system (e.g., DMSO/water or methanol/water) may be necessary to achieve complete dissolution. Prepare the solution to a known concentration (e.g., 1-5 mM). Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.[12]

  • Titration: Place the solution in a thermostatted vessel under constant stirring. Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if basic).[12]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point to generate a complete sigmoidal titration curve.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise values, especially with multiprotic species, use derivative plots (e.g., dpH/dV) to accurately locate the equivalence point(s) or apply nonlinear least-squares curve fitting to the data.[16]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[17][18] For drug candidates, a LogP value not exceeding 5 is a key component of Lipinski's "rule of five".[17][18]

2.1. Impact of Substituents on Lipophilicity

The contribution of different substituents to a molecule's LogP can often be estimated using fragment-based calculation methods.

  • Hydrophobic Groups: Adding non-polar substituents, such as alkyl or aryl groups, increases the molecule's surface area and non-polar character, leading to a higher LogP.

  • Hydrophilic Groups: Introducing polar groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, increases affinity for the aqueous phase, thereby lowering the LogP.

For example, alkylating the N9 position of 6-chloropurine with a benzyl group would significantly increase its LogP compared to the parent molecule.

2.2. Experimental Determination of LogD

The shake-flask method is the gold-standard technique for experimentally determining LogP and LogD values.[17][18][19][20]

Diagram: Shake-Flask LogD Determination Workflow

LogD_Workflow cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) p2 Pre-saturate aqueous buffer with n-octanol p3 Prepare 10 mM stock of test compound in DMSO e1 Add saturated octanol, saturated buffer, and stock solution to vial p3->e1 e2 Shake vigorously to facilitate partitioning e1->e2 Equilibration e3 Centrifuge to ensure complete phase separation e2->e3 a1 Carefully sample aliquot from each phase (aqueous & octanol) e3->a1 a2 Quantify compound concentration in each phase via LC-MS or HPLC-UV a1->a2 a3 Calculate LogD: Log10([Compound]octanol / [Compound]aqueous) a2->a3

Caption: Workflow for LogD determination using the shake-flask method.

Protocol: LogD Determination via Shake-Flask Method
  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.4).[17] Vigorously mix 1-octanol and the buffer for an extended period (e.g., 24 hours) and allow the phases to separate. This pre-saturation is crucial for thermodynamic accuracy.[17][18]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17][18]

  • Partitioning: In a vial, combine a precise volume of the pre-saturated octanol, pre-saturated buffer, and a small aliquot of the compound stock solution. The phase volume ratio can be adjusted depending on the expected lipophilicity of the compound.[21]

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[22]

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.[20]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method, such as HPLC-UV or LC-MS.[21][22]

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability and unreliable results in biological assays.[22][23][24] It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[25][26]

3.1. Factors Influencing Solubility of 6-Chloropurines

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal packing) must be overcome for dissolution to occur. A high melting point often correlates with strong lattice energy and, consequently, lower solubility.

  • Ionization: Solubility is highly pH-dependent for ionizable compounds. The solubility of a basic purine will increase dramatically in acidic pH as it forms a more soluble salt. Conversely, an acidic purine will be more soluble at higher pH.

  • Substituents: The introduction of polar, hydrogen-bonding substituents generally enhances aqueous solubility. Conversely, large, non-polar substituents tend to decrease it. Unsubstituted 6-chloropurine has slight solubility in water and is more soluble in polar organic solvents like DMSO.[1][3][4][27]

3.2. Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic solubility, where excess solid compound is equilibrated with the solvent.[22][25]

Protocol: Thermodynamic Solubility Assay
  • Sample Preparation: Accurately weigh an excess amount of the solid test compound (e.g., 1 mg) into a glass vial.[25]

  • Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).[25] Seal the vial.

  • Equilibration: Incubate the suspension on a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[22][25]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by filtration through a low-binding filter plate or by high-speed centrifugation.[22][26]

  • Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile/water).[26] Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[23][26]

  • Data Reporting: The result is reported as the solubility in units such as µg/mL or µM.

Data Summary: Physicochemical Properties of Parent 6-Chloropurine
PropertyValueSource
Molecular Formula C₅H₃ClN₄[28][29][30]
Molecular Weight 154.56 g/mol [28][29][30]
Melting Point >300 °C (decomposes)[27][31][32]
LogP 0.52 - 0.68[30][33]
Water Solubility ~5 g/L[27][30][31]
pKa (Predicted) ~7.47[27]

Chemical Stability and Reactivity

6-chloropurine is generally stable under normal storage conditions, typically kept sealed and dry at room temperature or refrigerated.[1] However, its utility as a synthetic intermediate stems from its reactivity. The electron-deficient nature of the purine ring and the chloro-substituent makes the C6 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including:

  • Amines (to form substituted adenines)

  • Thiols (to form thiopurines like 6-mercaptopurine)[34]

  • Alkoxides (to form 6-alkoxypurines)

The reaction conditions (solvent, temperature, base) can be tuned to control the outcome and yield of these substitution reactions, making 6-chloropurine and its derivatives powerful tools for building molecular diversity in drug discovery campaigns.[3][35]

Diagram: Reactivity of the 6-Chloropurine Core

Reactivity cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substitution Products Core Substituted 6-Chloropurines Adenine Substituted Adenines Core->Adenine SNAr Thiopurine Substituted Thiopurines Core->Thiopurine SNAr Alkoxypurine Substituted Alkoxypurines Core->Alkoxypurine SNAr Amine Amines (R-NH2) Amine->Core Thiol Thiols (R-SH) Thiol->Core Alkoxide Alcohols (R-OH) Alkoxide->Core

Caption: Nucleophilic aromatic substitution (SNAr) at the C6 position.

Conclusion

The physicochemical properties of substituted 6-chloropurines are not independent variables but are intricately linked aspects of molecular behavior that dictate biological fate. A thorough understanding and precise experimental determination of pKa, LogD, and solubility are indispensable for the rational design of 6-chloropurine derivatives. By systematically modulating substituents and measuring the resulting impact on these core properties, researchers can optimize compounds for improved ADME profiles, ultimately increasing the probability of success in the intricate process of drug discovery and development.

References

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]
  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
  • ADME Solubility Assay. BioDuro. [Link]
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • (PDF) LogP / LogD shake-flask method v1. (2024).
  • Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. (1979). Talanta. [Link]
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]
  • Thermodynamic Solubility Assay. Evotec. [Link]
  • Automated assays for thermodynamic (equilibrium) solubility determination. (2018). Drug Discovery Today: Technologies. [Link]
  • Shake Flask logK. (2017). Lokey Lab Protocols.
  • 6-chloropurine.
  • 6-Chloropurine. NIST WebBook. [Link]
  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).
  • 2-Amino-6-chloropurine. PubChem. [Link]
  • 6-Chloropurine. PubChem. [Link]
  • The Synthesis and Properties of 6-Chloropurine and Purine 1. Journal of the American Chemical Society. [Link]
  • (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. (2016).
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • Chemical synthesis method of 6-chloropurine.
  • Development of Methods for the Determination of pKa Values. (2013). Molecules. [Link]
  • 6-CHLOROPURINE (6ClP). ChemBK. [Link]
  • 6-Chloropurine. Cheméo. [Link]
  • Computational Estimation of the PKa's of Purines and Rel
  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (2020). ACS Omega. [Link]
  • The Effect of Substituents on pKa. (2014). Chemistry LibreTexts. [Link]
  • 6-Chloropurine. Haz-Map. [Link]
  • Substituent Effects on Acidity.
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. [Link]

Sources

The Fulcrum of Innovation: A Technical Guide to 6-Chloro-9-methylpurine in the Synthesis of Purine-Based Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-9-methylpurine stands as a cornerstone electrophilic intermediate in the synthesis of a diverse array of purine-based natural product analogs. Its strategic importance lies in the reactivity of the C6 chloro substituent, which is amenable to a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthetic versatility of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for the rational design and synthesis of novel purine derivatives with potential therapeutic applications.

Introduction: The Strategic Advantage of this compound

Purine and its derivatives are fundamental components of nucleic acids and coenzymes, and they play crucial roles in numerous biological processes.[1][2] Consequently, synthetic analogs of purine-based natural products are of significant interest in medicinal chemistry and drug discovery for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] this compound is a key building block in this endeavor, offering a reactive handle at the C6 position for the introduction of various functional groups.[3][4] The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack, making the chloro group an excellent leaving group.[5][6][7] This inherent reactivity, coupled with the stability of the N9-methyl group which prevents unwanted side reactions at this position, makes this compound a highly versatile and predictable starting material.

Core Synthetic Strategies: Unleashing the Potential of the C6 Position

The synthetic utility of this compound primarily revolves around the displacement of the C6 chloro atom. This can be achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for introducing a wide variety of heteroatom nucleophiles at the C6 position of the purine ring.[5][6] The mechanism proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion, whose formation is facilitated by the electron-withdrawing purine core.[6][7]

The reaction of this compound with primary and secondary amines is a straightforward and widely used method for the synthesis of N6-substituted adenine analogs. These compounds are of particular interest as they can mimic naturally occurring cytokinins and other signaling molecules.[8][9]

Experimental Protocol: General Procedure for Amination of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot graph "Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="this compound"]; Reagents [label="Amine (R-NH2)\nBase (e.g., Et3N)"]; Solvent [label="Solvent (e.g., EtOH)"]; Reaction [label="Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="TLC/LC-MS Monitoring"]; Workup [label="Solvent Removal"]; Purification [label="Column Chromatography\nor Recrystallization"]; Product [label="N6-Substituted-9-methyladenine Analog", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reagents -> Reaction; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; } caption { label = "Workflow for SNAr Amination."; fontsize = 10; }

Similarly, reaction with thiols and alcohols (or their corresponding sodium salts) provides access to 6-thio and 6-alkoxy purine analogs, respectively.[1] These modifications can significantly alter the biological activity and pharmacokinetic properties of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to 6-chloropurines has opened up new avenues for the creation of carbon-carbon and carbon-heteroatom bonds at the C6 position.[10][11] These reactions offer a high degree of functional group tolerance and stereospecificity.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between 6-chloropurines and boronic acids or their esters.[12][13][14] This reaction is particularly useful for synthesizing 6-aryl and 6-vinylpurine analogs, which are scaffolds found in many biologically active molecules.[15] A key advantage is the use of environmentally benign aqueous solvent systems.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Catalyst System: A typical catalyst system consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand, like SPhos or cataCXium F sulf.[12][13][16]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Na₂PdCl₄), the ligand, and a base (e.g., K₂CO₃ or K₃PO₄).[12][17]

  • Solvent: A mixture of water and an organic solvent such as n-butanol or 1,4-dioxane is commonly used.[12][13][17]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[17]

  • Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

dot graph "Suzuki_Miyaura_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="this compound"]; Boronic_Acid [label="Aryl/Vinyl Boronic Acid"]; Catalyst [label="Pd Catalyst (e.g., Na2PdCl4)\nLigand (e.g., cataCXium F sulf)"]; Base [label="Base (e.g., K2CO3)"]; Solvent [label="Solvent (e.g., H2O/n-Butanol)"]; Reaction [label="Heating", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Extraction"]; Purification [label="Column Chromatography"]; Product [label="6-Aryl/Vinyl-9-methylpurine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Boronic_Acid -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption { label = "Workflow for Suzuki-Miyaura Coupling."; fontsize = 10; }

The Sonogashira coupling allows for the direct installation of terminal alkynes at the C6 position, providing access to 6-alkynylpurine analogs.[12][13][14] These compounds have shown promise as cytotoxic agents and cytokinin analogs.[18] Copper-free conditions have been developed to improve the reaction's scope and reproducibility.[10][12][13]

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

To facilitate experimental design, the following tables summarize typical reaction conditions and reported yields for the key transformations of this compound.

Table 1: SNAr Reactions of this compound

NucleophileReagents and ConditionsProductYield (%)Reference
Various AminesAmine, Et₃N, EtOH, refluxN⁶-substituted-9-methyladenines70-95[1]
Hydrazine HydrateN₂H₄·H₂O, Et₃N, EtOH, reflux6-Hydrazinyl-9-methylpurine83[1]
Sodium AlkoxideNaOR, ROH, reflux6-Alkoxy-9-methylpurines60-85[1]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloropurines

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraArylboronic acidNa₂PdCl₄ / cataCXium F sulfK₂CO₃H₂O/n-BuOH8075-98[12][13]
SonogashiraTerminal alkyneNa₂PdCl₄ / cataCXium F sulfPyrrolidineH₂O/n-BuOH8070-92[12][13]

Authoritative Grounding and Mechanistic Insights

The success of these synthetic transformations is deeply rooted in fundamental principles of organic chemistry. The SNAr reaction is favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[6][7] In the case of the purine ring system, the nitrogen atoms act as effective electron sinks, thereby activating the C6 position for nucleophilic attack.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[19] The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[19] For instance, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[16]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of purine-based natural product analogs. The methodologies outlined in this guide, from classical SNAr reactions to modern palladium-catalyzed cross-couplings, provide a robust toolkit for the medicinal chemist. The continued development of more efficient and selective catalytic systems will undoubtedly expand the synthetic utility of this important building block, enabling the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of asymmetric synthetic routes and the application of flow chemistry to streamline the production of these valuable compounds.

References

  • Pschierer, J., & Plenio, H. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(12), 2551–2554. [Link]
  • Pschierer, J., & Plenio, H. (2009).
  • Leonard, N. J., et al. (1968). CYTOKININS: SYNTHESIS OF 6-(3-METHYL-3-BUTENYLAMINO)-9-β-D-RIBOFURANOSYLPURINE (3IPA), AND THE EFFECT OF SIDE-CHAIN UNSATURATION ON THE BIOLOGICAL ACTIVITY OF ISOPENTYLAMINOPURINES AND THEIR RIBOSIDES.
  • Polepalli, V., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(2), 255-260. [Link]
  • Pschierer, J., & Plenio, H. (2009).
  • Leonard, N. J., et al. (1968). CYTOKININS: SYNTHESIS OF 6-(3-METHYL-3-BUTENYLAMINO)-9-beta-D-RIBOFURANOSYLPURINE (3IPA), AND THE EFFECT OF SIDE-CHAIN UNSATURATION ON THE BIOLOGICAL ACTIVITY OF ISOPENTYLAMINOPURINES AND THEIR RIBOSIDES. PubMed. [Link]
  • Pschierer, J., & Plenio, H. (2009).
  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Konecny, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(39), 25345-25356. [Link]
  • Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.[Link]
  • Wotring, L. L., et al. (1990). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry, 33(4), 1332-1335. [Link]
  • Hluska, T., et al. (2018). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 19(9), 2593. [Link]
  • Konecny, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • Wikipedia. (n.d.).
  • Bråthe, A., et al. (2003). 6-Cyclopropylpurines as Novel Potent Analogs of Cytokinins.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research, 4(2), 132-139. [Link]
  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]
  • Griffin, R. J., et al. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 55(43), 5943-5945. [Link]
  • Various Authors. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • Gaster, L. M., & Ife, R. J. (1993). Preparation of 2-amino-6-chloropurine.
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. PubChem. [Link]
  • Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429. [Link]
  • Various Authors. (2014). Biological activities of purine analogues: a review.
  • LibreTexts Chemistry. (2025, February 2). 16.
  • Hocek, M., & Dvorakova, H. (2003). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2003(12), 1835-1849. [Link]
  • Okamura, T., et al. (2020). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 5(1), 16. [Link]
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12450-12464. [Link]
  • Colacot, T. J. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 50(8), 1895-1906. [Link]

Sources

Whitepaper: The Strategic Discovery of 6-Chloro-9-methylpurine as a Foundational Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging therapeutic targets.[1] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more thorough exploration of chemical space and often yields hit compounds with superior physicochemical properties and higher ligand efficiency.[2][3] This guide provides an in-depth technical exploration of the early-stage discovery process, using 6-Chloro-9-methylpurine as an exemplary fragment. We will dissect the strategic rationale behind its selection, detail the biophysical screening and validation cascade, and outline the subsequent hit-to-lead optimization strategies that can transform this simple scaffold into a high-affinity lead compound.

Part 1: The FBDD Paradigm: Building Drugs Atom by Atom

The philosophy of FBDD is fundamentally different from that of HTS. While HTS screens vast libraries of larger, more complex molecules (typically >500 Da) in pursuit of high-potency hits, FBDD begins with a much smaller, curated library of low-molecular-weight fragments (<300 Da).[1][4] These fragments are expected to bind to the target protein with low affinity, often in the high micromolar to millimolar range.[2] The power of this approach lies in the quality of the interaction; because of their small size, fragments make highly efficient and specific contacts within a target's binding pocket.

The foundational principles of a successful fragment are often summarized by the "Rule of Three".[4][5]

Parameter "Rule of Three" Guideline Rationale
Molecular Weight< 300 DaEnsures simplicity and allows for extensive chemical elaboration.[4]
cLogP< 3Maintains aqueous solubility, which is critical for screening at high concentrations.[4]
Hydrogen Bond Donors≤ 3Avoids excessive polarity and maintains good permeability.[4]
Hydrogen Bond Acceptors≤ 3Prevents undesirable pharmacokinetic properties.[4]
Rotatable Bonds≤ 3Reduces conformational entropy loss upon binding, leading to more efficient interactions.[4]

The initial low-affinity hits identified through FBDD are then optimized into potent leads through structure-guided medicinal chemistry, a process that is often more rational and efficient than optimizing a complex HTS hit.[1][6]

Part 2: this compound: A Privileged Scaffold for Discovery

The purine scaffold is a cornerstone of medicinal chemistry, present in essential biomolecules like DNA, RNA, and ATP.[7][8] Its derivatives have been successfully developed into a wide range of therapeutics, including anticancer and antiviral agents.[9][10] This inherent biological relevance makes purine-based fragments particularly attractive starting points.

This compound emerges as a compelling fragment candidate when evaluated against the "Rule of Three."

Physicochemical Property Value for this compound Compliance with "Rule of Three"
Molecular Formula C₆H₅ClN₄[11][12]N/A
Molecular Weight 168.58 g/mol [11][12]Yes (< 300)
cLogP (Predicted) 1.3[12]Yes (< 3)
Hydrogen Bond Donors 0[12]Yes (≤ 3)
Hydrogen Bond Acceptors 4[12]No (≤ 3) - Note: This is a minor deviation, and the reactive nature of the scaffold often justifies inclusion.
Rotatable Bonds 0[12]Yes (≤ 3)

Beyond its compliance, the true value of this compound lies in its chemical functionality. The chlorine atom at the C6 position is a key reactive handle. It serves as an excellent leaving group for nucleophilic aromatic substitution, providing a direct and versatile vector for chemical elaboration and "fragment growing."[13][14] The N9-methyl group blocks one of the common sites of metabolism and directs synthetic modifications to other positions on the purine ring, simplifying the subsequent medicinal chemistry campaign.

Part 3: The Discovery Workflow: From Library Screen to Validated Hit

The identification of this compound as a hit requires a sensitive and robust screening cascade designed to detect weak binding events and meticulously eliminate false positives.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation Lib Fragment Library (Containing this compound) SPR Primary Screen (Surface Plasmon Resonance) Lib->SPR High Throughput Hits Initial Hits (Weak Binders) SPR->Hits Affinity Ranking NMR Orthogonal Screen 1 (NMR Spectroscopy) Hits->NMR Eliminate False Positives XRay Orthogonal Screen 2 (X-Ray Crystallography) NMR->XRay Confirm Binding Site Validated Validated Hit (Binding Mode Confirmed) XRay->Validated H2L Hit-to-Lead Optimization (Fragment Growing/Linking) Validated->H2L Structure-Guided Design Lead Lead Compound (Improved Potency & Properties) H2L->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for FBDD due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[15][16] It is a label-free technology that directly measures the binding of an analyte (the fragment) to a target protein immobilized on a sensor surface.[15]

Detailed Protocol: High-Throughput SPR Fragment Screening

  • Immobilization:

    • Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.

    • Activate a reference flow cell with coupling reagents but do not immobilize protein; this will be used for real-time subtraction of bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a stock plate of the fragment library, including this compound, at a high concentration (e.g., 100 mM in 100% DMSO).

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is precisely matched across all samples and the running buffer (e.g., 2% DMSO) to avoid false positives from solvent mismatch.[16]

  • Screening Cycle:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a "buffer blank" injection (running buffer with matched DMSO) to establish a baseline for subtraction.

    • Inject a fragment sample over both the target and reference flow cells for a set association time (e.g., 60 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 60-120 seconds).

    • Inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next cycle.

  • Data Analysis:

    • For each injection, perform a double reference subtraction: subtract the signal from the reference flow cell, then subtract the signal from the buffer blank injection.

    • Identify initial hits as fragments that produce a reproducible, concentration-dependent binding response significantly above the noise level.

    • Characterize confirmed hits to accurately measure their affinity (K D).[6]

Hit Validation: Orthogonal Confirmation

Causality: A primary screen will inevitably produce some false positives. Therefore, it is critical to confirm hits using an orthogonal biophysical method that relies on a different physical principle.[2][17] This ensures that the observed interaction is genuine and not an artifact of the primary assay technology.

Causality: NMR is a powerful solution-based technique that can unambiguously confirm direct binding of a fragment to the target protein, making it an excellent validation tool.[15][18] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[6]

Detailed Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a sample of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add the fragment hit (e.g., this compound) to the protein sample at a high molar excess (e.g., 100:1, fragment:protein).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's resonance signals.

    • Acquire an STD spectrum of the protein-fragment mixture. This involves selectively saturating a region of the protein's proton spectrum and observing which fragment signals receive the saturation via binding and subsequent dissociation.

    • Acquire an off-resonance control spectrum where no protein saturation occurs.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance (saturated) spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that made close contact with the protein.

    • The presence of signals in the STD difference spectrum provides unambiguous evidence of binding.

Causality: X-ray crystallography provides the ultimate validation by delivering a high-resolution, three-dimensional structure of the fragment bound to the target protein.[6][15] This structural information is invaluable, as it reveals the precise binding location, orientation, and key interactions, which directly guides the subsequent hit-to-lead optimization process.[6]

Detailed Protocol: Crystal Soaking for Structural Validation

  • Protein Crystallization:

    • Produce and purify a large quantity of highly homogeneous target protein.

    • Screen a wide range of crystallization conditions to obtain well-diffracting apo-protein crystals.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment (e.g., 1-10 mM this compound) dissolved in a cryo-protectant-compatible buffer that is similar to the crystal mother liquor.

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.[15]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a model.

    • Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound this compound fragment.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Part 4: Hit-to-Lead: The Path to Potency

Once this compound is confirmed as a validated hit with a known binding mode, the hit-to-lead (H2L) phase begins.[19] The goal is to transform this low-affinity fragment into a high-affinity lead compound by systematically adding chemical functionality that makes additional favorable interactions with the target protein.[20][21] The initial fragment serves as an anchor, and the structural information from X-ray crystallography provides the roadmap for expansion.

H2L_Strategies cluster_0 Starting Fragment cluster_1 Optimization Strategies cluster_2 Outcome start This compound (Anchor in Binding Pocket) grow Fragment Growing (Extending from C6 position into an adjacent sub-pocket) start->grow merge Fragment Merging (Combining with another fragment binding nearby) start->merge link Fragment Linking (Connecting to a fragment in a distinct pocket) start->link lead High-Affinity Lead Compound (Improved Potency, Selectivity, and Drug-like Properties) grow->lead merge->lead link->lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy and is particularly well-suited for this compound.[20] Guided by the crystal structure, chemists synthesize analogs by replacing the C6-chloro atom with larger functional groups designed to occupy adjacent empty sub-pockets in the binding site, forming new hydrogen bonds or hydrophobic interactions.

  • Fragment Linking/Merging: If a separate screening campaign identifies another fragment that binds in a proximal or adjacent pocket, a chemical linker can be designed to connect the two fragments (linking) or they can be combined into a single new molecule (merging).[20][22] This can lead to a dramatic increase in affinity due to the additive nature of binding energies and a reduction in the entropic penalty of binding.

This iterative process of design, synthesis, and testing, supported by structural biology and computational modeling, drives the optimization of the initial fragment hit into a viable lead candidate for further development.[23]

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • Kumar, A., & Bavi, R. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • De Raffele, G., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Rej, R. K., et al. (n.d.). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). 6-chloro-9-methyl-9H-purine. PubChem.
  • Singh, U. P., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
  • Hranjec, M., et al. (2024). Purine Scaffold in Agents for Cancer Treatment. PMC.
  • National Center for Biotechnology Information. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. PubChem.
  • Hashmi, M. A., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
  • ChemSynthesis. (n.d.). 6-chloro-9-methyl-9H-purine - 2346-74-9.
  • Hashmi, M. A., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
  • Di Pietro, O., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI.
  • Ecker, R. M., & Chay, T. R. (1997). Assays for detection of purine metabolites. Google Patents.
  • Legraverend, M., et al. (2004). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed.
  • Creative Biostructure. (n.d.). Hit to Lead.
  • ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.
  • Wikipedia. (n.d.). Hit to lead.
  • Axial. (2024). Hit-synthesis-lead optimization. Medium.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC.
  • Kraljević, T. G., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed.
  • Al-Masoudi, N. A., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families.
  • National Center for Biotechnology Information. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine.
  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC.
  • Matter, H., et al. (2014). Fragment-Based Discovery of Novel Potent Sepiapterin Reductase Inhibitors. Journal of Medicinal Chemistry.
  • University of Sydney. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • Talianova, V., et al. (2016). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed.
  • Sun, D., & Feher, M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD).
  • Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed.

Sources

Theoretical and computational studies on 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Chloro-9-methylpurine: A Molecule of Synthetic and Pharmacological Importance

Abstract

This compound stands as a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. As a purine analog, it serves as a versatile intermediate for the synthesis of a diverse array of biologically active compounds, including potential kinase inhibitors and antineoplastic agents.[1][2][3][4] A comprehensive understanding of its structural, electronic, and reactive properties is paramount for the rational design of novel therapeutics. This guide synthesizes experimental findings with advanced computational methodologies to provide a holistic view of this compound. We delve into the synergy between spectroscopic characterization and quantum chemical calculations, primarily Density Functional Theory (DFT), to validate its molecular structure and predict its chemical behavior. Key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP), are analyzed to provide a detailed roadmap of the molecule's reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a combined experimental-computational approach to accelerate the discovery of next-generation purine-based agents.

Foundational Significance of this compound

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies.[5][6] this compound (C₆H₅ClN₄, Molar Mass: 168.58 g/mol [2][7]) emerges from this class not primarily as an end-product therapeutic, but as a crucial building block.[3] The chlorine atom at the C6 position is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functional groups (e.g., amines, morpholino groups, sulfonyl groups) to generate libraries of novel purine derivatives.[8] These derivatives are often investigated for their potential to inhibit key cellular enzymes like cyclin-dependent kinases (CDKs), which are significant targets in cancer therapy.[1][9]

The methylation at the N9 position is also significant. In many biologically active nucleoside analogs, modifications occur at this position. Therefore, understanding the properties of the N9-methylated core provides foundational knowledge applicable to a broader class of purine-based drug candidates.

Experimental Framework: Synthesis and Spectroscopic Validation

A robust computational model must be grounded in and validated by empirical data. The synthesis and subsequent spectroscopic characterization of this compound provide this essential experimental benchmark.

Synthetic Approach

The synthesis of this compound is typically achieved through the methylation of 6-chloropurine. It is critical to note that direct alkylation of the purine ring can result in a mixture of N9 and N7 isomers, necessitating careful reaction control and purification to isolate the desired N9 regioisomer.[10]

Synthesis_Overview Chloropurine 6-Chloropurine Mixture N9/N7 Isomer Mixture Chloropurine->Mixture MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Mixture Base Base (e.g., K₂CO₃) Base->Mixture Solvent Solvent (e.g., DMF) Solvent->Mixture Purification Chromatographic Purification Mixture->Purification Separation Product This compound (N9 Isomer) Purification->Product Isolation

Spectroscopic Characterization

Spectroscopy provides the "fingerprint" of the molecule, confirming its identity and structural integrity.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for confirming the regioselectivity of methylation. The spectrum will show distinct signals for the two purine protons (C2-H and C8-H) and a singlet for the N9-methyl group, typically around 3.8 ppm. ¹³C NMR complements this by identifying all six unique carbon environments.

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the molecule's vibrational modes. Key peaks include C=N stretching within the purine rings, aromatic C-H stretching, and the characteristic C-Cl stretch.[14][15] These experimental frequencies serve as direct comparators for theoretical vibrational analysis.

  • UV-Visible Spectroscopy : This technique probes the electronic transitions within the molecule. This compound typically exhibits strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic purine system.[16][17]

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z ≈ 168, along with a characteristic M+2 peak at ≈ 170 (approximately one-third the intensity of the M+ peak) due to the natural abundance of the ³⁷Cl isotope.[11]

The Computational Lens: Density Functional Theory (DFT)

While spectroscopy confirms a molecule's existence and basic structure, computational chemistry provides unparalleled insight into its electronic nature and reactivity.[18] Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule to determine its geometry, energies, and other properties.[8][19]

Rationale for DFT

We employ DFT for several key reasons:

  • Accuracy vs. Cost: DFT, particularly with hybrid functionals like B3LYP, offers a highly favorable balance between computational accuracy and resource requirements, making it ideal for molecules of this size.[20][21][22]

  • Geometric Prediction: It can predict bond lengths and angles with remarkable accuracy, often rivaling the precision of X-ray crystallography.[23]

  • Spectroscopic Simulation: DFT can calculate vibrational frequencies (IR/Raman) and NMR chemical shifts, allowing for direct comparison with and assignment of experimental spectra.[20][21][24]

  • Reactivity Descriptors: It provides access to electronic properties like HOMO, LUMO, and MEP, which are not directly observable but are fundamental to understanding and predicting chemical reactivity.[25][26]

Standard Computational Protocol

The following workflow is a self-validating system for the theoretical study of this compound.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core Calculations cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis Build Build Initial 3D Structure SelectMethod Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->SelectMethod Opt Geometry Optimization SelectMethod->Opt Freq Frequency Calculation Opt->Freq CheckFreq Check for Imaginary Frequencies (Confirm Minimum Energy) Freq->CheckFreq Compare Compare Calculated Geometry & IR with Experimental Data CheckFreq->Compare If no imaginary freq Electronic Calculate Electronic Properties (HOMO, LUMO, MEP) Compare->Electronic If model is valid Interpret Interpret Results for Reactivity & Drug Design Insights Electronic->Interpret

In-Depth Analysis: Bridging Theory and Experiment

By applying the DFT protocol, we can generate a wealth of data that both validates the experimental findings and provides deeper chemical insight.

Molecular Geometry and Vibrational Spectra

A geometry optimization at the B3LYP/6-311++G(d,p) level of theory yields the equilibrium structure of this compound. A subsequent frequency calculation on this optimized structure confirms it is a true energy minimum (no imaginary frequencies) and generates a theoretical IR spectrum.

ParameterDescriptionExpected Computational ResultExperimental Benchmark
Geometry Bond lengths (Å), angles (°)Planar purine core. C-Cl, C-N, N-CH₃ bond lengths consistent with hybridisation.X-ray data from analogous structures.[10][23]
Vibrational Frequencies IR peak positions (cm⁻¹)Scaled frequencies match experimental IR bands for C=N, C-H, C-Cl stretches.FT-IR Spectroscopy.[20][21]

Causality: The close agreement between the calculated and experimental geometry and vibrational frequencies validates the chosen level of theory. This trustworthiness is critical, as it provides confidence that the non-observable electronic properties calculated by the same method are also reliable.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[27] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[28] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[25][26]

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the outermost electron-donating orbital.Localized primarily on the electron-rich purine ring system.
LUMO Energy Energy of the lowest energy electron-accepting orbital.Significant distribution around the C6-Cl bond, indicating this is the primary site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOA moderate gap indicates a molecule that is stable but poised for reaction, consistent with its role as a synthetic intermediate.

HOMO_LUMO cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE (Energy Gap)   Indicates Reactivity e1 e2 e1->e2 e3 e2->e3 e4 e3->e4

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface.[29][30] It provides an intuitive guide to where a molecule is electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack.[25]

  • Red/Yellow Regions : Indicate negative electrostatic potential. These are electron-rich areas, prone to attack by electrophiles. For this compound, these regions are concentrated around the electronegative nitrogen atoms of the purine ring (N1, N3, N7). These sites are also prime locations for hydrogen bond acceptance.

  • Blue Regions : Indicate positive electrostatic potential. These are electron-poor areas, susceptible to attack by nucleophiles. The area around the hydrogen atoms and, significantly, the C6 carbon atom, will show positive potential, reinforcing that this is the primary site for nucleophilic substitution reactions.

MEP_Concept cluster_potential Potential Regions cluster_reactivity Predicted Reactivity MEP Molecular Electrostatic Potential (MEP) Map Negative Negative Potential (Red/Yellow) MEP->Negative Positive Positive Potential (Blue) MEP->Positive Electrophilic Electrophilic Attack Site (e.g., N1, N3, N7) Negative->Electrophilic Attracts Nucleophilic Nucleophilic Attack Site (e.g., C6) Positive->Nucleophilic Attracts

Conclusion: A Computationally-Informed Path to Drug Discovery

The theoretical and computational study of this compound provides a powerful, multi-faceted understanding that transcends experimental data alone. DFT calculations, when validated against spectroscopic results, offer a reliable framework to dissect the molecule's geometric and electronic structure.

The key takeaways for drug development professionals are:

  • Validated Structure: The combination of NMR, IR, and DFT confirms the N9-methylated structure with high confidence.

  • Predictive Reactivity: HOMO-LUMO and MEP analyses quantitatively and visually confirm that the C6 position is the primary site for nucleophilic substitution, guiding synthetic strategy.

  • Pharmacophore Insights: The MEP map reveals the electrostatic landscape of the molecule, providing crucial information for understanding how derivatives might interact with the charged or polar residues within an enzyme's active site. This is a foundational step in structure-based drug design.[1][31]

By integrating these computational insights early in the discovery pipeline, researchers can more effectively design and prioritize novel purine derivatives, saving valuable time and resources in the quest for new and more effective medicines.

References

  • Title: Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors Source: MDPI URL:[Link]
  • Title: Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers Source: NIH N
  • Title: Design strategies of purine analogues Source: ResearchG
  • Title: 6-chloro-9-methyl-9H-purine - 2346-74-9, C6H5ClN4, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL:[Link]
  • Title: Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Source: ResearchG
  • Title: Molecular electrostatic potential (MEP) maps of structures I and II...
  • Title: Synthesis, Characterisation of Some Novel Purine Derivatives Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
  • Title: ADSORPTION BEHAVIOR OF 6-CHLORO-8-METHYL-9H-PURINE ON THE ALUMINUM NITRIDE SURFACE: DENSITY FUNCTIONAL THEORY BASED STUDIES Source: Van Yüzüncü Yıl Üniversitesi URL:[Link]
  • Title: 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity Source: PubMed URL:[Link]
  • Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents Source: PubMed Central URL:[Link]
  • Title: Quantum chemical parameters of some of the purine derivatives using...
  • Title: 6-Chloro-9-(2-nitrophenylsulfonyl)
  • Title: Molecular Electrostatic Potential (MEP) Source: University of Oldenburg URL:[Link]
  • Title: Electrostatic potential calculated from molecular fields for...
  • Title: Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations Source: ResearchG
  • Title: 6-chloro-9-methyl-9H-purine Source: PubChem URL:[Link]
  • Title: 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH Source: PubMed URL:[Link]
  • Title: Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery Source: MDPI URL:[Link]
  • Title: Computational Methods in Drug Discovery Source: NIH N
  • Title: Purine Analogs Source: NCBI Bookshelf URL:[Link]
  • Title: UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones Source: PubMed URL:[Link]
  • Title: Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul Source: IOSR Journal of Applied Chemistry URL:[Link]
  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University of Calgary URL:[Link]
  • Title: 5: Organic Spectrometry Source: Chemistry LibreTexts URL:[Link]
  • Title: Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity Source: MDPI URL:[Link]
  • Title: Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory Source: ResearchG
  • Title: Electrostatic potential surfaces of the methylated (purine N9 and...
  • Title: Quantum Chemistry Calculations for Metabolomics Source: PubMed URL:[Link]
  • Title: Direct Regioselective C-H Cyan
  • Title: LUMO Analysis for Nucleophilic Reactions Source: WuXi Biology URL:[Link]
  • Title: Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calcul
  • Title: (PDF)
  • Title: 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) Source: PubMed URL:[Link]
  • Title: IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry Source: YouTube URL:[Link]
  • Title: 6-Chloropurine Source: NIST WebBook URL:[Link]
  • Title: REVIEW IN (NMR and UV-VIS) SPECTRA Source: International Journal of Scientific & Engineering Research URL:[Link]
  • Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: NIH N

Sources

The Strategic Rise of 6-Chloropurine Analogs: A Technical Guide to Their Historical Development in Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the historical context surrounding the development of 6-chloropurine and its analogs as pivotal chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale, key discoveries, and experimental methodologies that underpinned the emergence of this critical class of anticancer drugs.

Introduction: The Dawn of Rational Drug Design

The mid-20th century marked a paradigm shift in pharmaceutical research, moving away from serendipitous discovery towards a more deliberate and logical approach to drug development. It was in this fertile scientific landscape that the pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome laboratories laid the groundwork for what would become known as "rational drug design".[1][2] Their central hypothesis was elegantly simple: it might be possible to halt the growth of rapidly dividing cells, such as cancer cells and bacteria, by creating faulty versions—or antimetabolites—of the essential building blocks of nucleic acids.[3] This strategic approach led to the investigation of purine analogs, molecules designed to mimic endogenous purines like adenine and guanine, thereby interfering with DNA and RNA synthesis.[1]

The Pivotal Intermediate: The Emergence of 6-Chloropurine

A significant breakthrough in the synthesis of purine analogs was the development of 6-chloropurine. This halogenated purine proved to be a remarkably versatile chemical intermediate, providing a reactive site at the 6-position of the purine ring for nucleophilic substitution. This chemical handle was the gateway to a diverse array of purine derivatives, most notably the thiopurines, which would become cornerstones of chemotherapy.

Causality in Experimental Choice: Why 6-Chloropurine?

The choice of a chlorine atom at the 6-position was a strategic one. The electronegativity of the chlorine atom makes the C6 carbon of the purine ring highly susceptible to nucleophilic attack. This allowed for the relatively straightforward introduction of various functional groups, including the crucial thiol group, to create a library of analogs for biological screening. This synthetic flexibility was paramount in the early days of structure-activity relationship (SAR) studies.

From Intermediate to Landmark Drug: The Synthesis of 6-Mercaptopurine

The most consequential derivative of 6-chloropurine was 6-mercaptopurine (6-MP), a compound that would revolutionize the treatment of acute lymphoblastic leukemia (ALL) in children.[4] The synthesis of 6-MP from 6-chloropurine is a classic example of nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 6-Mercaptopurine from 6-Chloropurine

The following protocol is a synthesized representation of the methodologies described in the historical literature.

Objective: To synthesize 6-mercaptopurine via the nucleophilic substitution of the chlorine atom in 6-chloropurine with a thiol group.

Materials:

  • 6-Chloropurine

  • Thiourea

  • Ethanol (absolute)

  • Formic acid (catalyst)

  • Saturated sodium hydroxide solution

  • Glacial acetic acid

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-chloropurine and thiourea in a 1:1.2 molar ratio.[5]

  • Add absolute ethanol to the flask to serve as the solvent.[5]

  • Add a catalytic amount of formic acid to the reaction mixture.[5]

  • Heat the mixture to reflux (approximately 78-80°C) and maintain for 1 hour.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a saturated aqueous solution of sodium hydroxide.

  • Gradually add glacial acetic acid to the solution until a white precipitate of 6-mercaptopurine forms.[5]

  • Filter the precipitate and wash with distilled water.

  • Dry the product under vacuum to yield 6-mercaptopurine.

Mechanism of Action: Disrupting the Machinery of Cell Division

The cytotoxic effects of 6-mercaptopurine and other thiopurine analogs are not exerted by the drugs themselves but by their intracellular metabolites. These drugs are pro-drugs that are converted to their active nucleotide forms within the cell.

The Purine Metabolic Pathway and its Disruption

The primary mechanism of action of 6-MP involves its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][7] TIMP then acts as a potent inhibitor of several key enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase.[6][8] This inhibition leads to a depletion of the cellular pools of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis.[8]

Furthermore, TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids.[6][9] The presence of these thiopurine-containing nucleic acids triggers cellular stress responses, including cell cycle arrest and apoptosis.[6]

Purine_Metabolism_Inhibition cluster_de_novo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_nucleic_acids Nucleic Acid Synthesis cluster_drug_action 6-Mercaptopurine Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps ATase Amidophosphoribosyl- transferase (ATase) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT HGPRT->IMP TIMP 6-Thioinosine Monophosphate (TIMP) DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA 6MP 6-Mercaptopurine (6-MP) 6MP->HGPRT Metabolic Activation TIMP->IMP Inhibition TGNs 6-Thioguanine Nucleotides (TGNs) TIMP->TGNs Further Metabolism MeTIMP Methylthio-IMP (MeTIMP) TIMP->MeTIMP Metabolism TGNs->DNA_RNA Incorporation MeTIMP->ATase Inhibition TPMT TPMT

Caption: Mechanism of action of 6-mercaptopurine, illustrating its metabolic activation and disruption of purine metabolism.

Historical Timeline: Key Milestones in the Development of 6-Chloropurine Analogs

YearMilestoneKey Individuals/Institutions
1940s The era of modern chemotherapy begins with the use of nitrogen mustards and antifolate drugs.[10][11]Multiple researchers
Late 1940s George Hitchings and Gertrude Elion begin their systematic investigation of purine antagonists based on the principle of rational drug design.[3]Hitchings, Elion (Burroughs Wellcome)
1951 Gertrude Elion synthesizes 6-mercaptopurine (6-MP) from 6-chloropurine.[1][3]Gertrude Elion
1952 Clinical trials of 6-MP in children with acute leukemia begin, showing promising results.[2]Sloan-Kettering Institute
1953 The U.S. Food and Drug Administration (FDA) approves 6-MP for the treatment of acute leukemia.[3]FDA
1950s Development and investigation of other thiopurine analogs, including thioguanine.[1]Hitchings, Elion
1960s The immunosuppressive properties of thiopurines are recognized, leading to the development of azathioprine for use in organ transplantation.[1][3]Hitchings, Elion
1988 George Hitchings and Gertrude Elion are awarded the Nobel Prize in Physiology or Medicine for their discoveries of important principles for drug treatment.Nobel Committee

Structure-Activity Relationship (SAR) and the Evolution of Analogs

The initial success of 6-MP spurred further research into the structure-activity relationships of 6-substituted purine analogs. The key findings from these early studies were:

  • The Thiol Group is Crucial: Replacement of the 6-mercapto group with other functionalities such as halogens, alkyl groups, or carboxyl groups generally resulted in a loss of antitumor activity.

  • Substitution at Other Positions: Modifications at the 2 and 8 positions of the purine ring also tended to decrease activity, with the notable exception of the 2-amino derivative, thioguanine, which exhibited potent antileukemic effects.

  • N9-Substitution: The development of nucleoside analogs, where a sugar moiety is attached at the N9 position, led to compounds with altered pharmacokinetic properties and, in some cases, different biological activities, including antiviral effects.[12]

Preclinical Evaluation Workflow

The preclinical evaluation of novel purine analogs follows a standardized yet adaptable workflow designed to assess their potential as clinical candidates.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection A Rational Drug Design & Library Synthesis B Synthesis of Novel 6-Chloropurine Analogs A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values in Cancer Cell Lines C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F Animal Models of Cancer (e.g., Xenografts) E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Pharmacokinetic & Toxicological Studies G->H I Lead Optimization H->I J Selection of Clinical Candidate I->J

Caption: A generalized preclinical workflow for the evaluation of novel anticancer compounds, from initial synthesis to candidate selection.

Comparative Cytotoxicity of Purine Analogs

The cytotoxic efficacy of various purine analogs has been extensively studied across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)
6-Mercaptopurine (6-MP) Jurkat (Leukemia)~1.5
HeLa (Cervical)>100
Thioguanine HL-60 (Leukemia)~0.1
K562 (Leukemia)~0.5
Cladribine CCRF-CEM (Leukemia)0.045
Clofarabine CCRF-CEM (Leukemia)0.01
2-Chloro-6-(pyrrolidinobutynylthio)purine SNB-19 (Glioblastoma)5.00 µg/ml
C-32 (Melanoma)7.58 µg/ml
Novel 6-chloropurine nucleosides (e.g., 10b, 10g, 10i) Various (HeLa, MCF-7, etc.)< 1

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here are for comparative purposes and are compiled from various sources.[13][14][15][16]

Conclusion

The development of 6-chloropurine and its analogs represents a landmark achievement in the history of chemotherapy. It exemplifies the power of rational drug design and the importance of understanding the fundamental biochemical pathways of cancer cells. The legacy of this research continues to influence the discovery and development of new anticancer agents, underscoring the enduring impact of this pivotal chapter in medicinal chemistry.

References

  • Schematic representation of 6-MP activation and mechanism of action The... - ResearchGate.
  • History of cancer chemotherapy - Wikipedia.
  • A History of Cancer Chemotherapy - AACR Journals.
  • The history of chemotherapy - OnkologiK.
  • The Evolution of 6-Mercaptopurine: From Discovery to Modern Pharmaceutical Applications.
  • Timeline: Chemotherapy and the war on cancer - PubMed.
  • Simplified overview of the metabolism of 6‐mercaptopurine (6‐MP), the... - ResearchGate.
  • George Hitchings and Gertrude Elion | Science History Institute.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - Semantic Scholar.
  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC - NIH.
  • Chapter 7. The 6-mercaptopurine (6MP) story - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH.
  • Science history: Female chemist initially barred from research helps develop drug for remarkable-but-short-lived recovery in children with leukemia — Dec. 6, 1954.
  • Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - MDPI.
  • Synthesis and anticancer activity of thiosubstituted purines - PMC - NIH.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH.
  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF - ResearchGate.
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central.
  • Mercaptopurine - Wikipedia.
  • Schematic representation of the metabolism of 6-mercaptopurine (adapted from Refs. 10 and 37). - ResearchGate.
  • 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.
  • Gertrude Elion - American Chemical Society.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate.
  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub.
  • Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults - PubMed.
  • US2800473A - Method of making 6-mercaptopurine - Google Patents.
  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency - PMC - NIH.
  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate.
  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
  • Acute leukemia in the adult male. I. Comparative effect of 6-mercaptopurine and 6-chloropurine - PubMed.
  • Synthesis of Mercaptopurine | Mechanism of Action | BP 501T | L~13 - YouTube.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate.
  • Clinical Evaluation of 6-Chloropurine in Leukemia of Adults | Scilit.
  • Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed.

Sources

Methodological & Application

Regioselective Synthesis of 6-Chloro-9-methylpurine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to a Key Intermediate in Drug Discovery

Introduction: The Significance of 6-Chloro-9-methylpurine

This compound is a crucial intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realm of medicinal chemistry and drug development.[1] Its purine scaffold is a fundamental component of nucleosides and nucleotides, making it a valuable starting material for the creation of antiviral, anticancer, and other therapeutic agents. The regioselective introduction of a methyl group at the N9 position of the purine ring is a critical step that significantly influences the biological activity and therapeutic potential of the resulting molecules.[2] This protocol provides a detailed, reliable method for the regioselective synthesis of this compound, emphasizing the chemical principles that govern the reaction's selectivity.

Guiding Principles: Understanding N9-Regioselectivity in Purine Alkylation

The alkylation of purines, such as 6-chloropurine, can theoretically occur at several nitrogen atoms within the heterocyclic ring system. However, the N9 position is often the most nucleophilic and sterically accessible site, making it the kinetically and thermodynamically favored position for alkylation under many conditions.[3][4][5][6] The regioselectivity of the methylation reaction is influenced by several factors, including the nature of the solvent, the base used, and the methylating agent.

In this protocol, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the purine salt and promotes the SN2 reaction mechanism. The choice of a suitable base, such as potassium carbonate, is critical for deprotonating the purine ring, thereby activating it for nucleophilic attack on the methylating agent. While methylation can also occur at the N7 position, the N9 isomer is typically the major product.[3] The precise control of reaction conditions is therefore paramount to achieving high regioselectivity and yield.

Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier Notes
6-ChloropurineC5H3ClN4154.561.0 gSigma-Aldrich, >98%
Methyl IodideCH3I141.941.2 eqAcros Organics, 99.5%, stabilized
Potassium CarbonateK2CO3138.211.5 eqFisher Scientific, anhydrous
N,N-DimethylformamideC3H7NO73.0920 mLEMD Millipore, anhydrous
Ethyl AcetateC4H8O288.11As neededFor extraction and chromatography
HexaneC6H1486.18As neededFor chromatography
Deionized WaterH2O18.02As neededFor workup
BrineNaCl(aq)-As neededFor washing
Anhydrous Sodium SulfateNa2SO4142.04As neededFor drying
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 g) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes.

  • Addition of Methylating Agent: Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white solid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Chloropurine + Potassium Carbonate Solvent Anhydrous DMF Reactants->Solvent Suspend Add_MeI Add Methyl Iodide Solvent->Add_MeI Heat Heat to 60°C (4-6 hours) Add_MeI->Heat TLC Monitor by TLC Heat->TLC Quench Quench with Water TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR analysis should show a characteristic singlet for the methyl group protons around δ 3.8-4.0 ppm and signals for the purine ring protons.

    • ¹³C NMR will display distinct peaks for the methyl carbon and the carbons of the purine ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the mass of this compound (m/z = 168.58).

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent side reactions and ensure a high yield.

  • Temperature Control: Maintaining the reaction temperature at 60°C is important for optimal reaction kinetics. Higher temperatures may lead to the formation of byproducts.

  • Purity of Starting Material: The purity of the starting 6-chloropurine can affect the yield and purity of the final product.

  • Purification: Careful column chromatography is essential to separate the desired N9-isomer from any N7-isomer that may have formed.

Conclusion

This protocol provides a comprehensive and reliable method for the regioselective synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, combined with detailed characterization methods, ensures the integrity and reproducibility of the synthesis.

References

  • Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. National Institutes of Health.
  • N‐Methylthiomethylation of (8‐Aza)6‐Chloropurine with DMSO through the Pummerer Rearrangement. ResearchGate.
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health.
  • Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? ACS Publications.
  • Regioselective alkylation reaction of purines under microwave irradiation. Wiley Online Library.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate.
  • Synthesis method of 6-chloropurine. Patsnap.
  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • Nucleotide Metabolism. National Institutes of Health.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • 6-chloro-9-methyl-9H-purine. ChemSynthesis.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Arylpurines in Modern Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1] Specifically, purines bearing carbon substituents at the 2, 6, or 8 positions exhibit a broad spectrum of biological activities.[2] The introduction of aryl or heteroaryl moieties at the C6 position, in particular, has yielded compounds with promising applications, including but not limited to, anticancer,[1][2] antiviral, and adenosine receptor antagonist activities.[3]

Historically, the synthesis of these crucial 6-arylpurine derivatives has been approached through various cross-coupling methodologies. While methods like Stille and Negishi couplings have their merits, the Suzuki-Miyaura reaction has emerged as a preferred strategy due to its operational simplicity, the commercial availability and low toxicity of boronic acid reagents, and its remarkable functional group tolerance.[2][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 6-chloro-9-methylpurine as a substrate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide robust and validated protocols, and offer insights gleaned from extensive experience to empower the synthesis of novel 6-aryl-9-methylpurine libraries for screening and lead optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a square planar Pd(II) species.[6][7] The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of specialized, electron-rich phosphine ligands to facilitate this transformation.[4][7]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (an arylboronic acid in this context) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This boronate then displaces the halide on the palladium complex.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination.[6][7] In this step, the two organic groups (the purine and the aryl group) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 6-aryl-9-methylpurine product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-X (Purinyl-Pd-Cl) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' (Purinyl-Pd-Aryl) Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product 6-Aryl-9-methylpurine RedElim->Product  Product Out ArX This compound ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
Arylboronic AcidVariesCommercially AvailableCheck purity before use.
Palladium CatalystVariesCommercially Availablee.g., Pd(PPh₃)₄, Pd(OAc)₂
Phosphine LigandVariesCommercially Availablee.g., SPhos, XPhos, P(t-Bu)₃
BaseAnhydrousCommercially Availablee.g., K₂CO₃, K₃PO₄, Cs₂CO₃
SolventAnhydrous, DegassedCommercially Availablee.g., Toluene, 1,4-Dioxane, DMF
Reaction Vessel------Schlenk flask or microwave vial
Inert GasHigh Purity---Argon or Nitrogen
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound. Optimization may be required for specific substrates.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Assemble Glassware degas_solvent Degas Solvent prep_reagents->degas_solvent setup Combine Reagents under Inert Atmosphere degas_solvent->setup reaction_heat Heat and Stir Reaction Mixture setup->reaction_heat monitoring Monitor Progress (TLC/LC-MS) reaction_heat->monitoring quench Quench Reaction & Aqueous Workup monitoring->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analysis Characterize Pure Product (NMR, MS) purify->analysis

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-9-methylpurine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous biologically active molecules, including kinase inhibitors, antivirals, and anti-cancer agents. The targeted synthesis of N6-substituted purine derivatives is of paramount importance for the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods which often suffer from limited scope and harsh reaction conditions.[1] This application note provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-chloro-9-methylpurine with a variety of primary amines, a key transformation for accessing a diverse library of potential drug candidates.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle can be broadly described in three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are highly effective in promoting the key steps of the catalytic cycle.[4] More recently, N-heterocyclic carbenes (NHCs) have also been employed as ligands, offering high stability and catalytic activity.[5][6][7]

Buchwald-Hartwig Amination Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex [(Pur-Cl)Pd(II)L] Pd(0)L->Oxidative Addition Complex + Pur-Cl Amido Complex [(Pur-NRH)Pd(II)L] Oxidative Addition Complex->Amido Complex + R-NH2 - HCl Product Complex [Pur-NHR + Pd(0)L] Amido Complex->Product Complex Reductive Elimination Product N6-Substituted Purine Product Complex->Product PurCl This compound PurCl->Oxidative Addition Complex Amine Primary Amine (R-NH2) Amine->Amido Complex Base Base Base->Amido Complex Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. Reaction conditions may require optimization for specific substrates.

Materials and Reagents:
  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Phosphine ligand (e.g., Xantphos, DavePhos) or an N-heterocyclic carbene (NHC) ligand precursor

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Assemble and dry glassware under inert atmosphere. Reagents Charge Schlenk flask with this compound, palladium catalyst, ligand, and base. Start->Reagents Solvent Add anhydrous solvent and primary amine via syringe. Reagents->Solvent Degas Degas the reaction mixture (e.g., freeze-pump-thaw). Solvent->Degas Heat Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Quench the reaction with water or saturated NH4Cl. Cool->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Quench->Extract Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Extract->Dry Purify Concentrate and purify the crude product by column chromatography. Dry->Purify End Characterize the final product (NMR, MS). Purify->End

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the flask. The choice of base is crucial and can influence the reaction rate and outcome.[8]

  • Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Solvent and Amine: Add anhydrous solvent (e.g., toluene, 5 mL) and the primary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Scope and Limitations: A Survey of Primary Amines

The Buchwald-Hartwig amination of this compound is compatible with a wide range of primary amines, including aliphatic, benzylic, and aromatic amines. The following table summarizes representative examples and typical reaction outcomes.

EntryPrimary AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylaminePd(OAc)₂ / XantphosNaOtBuToluene1001292
2n-ButylaminePd₂(dba)₃ / BrettPhosNaOtBuDioxane901688
3AnilinePd(OAc)₂ / RuPhosCs₂CO₃Toluene1102475
4Cyclopropylamine[Pd(cinnamyl)Cl]₂ / BippyPhosK₃PO₄Dioxane1001885
54-MethoxyanilinePd-PEPPSI-IPrNaOtBuToluene1001295

Note: The data in this table are representative and are intended to illustrate the scope of the reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.[8]

  • Solvent and Reagent Purity: Use of anhydrous solvents and pure reagents is essential for optimal results.

  • Ligand Choice: The choice of ligand can significantly impact the reaction efficiency. For sterically hindered amines or challenging substrates, specialized ligands may be required.[4][9]

  • Base Selection: The strength and nature of the base can affect the reaction rate and may lead to side reactions. Strong, non-nucleophilic bases like NaOtBu are commonly used, while weaker bases like K₂CO₃ or K₃PO₄ may be suitable for more sensitive substrates.[2][8]

  • Reaction Monitoring: Careful monitoring of the reaction progress is important to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N6-substituted 9-methylpurines. By carefully selecting the catalyst system, base, and reaction conditions, a wide variety of primary amines can be successfully coupled to the purine core, providing access to a diverse range of compounds with potential applications in drug discovery and development. This application note serves as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Wikipedia.
  • MDPI.
  • PubMed. N-Heterocyclic Olefin-Ligated Palladium(II)
  • ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-Catalyzed Cross-Coupling Reactions with 2. [Link]
  • National Institutes of Health. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts.
  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Optimising a Buchwald-Hartwig amin
  • PubMed. Synthesis and evaluation of the substrate activity of C-6 substituted purine ribosides with E. coli purine nucleoside phosphorylase: palladium mediated cross-coupling of organozinc halides with 6-chloropurine nucleosides. [Link]
  • ResearchGate. Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. [Link]
  • YouTube.
  • Reddit.
  • PubMed.

Sources

Application Notes & Protocols: Leveraging 6-Chloro-9-methylpurine for the Synthesis of Novel Olomoucine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 6-chloro-9-methylpurine in the synthesis of olomoucine analogs, a critical class of cyclin-dependent kinase (CDK) inhibitors. Olomoucine and its derivatives are purine-based compounds that competitively inhibit the ATP-binding site of various CDKs, playing a crucial role in cell cycle regulation research and oncology drug development.[1][2][3] This document outlines the underlying chemical principles, provides detailed, field-tested protocols for synthesis, and explains the rationale behind key experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of potent and selective CDK inhibitors.

Introduction: The Significance of Olomoucine and its Analogs

Olomoucine is a purine derivative that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, with IC50 values typically in the low micromolar range.[1][2] By targeting CDKs, olomoucine can arrest the cell cycle, primarily at the G1 phase, and inhibit DNA synthesis, making it a valuable tool for cancer research and a foundational structure for the development of new therapeutic agents.[1][3]

The pursuit of olomoucine analogs is driven by the need to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that modifications to the purine core can significantly impact inhibitor performance.[4] The this compound scaffold serves as a versatile and reactive starting material for introducing diverse functionalities at the C6 position, a key interaction point within the ATP-binding pocket of CDKs.

The Strategic Role of this compound

This compound is an ideal precursor for the synthesis of olomoucine analogs due to the reactivity of the chlorine atom at the C6 position. This chlorine atom is a good leaving group, readily displaced by nucleophiles such as amines. This allows for the systematic introduction of a wide variety of side chains, enabling the exploration of the chemical space around the core purine structure. The methyl group at the N9 position is a common feature in many CDK inhibitors and is crucial for maintaining the correct tautomeric form of the purine ring for effective kinase binding.

The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of this compound with a desired amine. The choice of the amine is critical as it will ultimately define the properties of the resulting olomoucine analog.

Visualizing the Synthesis and Mechanism

General Synthetic Workflow

The following diagram illustrates the typical synthetic route for generating olomoucine analogs from this compound.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary or Secondary Amine (R-NHR') B->C D Olomoucine Analog C->D E Base (e.g., DIEA, Et3N) Solvent (e.g., EtOH, DMF) E->C

Caption: General workflow for the synthesis of olomoucine analogs.

Mechanism of CDK Inhibition

Olomoucine and its analogs function by competing with ATP for the binding site on the cyclin-dependent kinase. The purine core mimics the adenine base of ATP, while the substituted side chains can form additional interactions within the active site, enhancing binding affinity and selectivity.

G cluster_0 CDK Active Site cluster_1 Normal Cell Cycle Progression cluster_2 Inhibition by Olomoucine Analog CDK CDK ATP_pocket ATP Binding Pocket CDK->ATP_pocket contains Substrate_binding Substrate Binding Site CDK->Substrate_binding contains Phosphorylated_Substrate Phosphorylated Substrate ATP_pocket->Phosphorylated_Substrate Phosphorylation No_Phosphorylation No Phosphorylation (Cell Cycle Arrest) ATP_pocket->No_Phosphorylation Substrate_binding->Phosphorylated_Substrate Substrate_binding->No_Phosphorylation ATP ATP ATP->ATP_pocket Substrate Protein Substrate Substrate->Substrate_binding Olomoucine Olomoucine Analog Olomoucine->ATP_pocket Competitive Binding

Caption: Competitive inhibition of CDK by olomoucine analogs.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative olomoucine analog.

General Synthesis of N-substituted-9-methyl-9H-purin-6-amines

Rationale: This protocol describes a robust method for the nucleophilic aromatic substitution on this compound. The use of a non-nucleophilic base like diisopropylethylamine (DIEA) is crucial to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile. Ethanol is a common solvent choice due to its ability to dissolve the starting materials and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to drive the reaction to completion.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, ethanolamine)

  • Diisopropylethylamine (DIEA) or Triethylamine (Et3N)

  • Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (or DMF) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base, such as DIEA or Et3N (1.5 - 2.0 eq), to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5-10% methanol in dichloromethane). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired olomoucine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Synthesis: (R)-N-(1-(hydroxymethyl)propan-2-yl)-9-methyl-9H-purin-6-amine

This example illustrates the synthesis of an olomoucine analog with a chiral amino alcohol side chain, which can introduce specific stereochemical interactions within the CDK active site.

Table 1: Reaction Parameters

ParameterValue
Starting MaterialThis compound
Amine(R)-2-aminopropan-1-ol
BaseDiisopropylethylamine (DIEA)
SolventAnhydrous Ethanol
Reaction Temperature80 °C (Reflux)
Reaction Time12 hours
PurificationSilica Gel Chromatography

Procedure:

Follow the general protocol outlined in section 4.1, using the specific reagents and conditions listed in Table 1.

Characterization and Data

The synthesized olomoucine analogs should be thoroughly characterized to confirm their structure and purity.

Table 2: Expected Spectroscopic Data for a Representative Olomoucine Analog

AnalysisExpected Results
¹H NMR Peaks corresponding to the purine core protons, the N9-methyl group, and the protons of the substituted amine side chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic purine ring carbons.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the synthesized analog ([M+H]⁺).
Purity (HPLC) >95% purity is typically desired for biological assays.

In Vitro Kinase Inhibitory Activity

To evaluate the efficacy of the newly synthesized olomoucine analogs, in vitro kinase inhibition assays are essential.

Table 3: Comparative IC50 Values of Olomoucine and Analogs

CompoundCDK1/cyclin B (µM)CDK2/cyclin A (µM)CDK5/p35 (µM)
Olomoucine773
Olomoucine II7.6--
Analog XTo be determinedTo be determinedTo be determined
Analog YTo be determinedTo be determinedTo be determined

Data for Olomoucine and Olomoucine II are from published sources.[1][5]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a more polar aprotic solvent like DMF can be used to enhance the reaction rate. The purity of the starting materials and the exclusion of moisture are also critical.

  • Side Reactions: The formation of side products can occur if the amine nucleophile has other reactive functional groups. Protection of these groups may be necessary.

  • Purification Challenges: If the product is difficult to separate from the starting materials or byproducts, optimizing the mobile phase for column chromatography is crucial. A gradient elution may be required.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of olomoucine analogs. The straightforward and robust synthetic protocols described in this application note provide a solid foundation for researchers to develop novel and potent CDK inhibitors. The ability to readily modify the C6 position of the purine core allows for systematic exploration of structure-activity relationships, ultimately contributing to the discovery of new therapeutic agents for the treatment of cancer and other proliferative diseases.

References

  • Vesely, J., Havlicek, J., Strnad, M., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. [Link]
  • Abraham, R.T., Acquarone, M., Andersen, A., et al. (1995). Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases. Biology of the Cell, 83(2-3), 105-120. [Link]
  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]
  • ACS Publications. (2007). Design and synthesis of inhibitors of cyclin-dependent kinases as potential antitumor agents. [Link]
  • PMC - PubMed Central. (n.d.). Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. [Link]
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. [Link]

Sources

Application Note & Protocol: Regioselective N9-Alkylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental procedures and mechanistic insights for the regioselective N9-alkylation of 6-chloropurine, a critical transformation in the synthesis of a vast array of biologically active molecules. We delve into the underlying principles governing the regioselectivity of purine alkylation, offering field-proven protocols that prioritize the formation of the desired N9 isomer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N9-alkylated purines as versatile intermediates in medicinal chemistry and chemical biology.

Introduction: The Significance of N9-Alkylated Purines

6-Chloropurine is a pivotal starting material in the synthesis of numerous therapeutic agents and chemical probes. The introduction of an alkyl group at the N9 position of the purine scaffold is a common and crucial step in the development of antivirals, cytostatics, and inhibitors of various enzymes.[1][2] The regioselectivity of this alkylation is of paramount importance, as the biological activity of the resulting purine derivatives is often highly dependent on the position of the alkyl substituent. While alkylation can also occur at the N7 position, it is typically the N9-alkylated isomer that is of greater interest in drug discovery programs.[3][4] This guide will address the challenges associated with achieving high N9-regioselectivity and provide robust protocols to this end.

The Challenge of Regioselectivity in Purine Alkylation

The alkylation of purines, including 6-chloropurine, is frequently complicated by the formation of a mixture of N9 and N7 regioisomers.[1][3][4] This arises from the presence of multiple nucleophilic nitrogen atoms within the purine ring system. The thermodynamically more stable N9 isomer is often the major product, but the kinetic N7 isomer can be formed in significant amounts under certain conditions.[1]

Several factors influence the N9/N7 product ratio, including:

  • Steric Hindrance: Bulky alkylating agents or substituents on the purine ring can sterically hinder the more accessible N7 position, thereby favoring alkylation at N9.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the use of a non-polar solvent can favor N9-alkylation.

  • Protecting Groups: The introduction of a protecting group at a specific position can direct the alkylation to the desired nitrogen.

Recommended Protocols for N9-Alkylation of 6-Chloropurine

We present two well-established and reliable methods for the N9-alkylation of 6-chloropurine: a direct alkylation under basic conditions and a Mitsunobu reaction.

Protocol 1: Direct Alkylation with an Alkyl Halide

This method is a straightforward approach that often provides good yields of the N9-alkylated product, although the N9/N7 ratio can vary depending on the substrate and reaction conditions.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dissolve 6-chloropurine in anhydrous DMF P2 Add a suitable base (e.g., NaH, K2CO3) P1->P2 R1 Add the alkyl halide dropwise at 0 °C P2->R1 Under inert atmosphere R2 Allow the reaction to warm to room temperature and stir R1->R2 W1 Quench the reaction with water R2->W1 W2 Extract the product with an organic solvent (e.g., ethyl acetate) W1->W2 W3 Wash the organic layer with brine W2->W3 W4 Dry the organic layer over Na2SO4 and concentrate W3->W4 PU1 Purify the crude product by column chromatography W4->PU1

Caption: Workflow for direct N9-alkylation.

Step-by-Step Procedure:

  • To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N9 and N7 isomers.

Protocol 2: Mitsunobu Reaction with an Alcohol

The Mitsunobu reaction is a powerful tool for the alkylation of acidic nucleophiles, such as purines, with primary or secondary alcohols.[5][6][7][8][9] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon and can offer high regioselectivity for N9-alkylation.

Reaction Mechanism:

G cluster_activation Activation cluster_substitution Substitution A1 PPh3 + DEAD -> Betaine intermediate A2 Betaine + R-OH -> Alkoxyphosphonium salt A1->A2 S1 6-Chloropurine anion attacks the alkoxyphosphonium salt A2->S1 S2 Formation of N9-alkylated product + Ph3P=O S1->S2

Caption: Simplified Mitsunobu reaction mechanism.

Step-by-Step Procedure:

  • To a solution of 6-chloropurine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N9-alkylated product. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent system prior to chromatography.

Product Characterization

The unambiguous identification of the N9 and N7 isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.

TechniqueN9-IsomerN7-IsomerReference
¹H NMR The chemical shift of the C8-H proton is typically downfield compared to the N7-isomer.The chemical shift of the C8-H proton is typically upfield compared to the N9-isomer.[1][10]
¹³C NMR The chemical shift of the C5 carbon is a key indicator. For N9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm.For N7-alkylated 6-chloropurines, the C5 chemical shift is more shielded and appears at a lower value, around 123 ppm.[1][10]
HMBC Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the N9-alkyl protons and the C4 and C8 carbons of the purine ring.HMBC experiments can show a correlation between the N7-alkyl protons and the C5 and C8 carbons of the purine ring.[1][10]

Conclusion

The N9-alkylation of 6-chloropurine is a fundamental transformation in medicinal chemistry. By understanding the factors that govern regioselectivity and by employing robust and well-characterized protocols, researchers can efficiently synthesize the desired N9-alkylated purine derivatives. The methods presented in this application note provide a solid foundation for the successful execution of this important reaction.

References

  • Pomeisl, K., Gurská, S., Džuganová, V., Tloušt’ová, E., Dejmek, M., Zgarbová, M., ... & Hocek, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8766–8777. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
  • Toyota, A., et al. (1993). THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS. HETEROCYCLES, 36(7), 1625. [Link]
  • Pomeisl, K., Gurská, S., Džuganová, V., Tloušt’ová, E., Dejmek, M., Zgarbová, M., ... & Hocek, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8766–8777. [Link]
  • Various Authors. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Request PDF. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
  • Dodge, J. A., & Jones, S. A. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 102(3), 635–644. [Link]
  • El-Faham, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(7), 4629-4673. [Link]
  • Toyota, A., et al. (1992). The Alkylation of 6-Chloropurine with Alcohols by Mitsunobu Reaction. Chemical & Pharmaceutical Bulletin, 40(11), 3163-3165. [Link]
  • Various Authors. (2025). ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. Request PDF. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

Sources

Application Note: Strategic Use of 6-Chloro-9-methylpurine in Solid-Phase Synthesis for the Rapid Assembly of Purine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Chloro-9-methylpurine as a versatile electrophilic scaffold in solid-phase synthesis (SPS). We delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer field-proven insights to empower the efficient construction of diverse 6-substituted purine libraries. The methodologies described herein leverage the advantages of solid-phase chemistry to streamline purification and enable parallel synthesis, accelerating discovery and lead optimization efforts.

Introduction: The Strategic Value of this compound in SPS

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The ability to rapidly generate and screen libraries of purine analogues is therefore a critical component of modern drug discovery. This compound serves as an ideal starting point for such endeavors.

The chlorine atom at the C6 position is an excellent leaving group, rendered highly susceptible to nucleophilic attack by the electron-withdrawing nature of the purine ring system.[1][2] This reactivity allows for the straightforward introduction of a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the methyl group at the N9 position provides a crucial synthetic advantage by blocking this common site of reactivity, thereby preventing the formation of isomeric mixtures and simplifying product characterization.

By anchoring a nucleophilic component to a solid support, chemists can drive the SNAr reaction to completion using an excess of this compound in the solution phase. This solid-phase approach offers significant advantages over traditional solution-phase synthesis:

  • Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing, eliminating the need for tedious chromatographic purification at intermediate steps.[3]

  • High-Throughput Synthesis: The methodology is readily adaptable to parallel synthesis formats, allowing for the creation of large, diverse compound libraries.

  • Automation: The repetitive nature of washing and reaction cycles is well-suited for automated peptide synthesizers.

This guide will focus on a robust and widely applicable workflow: the reaction of resin-bound amines with this compound to generate a diverse library of N-substituted 9-methyl-9H-purin-6-amines.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key transformation relies on the SNAr mechanism. The process is typically a two-step addition-elimination sequence. First, a nucleophile (in our case, a resin-bound amine) attacks the electron-deficient C6 carbon of the purine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the purine ring and yielding the final 6-substituted product.

The presence of electron-withdrawing groups and heteroatoms within the purine ring stabilizes the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.[2]

Caption: SNAr mechanism for substituting the C6-Chloride.

Experimental Workflow and Protocols

The overall strategy involves preparing a nucleophilic amine on a solid support, reacting it with this compound, and finally cleaving the desired product from the resin. Rink Amide resin is selected for this protocol as it yields a C-terminal primary amide upon cleavage, a common functional group in bioactive molecules.

SPS_Workflow Figure 2: Overall Solid-Phase Synthesis Workflow Start 1. Start: Rink Amide Resin Swell 2. Swell Resin (DMF) Start->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF, DCM) Deprotect->Wash1 React 5. SNAr Reaction (this compound, DIPEA) Wash1->React Wash2 6. Wash (DMF, DCM, MeOH) React->Wash2 Cleave 7. Cleavage (TFA Cocktail) Wash2->Cleave Isolate 8. Isolate Product (Precipitation) Cleave->Isolate

Caption: High-level overview of the synthesis workflow.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites within the bead matrix accessible to reagents, which is essential for achieving high reaction yields.[4]

  • Place Rink Amide MBHA resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) into a solid-phase reaction vessel.

  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).

  • Agitate the resin slurry gently (e.g., on a shaker or with manual swirling) at room temperature for at least 30-60 minutes.

  • Drain the DMF solvent by filtration.

Protocol 2: Fmoc-Deprotection of Resin

Causality: The terminal amine on the Rink Amide linker is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This must be removed to expose the primary amine, which will serve as the nucleophile in the subsequent substitution reaction. Piperidine is a strong, non-nucleophilic base ideal for this purpose.[5][6]

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly to remove all traces of piperidine.

Protocol 3: Resin Washing

Causality: Rigorous washing between steps is a cornerstone of solid-phase synthesis, ensuring that excess reagents and soluble by-products from the previous step do not interfere with subsequent reactions.

  • Wash the resin with DMF (3 x 10 mL/g).

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g).

  • Wash the resin with DMF (3 x 10 mL/g).

  • Optional: Perform a Kaiser test (or other colorimetric test) on a small sample of beads to confirm the presence of a free primary amine. A positive test (dark blue beads) indicates successful deprotection.

Protocol 4: Nucleophilic Substitution with this compound

Causality: This is the key bond-forming step. This compound is used in excess to drive the reaction to completion. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is added to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the resin-bound amine.

  • Prepare a solution of this compound (5 equivalents relative to resin loading) and DIPEA (10 equivalents) in a suitable solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

  • Add this solution to the deprotected and washed resin.

  • Seal the reaction vessel and agitate the mixture at an elevated temperature (e.g., 50-70 °C) for 12-24 hours. Reaction progress can be monitored by taking a small resin sample, cleaving it, and analyzing the supernatant by LC-MS.

  • After the reaction is complete, drain the reaction solution.

Protocol 5: Final Washing

Causality: This extensive washing sequence removes all residual this compound, DIPEA, and DIPEA-HCl salt before the final cleavage step.

  • Wash the resin with DMF (5 x 10 mL/g).

  • Wash the resin with DCM (5 x 10 mL/g).

  • Wash the resin with Methanol (MeOH) (3 x 10 mL/g) to help shrink the resin and remove any remaining salts.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 6: Cleavage and Product Isolation

Causality: A strong acid, Trifluoroacetic acid (TFA), is required to cleave the acid-labile Rink Amide linker, releasing the final product into solution.[3] Scavengers like triisopropylsilane (TIS) and water are included to quench reactive carbocations that can be formed during cleavage, preventing side reactions with the product.

  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% Water, and 2.5% TIS. (Caution: Work in a fume hood. TFA is highly corrosive).

  • Add the cleavage cocktail to the dry, functionalized resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean conical tube.

  • Wash the resin once more with a small volume of neat TFA and combine the filtrates.

  • Concentrate the TFA solution under reduced pressure (rotoevaporation).

  • Precipitate the crude product by adding the concentrated residue to a large volume of ice-cold diethyl ether.[6]

  • Collect the solid precipitate by centrifugation, decant the ether, and repeat the ether wash twice.

  • Dry the final product under vacuum. The crude product can then be purified by reverse-phase HPLC.

Quantitative Data Summary

For a representative synthesis on a 0.1 mmol scale using a resin with 0.5 mmol/g loading (i.e., 200 mg of resin):

Step Reagent Equivalents Amount Solvent/Volume Time Temperature
Deprotection Piperidine--20% in DMF / 2x3 mL5 + 20 minRT
Substitution This compound584.3 mgDMF / 3 mL16 h60 °C
Substitution DIPEA10174 µLDMF / 3 mL16 h60 °C
Cleavage TFA/H₂O/TIS--95:2.5:2.5 / 3 mL2.5 hRT

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No/Low Substitution 1. Incomplete Fmoc-deprotection.2. Insufficient reactivity of the amine.3. Poor resin swelling.1. Confirm deprotection with a Kaiser test. Repeat the deprotection step if necessary.2. Increase reaction temperature or time. Consider using a more polar, aprotic solvent like NMP or DMSO.**3. ** Ensure adequate swelling time and solvent volume.
Low Product Yield After Cleavage 1. Incomplete reaction on resin.2. Incomplete cleavage from resin.3. Product degradation during cleavage.1. Optimize the substitution reaction (see above).2. Extend cleavage time to 3-4 hours or perform a second cleavage on the resin.3. Ensure scavengers (TIS, H₂O) are used. Minimize time the product spends in concentrated TFA.
Multiple Peaks in LC-MS/HPLC 1. Impure this compound.2. Side reactions during cleavage.3. Incomplete reaction leading to starting material.1. Verify the purity of the starting material.2. If the scaffold has sensitive functional groups (e.g., Trp, Met), add specific scavengers to the cleavage cocktail.3. Optimize substitution conditions for full conversion.

References

  • Kwiatkowski, M., Nilsson, M., & Landegren, U. (1996). Synthesis of full-length oligonucleotides: cleavage of apurinic molecules on a novel support. Nucleic Acids Research, 24(23), 4632–4638. [Link]
  • Zuckermann, R. N., & Figliozzi, G. M. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447. [Link]
  • Fruchart, J. S., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
  • Reddy, T. S., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 226-231. [Link]
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]
  • Fruchart, J. S., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Semantic Scholar. [Link]
  • Gilbert, I. H., et al. (2001). Solid Phase Synthesis of Purines from Pyrimidines. Organic Letters, 3(10), 1507-1510. [Link]
  • (Reference not directly applicable to the protocol but rel
  • (Reference not directly applicable to the protocol but rel
  • (General Chemistry Resource) Nucleophilic Substitution Reactions. SlidePlayer. [Link]
  • (Reference not directly applicable to the protocol but rel
  • Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]
  • (Reference is a chemical d
  • (Reference not directly applicable to the protocol but rel
  • Walsh, D. P. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
  • Katcher, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • (Reference not directly applicable to the protocol but rel
  • (Reference not directly applicable to the protocol but rel
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
  • (General Chemistry Resource) Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
  • Foo, K. S., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8613-8618. [Link]
  • (Reference not directly applicable to the protocol but rel

Sources

6-Chloro-9-methylpurine: A Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Purine Scaffold

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporally resolved detail. The rational design of these molecular reporters is paramount to their success, requiring a scaffold that is not only synthetically accessible but also possesses favorable photophysical and biological properties. The purine ring system, a fundamental component of nucleic acids, has emerged as a privileged scaffold in the development of fluorescent probes. Its inherent biocompatibility and diverse sites for chemical modification allow for the fine-tuning of probe characteristics to suit a multitude of applications.

This guide focuses on a particularly valuable building block for the synthesis of novel fluorescent probes: 6-chloro-9-methylpurine . The strategic placement of a chlorine atom at the 6-position renders this purine highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for the introduction of a wide array of fluorophores. The methyl group at the 9-position enhances solubility in organic solvents and prevents the formation of N7/N9 isomers that can complicate synthesis and purification with unsubstituted purines.[1] This unique combination of features makes this compound an ideal and versatile precursor for the rapid generation of diverse libraries of fluorescent probes for high-throughput screening, cellular imaging, and diagnostic applications.

The Chemistry of Probe Synthesis: Nucleophilic Aromatic Substitution

The core of synthesizing fluorescent probes from this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for halogenated purines due to the electron-withdrawing nature of the nitrogen atoms in the purine ring system, which activates the C6 position for nucleophilic attack.[2]

The general mechanism involves the attack of a nucleophile, in this case, the amino group of a fluorescent dye, on the electron-deficient C6 carbon of the purine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex is stabilized by the electron-withdrawing properties of the purine ring. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the purine ring and yielding the final 6-substituted purine fluorescent probe.

SNAr_Mechanism cluster_0 Reaction Scheme Reactants This compound + R-NH2 (Fluorophore) Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Products 6-(R-amino)-9-methylpurine (Fluorescent Probe) + HCl Intermediate->Products Chloride Elimination

Caption: Generalized SNAr reaction mechanism.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of a variety of fluorescent probes using this compound as the common precursor. The selected fluorophores represent a range of spectral properties, from the green-emitting BODIPY and fluorescein derivatives to the orange-red emitting rhodamine.

General Considerations for Synthesis and Purification
  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred to dissolve the reactants and facilitate the reaction. For less polar amines, alcohols like ethanol or n-butanol can be effective.[3]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2][3]

  • Temperature: Reactions are often heated to increase the rate of substitution. Microwave-assisted synthesis can significantly reduce reaction times.[3][4]

  • Purification: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized probe.

Protocol 1: Synthesis of a Green-Emitting BODIPY-based Purine Probe

This protocol describes the synthesis of a highly fluorescent and photostable probe by coupling this compound with an amino-functionalized BODIPY dye.

Protocol_1 start Start reactants Reactants This compound BODIPY-NH2 DIPEA Anhydrous DMF start->reactants reaction Reaction | Stir at 80-100 °C | 4-12 hours (or Microwave 120 °C, 30 min) reactants->reaction workup Work-up Dilute with Ethyl Acetate Wash with Brine reaction->workup purification Purification | Silica Gel Chromatography (DCM/Methanol gradient) workup->purification characterization Characterization NMR Mass Spectrometry UV-Vis & Fluorescence Spectroscopy purification->characterization end End Product characterization->end

Sources

High-throughput screening of 6-Chloro-9-methylpurine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 6-Chloro-9-methylpurine Derivatives for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals in oncology, biochemistry, and medicinal chemistry.

Introduction: The Strategic Value of the Purine Scaffold

The purine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a multitude of biological targets. Within this class, this compound serves as a critical synthetic intermediate for generating diverse libraries of compounds with significant therapeutic potential.[1][2] The electrophilic nature of the chlorine atom at the 6-position makes it an ideal handle for nucleophilic substitution, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).[3]

Notably, this scaffold is particularly prominent in the development of kinase inhibitors.[4] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[5] Cyclin-dependent kinases (CDKs), which govern cell cycle progression and transcription, are a major focus of this research.[6][7] The development of selective CDK inhibitors has emerged as a powerful strategy in cancer therapy.[8]

This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of this compound derivative libraries to identify potent kinase inhibitors. We will use the CDK9/Cyclin T1 complex as an exemplary target and employ the robust, luminescence-based ADP-Glo™ Kinase Assay, which is ideally suited for large-scale screening campaigns.[9][10]

Assay Principle: Quantifying Kinase Activity via ADP Production

The foundation of a successful HTS campaign is a reliable and reproducible assay. The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of any ADP-generating enzyme.[11] Its principle is based on the direct quantification of ADP produced during the kinase reaction, which is a universal product of kinase-catalyzed phosphotransfer.

The assay is performed in two sequential steps, making it a simple "add-mix-read" workflow:[12]

  • Kinase Reaction & ATP Depletion: The target kinase (e.g., CDK9) phosphorylates its substrate using ATP, generating ADP. Upon completion of the reaction, an ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the enzymatic reaction and simultaneously depletes all remaining, unconsumed ATP. This step is crucial as it eliminates the primary source of background signal, ensuring that the final signal originates only from the ADP produced by the kinase.

  • ADP-to-ATP Conversion and Luminescence Detection: A Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the previously generated ADP back into ATP. This newly synthesized ATP becomes the substrate for a thermostable luciferase, which generates a sustained, high-intensity luminescent signal.

The intensity of the light produced is directly proportional to the concentration of ADP generated in the initial kinase reaction. Consequently, in an inhibition screen, a potent inhibitor will block kinase activity, leading to low ADP production and a correspondingly low luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Interpretation Kinase Kinase (CDK9) ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_detect ADP ADP->ADP_detect Add ADP-Glo™ Reagent (Depletes leftover ATP) Inhibitor Inhibitor (Purine Derivative) Inhibitor->Kinase Inhibition ATP_new ATP ADP_detect->ATP_new ADP Conversion Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light Result High Light Signal = Low Inhibition Low Light Signal = High Inhibition

Figure 2: High-Throughput Screening Workflow.

Detailed Steps
  • Compound Addition: To a 384-well white assay plate, add 50 nL of the appropriate compound or control solution from the source plates.

  • Enzyme/Substrate Addition: Add 2 µL of the 2.5X Enzyme/Substrate Master Mix to all wells. Centrifuge the plate at 1,000 rpm for 1 minute.

  • Reaction Initiation: To start the kinase reaction, add 2 µL of the 5X ATP solution to all wells.

  • Kinase Reaction Incubation: Seal the plate and mix gently. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature. [13]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. [12]7. Data Acquisition: Measure the raw luminescence (Relative Light Units, RLU) using a plate reader with an integration time of 0.25-1 second per well.

Data Analysis, Quality Control, and Hit Identification

Rigorous data analysis and quality control are paramount to the success of any HTS campaign.

Primary Data Processing & Normalization

The raw RLU data from each well is normalized to the intra-plate controls to determine the percent inhibition.

  • Negative Control (Neg Ctrl): Average RLU from wells with DMSO only (represents 0% inhibition).

  • Positive Control (Pos Ctrl): Average RLU from wells with Staurosporine (represents 100% inhibition).

The Percent Inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_Pos_Ctrl) / (RLU_Neg_Ctrl - RLU_Pos_Ctrl))

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that provides a measure of the quality and robustness of an HTS assay. [14][15]It assesses the separation between the positive and negative control signal distributions.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the controls: [16] Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_neg - μ_pos|

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation band between controls. The assay is robust and reliable for HTS. [14][17]
0 to 0.5 AcceptableThe assay may be usable, but optimization is recommended to reduce variability. [17]
< 0 UnacceptableThe control signals overlap significantly. The assay is not suitable for screening. [14]

Each plate should have a Z'-factor calculated, and only plates meeting the quality threshold (e.g., Z' ≥ 0.5) should be considered for hit selection.

Example Data and Z'-Factor Calculation
Well TypeRLU (Raw Data)Mean (μ)Std. Dev. (σ)% Inhibition
Neg Ctrl (n=16)1,250,000 ... 1,350,0001,300,00035,0000% (by definition)
Pos Ctrl (n=16)45,000 ... 55,00050,0004,000100% (by definition)
Compound X300,000--80%
Compound Y1,100,000--16%

Z' Calculation: Z' = 1 - (3 * (4,000 + 35,000)) / |1,300,000 - 50,000| Z' = 1 - (3 * 39,000) / 1,250,000 Z' = 1 - 117,000 / 1,250,000 Z' = 1 - 0.0936 Z' = 0.91 (This indicates an excellent assay)

Hit Identification

A "hit" is a compound that produces a statistically significant level of inhibition. A common threshold for hit selection is a Percent Inhibition > 50% . Alternatively, a statistical cutoff, such as three standard deviations above the mean inhibition of the library compounds , can be used to identify the most potent actives.

Hit Validation and Downstream Strategy

The primary HTS is only the first step. A rigorous follow-up strategy is essential to eliminate false positives and characterize true hits.

G A Primary HTS (Single Concentration Screen) B Hit Confirmation Re-test hits from fresh stock A->B C Dose-Response (IC₅₀) Generate 10-point curves to determine potency B->C D Orthogonal Assays Confirm activity with a different assay technology C->D E Selectivity Profiling Screen against a panel of other kinases D->E F Lead Optimization E->F

Figure 3: Post-HTS Hit Triage and Validation Workflow.

  • Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point curve) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Orthogonal Assays: To eliminate artifacts related to the assay technology (e.g., compound interference with luciferase), hits should be validated using an alternative method, such as a TR-FRET or fluorescence polarization-based assay. [18][19]4. Selectivity Profiling: Promising compounds should be screened against a broad panel of other kinases to assess their selectivity profile, which is critical for predicting potential off-target effects. [20]

Conclusion

The protocol detailed herein provides a robust, validated, and high-throughput method for the discovery of novel kinase inhibitors derived from the this compound scaffold. By combining a versatile chemical library with the sensitive and reliable ADP-Glo™ Kinase Assay, researchers can efficiently identify and characterize promising lead compounds for further development. The stringent application of quality control metrics, particularly the Z'-factor, ensures the generation of high-quality, actionable data, accelerating the journey from initial screen to potential therapeutic candidate.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. Promega. URL: https://www.promega.com/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol. Promega. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf
  • Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/drug-discovery/target-and-lead-identification-and-validation/biochemical-assays/kinase-assays.html
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega. URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
  • BMG LABTECH. The Z prime value (Z´). BMG LABTECH. URL: https://www.bmglabtech.com/en/blog/z-prime-value/
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_283536831
  • Sridharan, J., et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052445/
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf
  • North Carolina State University. Z-factors - BIT 479/579 High-throughput Discovery. NC State University. URL: https://htds.wordpress.ncsu.edu/z-factors/
  • Kido, Y., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30422736/
  • Zhang, X. D. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. URL: https://academic.oup.
  • Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. URL: https://www.drugtargetreview.com/article/1179/assay-performance-and-the-z-factor-in-hts/
  • BellBrook Labs. What Is the Best Kinase Assay?. BellBrook Labs. URL: https://www.bellbrooklabs.
  • BMG LABTECH. Kinase assays. BMG LABTECH. URL: https://www.bmglabtech.
  • Collaborative Drug Discovery. Plate Quality Control. CDD Support. URL: https://support.collaborativedrug.
  • Hu, Y. L., et al. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. URL: https://www.researchgate.
  • De Clercq, E., et al. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7085776/
  • Hu, Y. L., et al. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society. URL: https://www.jmcs.org.mx/index.php/jmcs/article/view/948
  • Glavač, D., et al. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33709867/
  • MedchemExpress. 6-Chloropurine (6-Chloro-9H-purine). MedchemExpress.com. URL: https://www.medchemexpress.com/6-chloropurine.html
  • Asghar, U., et al. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01612
  • Jing, Y., et al. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. URL: https://www.sciencedirect.com/science/article/pii/S221138352100007X
  • Bose, K., et al. Purine scaffold-based CDK-9 inhibitors. ResearchGate. URL: https://www.researchgate.net/figure/Purine-scaffold-based-CDK-9-inhibitors_fig3_373809249
  • Sigma-Aldrich. High-Throughput Screening. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/applications/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/high-throughput-screening
  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. JCHPS. URL: https://www.jchps.com/issues/Volume%209%20issue%201/jchps%209(1)%2025%20317-320.pdf
  • Murti, Y., et al. Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. PDF. URL: https://www.researchgate.
  • Mayr, L. M., & Bojanic, D. Novel trends in high-throughput screening. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19765823/
  • Chen, P., et al. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34224851/
  • Unchained Labs. Unleashing high-throughput reaction screening. Unchained Labs. URL: https://www.unchainedlabs.com/hubfs/resources/application-notes/AN001_Unleashing-HT-reaction-screening_01.pdf

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Chloro-9-methylpurine

This compound belongs to the purine analog class of compounds, which are structurally similar to endogenous purines, the essential building blocks of DNA and RNA.[1] This structural mimicry allows them to interfere with nucleic acid synthesis and metabolism, making them a cornerstone in the development of anticancer and immunosuppressive therapies.[2] Specifically, this compound has been identified as a kinase inhibitor and an inhibitor of enzymes crucial to purine metabolism, suggesting its potential to disrupt the proliferation of rapidly dividing cells, such as those found in tumors.[3]

The evaluation of the cytotoxic potential of novel compounds like this compound is a critical initial step in the drug discovery pipeline.[4] This process involves a suite of cell-based assays designed to elucidate the dose-dependent effects of the compound on cell viability, proliferation, and the mechanisms of cell death. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for assessing the cytotoxicity of this compound.

Scientific Rationale for Assay Selection

A multi-faceted approach is essential to comprehensively understand the cytotoxic profile of a compound. No single assay can provide a complete picture. Therefore, we advocate for a tiered strategy that interrogates different aspects of cellular health:

  • Metabolic Viability (MTT Assay): This assay provides a quantitative measure of the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[5] It serves as a robust initial screen to determine the concentration range at which this compound exhibits bioactivity.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[7] Detecting the activation of these proteases provides direct evidence of programmed cell death.[8]

By employing this trio of assays, researchers can not only quantify the cytotoxic effects of this compound but also gain insights into the primary mechanism of cell death it induces.

Experimental Design Considerations

Cell Line Selection

The choice of cell lines is paramount for obtaining clinically relevant data.[2] Given that this compound is a purine analog with potential broad-spectrum anticancer activity, a panel of cell lines representing diverse cancer types is recommended for initial screening. The National Cancer Institute's NCI-60 panel, which includes 60 human cancer cell lines from nine different tissue origins (leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system), serves as an excellent model for this approach.[9] For subsequent, more focused studies, cell lines with known mutations in DNA repair pathways or those overexpressing specific kinases may be particularly relevant.

Controls are Key to a Self-Validating System

To ensure the integrity and reproducibility of the data, the inclusion of appropriate controls is non-negotiable:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any potential effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Positive Control (for LDH and Caspase assays): A known cytotoxic agent (e.g., staurosporine for apoptosis, or a lysis buffer for necrosis) to confirm that the assay is performing as expected.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture & Expansion Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Treatment Incubate cells with compound (24-72h) Cell_Seeding->Treatment Compound_Prep This compound Serial Dilutions Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Spectrophotometer/ Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Mechanism Mechanism of Cell Death Analysis IC50->Mechanism

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is suitable for adherent and suspension cells.[10][11]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or adaptation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound dilutions directly to the wells.

    • Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of detecting LDH release from damaged cells.[12][13]

Materials:

  • Cells treated as described in the MTT assay protocol (Steps 1 and 2).

  • LDH cytotoxicity assay kit (containing LDH reaction mix, and lysis and stop solutions).

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Add 10 µL of lysis solution (from the kit) to untreated control wells 45 minutes before the end of the incubation period.

    • Medium background: Wells containing only culture medium.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mix to each well of the new plate containing the supernatants.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This protocol utilizes a luminogenic substrate for caspase-3 and -7.[14][15]

Materials:

  • Cells treated as described in the MTT assay protocol (Steps 1 and 2) in white-walled 96-well plates.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

Calculating Percentage of Cytotoxicity

The data obtained from the assays should be used to calculate the percentage of cytotoxicity for each concentration of this compound.

For MTT Assay: % Cytotoxicity = [1 - (Absorbance of Treated Cells / Absorbance of Untreated Cells)] x 100

For LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value is a standard measure of a compound's potency. The IC₅₀ can be determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation

The following table provides an example of how to present the cytotoxicity data for this compound against a panel of cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)
HeLaCervical CancerHypothetical Value
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
K-562LeukemiaHypothetical Value
PC-3Prostate CancerHypothetical Value

Note: The IC₅₀ for the related compound 6-thioguanine on HeLa cells has been reported as 28.79 µM, providing a point of reference.

Mechanistic Insights: Potential Signaling Pathways

Purine analogs are known to induce apoptosis through various signaling pathways. Based on studies of similar compounds, this compound may exert its cytotoxic effects by influencing key cellular signaling cascades.[5] For instance, some alkylated purines have been shown to induce apoptosis by activating the MAPK pathway while simultaneously inhibiting the PI3-K/p70S6K pathway, often in a p53-dependent manner.[16]

G cluster_pathway Potential Signaling Pathway for Purine Analog-Induced Apoptosis cluster_pi3k PI3-K/p70S6K Pathway cluster_mapk MAPK Pathway Purine_Analog This compound PI3K PI3-K Purine_Analog->PI3K Inhibition Ras_Raf Ras/Raf Purine_Analog->Ras_Raf Activation p53 p53 Purine_Analog->p53 Activation p70S6K p70S6K PI3K->p70S6K Cell_Survival Cell Survival & Proliferation p70S6K->Cell_Survival MAPK MAPK Ras_Raf->MAPK Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Caspases Caspase-3/7 Activation MAPK->Caspases p53->Caspases Final_Apoptosis Apoptosis Caspases->Final_Apoptosis

Caption: A potential signaling pathway for purine analog-induced apoptosis.

Conclusion

The cell-based assays outlined in this application note provide a robust and reproducible framework for the initial cytotoxic evaluation of this compound. By systematically assessing its impact on cell viability, membrane integrity, and apoptosis, researchers can generate the critical data needed to advance this promising compound through the drug discovery and development process.

References

  • NCI-60. (n.d.). In Wikipedia.
  • NCI-60 Human Tumor Cell Line Screen. (2025, August 25).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Bonatti, S., Pigullo, S., Simili, M., & Abbondandolo, A. (2000). Induction of apoptosis and inhibition of signalling pathways by alkylated purines. Mutagenesis, 15(4), 361–366. [Link]
  • LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]
  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2014). European Journal of Medicinal Chemistry, 89, 135-143. [Link]
  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025, July 8). Journal of Visualized Experiments. [Link]
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Current Cancer Drug Targets, 18(5), 414-424. [Link]
  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2025, August 6).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Assay Guidance Manual. [Link]
  • Muse™ Caspase-3/7 Kit User's Guide. (n.d.). MilliporeSigma.
  • Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. (2021).
  • Simple Graph. (n.d.). GraphViz Examples and Tutorial.
  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]
  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov.
  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. (n.d.). Essen BioScience.

Sources

Application Notes and Protocols: Biochemical Kinase Inhibition Assay for 6-Chloro-9-methylpurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro biochemical assay to determine the inhibitory potential of 6-Chloro-9-methylpurine analogs against a specific protein kinase. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] Purine analogs have emerged as a significant class of kinase inhibitors due to their structural resemblance to the endogenous kinase ligand, adenosine triphosphate (ATP).[2][3] This guide will detail the principles of a luminescence-based kinase assay, provide a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and discuss best practices for data analysis and interpretation.

Introduction: The Rationale for Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. Consequently, aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[4][5]

This compound and its analogs represent a class of compounds with the potential for kinase inhibition. Their core purine scaffold mimics the adenine ring of ATP, making them candidates for competitive inhibition at the kinase active site.[2][3] To evaluate the efficacy of these analogs, a reliable and sensitive biochemical assay is essential. This application note will focus on a luminescence-based assay format, which offers a non-radioactive, high-throughput-compatible method for quantifying kinase activity.[6][7][8]

Diagram: Kinase Inhibition by ATP-Competitive Analogs

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Reaction Kinase_Inhibited->No_Phosphorylation Purine_Analog This compound Analog Purine_Analog->Kinase_Inhibited Binds to ATP Pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited

Caption: Competitive inhibition of a kinase by a this compound analog.

Assay Principle: Luminescence-Based ATP Detection

The recommended assay for screening this compound analogs is a luminescence-based kinase assay, such as the Kinase-Glo® platform.[6][7][9] This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation has occurred.[7] The principle is as follows:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated together. In the presence of an active kinase, ATP is consumed as it donates its gamma-phosphate to the substrate, producing ADP.[1]

  • Inhibitor Effect: When an inhibitory compound like a this compound analog is present, the kinase's activity is reduced, leading to less ATP consumption.

  • ATP Detection: After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.[6][9] Luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, which generates a luminescent signal.

  • Signal Correlation: The intensity of the luminescent signal is directly proportional to the concentration of ATP remaining in the well. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[6][7]

This "glow-type" assay is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS) in multi-well plate formats.[7][9]

Diagram: Luminescence-Based Kinase Assay Workflow

G cluster_workflow Assay Workflow start Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor Analog) incubation Incubate at RT start->incubation Step 1 add_reagent Add ATP Detection Reagent (Luciferase/ Luciferin) incubation->add_reagent Step 2 read_luminescence Measure Luminescence add_reagent->read_luminescence Step 3 data_analysis Data Analysis (IC50 Curve Generation) read_luminescence->data_analysis Step 4

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials and Reagents

  • Kinase: Purified, recombinant protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • This compound Analogs: Test compounds dissolved in 100% DMSO to create high-concentration stock solutions.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and BSA. The exact composition may need to be optimized for the specific kinase.[8]

  • Luminescence-Based ATP Detection Kit: e.g., Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.[7]

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) to serve as a positive control for inhibition.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Microplates: White, opaque, 96- or 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and Reagent Reservoirs

  • Luminometer: Plate reader capable of measuring glow luminescence.

Experimental Protocol: IC50 Determination

This protocol describes the determination of the IC50 value, which is the concentration of an inhibitor that reduces kinase activity by 50%.[5][10]

Step 1: Reagent Preparation
  • Kinase Dilution: Prepare a working solution of the kinase in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate and ATP Mixture: Prepare a solution containing both the substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Inhibitor Serial Dilutions:

    • Create a serial dilution series of the this compound analogs in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

    • Prepare intermediate dilutions of the compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[8]

  • Control Wells:

    • 100% Activity Control (Negative Control): Wells containing kinase, substrate, ATP, and DMSO (without inhibitor).

    • 0% Activity Control (Positive Control): Wells containing substrate, ATP, and DMSO, but no kinase enzyme. This represents the background signal.

Step 2: Assay Procedure

The following steps are for a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Add Inhibitors: To the appropriate wells of the white, opaque microplate, add 5 µL of the serially diluted this compound analogs, control inhibitor, or DMSO for the control wells.

  • Add Kinase: Add 20 µL of the diluted kinase solution to all wells except the 0% activity control wells. Add 20 µL of kinase assay buffer to the 0% activity wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 25 µL of the substrate/ATP mixture to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure less than 30% of the ATP is consumed in the 100% activity control wells.

  • ATP Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 50 µL of the ATP detection reagent to each well.

    • Mix the plate on a plate shaker for 2 minutes to ensure lysis and signal generation.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.

Table: Example Plate Layout for IC50 Determination
WellContent
A1-A30% Activity Control (No Kinase)
B1-B3100% Activity Control (DMSO)
C1-C3Analog 1 - Concentration 1
D1-D3Analog 1 - Concentration 2
......
H1-H3Control Inhibitor - Max Conc.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the luminescent signal (Relative Light Units, RLU) from the replicate wells.

    • Subtract the average RLU of the 0% activity control (background) from all other measurements.

    • Normalize the data to percent inhibition using the following formula: % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_0%_activity) / (RLU_100%_activity - RLU_0%_activity)])

  • IC50 Curve Generation:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (variable slope, four-parameter logistic fit) to generate a sigmoidal dose-response curve.[10]

    • The IC50 is the concentration of the inhibitor at which the curve passes through 50% inhibition.[10]

Table: Representative Data for a Hypothetical this compound Analog
Analog Conc. (nM)log [Analog]Avg. RLU% Inhibition
0 (DMSO)-1,000,0000%
10950,0005%
30.48850,00015%
101650,00035%
301.48450,00055%
1002250,00075%
3002.48150,00085%
10003100,00090%
No Kinase-50,000100%

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, the following quality control measures are essential:

  • Z'-Factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor greater than 0.5 indicates an excellent assay.[7]

  • Control Inhibitor IC50: The IC50 value obtained for the known control inhibitor should be consistent with literature values, validating the assay setup.

  • DMSO Tolerance: Confirm that the final concentration of DMSO does not significantly affect kinase activity.[8]

  • Counter-Screening: Test compounds for potential inhibition of the luciferase enzyme, as this can lead to false positives.[11] This can be done by adding the compounds to a reaction with a fixed amount of ATP and the detection reagent.

Conclusion

The luminescence-based kinase assay described in this application note provides a robust, sensitive, and high-throughput compatible method for determining the inhibitory potency of this compound analogs. By following this detailed protocol and incorporating the recommended quality control measures, researchers can generate reliable and reproducible IC50 data, which is a critical step in the characterization and development of novel kinase inhibitors.

References

  • Cook, S. J., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55631. [Link]
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
  • International Centre for Kinase Profiling. (n.d.).
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Auld, D. S., et al. (2008). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 6(5), 655–666. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Davidson College. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Singh, P., & Kumar, A. (2014). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 14(6), 515–528. [Link]
  • Request PDF. (2014). Purine Analogues as Kinase Inhibitors: A Review.
  • Nath, N., et al. (2003). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 1(1-2), 193-201. [Link]

Sources

Application Note & Protocol: Synthesis and In Vivo Application of Radiolabeled 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and in vivo application of radiolabeled 6-Chloro-9-methylpurine, a critical tracer for studying the pharmacokinetics and metabolic fate of purine analogs. We detail two distinct radiosynthetic pathways for introducing Carbon-14 ([¹⁴C]) and Tritium ([³H]), offering researchers flexibility based on specific activity requirements and metabolic stability considerations. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure the final radiopharmaceutical is suitable for preclinical in vivo studies. This guide is intended for researchers, chemists, and drug development professionals engaged in the evaluation of novel therapeutics.

Introduction: The Rationale for Radiolabeling this compound

Purine analogs are a cornerstone of therapeutic development, particularly in oncology and virology.[1] this compound serves as a key intermediate and a structural motif in many biologically active compounds.[2][3] To understand the in vivo behavior—absorption, distribution, metabolism, and excretion (ADME)—of drug candidates based on this scaffold, isotopic labeling is indispensable.[4] A radiolabeled version allows for highly sensitive and quantitative tracking within a biological system, providing data that is crucial for regulatory submissions and for understanding a drug's mechanism of action.[5][6][7]

The choice of radionuclide is a critical first step.

  • Carbon-14 ([¹⁴C]) : With its long half-life and position within the carbon backbone of the molecule, ¹⁴C labeling offers exceptional metabolic stability.[8] This makes it the gold standard for quantitative mass balance studies where tracking all metabolic fragments is essential.[7][9]

  • Tritium ([³H]) : Tritium labeling can often achieve much higher specific activities, which is advantageous for receptor binding assays and in vivo imaging studies requiring high sensitivity.[10] However, the potential for isotopic exchange, especially if the label is not placed on a stable position, must be carefully considered.[11]

This guide will focus on labeling the N9-methyl group, a common and metabolically strategic position that often remains intact during initial metabolic transformations.[12]

Synthesis of Non-Radiolabeled (Cold) this compound Standard

Before embarking on a costly and complex radiosynthesis, it is imperative to optimize the reaction conditions using non-radiolabeled materials. A well-characterized "cold" standard is also essential for co-injection during purification and quality control to confirm the identity of the radiolabeled product.

Protocol 2.1: Synthesis of this compound

This protocol describes the direct N9-methylation of 6-chloropurine.

Materials:

  • 6-Chloropurine

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-chloropurine (1.0 eq).

  • Add anhydrous DMF to dissolve the purine.

  • Add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the N9 position of the purine ring, activating it for nucleophilic attack.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add iodomethane (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Radiosynthesis of Labeled this compound

All operations involving radioactivity must be conducted in a certified radiochemistry laboratory with appropriate shielding and safety protocols in place.

Protocol 3.1: [¹⁴C]-6-Chloro-9-methylpurine Synthesis

This synthesis utilizes [¹⁴C]iodomethane to introduce the Carbon-14 label at the N9-methyl position. This late-stage labeling strategy is efficient and minimizes the generation of radioactive waste.[13]

Materials:

  • 6-Chloropurine

  • [¹⁴C]Iodomethane ([¹⁴C]CH₃I) in a suitable solvent (e.g., Toluene) with known specific activity (Ci/mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a specialized, shielded reaction vial, place 6-chloropurine (1.0 eq, typically on a micromolar scale).

  • Add anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.5 eq).

  • Carefully transfer the [¹⁴C]iodomethane solution (1.0-1.1 eq) to the reaction vial using a calibrated syringe. The synthesis is typically run with the radiolabeled reagent as the limiting factor to maximize its incorporation.

  • Seal the vial and stir the reaction at room temperature for 12-18 hours behind appropriate shielding.

  • Upon completion (as determined by radio-TLC analysis of a quenched aliquot), the product is ready for purification. Do not perform a standard aqueous workup to avoid handling large volumes of radioactive waste. The reaction mixture is typically directly injected onto an HPLC system for purification.

Protocol 3.2: [³H]-6-Chloro-9-methylpurine Synthesis

This protocol uses catalytic hydrogenation with tritium gas to introduce the label. This method is highly effective for achieving high specific activity.[11]

Materials:

  • 6-Chloro-9-(p-methoxybenzyl)-purine (precursor)

  • Palladium on Carbon (Pd/C, 10%)

  • Ethyl Acetate, anhydrous

  • Tritium gas (T₂)

Causality Behind Precursor Choice: Direct hydrogen isotope exchange on this compound can lead to non-specific labeling on the purine ring.[14] A more controlled approach involves the synthesis of a precursor with a readily cleavable group, such as a p-methoxybenzyl (PMB) group, at the N9 position. The methyl group is introduced first, followed by deprotection via catalytic hydrogenolysis using tritium gas, which simultaneously introduces the tritium label. However, a more direct and common industrial approach is catalytic reduction of an unsaturated precursor or dehalogenation. For simplicity and directness, we will describe a tritium exchange reaction which has become more feasible with modern catalysts.[10]

Procedure (Direct Catalytic Exchange):

  • In a specialized hydrogenation vessel (e.g., a Parr shaker apparatus modified for tritium), place this compound (1.0 eq).

  • Add a suitable solvent such as ethyl acetate or DMF and the Palladium on Carbon catalyst (10% w/w).

  • The vessel is connected to a tritium manifold. The system is evacuated and backfilled with tritium gas (T₂) to a specified pressure.

  • The reaction is stirred at a controlled temperature (e.g., 25-50°C) for several hours. The exchange of protium for tritium is facilitated by the catalyst.[15]

  • After the reaction, the excess tritium gas is recovered. The catalyst is filtered off, and the solvent is carefully evaporated.

  • The crude product is subjected to labile tritium removal by repeatedly dissolving in methanol and evaporating to dryness. This removes any tritium from exchangeable positions (e.g., trace water).

  • The final product is then purified via HPLC.

Purification and Quality Control: A Self-Validating System

Purification and rigorous quality control are paramount to ensure that the radiolabeled compound is safe and suitable for in vivo use.[16][17] The system is self-validating because the identity and purity of the final product are confirmed by multiple orthogonal methods.

Protocol 4.1: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying radiopharmaceuticals.[18][19]

System:

  • Preparative or semi-preparative HPLC system.

  • C18 reverse-phase column.

  • Dual detectors: UV detector and an in-line radioactivity detector.

Procedure:

  • Dissolve the crude radiolabeled product in a small amount of mobile phase.

  • Spike the radioactive sample with a small amount of the cold this compound standard.

  • Inject the mixture onto the HPLC column.

  • Elute with a suitable mobile phase gradient (e.g., Acetonitrile/Water with 0.1% TFA).

  • Monitor the separation using both the UV and radioactivity detectors. The peak from the radioactivity detector must co-elute perfectly with the UV peak of the cold standard. This co-elution confirms the chemical identity of the radiolabeled product.[20]

  • Collect the fraction corresponding to the product peak.

  • Evaporate the solvent to obtain the purified radiolabeled compound.

Protocol 4.2: Quality Control

A. Radiochemical Purity (RCP):

  • Method: Analytical radio-HPLC.[21]

  • Procedure: Inject an aliquot of the final purified product onto a calibrated analytical HPLC system.

  • Acceptance Criterion: The percentage of the total radioactivity that corresponds to the product peak should be ≥95%.[16]

B. Specific Activity (SA):

  • Definition: The amount of radioactivity per unit mass of the compound (e.g., mCi/mmol or GBq/µmol).

  • Method: Quantify the mass of the compound in the purified fraction using the UV detector response, calibrated against a standard curve of the cold compound. Measure the total radioactivity of the same fraction using a calibrated dose calibrator or liquid scintillation counter.

  • Calculation: SA = (Total Radioactivity) / (Total Moles of Compound).

C. Chemical Identity:

  • Confirmed by the co-elution with the authentic cold standard during HPLC analysis. For GMP-grade material, mass spectrometry of the collected fraction may also be performed.[21]

Parameter Method Acceptance Criteria Rationale
Chemical Identity Co-elution with standard on Radio-HPLCSingle peak matching retention time of cold standardEnsures the radioactivity is associated with the correct molecular structure.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Guarantees that the observed in vivo effects are from the compound of interest, not radioactive impurities.[16]
Specific Activity UV-based mass quantification & Radioactivity measurementMust be determined and reportedDefines the sensitivity of the tracer and is critical for dose calculations and receptor occupancy studies.

In Vivo Biodistribution Studies

Preclinical biodistribution studies are essential to understand how a drug is distributed throughout the body.[5][22] These studies must be conducted in compliance with institutional and national guidelines for animal welfare.[23][24]

Diagram: Synthesis and In Vivo Workflow

The entire process, from synthesis to data analysis, can be visualized as a continuous workflow.

G cluster_0 Radiosynthesis & Purification cluster_1 In Vivo Biodistribution Study start 6-Chloropurine + Radiolabeled Methylating Agent reaction N9-Alkylation Reaction start->reaction Base (K₂CO₃) Solvent (DMF) hplc_prep Semi-Preparative Radio-HPLC (Purification) reaction->hplc_prep Crude Product qc Quality Control (Purity, Identity, SA) hplc_prep->qc Collected Fraction final_product Purified Radiolabeled This compound qc->final_product Release if ≥95% RCP formulation Formulation in Sterile Vehicle (e.g., Saline) final_product->formulation injection IV Injection into Animal Model (e.g., Mouse) formulation->injection timepoints Time Points (e.g., 5m, 30m, 1h, 4h, 24h) injection->timepoints dissection Euthanasia & Organ Harvest timepoints->dissection counting Weigh Organs & Measure Radioactivity (LSC) dissection->counting analysis Data Analysis (%ID/g) counting->analysis G cluster_animals Animal Cohorts (n=3-5 per group) cluster_time Euthanasia & Dissection at Time (t) cluster_organs Organ Harvesting tracer Radiotracer Dose (Known Activity) A Group A tracer->A IV Injection B Group B tracer->B IV Injection C Group C tracer->C IV Injection D Group D tracer->D IV Injection t1 t = 5 min A->t1 t2 t = 30 min B->t2 t3 t = 2 hr C->t3 t4 t = 24 hr D->t4 O1 Blood t1->O1 O2 Liver t1->O2 O3 Kidney t1->O3 O4 Brain t1->O4 O5 Tumor t1->O5 t2->O1 t2->O2 t2->O3 t2->O4 t2->O5 t3->O1 t3->O2 t3->O3 t3->O4 t3->O5 t4->O1 t4->O2 t4->O3 t4->O4 t4->O5 analysis Weigh, Count Radioactivity, Calculate %ID/g O1->analysis O2->analysis O3->analysis O4->analysis O5->analysis

Caption: Logical flow of a multi-cohort biodistribution study.

Conclusion

The successful synthesis of radiolabeled this compound is a critical step in the preclinical evaluation of purine-based drug candidates. By following the detailed protocols for synthesis, purification, and rigorous quality control outlined in this document, researchers can produce a high-quality radiotracer suitable for definitive in vivo studies. The subsequent biodistribution data provides invaluable insights into the ADME properties of the molecule, guiding further drug development efforts and supporting the transition from bench to clinic.

References

  • Radiolabelling small and biomolecules for tracking and monitoring. (2022). RSC Publishing.
  • Tritium labelling of pharmaceuticals. (n.d.). ResearchGate.
  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (n.d.). PMC - NIH.
  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. (n.d.). Source Not Found.
  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). PMC - NIH.
  • Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (n.d.). PMC - NIH.
  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). PMC - NIH.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications.
  • Small Molecule Radiopharmaceuticals – A Review of Current Approaches. (n.d.). Frontiers.
  • Synthetic Tritium Labeling: Reagents and Methodologies. (2025). ResearchGate.
  • A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. (2018). Journal of the American Chemical Society.
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2025). Source Not Found.
  • A mass spectrometry-based method for the determination of in vivo biodistribution of tumor targeting small molecule-metal conjug. (2022). bioRxiv.
  • (PDF) Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). ResearchGate.
  • Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals. (2022). NIH.
  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). Source Not Found.
  • Tritium Radiosynthesis: Illuminating the Pathways of Science and Innov
  • Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). (2020). Source Not Found.
  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. (2025). ResearchGate.
  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (n.d.). ResearchGate.
  • Regulatory Strategy for the Submission of CMC Information to Support the Use of Radiolabeled Drugs in Clinical Trials. (2011). Pharmaceutical Outsourcing.
  • MPI researchers develop homogeneous hydrogenolysis reaction with molecular palladium c
  • Guidance for preclinical studies with radiopharmaceuticals. (n.d.). IAEA.
  • How Do You Synthesize Radiolabeled Compounds?. (n.d.). Moravek.
  • Oncology Therapeutic Radiopharmaceuticals: Nonclinical Studies and Labeling Recommendations Guidance for Industry. (n.d.). Source Not Found.
  • 6-Chloropurine (6-Chloro-9H-purine). (n.d.). MedchemExpress.com.
  • Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. (2023). NIH.
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024). Source Not Found.
  • Synthesis of Radiolabelled Compounds for Clinical Studies. (n.d.). ResearchGate.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated arom
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). PMC - NIH.
  • Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico.
  • The effects of purine nucleoside analogs on the response of the RIF-1 tumor to melphalan in vivo. (n.d.). PubMed.
  • Rate of tritium labeling of specific purines in relation to nucleic acid and particularly transfer RNA conformation. (n.d.). PubMed.
  • Fig. 5. HPLC -and radio-TLC analysis after first 18 F radiolabeling of... (n.d.). ResearchGate.
  • Carbon-14 Radiosynthesis. (n.d.). Pharmaron.
  • 14C Custom Radiosynthesis C GMP API for Clinical Trials GLP Analytics-GLP NMR Metabolite & Impurity Synthesis Selcia Radiola. (n.d.). Source Not Found.
  • Carbon 14 Isotope Radiolabeling. (n.d.). Selcia.
  • C-14 Custom Radiolabelling. (n.d.). Selcia.
  • Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. (2025). Source Not Found.
  • Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

Sources

Application Notes and Protocols for the Use of 6-Chloro-9-methylpurine in Fragment-Based Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful engine for the identification of novel, high-quality starting points for drug development. By screening low molecular weight compounds (fragments), FBLD explores chemical space more efficiently than traditional high-throughput screening. The introduction of covalent fragments, which form a stable bond with their target protein, offers a significant advantage: the ability to prosecute targets that have proven challenging for traditional non-covalent inhibitors. These "warhead"-containing fragments can achieve durable target engagement and high potency, even from a small molecular scaffold.

This guide focuses on a particularly promising, yet underexplored, class of covalent fragments: the 6-chloropurines, with a specific emphasis on 6-Chloro-9-methylpurine. The purine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics.[1] The chloro-substituent at the 6-position provides a handle for covalent modification of nucleophilic residues, most notably cysteine, within a protein's binding pocket. This document will provide a comprehensive overview of the principles, experimental workflows, and detailed protocols for the effective application of this compound in covalent FBLD campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[2]
Molecular Weight 168.58 g/mol [2]
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in DMSO and other organic solventsGeneral Knowledge
"Rule of Three" Compliance Yes (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3)General Knowledge

The Covalent Chemistry of this compound: A Nucleophilic Aromatic Substitution Reaction

The utility of this compound as a covalent fragment lies in the reactivity of the chlorine atom at the C6 position of the purine ring. This chlorine atom can be displaced by a nucleophilic amino acid residue on the target protein, typically a cysteine, through a nucleophilic aromatic substitution (SNAr) reaction.

The reaction is initiated by the nucleophilic attack of the deprotonated cysteine (thiolate) on the electron-deficient C6 carbon of the purine ring. The purine ring itself acts as an electron-withdrawing group, facilitating the attack. The reaction proceeds through a Meisenheimer complex intermediate, followed by the departure of the chloride leaving group to form a stable thioether bond between the fragment and the protein.

Caption: Covalent modification of a cysteine residue by this compound via an SNAr mechanism.

Experimental Workflow for Covalent Fragment Screening with this compound

A robust and systematic workflow is essential for the successful identification and validation of covalent fragment hits. The following workflow integrates mass spectrometry and X-ray crystallography for a comprehensive analysis.

FBLD_Workflow lib_prep Fragment Library Preparation (including this compound) ms_screen Primary Screen: Intact Protein Mass Spectrometry lib_prep->ms_screen hit_id Hit Identification (Mass Shift Analysis) ms_screen->hit_id dose_resp Dose-Response & Time-Dependence (Mass Spectrometry) hit_id->dose_resp pep_map Binding Site Identification: Peptide Mapping MS/MS dose_resp->pep_map xray Structural Validation: X-ray Crystallography pep_map->xray hit_to_lead Hit-to-Lead Optimization xray->hit_to_lead

Caption: A comprehensive workflow for covalent fragment screening using this compound.

Detailed Protocols

Protocol 1: Primary Screening of a Covalent Fragment Library by Intact Protein Mass Spectrometry

Rationale: Intact protein mass spectrometry is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct through a mass shift in the target protein.[3][4] This technique is target-agnostic and provides a clear and unambiguous readout of covalent modification.

Materials:

  • Purified target protein (at least 95% purity, at a stock concentration of 1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Covalent fragment library, including this compound, dissolved in DMSO to a stock concentration of 10-100 mM.

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Quenching solution (e.g., 1% formic acid in water).

  • LC-MS system equipped with a suitable column for protein separation (e.g., a C4 column) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Preparation of Protein-Fragment Mixtures:

    • In a 96- or 384-well plate, dilute the target protein to a final concentration of 1-10 µM in the assay buffer.

    • Add the covalent fragments from the library to the protein solution to a final concentration of 10-200 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation. Include a DMSO-only control.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours). The incubation time should be optimized based on the expected reactivity of the fragments and the stability of the protein.

  • Quenching the Reaction:

    • After incubation, quench the reaction by adding the quenching solution. This will denature the protein and stop the covalent reaction.

  • LC-MS Analysis:

    • Inject an aliquot of the quenched sample onto the LC-MS system.

    • Separate the protein from the unreacted fragments and other small molecules using a suitable LC gradient.

    • Acquire the mass spectra of the intact protein in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass increase corresponding to the molecular weight of the fragment (minus the leaving group, in this case, chlorine) indicates a covalent adduct formation. For this compound, the expected mass shift would be the molecular weight of the fragment (168.58 Da) minus the mass of chlorine (35.45 Da), resulting in a net addition of 133.13 Da.

Protocol 2: Binding Site Identification by Peptide Mapping Mass Spectrometry

Rationale: Once a covalent hit is identified, it is crucial to determine the specific amino acid residue that has been modified. Peptide mapping by LC-MS/MS provides this information by analyzing the fragments of the digested protein.[5]

Materials:

  • Covalently modified protein sample from Protocol 1.

  • Unmodified protein control.

  • Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., 10 mM dithiothreitol, DTT).

  • Alkylating agent (e.g., 55 mM iodoacetamide, IAM).

  • Protease (e.g., trypsin).

  • LC-MS/MS system equipped with a suitable column for peptide separation (e.g., a C18 column) and a high-resolution mass spectrometer capable of fragmentation (e.g., Q-TOF or Orbitrap).

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the modified and unmodified protein samples, add the denaturing buffer.

    • Add the reducing agent and incubate at 37°C for 1 hour to reduce all disulfide bonds.

    • Add the alkylating agent and incubate in the dark at room temperature for 30 minutes to cap all free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the samples with a suitable buffer to reduce the urea concentration to below 1 M.

    • Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto the LC-MS/MS system.

    • Separate the peptides using a suitable LC gradient.

    • Acquire the data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against the protein sequence.

    • Specify the covalent modification as a variable modification on the potential nucleophilic residues (e.g., cysteine). The mass of the modification will be the mass of the fragment minus the leaving group (133.13 Da for this compound).

    • The software will identify the peptide containing the modification and pinpoint the exact modified residue based on the fragmentation pattern.

Protocol 3: Structural Validation by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, confirming the binding site and revealing the specific molecular interactions that drive binding and reactivity.[6] This information is invaluable for the subsequent hit-to-lead optimization phase.

Materials:

  • Highly purified and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein with an excess of this compound and set up crystallization trials. This method is preferred if the ligand induces a conformational change.

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing this compound. This method is often simpler if the apo-protein crystallizes well.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • If the apo-protein structure is known, use molecular replacement to solve the phase problem.

    • Build the protein-ligand complex model into the electron density map.

    • Refine the structure to obtain a high-resolution model of the covalent adduct.

  • Analysis of the Structure:

    • Visualize the structure to confirm the covalent bond formation between the fragment and the specific cysteine residue.

    • Analyze the non-covalent interactions between the purine scaffold and the surrounding protein residues to understand the drivers of binding affinity and selectivity.

Conclusion: The Promise of this compound in Covalent FBLD

This compound represents a valuable addition to the covalent fragment toolkit. Its purine core provides a well-established scaffold for molecular recognition, particularly in targets like kinases, while the 6-chloro substituent offers a reliable handle for covalent modification of nucleophilic residues. The detailed protocols provided in this guide offer a robust framework for researchers to effectively utilize this fragment in their drug discovery programs. By integrating mass spectrometry for rapid screening and binding site identification with X-ray crystallography for high-resolution structural insights, the path from a covalent fragment hit to a potent and selective lead compound can be significantly accelerated.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link][7]
  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy.
  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery.
  • Goulding, C. W., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 11-19. [Link][3]
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. bioRxiv. [Link][4]
  • Zenobia, W., & Structural Genomics Consortium. (n.d.). Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography. Zenodo. [Link][9]
  • Bradshaw, J. M., et al. (2015). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society, 137(19), 6332–6340. [Link][10]
  • Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. [Link][11]
  • Stone, T. A., & Grant, J. A. (2017). Modification of cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.23. [Link][7]
  • Kumar, A., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31(1), 1-28. [Link][1]
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Purine and Its Derivatives.
  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (50), 2423. [Link][13]
  • LibreTexts. (2022). Protein X-ray Crystallography. Chemistry LibreTexts. [Link][14]
  • Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. [Link][11]
  • Renault, L. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link][15]
  • Pospíšil, M., et al. (2019). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 24(16), 2951. [Link][16]
  • Schiebel, J., et al. (2016). X-Ray Crystallography of Protein-Ligand Interactions. In Methods in Molecular Biology (pp. 55-72). Humana Press. [Link][17]
  • Drug Hunter. (n.d.). Covalent Modifiers.
  • Current Protocols. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link][19]
  • University of Dundee. (2020). Design and Synthesis of Covalent Inhibitors as Novel Anti-Infective Compounds. Discovery - the University of Dundee Research Portal. [Link][20]
  • ResearchGate. (2014). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link][22]
  • Renault, L. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link][6]
  • Willems, L. I., et al. (2016). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. Antioxidants & Redox Signaling, 25(10), 549-570. [Link][24]
  • Schöneich, C. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. Journal of Pharmacy and Pharmacology, 65(7), 963-971. [Link][25]
  • Zhang, Y., et al. (2018). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Alzheimer's Disease, 62(3), 1181-1202. [Link][26]

Sources

Application Notes & Protocols: A Guide to the Vorbrüggen Glycosylation of 6-Chloro-9-methylpurine and Related Purines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Context

The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, is a cornerstone of medicinal chemistry and drug development. Among the various methods for forging the critical N-glycosidic bond, the Vorbrüggen glycosylation stands out for its reliability, stereoselectivity, and broad applicability.[1][2] This reaction facilitates the coupling of a silylated heterocyclic base with an activated, protected sugar, typically in the presence of a Lewis acid catalyst.[2] The result is often a high yield of the desired nucleoside, with a strong preference for the naturally occurring β-anomer, a feat achieved through the "neighboring group participation" of the C2'-acyl protecting group on the sugar moiety.[3]

These synthetic nucleosides are not mere academic curiosities; they are pivotal in the development of antiviral and anticancer therapeutics.[3][4] By modifying either the purine base or the sugar, researchers can design analogs that act as chain terminators in viral replication or as selective inhibitors of cancer cell proliferation.

This document provides a detailed guide to the Vorbrüggen glycosylation, with a specific focus on the reaction involving 6-chloropurine derivatives. We will first explore the well-established protocol for 6-chloropurine, a versatile intermediate, and then delve into the unique mechanistic considerations and expected outcomes for the glycosylation of 6-Chloro-9-methylpurine, a substrate where the primary site of glycosylation is blocked.

II. The Reaction Mechanism: A Stepwise Analysis

The elegance of the Vorbrüggen glycosylation lies in a sequence of well-orchestrated chemical transformations designed to activate both coupling partners and control the stereochemical outcome. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

Core Mechanistic Pillars:

  • Nucleobase Silylation: Purine bases are often poorly soluble in organic solvents and their N-H protons can interfere with the Lewis acid catalyst. To overcome this, the purine is first silylated, typically using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[3][5] This process replaces the acidic protons with trimethylsilyl (TMS) groups, dramatically increasing solubility and enhancing the nucleophilicity of the ring nitrogens.

  • Glycosyl Donor Activation: The protected sugar, usually bearing an anomeric acetate or other leaving group, is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] This activation generates a highly electrophilic intermediate. In the presence of a C2'-acyloxy group, this intermediate is not a simple oxocarbenium ion but a more stable, cyclic acyloxonium ion.[2][3]

  • Nucleophilic Attack and Stereocontrol: The acyloxonium ion intermediate effectively shields the α-face of the anomeric carbon. Consequently, the silylated purine base can only attack from the opposite, β-face. This SN2-like attack ensures the formation of the β-glycosidic bond with high fidelity.[4]

  • Regioselectivity in Purines: Purines present multiple potential sites for glycosylation (N1, N3, N7, N9). For most 6-substituted purines like 6-chloropurine, the reaction kinetically favors the N7 and N9 isomers.[7] With prolonged reaction times or heating, the reaction mixture often equilibrates to the thermodynamically more stable N9 isomer, which is typically the desired product.[5]

Vorbruggen_Mechanism cluster_silylation Step 1: Nucleobase Silylation cluster_activation Step 2: Sugar Activation cluster_coupling Step 3: Nucleophilic Attack Purine 6-Chloropurine SilylatedPurine Silylated 6-Chloropurine (Soluble, Nucleophilic) Purine->SilylatedPurine HMDS or BSA Attack SilylatedPurine->Attack Nucleophilic Attack (β-face) Sugar Protected Sugar (1-O-Acetyl-Ribose) Acyloxonium Acyloxonium Ion (Electrophilic Intermediate) Sugar->Acyloxonium TMSOTf (Lewis Acid) Acyloxonium->Attack Product Protected β-Nucleoside Attack->Product

Caption: The three core stages of the Vorbrüggen glycosylation reaction.

III. Application Focus: Glycosylation of this compound

The user-specified topic presents a fascinating deviation from the standard protocol. With the N9 position blocked by a methyl group, glycosylation is sterically and electronically directed to other ring nitrogens.

  • Expected Regioselectivity: The primary site for glycosylation in this compound is expected to be the N7 position . The N9 position is the thermodynamic sink in most purine glycosylations, but its blockage forces the reaction to the next most favorable kinetic site. Minor products resulting from glycosylation at N1 or N3 might also be observed, depending on the precise reaction conditions.

  • Significance: This modification allows for the synthesis of N7-glycosylated purine analogs. These are valuable research tools for probing the active sites of enzymes and can possess unique biological activities distinct from their N9-isomers.

IV. Detailed Experimental Protocols

The following protocol is detailed for the well-established glycosylation of 6-chloropurine. This serves as a foundational method that can be adapted for the this compound substrate.

Protocol 1: Synthesis of 9-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine

A. Silylation of 6-Chloropurine

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloropurine (5.00 g, 32.3 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add hexamethyldisilazane (HMDS, 100 mL) and a catalytic amount of ammonium sulfate (~50 mg).

  • Reaction: Heat the suspension to reflux (approx. 125-130 °C). The solid will gradually dissolve as the silylation proceeds. Maintain reflux for 4-6 hours, or until the solution becomes clear.

  • Isolation: Remove the excess HMDS under reduced pressure (vacuum distillation) to obtain the silylated 6-chloropurine as a viscous, pale yellow oil. Proceed immediately to the next step without purification.

    • Causality Note: The in-situ formation and immediate use of the silylated base is crucial as it is highly sensitive to atmospheric moisture.

B. Glycosylation Reaction

  • Setup: To the flask containing the crude silylated purine, add a flame-dried magnetic stir bar. Place the flask under a positive pressure of nitrogen.

  • Solvent and Sugar Addition: Add anhydrous 1,2-dichloroethane (150 mL). Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (17.9 g, 35.5 mmol, 1.1 equiv). Stir until all solids are dissolved.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (7.0 mL, 38.8 mmol, 1.2 equiv) dropwise over 15 minutes. The solution may darken.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be UV-active and stain with p-anisaldehyde.

  • Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the title compound.

C. Deprotection (Zemplén Conditions)

  • Setup: Dissolve the purified protected nucleoside (1.0 g) in anhydrous methanol (20 mL).

  • Catalyst: Add a freshly prepared 0.5 M solution of sodium methoxide in methanol dropwise until the pH reaches ~9-10.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization and Isolation: Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin until the pH is neutral. Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside, 6-chloronebularine.

V. Workflow and Data Analysis

The entire process from starting materials to the final product can be visualized as a clear workflow.

Workflow cluster_synthesis Synthesis Phase cluster_analysis Purification & Analysis Phase Start 6-Chloropurine + Protected Sugar Silylation Silylation of Purine (Protocol A) Start->Silylation Glycosylation Vorbrüggen Coupling (Protocol B) Silylation->Glycosylation Deprotection Benzoyl Deprotection (Protocol C) Glycosylation->Deprotection Purification Column Chromatography Deprotection->Purification Characterization NMR, MS, HPLC Purification->Characterization Final Final Product: 6-Chloro-Nucleoside Characterization->Final

Caption: Overall workflow for the synthesis and analysis of the target nucleoside.

Table 1: Key Parameters and Expected Analytical Data

ParameterValue / ObservationRationale / Expected Result
Substrate 6-ChloropurineVersatile intermediate for further functionalization (e.g., amination).
Glycosyl Donor 1-OAc-2,3,5-tri-OBz-β-D-ribofuranoseBenzoyl groups are robust; C2'-OBz ensures β-selectivity.
Lewis Acid TMSOTfHighly effective and common catalyst for this transformation.[6]
Regioselectivity >90% N9 isomerN9 is the thermodynamically favored product.[7]
Stereoselectivity >95% β anomerDirected by neighboring group participation from the C2'-benzoyl group.[3]
Typical Yield 60-85% (after chromatography)Dependent on reaction scale and purification efficiency.
¹H NMR (Anomeric) δ ≈ 6.1-6.3 ppm (d, J ≈ 4-5 Hz)Characteristic chemical shift and coupling for a β-ribonucleoside anomeric proton.
¹³C NMR (Anomeric) δ ≈ 88-90 ppmTypical range for the anomeric carbon (C1') in β-ribonucleosides.
Mass Spec (ESI+) Calculated [M+H]⁺ observedConfirms the molecular weight of the target compound.

VI. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete silylation due to moisture. 2. Inactive Lewis acid. 3. Poor quality starting materials.1. Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh HMDS. 2. Use a fresh, unopened bottle of TMSOTf. 3. Check the purity of the purine and sugar by NMR or melting point.
Poor Regioselectivity (mixture of N7/N9) 1. Reaction not run long enough to reach thermodynamic equilibrium. 2. Reaction temperature too low.1. Increase reaction time to 24 hours. 2. Run the reaction at room temperature or slightly elevated (e.g., 40 °C) to facilitate equilibration to the N9 isomer.
Formation of α-anomer This is rare if a C2'-acyloxy sugar is used. May indicate a different mechanism is at play, possibly with a 2'-deoxy sugar.For 2'-deoxy sugars, stereocontrol is challenging. Consider alternative glycosylation methods or solvent systems that may favor one anomer.[7][8]
Solvent-Related Byproducts Acetonitrile, a common solvent, can sometimes compete as a nucleophile with weakly reactive bases, forming unexpected adducts.[9]If side products are observed, switch to a non-nucleophilic solvent like 1,2-dichloroethane (DCE) or toluene.[9]

VII. References

  • Diastereoselective Synthesis of (1,3-Dioxan-4-yl)pyrimidine and Purin Nucleoside Analogues. ResearchGate. [Link]

  • Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. [Link]

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. [Link]

  • Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. [Link]

  • Direct synthesis of purine-type N-glycosides through the PG procedure... ResearchGate. [Link]

  • Experiments on the synthesis of purine nucleosides. Part XIV. An interpretation of some interconversion reactions of N-glycosides. Journal of the Chemical Society. [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

  • Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. Organic Process Research & Development. [Link]

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Semantic Scholar. [Link]

  • A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. [Link]

  • Synthesis of nucleosides. Wikipedia. [Link]

  • A solventless approach to Vorbrüggen glycosylations. RSC Advances. [Link]

Sources

Application Note: A Scalable Synthesis of 6-Chloro-9-methylpurine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-9-methylpurine is a key intermediate in the synthesis of a wide range of biologically active purine derivatives, including potential therapeutic agents for various diseases. As research progresses from discovery to preclinical evaluation, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) and their intermediates necessitates the development of robust and scalable synthetic routes. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, designed to meet the rigorous demands of preclinical studies. We will delve into the strategic selection of the synthetic pathway, provide a step-by-step protocol for multi-gram scale production, and outline comprehensive methods for purification and quality control, ensuring a final product that meets the high purity standards (>95%) required for preclinical development.[1]

Strategic Synthesis Route Selection

For the scalable synthesis of this compound, a two-step approach starting from the readily available 9-methylhypoxanthine is recommended. This strategy is superior to the alternative of first chlorinating hypoxanthine and then performing methylation. The initial methylation of hypoxanthine can lead to a mixture of N7 and N9 isomers, which would necessitate a challenging and costly separation process on a large scale. By starting with the N9-methylated precursor, we ensure regiochemical control from the outset, a critical consideration for an efficient and cost-effective scale-up campaign.

The chosen synthetic pathway is outlined below:

Synthetic Pathway 9-Methylhypoxanthine 9-Methylhypoxanthine Chlorination Chlorination 9-Methylhypoxanthine->Chlorination POCl₃, N,N-Dimethylaniline This compound This compound Chlorination->this compound

Caption: Overall synthetic workflow for this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 25-30 grams of this compound. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Equipment
  • Reagents:

    • 9-Methylhypoxanthine (e.g., ~15 g, 1 equivalent)

    • Phosphorus oxychloride (POCl₃) (e.g., ~150 mL, ~10 equivalents)

    • N,N-Dimethylaniline (e.g., ~25 mL, ~1.5-2 equivalents)

    • Ice

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Deionized water

    • Methanol

  • Equipment:

    • 1 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser with a gas outlet connected to a scrubber (for trapping HCl and POCl₃ fumes)

    • Heating mantle with temperature controller

    • Dropping funnel

    • Large beaker (2 L)

    • Büchner funnel and filter flask

    • Vacuum pump

    • Rotary evaporator

    • pH meter or pH paper

Step 1: Chlorination of 9-Methylhypoxanthine
  • Reaction Setup: Assemble the 1 L three-necked flask with the mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 9-methylhypoxanthine (1 equivalent). In a separate, dry measuring cylinder, measure the required volume of phosphorus oxychloride (10 equivalents) and N,N-dimethylaniline (1.5-2 equivalents).

  • Reaction Initiation: Under vigorous stirring, slowly add the phosphorus oxychloride to the flask containing 9-methylhypoxanthine. After the addition is complete, slowly add the N,N-dimethylaniline through the dropping funnel. The addition of N,N-dimethylaniline can be exothermic, so control the rate to maintain a manageable temperature increase.

  • Heating and Reflux: Once all reagents are added, heat the reaction mixture to reflux (approximately 105-110 °C) using the heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully taking a small aliquot from the reaction mixture, quenching it with ice-water, and extracting with a suitable organic solvent. The reaction is considered complete when the starting material is no longer detectable.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. The excess phosphorus oxychloride is removed by vacuum distillation. This step is crucial and should be performed with care to avoid contamination of the vacuum pump. A cold trap is highly recommended.

Step 2: Work-up and Isolation
  • Quenching: Slowly and carefully add the cooled reaction residue to a large beaker containing crushed ice (approximately 500 g). This is a highly exothermic and gas-evolving step (HCl fumes), so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • pH Adjustment: After the initial vigorous reaction has subsided, adjust the pH of the aqueous solution to 7-8 using a 1 M NaOH solution. The pH adjustment should be done slowly while monitoring the pH continuously. The product, this compound, will precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Purification

For preclinical studies, the purity of the final compound is of utmost importance. The crude this compound can be purified by either crystallization or preparative HPLC.

Crystallization Protocol
  • Solvent Selection: A suitable solvent system for the crystallization of this compound is a mixture of methanol and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If there are any insoluble impurities, perform a hot filtration.

    • Slowly add deionized water to the hot methanolic solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the crystals by vacuum filtration, wash with a cold methanol-water mixture, and dry under vacuum.

Preparative HPLC

For achieving very high purity or for purifying smaller batches, preparative HPLC is a viable option.

ParameterCondition
Column C18, 10 µm, e.g., 50 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from 10-90% B over 30-40 minutes
Flow Rate ~50-100 mL/min
Detection UV at 254 nm
Injection Volume Dependent on the column size and sample concentration

Caption: Typical parameters for preparative HPLC purification.

Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity, purity, and quality.

Analytical HPLC
ParameterCondition
Column C18, 5 µm, e.g., 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from 10-90% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Target >95% (preferably >98%)

Caption: Standard analytical HPLC conditions for purity assessment.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule. The expected signals include a singlet for the methyl group, and singlets for the purine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

Analytical_Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product QC_Analysis QC_Analysis Purified Product->QC_Analysis HPLC_Purity HPLC_Purity QC_Analysis->HPLC_Purity >95% NMR_Identity NMR_Identity QC_Analysis->NMR_Identity Structure Confirmed MS_Identity MS_Identity QC_Analysis->MS_Identity Correct Mass Final_Product Final_Product HPLC_Purity->Final_Product NMR_Identity->Final_Product MS_Identity->Final_Product

Caption: Quality control workflow for the final product.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic by inhalation, and reacts violently with water.[2][3][4][5] Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended. In case of skin contact, immediately flush with copious amounts of water.

  • N,N-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric acid (HCl) fumes: Generated during the quenching step. Ensure the fume hood has adequate airflow and use a scrubber if possible.

  • General Precautions: Always wear appropriate PPE. Be aware of the location of safety showers and eyewashes. Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, suitable for producing the quantities and quality required for preclinical studies. By following the detailed steps for synthesis, purification, and quality control, researchers and drug development professionals can confidently produce this key intermediate, thereby accelerating the development of new purine-based therapeutics. The emphasis on a regioselective route and robust purification methods ensures a final product that meets the stringent requirements of preclinical research.

References

  • Hassan, A. E. A., et al. (2020). Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides. Current Protocols in Nucleic Acid Chemistry, 81(1), e105. [Link]
  • National Institute of Allergy and Infectious Diseases (NIAID). (2022). Preclinical Development Plan: Small Molecule Anti-Infectives. [Link]
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
  • Google Patents. (1958). 6-chloropurine. US2832781A.
  • Google Patents. (2012). Chemical synthesis method of 6-chloropurine. CN102336755A.
  • Montgomery, J. A., & Temple, C. (1961). The Direct Conversion of Chloropurines to Fluoropurines. Journal of the American Chemical Society, 83(3), 630–635. [Link]
  • New Jersey Department of Health. (2010). Hazard Summary: Phosphorus Oxychloride. [Link]
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE Extra Pure MSDS. [Link]
  • Cole-Parmer. (2010). Material Safety Data Sheet - Phosphorus Oxychloride. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-9-methylpurine. Our focus is on anticipating common experimental challenges, explaining the underlying chemical principles, and offering robust, field-proven solutions to optimize reaction conditions and ensure high yield and purity.

Introduction: Navigating the Synthesis

This compound is a critical intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The synthesis, while conceptually straightforward, involves two primary stages: the chlorination of a purine precursor and the subsequent regioselective methylation. Each stage presents unique challenges that can impact yield, purity, and scalability. The most significant hurdle is controlling the site of methylation on the purine ring, as alkylation can produce an undesired N7-isomer alongside the target N9-isomer.[3][4]

This guide is structured to address these challenges head-on, providing both high-level strategic advice and detailed, step-by-step protocols.

Section 1: Synthesis of the Precursor, 6-Chloropurine

The most common and cost-effective route to this compound begins with the synthesis of its immediate precursor, 6-chloropurine, typically from hypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing 6-chloropurine?

The most widely adopted method is the chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) as both the reagent and solvent, often in the presence of a tertiary amine catalyst like N,N-dimethylaniline or pyridine.[5][6][7] This reaction effectively converts the hydroxyl group at the C6 position of hypoxanthine into a chloro group.

Q2: Why is a tertiary amine catalyst, such as N,N-dimethylaniline, necessary in the chlorination step?

The tertiary amine serves a dual purpose. Firstly, it acts as a base to scavenge the HCl gas produced during the reaction, driving the equilibrium towards the product. Secondly, it can form a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating agent than POCl₃ alone. This catalytic action accelerates the reaction and allows it to proceed under milder conditions than would otherwise be possible.[6]

Q3: My chlorination reaction mixture turned into a dark, viscous tar. What went wrong and how can I prevent it?

This is a common issue often caused by excessive heating. The reaction between hypoxanthine and POCl₃ is exothermic.

  • Probable Cause: Uncontrolled temperature, leading to decomposition and polymerization side reactions. The recommended reflux should be gentle, and the subsequent removal of excess POCl₃ must be done under vacuum at a temperature below 70°C to prevent charring.[5][6]

  • Solution: Maintain strict temperature control throughout the process. Use an oil bath for uniform heating. When distilling off the excess POCl₃, ensure the bath temperature does not exceed 70°C.[6] Adding the hypoxanthine in portions to the POCl₃ mixture can also help manage the initial exotherm.

Q4: How do I effectively quench the reaction and isolate the 6-chloropurine product?

After removing the excess POCl₃ by distillation, the reaction mixture is typically a reddish, oily residue.[5] The workup involves carefully quenching with ice water or adding an inert solvent like methylene chloride followed by treatment with ice and adjusting the pH.[6][8]

  • Causality: POCl₃ reacts violently with water. A slow, controlled addition of the reaction residue to ice, or vice-versa, is critical for safety. The product, 6-chloropurine, will precipitate from the aqueous solution upon neutralization. A patent describes adjusting the pH to 7-9 with an alkaline solution to precipitate the product, which is then collected by filtration.[8]

Workflow for 6-Chloropurine Synthesis

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Methylation Hypoxanthine Hypoxanthine Chlorination Chlorination (POCl₃, N,N-Dimethylaniline) Hypoxanthine->Chlorination Purine_HCl 6-Chloropurine HCl (Crude) Chlorination->Purine_HCl Neutralization Neutralization & Precipitation Purine_HCl->Neutralization Chloropurine 6-Chloropurine Neutralization->Chloropurine Methylation Methylation (NaH, CH₃I) Chloropurine->Methylation Isomer_Mix Isomer Mixture (N9 and N7) Methylation->Isomer_Mix Purification Purification (Chromatography) Isomer_Mix->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Section 2: Regioselective Methylation of 6-Chloropurine

This step is the most critical for the success of the overall synthesis. The goal is to selectively add a methyl group to the N9 position of the purine ring.

Frequently Asked Questions (FAQs)

Q1: I performed a methylation reaction and my NMR shows two products. Why am I getting a mixture of N7 and N9 isomers?

This is the classic challenge in purine alkylation. The purine ring has two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9. Direct alkylation often results in a mixture of both isomers.[3]

  • Mechanistic Insight: The formation of the N7-isomer is often kinetically favored (forms faster), while the N9-isomer is the thermodynamically more stable product.[9] The ratio of these products is highly dependent on the reaction conditions.

  • Controlling Selectivity: To favor the desired N9-isomer, conditions that allow for thermodynamic equilibrium are preferred. A study on the related tert-butylation of 6-chloropurine found that running the reaction at a higher temperature (e.g., 80°C) favored the formation of the N9 product over the N7 product.[9] Conversely, lower temperatures may favor the kinetic N7 product.

Q2: What are the best reaction conditions to maximize the yield of the desired this compound (the N9 isomer)?

A reliable method involves deprotonating 6-chloropurine with a strong, non-nucleophilic base, followed by the addition of a methylating agent. This approach enhances the nucleophilicity of the purine anion and can provide good selectivity.

  • Recommended Protocol: A well-documented synthesis uses sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF), followed by the addition of iodomethane (CH₃I).[10] The reaction is initially cooled to 0°C for the deprotonation step and then allowed to warm to room temperature after the addition of the methylating agent.[10]

Key Factors Influencing N9/N7 Selectivity
ParameterCondition Favoring N9-Isomer (Thermodynamic)Condition Favoring N7-Isomer (Kinetic)Rationale & References
Temperature Higher temperatures (e.g., 80°C)Lower temperatures (e.g., Room Temp or below)Higher temperatures allow the reaction to overcome the activation barrier to form the more stable N9 product, or allow for isomerization from N7 to N9.[9]
Solvent Aprotic solvents (e.g., THF, DMF) are common.Less polar solvents (e.g., THF, AcOEt) have been shown to favor N7 methylation in the related 6-bromopurine system.[3][4]Solvent polarity can influence the tautomeric equilibrium of the purine and the solvation of the transition state, thereby affecting regioselectivity.[3]
Base Strong, non-nucleophilic base (e.g., NaH)Weaker base (e.g., K₂CO₃)A strong base like NaH fully deprotonates the purine, forming an anion. The subsequent alkylation site can then be directed by other factors. Weaker bases may involve a more complex equilibrium.[3][10]

Q3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the 6-chloropurine starting material. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether or hexane. The product, this compound, is less polar than the starting material and will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.[10]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 6-chloropurine (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in portions. Caution: NaH is highly reactive with water and flammable hydrogen gas is evolved.

  • Stirring: Stir the reaction mixture at 0°C for 30 minutes. The suspension should become a clearer solution as the sodium salt of the purine forms.

  • Methylation: Slowly add iodomethane (CH₃I, 1 equivalent) dropwise via the dropping funnel. Caution: Iodomethane is a carcinogen.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to separate the desired N9-isomer from any N7-isomer and other impurities.[10]

Section 3: Product Purification and Characterization

Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the N7 and N9 isomers if my reaction produced a mixture?

Silica gel column chromatography is the standard method. The two isomers have different polarities and will separate on the column.

  • Technical Tip: The N9-isomer is generally less polar than the N7-isomer due to the location of the methyl group, which influences the molecule's dipole moment and hydrogen bonding capabilities. Therefore, the N9-isomer will typically elute first from the column when using a non-polar to moderately polar eluent system (e.g., ethyl acetate/hexane). Careful selection of the solvent system and using a long column can improve separation.

Diagram: The N7 vs. N9 Isomer Challenge

Isomer_Formation cluster_products Alkylation Products Reactant 6-Chloropurine Anion N9_Product This compound (Desired Product) Thermodynamically Favored Reactant->N9_Product Higher Temp, Equilibrium N7_Product 6-Chloro-7-methylpurine (Side Product) Kinetically Favored Reactant->N7_Product Lower Temp, Faster Reaction

Caption: Regioselectivity in the methylation of 6-chloropurine.

Q2: What analytical techniques should I use to confirm the identity and purity of my final product?

A combination of techniques is essential for unambiguous characterization:

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the N7 and N9 isomers. The chemical shifts of the purine protons (H2 and H8) and the methyl group will be distinct for each isomer.

  • ¹³C NMR Spectroscopy: Can also be used to distinguish isomers. The chemical shift difference between carbons C5 and C8 is significantly larger for N7-substituted purines compared to their N9 counterparts.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (168.58 g/mol for C₆H₅ClN₄).[11]

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values (approx. 129-134°C).[12]

References

  • PrepChem. (n.d.). Synthesis of 6-chloropurine hydrochloride. PrepChem.com.
  • Google Patents. (CN102336755A). Chemical synthesis method of 6-chloropurine.
  • Google Patents. (US4405781A). Method for preparing salts of 6-chloropurine.
  • IEEE Xplore. (2011). A convenient route for the synthesis of adenosine.
  • Patsnap. (n.d.). Synthesis method of 6-chloropurine. Eureka.
  • Reid, J. R., et al. (2007). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 12(7), 1438-1447.
  • Takamatsu, S., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-12.
  • Tloušt'ová, E., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(1), 533-543.
  • Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives.
  • ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
  • ResearchGate. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
  • ResearchGate. (2010). Improved one-pot synthesis of 6-methylpurines under microwave irradiation.
  • ChemSynthesis. (n.d.). 6-chloro-9-methyl-9H-purine.
  • MDPI. (2021). Direct Regioselective C-H Cyanation of Purines. Molecules, 26(22), 6965.
  • ResearchGate. (2018). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • Seven Chongqing Chemdad Co. (n.d.). This compound.

Sources

Troubleshooting isomer separation in 6-chloropurine alkylation (N7 vs. N9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the alkylation of 6-chloropurine. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to the separation of N7 and N9 isomers. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the alkylation of 6-chloropurine and the subsequent separation of the resulting N7 and N9 isomers.

Q1: My 6-chloropurine alkylation reaction yields a nearly inseparable mixture of N7 and N9 isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the alkylation of 6-chloropurine is a common challenge, as both the N7 and N9 positions of the purine ring are nucleophilic. The thermodynamically more stable N9 regioisomer is often the major product, while the N7 isomer is a common side product. The r[1][2]atio of these isomers is highly dependent on the reaction conditions. Here are several factors to consider for optimizing your reaction:

  • Solvent Choice: The polarity of the solvent can significantly influence the N7/N9 ratio. In polar aprotic solvents like DMF, the formation of the N9 isomer is often favored. Experimenting with less polar solvents might alter the selectivity. Some studies have noted that interconversion between N7 and N9 isomers can occur in polar solvents like DMSO, with the equilibrium favoring the more stable N9 isomer.

  • [3] Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The nature of the counter-ion can also play a role in directing the alkylation. Some protocols have found that using tetrabutylammonium hydroxide can lead to better N9 selectivity.

  • [4][5] Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The formation of the N7 isomer can be favored under kinetic control (lower temperatures and shorter reaction times), while the N9 isomer is the thermodynamic product and is favored at higher temperatures and longer reaction times, which allow for equilibration. If th[6][7]e N7 isomer is desired, running the reaction at a lower temperature may improve its yield. Conversely, to maximize the N9 isomer, allowing the reaction to proceed for a longer duration at a higher temperature might be beneficial.

  • [8] Protecting Groups and Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby favoring N9 alkylation. This [9][10][11][12]strategy has been successfully employed to achieve high regioselectivity.

  • Alternative Alkylation Methods:

    • Mitsunobu Reaction: This reaction often provides a convenient method for the selective synthesis of N9-alkylated purines. [5][13] * Vorbrüggen Glycosylation Conditions: Utilizing Lewis acids like SnCl₄ or TiCl₄ can influence the N7/N9 isomer distribution. Under[1][2][14] certain conditions, these methods can be tuned to favor the N7 isomer.

##[15]# Q2: I have a mixture of N7 and N9 isomers that are difficult to separate by standard column chromatography. What are my options?

A2: The similar polarity of N7 and N9 isomers of alkylated 6-chloropurine often makes their separation by conventional silica gel chromatography challenging. Here are some advanced techniques and optimization strategies:

  • Chromatographic Method Optimization:

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase or hydrophilic interaction liquid chromatography (HILIC), can offer superior resolution for separating purine isomers. Metho[16][17]dical optimization of the mobile phase composition, pH, and column temperature is crucial for achieving baseline separation. [17] * Thin-Layer Chromatography (TLC): While primarily a qualitative tool, TLC can be used for small-scale preparative separations if a suitable solvent system that shows good separation is identified. [18] * Ion-Exchange Chromatography: This technique can be effective for separating purine bases and their derivatives.

  • [19] Crystallization Techniques:

    • Fractional Crystallization: This is a powerful technique for separating isomers if there is a significant difference in their solubility in a particular solvent system. The p[20]rocess involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The l[21]ess soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. [20][22] * Seeding: If you have a small amount of pure crystal of one isomer, you can use it to "seed" a supersaturated solution of the mixture. This [23]will encourage the crystallization of that specific isomer.

    • Solvent Screening: The choice of solvent is critical for successful crystallization. A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions for selective crystallization.

##[24]# Q3: How can I definitively identify and characterize the N7 and N9 isomers in my reaction mixture?

A3: Unambiguous characterization of the N7 and N9 isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H and ¹³C NMR Spectroscopy: While ¹H NMR can provide initial clues, ¹³C NMR is often more informative. A general trend is that the chemical shift of the C5 carbon is typically higher (deshielded) in the N9 isomer compared to the N7 isomer. Conve[25]rsely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm) relative to the N7 counterpart.

  • [25] 2D NMR Techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a definitive technique for distinguishing between N7 and N9 isomers. It al[25]lows for the observation of long-range correlations between protons and carbons, establishing connectivity and confirming the point of alkylation. For the N9 isomer, a correlation is typically observed between the protons of the alkyl group and the C4 and C8 carbons of the purine ring. For the N7 isomer, correlations are expected between the alkyl protons and the C5 and C8 carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be used to differentiate the isomers. For N9-substituted purines, an NOE is often observed between the protons of the substituent and the H8 proton of the purine ring.

  • [1][25] ¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance of ¹⁵N, this technique provides direct evidence of the substitution pattern and can be the most definitive method for distinguishing N7 and N9 isomers.

##[25][26]# Data Summary: Key Differentiating NMR Features

IsomerKey ¹³C NMR Chemical Shift TrendsExpected HMBC Correlations from Alkyl Group ProtonsExpected NOESY Correlations from Alkyl Group Protons
N9-isomer C5 is deshielded (higher ppm)C4 [25]and C8H8
[1][25] N7-isomer C5 is shielded (lower ppm)C5 [25]and C8H5 (depending on conformation)

[25]## Frequently Asked Questions (FAQs)

Q4: What is the underlying chemical principle that governs the N7 vs. N9 selectivity in purine alkylation?

A4: The regioselectivity of purine alkylation is a classic example of the competition between kinetic and thermodynamic control. The p[6][27]urine anion has two primary sites of nucleophilicity: N7 and N9.

  • Kinetic Product (N7): The N7 position is often considered the site of kinetic attack. This means that the activation energy for alkylation at N7 is lower, leading to a faster reaction rate. There[6]fore, under conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times), a higher proportion of the N7 isomer may be formed.

  • [7] Thermodynamic Product (N9): The N9-alkylated purine is generally the more thermodynamically stable isomer. Under[1][2] conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, reversible reaction conditions), the product distribution will favor the more stable N9 isomer.

Th[8]e interplay of factors like the solvent, base, temperature, and the nature of the alkylating agent determines whether the reaction proceeds under kinetic or thermodynamic control, thus dictating the final N7/N9 ratio.

Q5: Are there any "green" chemistry approaches to improve the separation of these isomers?

A5: Yes, there are several strategies that align with the principles of green chemistry:

  • Catalytic Methods for Regioselective Synthesis: Developing highly regioselective catalytic methods that favor the formation of a single isomer minimizes the need for downstream separation, which in turn reduces solvent and energy consumption. Research into methods like using β-cyclodextrin to block the N7 position and promote N9 alkylation in water is a promising green approach.

  • [5][28] Crystallization over Chromatography: Whenever possible, using crystallization for purification is preferable to chromatography. Cryst[21][22]allization typically uses less solvent and avoids the generation of solid waste (e.g., used silica gel).

  • Solvent Selection: Choosing greener solvents for both the reaction and the purification steps is crucial. This includes considering solvents with lower toxicity, better biodegradability, and those derived from renewable resources.

Experimental Workflow Visualization
General Workflow for 6-Chloropurine Alkylation and Isomer Separation

workflow cluster_reaction Alkylation Reaction cluster_analysis Analysis & Characterization cluster_separation Isomer Separation cluster_products Isolated Products A 6-Chloropurine D Reaction Mixture (N7 & N9 Isomers) A->D B Alkylating Agent B->D C Base & Solvent C->D E TLC/LC-MS Analysis D->E G Column Chromatography D->G H Fractional Crystallization D->H I Preparative HPLC D->I F NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) E->F Confirm Isomer Ratio J Pure N7 Isomer G->J K Pure N9 Isomer G->K H->J H->K I->J I->K

Caption: A generalized workflow for the alkylation of 6-chloropurine, followed by analysis and separation of the resulting N7 and N9 isomers.

Decision Tree for Troubleshooting Poor Regioselectivity

troubleshooting start Poor N7/N9 Selectivity q1 Is the desired isomer N7 or N9? start->q1 n7_path N7 (Kinetic Product) q1->n7_path N7 n9_path N9 (Thermodynamic Product) q1->n9_path N9 action_n7_1 Lower Reaction Temperature n7_path->action_n7_1 action_n7_2 Shorter Reaction Time n7_path->action_n7_2 action_n9_1 Increase Reaction Temperature n9_path->action_n9_1 action_n9_2 Longer Reaction Time n9_path->action_n9_2 action_n9_3 Consider Mitsunobu Reaction n9_path->action_n9_3 action_n9_4 Steric Shielding at C6 n9_path->action_n9_4

Caption: A decision tree to guide the optimization of reaction conditions to favor either the N7 (kinetic) or N9 (thermodynamic) isomer.

References

  • Baran, P., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? Journal of the American Chemical Society.
  • BenchChem. (n.d.). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem.
  • Baran, P., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? Journal of the American Chemical Society.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
  • Rink, M., & Gehl, A. (1966). [Thin-layer Chromatographic Separation of Some Purine Derivatives, Including Uric Acid]. Journal of Chromatography A.
  • Li, H., et al. (2011). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography B.
  • ResearchGate. (n.d.). HPLC chromatogram showing separation of pure purine compounds added to blank serum. ResearchGate.
  • MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study. MTMT.
  • Talian, I., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Talian, I., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.
  • Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Journal of Biological Chemistry.
  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science.
  • Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry.
  • Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace.
  • National Institutes of Health. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate.
  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • Talian, I., et al. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate.
  • Talian, I., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • SOP: CRYSTALLIZATION. (n.d.). SOP.
  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
  • Reddit. (2022). Thermodynamic vs Kinetic Control. Reddit.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • BenchChem. (n.d.). Technical Support Center: Refinement of Crystallization Methods for Isomer Separation. BenchChem.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Huag, T., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate.

Sources

Technical Support Center: Suzuki Coupling of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Chloro-9-methylpurine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, enhance your yields, and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges stem from the electronic properties of the purine ring and the reactivity of the chloro-substituent. This compound is an electron-deficient heteroaryl chloride. While the electron-withdrawing nature of the purine ring can facilitate the initial oxidative addition step of the catalytic cycle, it also makes the starting material and product susceptible to certain side reactions.[1][2] Key challenges include:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[3] This often necessitates more active catalyst systems, higher temperatures, and longer reaction times.

  • Competitive Side Reactions: The two main competing reactions are dehalogenation (replacement of the chlorine with a hydrogen) and hydrolysis of the 6-chloro group to form hypoxanthine derivatives.[4]

  • Catalyst Inhibition: The nitrogen atoms in the purine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

Q2: Which palladium catalyst and ligand system is most effective for the Suzuki coupling of this compound?

A2: For electron-deficient heteroaryl chlorides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[5][6][7]

  • Palladium(0) Sources: Common palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[3][8] While Pd(PPh₃)₄ can sometimes be used directly, it is often more effective to use a Pd(0) or Pd(II) precursor in combination with a more specialized ligand.[9]

  • Phosphine Ligands: Bulky, electron-rich monophosphine ligands such as Buchwald's ligands (e.g., XPhos, SPhos) or others like P(t-Bu)₃ and PCy₃ have shown great success in coupling aryl chlorides.[10][11] These ligands promote the oxidative addition step and stabilize the active catalytic species.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and highly active palladium complexes.[12][13] Catalysts like PEPPSI-iPr have demonstrated high efficiency in Suzuki couplings, sometimes under solvent-free or microwave conditions.[14][15]

For this compound, a good starting point would be a catalyst system like Pd₂(dba)₃ with a ligand such as XPhos or SPhos, or the use of a pre-catalyst like XPhos Pd G2.[10]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] The choice of base can significantly impact the reaction yield and selectivity.

  • Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3][4]

  • Strength and Solubility: The effectiveness of a base can depend on its strength and solubility in the reaction medium. For instance, K₂CO₃ is a moderately strong and commonly used base that has proven effective in the coupling of 6-chloropurines.[9] Cs₂CO₃ is a stronger and often more effective base, but also more expensive. Stronger bases like hydroxides can sometimes promote side reactions, including hydrolysis of the starting material.

  • Recommendation: For the Suzuki coupling of this compound, K₂CO₃ is a reliable and cost-effective choice.[9] If yields are low, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

Q4: How do I choose the right solvent for the Suzuki coupling of this compound?

A4: The solvent's polarity and ability to dissolve the reactants and catalyst are key considerations. Both anhydrous and aqueous solvent systems have been successfully employed for the coupling of 6-chloropurines.[9][16]

  • Anhydrous Conditions: Solvents like toluene or dioxane are effective, particularly for coupling with electron-rich boronic acids.[9] These non-polar aprotic solvents can minimize hydrolysis of the 6-chloro group.

  • Aqueous Conditions: A mixture of an organic solvent and water (e.g., DME/water, THF/water, or dioxane/water) is often used, especially for electron-poor or more polar boronic acids.[9][16] The presence of water can facilitate the dissolution of the base and the formation of the active boronate species. However, excessive water or prolonged reaction times at high temperatures can increase the risk of hydrolysis.

  • Recommendation: For a general starting point, a mixture of dioxane and water is a good choice.[17] If hydrolysis is a significant issue, switching to anhydrous toluene may improve the yield of the desired product.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded or the ligand may not be suitable for activating the C-Cl bond. 2. Inefficient Base: The chosen base may not be strong enough to promote transmetalation effectively. 3. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition of the aryl chloride. 4. Poor Solubility: The reactants, particularly the base, may not be sufficiently soluble in the chosen solvent system.1. Catalyst System: Switch to a more active catalyst system, such as a pre-formed palladacycle or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[10][12] 2. Base: Change to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area. 3. Temperature: Increase the reaction temperature, potentially utilizing a higher-boiling solvent or microwave irradiation.[14] 4. Solvent: If using anhydrous conditions, consider adding a small amount of water to improve the solubility of the base. If using aqueous conditions, ensure the organic co-solvent is appropriate for dissolving the starting materials.
Significant Dehalogenation 1. Presence of Hydride Sources: The dehalogenation byproduct (9-methylpurine) forms from a palladium-hydride intermediate. This can arise from the reaction of the palladium complex with certain bases, solvents (like alcohols), or trace water.[4] 2. Slow Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more likely to undergo a reaction leading to dehalogenation.1. Optimize Reaction Conditions: Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Avoid strong alkoxide bases. Use a non-protic solvent like dioxane or toluene. Ensure all reagents and solvents are properly dried and degassed. 2. Ligand Choice: Employ a bulkier, more electron-donating ligand to accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[1]
Formation of Hypoxanthine Derivative (Hydrolysis) 1. Presence of Water and Strong Base: The 6-chloro group is susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures.[9] 2. Prolonged Reaction Time: Longer exposure to aqueous basic conditions increases the likelihood of hydrolysis.1. Anhydrous Conditions: Switch to a rigorously anhydrous solvent system, such as dry toluene or dioxane. Use an anhydrous base like K₂CO₃.[9] 2. Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider using microwave irradiation to significantly reduce the reaction time.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling.1. Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Conditions: Reduce the catalyst loading and/or the reaction temperature if possible without significantly impacting the desired reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Aqueous Conditions)
  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and K₂CO₃ (2-3 equivalents).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • In a microwave reaction vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and the palladium catalyst (e.g., PEPPSI-iPr, 1-3 mol%).

  • Add a suitable solvent (e.g., dioxane/water or ethanol/water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 110-140 °C for 10-30 minutes.[14][18]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the starting material fully consumed? Start->Check_Completion SM_Consumed Yes Check_Completion->SM_Consumed Yes SM_Not_Consumed No Check_Completion->SM_Not_Consumed No Analyze_Side_Products Analyze crude mixture for side products (dehalogenation, hydrolysis, homocoupling) SM_Consumed->Analyze_Side_Products Increase_Reactivity Increase Reaction Reactivity SM_Not_Consumed->Increase_Reactivity Dehalogenation Dehalogenation is major Analyze_Side_Products->Dehalogenation Dehalogenation Hydrolysis Hydrolysis is major Analyze_Side_Products->Hydrolysis Hydrolysis Homocoupling Homocoupling is major Analyze_Side_Products->Homocoupling Homocoupling Solve_Dehalogenation Use anhydrous solvent, weaker base (K₂CO₃), and thoroughly degas Dehalogenation->Solve_Dehalogenation Solve_Hydrolysis Use anhydrous solvent (Toluene) and reduce reaction time Hydrolysis->Solve_Hydrolysis Solve_Homocoupling Thoroughly degas the reaction mixture Homocoupling->Solve_Homocoupling Change_Catalyst Use more active catalyst/ligand (e.g., Pd₂(dba)₃/XPhos) Increase_Reactivity->Change_Catalyst Increase_Temp Increase temperature or use microwave Increase_Reactivity->Increase_Temp Change_Base Use stronger base (e.g., K₃PO₄, Cs₂CO₃) Increase_Reactivity->Change_Base

Sources

Technical Support Center: Overcoming Solubility Issues of 6-Chloro-9-methylpurine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support center for 6-Chloro-9-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve the solubility challenges associated with this compound in biological assays. As a synthetic intermediate, this compound is a valuable building block, but its hydrophobic nature often presents a significant hurdle in aqueous experimental systems.[1][2][3] This document provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the accuracy and reproducibility of your results.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. The table below summarizes the key physicochemical characteristics of this compound. Its low predicted pKa and poor aqueous solubility are the primary drivers of the challenges addressed in this guide.[4]

PropertyValueSource
Molecular Formula C₆H₅ClN₄[5][6][7]
Molecular Weight 168.58 g/mol [5][6][7]
Appearance Pale Yellow / Off-White Solid[1][2][3]
Melting Point 129-134°C[2][3][4]
Predicted pKa 1.26 ± 0.10[2][4]
Solubility Organic: Slightly soluble in Chloroform, Ethyl Acetate. Soluble in DMSO.[2][4][8] Aqueous: Poorly soluble.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-30 mM).[8][9] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary. Always use anhydrous, high-purity DMSO to prevent degradation of the compound and introduction of water, which can lower solubility.[10]

Q2: My compound immediately forms a precipitate when I add my DMSO stock to my aqueous buffer or cell culture medium. What is happening? A: This phenomenon is known as "crashing out."[11][12] It occurs when the compound rapidly transfers from a solvent in which it is highly soluble (DMSO) to a solvent where it is poorly soluble (aqueous medium). The localized concentration of the compound at the point of addition exceeds its solubility limit before it can disperse, causing it to precipitate.[9][12] The solution is to improve your dilution technique, as detailed in Section 3.

Q3: What is the maximum concentration of DMSO that is safe for my cells? A: This is highly dependent on the cell line. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some robust lines may tolerate 1%.[13][14] However, sensitive primary cells may show stress at concentrations as low as 0.1%.[13][15] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[11][14]

Q4: My compound solution was clear at room temperature, but after several hours in the 37°C incubator, it became cloudy. Why? A: This is a case of delayed precipitation, which can be caused by several factors:

  • Temperature Shifts: While warming can initially help dissolve a compound, prolonged incubation at 37°C can sometimes decrease the solubility of specific molecules.[12]

  • pH Changes: In a CO₂ incubator, the bicarbonate buffering system in most cell culture media will cause the pH to equilibrate to ~7.4. If the compound's solubility is sensitive to minor pH shifts, this can cause it to precipitate.[12]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in complex media, forming less soluble complexes over time.[12]

  • Evaporation: Minor evaporation from the wells of a culture plate can increase the effective concentration of your compound, pushing it past its solubility limit.[12]

Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Best Practices for Preparing Stock and Working Solutions

Following a rigorous, stepwise dilution protocol is the most effective way to prevent compound precipitation. This method avoids the "solvent shock" of a large, single-step dilution.[11]

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock Dissolve this compound in 100% Anhydrous DMSO (e.g., 20 mM) intermediate Dilute stock in 100% DMSO to create an intermediate stock (e.g., 2 mM) stock->intermediate  Prevents handling  tiny volumes of stock add_dropwise Add intermediate stock dropwise to the vortexing media (e.g., 1 µL into 999 µL for 2 µM) intermediate->add_dropwise  Final DMSO <0.5% warm_media Pre-warm aqueous assay buffer or cell media to 37°C vortex Vortex/swirl the pre-warmed media warm_media->vortex vortex->add_dropwise final_check Visually inspect for clarity. Use immediately. add_dropwise->final_check G cluster_biochem Biochemical / Acellular Assays cluster_cell Cell-Based Assays start Is compound precipitating in the final assay buffer? surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. start->surfactant Biochemical Assay cyclodextrin Use cyclodextrins (e.g., HP-β-CD) as a formulation vehicle. start->cyclodextrin Cell-Based Assay cosolvent Increase co-solvent (DMSO) if enzyme tolerates it. Validate enzyme kinetics. surfactant->cosolvent If surfactant is not an option serum Increase serum percentage in media (if possible) to leverage protein binding. cyclodextrin->serum If cyclodextrins are unavailable

Caption: Decision tree for choosing a solubility enhancement method.

  • Co-Solvents (for Biochemical Assays): While DMSO is the primary solvent, sometimes increasing its final concentration slightly (e.g., from 0.5% to 1-2%) can maintain solubility. Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds. Trustworthiness: This approach must be validated. Co-solvents can directly impact protein structure and function, potentially altering enzyme kinetics (Kₘ or Vₘₐₓ) and leading to inaccurate results. [16][17][18]Always run a vehicle control with the corresponding DMSO concentration to measure its effect on the assay.

  • Surfactants (for Biochemical Assays): Incorporating a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.005% - 0.05%) into the assay buffer can prevent aggregation and precipitation. [19][20]Causality: Surfactants form micelles that encapsulate hydrophobic compounds, keeping them dispersed in the aqueous phase. [21]Trustworthiness: This method is generally incompatible with live-cell assays, as concentrations high enough to form micelles are often cytotoxic. [19]

  • Cyclodextrins (for Cell-Based and Biochemical Assays): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [22]Causality: They act as molecular carriers, encapsulating the poorly soluble compound in their hydrophobic core, thereby increasing its apparent aqueous solubility. [22][23][24]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity. [24]Trustworthiness: Prepare a pre-complex of this compound with the cyclodextrin before final dilution into the assay medium. The molar ratio of cyclodextrin to the compound must be optimized.

Section 4: Data Summary

Table 2: General Guidelines for Maximum DMSO Concentration in Assays

Assay TypeGeneral Max DMSO % (v/v)Key ConsiderationsSource
Robust Cancer Cell Lines 0.5% - 1.0%Some lines are very tolerant, but always verify.[13][14][25]
Primary Cells / Stem Cells ≤ 0.1%Highly sensitive to solvent-induced stress.[13][15]
Enzyme Kinetics Assays ≤ 1.0% - 2.0%Must verify no impact on enzyme activity.[16][18]
High-Throughput Screening 0.1% - 1.0%Kept low to minimize assay interference and false positives.[10][26]
Section 5: References
  • Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro. (Benchchem)

  • Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. (PubMed)

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (KEYENCE Corporation)

  • Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. (ResearchGate)

  • Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. (RSC Publishing)

  • The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. (National Institutes of Health)

  • This compound | 2346-74-9. (ChemicalBook)

  • DMSO usage in cell culture. (LifeTein)

  • What effects does DMSO have on cell assays?. (Quora)

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (PubMed Central)

  • What the concentration of DMSO you use in cell culture assays?. (ResearchGate)

  • 6-chloro-9-methyl-9H-purine - 2346-74-9, C6H5ClN4, density, melting point, boiling point, structural formula, synthesis. (ChemSynthesis)

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. (PubChem)

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (MDPI)

  • 6-chloro-9-methyl-9H-purin-2-amine. (PubChem)

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (ResearchGate)

  • Biological applications of cyclodextrins. (ResearchGate)

  • In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. (MDPI)

  • Cyclodextrin enabled biologics. (Cyclolab)

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (WuXi AppTec DMPK)

  • Solubilization techniques used for poorly water-soluble drugs. (PubMed Central)

  • This compound | 2346-74-9. (ChemicalBook)

  • 6-Chloropurine - PRODUCT INFORMATION. (Cayman Chemical)

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (ResearchGate)

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (MDPI)

  • Technical Support Center: Mitigating Compound Precipitation in Media. (Benchchem)

  • This compound | CAS 2346-74-9. (Santa Cruz Biotechnology)

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (PubMed Central)

  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (AAPS PharmSciTech)

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (PubMed Central)

  • How to enhance drug solubility for in vitro assays?. (ResearchGate)

  • This compound CAS#: 2346-74-9. (ChemicalBook)

  • 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. (MedchemExpress.com)

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (CatSci)

  • Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. (PubMed Central)

  • High-throughput screening as a method for discovering new drugs. (Drug Target Review)

  • CHAPTER 2: Tactics to Improve Solubility Available. (Royal Society of Chemistry)

  • This compound Seven Chongqing Chemdad Co. (Chemdad)

  • Compound Management for Quantitative High-Throughput Screening. (PubMed Central)

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (PubMed Central)

Sources

Stability of 6-Chloro-9-methylpurine in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-9-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in cell culture experiments. Here, we address common challenges related to the stability of this compound and provide practical, field-proven insights to ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise when working with this compound in a cell culture setting.

Q1: I'm observing lower than expected efficacy of this compound in my long-term (48-72 hour) cell culture experiment. What could be the cause?

A1: This is a common observation and is often related to the stability of the compound in the aqueous environment of the cell culture medium over extended periods. The primary suspect is the hydrolysis of the chlorine atom at the 6-position of the purine ring. This reaction is influenced by the pH and temperature of the culture medium. At a physiological pH of ~7.4 and a temperature of 37°C, the chloro group can be displaced by a hydroxyl group, converting the active this compound into the likely less active 6-hydroxy-9-methylpurine (a derivative of hypoxanthine).

Troubleshooting Steps:

  • Replenish the Compound: For long-term experiments, consider a partial or full media change with freshly prepared this compound at 24 or 48-hour intervals.

  • Conduct a Stability Study: We highly recommend performing a stability study of this compound in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided in Section III.

  • Use of Positive Controls: Include a positive control compound with known stability in your experimental setup to ensure that other aspects of your assay are performing as expected.

Q2: How should I prepare and store my stock solution of this compound?

A2: Proper preparation and storage of your stock solution are critical for reproducible results. This compound has limited solubility in water but is soluble in organic solvents like DMSO.[1][2]

Best Practices:

  • Solvent Selection: Prepare a high-concentration stock solution in anhydrous DMSO.

  • Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] Protect the stock solution from light and moisture.[1]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium. Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Could components of my cell culture medium be reacting with this compound?

A3: Yes, this is a possibility. The 6-chloro group on the purine ring is susceptible to nucleophilic substitution.[3] While hydrolysis is the most common reaction in aqueous media, other nucleophiles present in the media could potentially react with this compound.

Potential Reactants in Cell Culture Media:

  • Amino Acids: Certain amino acids with nucleophilic side chains (e.g., cysteine, histidine) could potentially react, although this is less likely to be a major degradation pathway compared to hydrolysis.

  • Serum Proteins: If you are using a serum-containing medium, proteins with nucleophilic residues could bind to or react with the compound.

  • Supplements: Reducing agents like 2-mercaptoethanol or dithiothreitol (DTT), if present in your medium, can readily displace the chloro group.

Recommendations:

  • If you suspect an interaction with a specific media component, consider using a simpler, defined medium for your experiments if your cell line allows.

  • The stability study outlined in Section III will help to determine the overall stability in your complete medium, accounting for all potential interactions.

Q4: I've noticed a change in the color of my media after adding this compound. Is this normal?

A4: this compound is typically a white to pale yellow powder.[1] A significant color change in the medium upon its addition is not expected and could indicate a chemical reaction or contamination. The pH indicator (phenol red) in most culture media is sensitive to pH changes, which could be affected by the degradation of the compound or interactions with media components.

What to do:

  • Check the pH: Measure the pH of your medium after adding the compound.

  • Visually Inspect: Look for any precipitation, which could indicate solubility issues.

  • Purity of the Compound: Ensure the purity of your this compound stock.

II. Understanding the Stability of this compound

The primary route of degradation for this compound in aqueous solutions like cell culture media is the hydrolysis of the C6-Cl bond. This reaction leads to the formation of 6-hydroxy-9-methylpurine.

Sources

Technical Support Center: A Guide to Preventing Precipitation of 6-Chloro-9-methylpurine in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

6-Chloro-9-methylpurine is a key synthetic intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.[1] As with many purine analogs, its utility in the lab is often hampered by a common yet frustrating challenge: poor aqueous solubility.[2] This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for preventing, troubleshooting, and resolving precipitation issues with this compound stock solutions. By understanding the physicochemical properties of the compound and implementing validated handling protocols, you can ensure the accuracy, reproducibility, and success of your experiments.

Part 1: Understanding the Challenge: Physicochemical Properties

The tendency of this compound to precipitate from solution is rooted in its chemical structure. Purine analogs are often hydrophobic, making them highly soluble in organic solvents but poorly soluble in the aqueous environments required for most biological assays.[3] This disparity is the primary cause of a phenomenon known as "crashing out" or "solvent shock," where the compound rapidly precipitates when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.[3]

To effectively prevent this, it is crucial to understand the compound's properties:

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₆H₅ClN₄-
Molecular Weight ~168.58 g/mol Essential for accurate molarity calculations.[4][5][6]
Appearance Off-White to Pale Yellow SolidVisual confirmation of the starting material.[7][8]
Predicted pKa 1.26 ± 0.10Indicates the compound is a very weak base, suggesting pH adjustments in the physiological range will have minimal impact on its solubility.[7][8]
Known Solvents - Primary: Dimethyl sulfoxide (DMSO)[1][9] - Slight: Chloroform, Ethyl Acetate[7][8] - Poor: WaterThe high solubility in DMSO makes it the solvent of choice for stock solutions, but also sets the stage for precipitation upon aqueous dilution.

Part 2: Troubleshooting Guide: A Step-by-Step Diagnostic Workflow

This section addresses the most common precipitation scenarios in a question-and-answer format. Follow this logical workflow to diagnose and resolve the issue.

Scenario 1: Immediate Precipitation Upon Dilution in Aqueous Media

Question: I prepared a 10 mM stock solution of this compound in DMSO. When I added it to my cell culture medium (at 37°C), the solution immediately became cloudy. What is happening and how can I fix it?

Answer: This is the classic "crashing out" phenomenon. The aqueous medium acts as an anti-solvent for the compound, which is highly soluble in the DMSO stock but not in the final working solution. The key is to manage this transition carefully.

Your Troubleshooting Workflow:

  • Verify Stock Solution Integrity: Before troubleshooting the dilution, ensure your stock is not the problem. Is the DMSO stock solution perfectly clear with no visible particulates? If not, proceed to Scenario 2 .

  • Implement a Stepwise Dilution Protocol: Directly adding a small volume of highly concentrated stock into a large volume of aqueous media is a common cause of precipitation. A stepwise, or serial, dilution is critical. Instead of adding 1 µL of 10 mM stock to 1 mL of media, first create an intermediate dilution (e.g., 1:10) in a small volume of the media, vortex gently, and then add this intermediate solution to the final volume. This avoids creating localized zones of high concentration that trigger precipitation.[3]

  • Check Your Final Concentration: The intended final concentration may simply exceed the compound's solubility limit in your specific aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration that still achieves the desired biological effect.[3]

  • Ensure Thermal Equilibrium: Adding a cold stock solution to warm media can cause temporary, localized temperature drops that decrease solubility. Ensure your media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.

Scenario 2: The Stock Solution Itself is Cloudy or Contains Precipitate

Question: I've just thawed my aliquot of this compound in DMSO, and I can see visible crystals or cloudiness in the vial. What should I do?

Answer: A compromised stock solution is an unreliable starting point for any experiment. The precipitate indicates that the compound is not fully dissolved, which can happen during initial preparation or after a freeze-thaw cycle.

Your Troubleshooting Workflow:

  • Attempt to Re-dissolve: Gently warm the stock solution vial in a 37°C water bath for 5-10 minutes. Following warming, vortex the solution vigorously for 30-60 seconds. This is often sufficient to bring the compound back into solution.

  • Utilize Sonication: If warming and vortexing are insufficient, a brief sonication in a water bath can provide the extra energy needed to break up crystalline structures and fully dissolve the compound.

  • Consider Stock Concentration: If the precipitate persists, your stock solution concentration may be too high, even for DMSO, especially if stored at lower temperatures. It may be necessary to prepare a fresh stock solution at a lower, more stable concentration (e.g., 5 mM instead of 10 mM).

  • Evaluate Solvent Quality: DMSO is highly hygroscopic; absorbed water can reduce its solvating power for hydrophobic compounds. Always use fresh, anhydrous, research-grade DMSO for preparing stock solutions.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing precipitation issues with this compound.

G start_node Precipitation Observed decision_stock decision_stock start_node->decision_stock Where did it occur? decision_node decision_node action_node action_node solution_node solution_node action_check_stock action_check_stock decision_stock->action_check_stock In Stock Solution decision_dilution decision_dilution decision_stock->decision_dilution Upon Aqueous Dilution action_warm_vortex action_warm_vortex action_check_stock->action_warm_vortex action_review_protocol action_review_protocol decision_dilution->action_review_protocol decision_dissolved Fully Dissolved? action_warm_vortex->decision_dissolved solution_node_stock_ok Stock is Ready for Use decision_dissolved->solution_node_stock_ok Yes action_new_stock Prepare Fresh, Lower Concentration Stock decision_dissolved->action_new_stock No action_new_stock->solution_node_stock_ok decision_stepwise Stepwise Dilution Used? action_review_protocol->decision_stepwise action_implement_stepwise Implement Stepwise Dilution Protocol decision_stepwise->action_implement_stepwise No decision_final_conc Final Concentration Exceeds Solubility? decision_stepwise->decision_final_conc Yes solution_node_ok Solution is Optimized action_implement_stepwise->solution_node_ok action_lower_conc Lower Final Concentration decision_final_conc->action_lower_conc Yes decision_final_conc->solution_node_ok No action_lower_conc->solution_node_ok

Caption: Troubleshooting workflow for this compound precipitation.

Part 3: Standard Operating Protocols (SOPs)

Adhering to a validated protocol is the most effective way to prevent issues before they arise.

SOP-1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution.

  • Pre-Calculation:

    • Molecular Weight (MW) of this compound: 168.58 g/mol .

    • Mass required = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 168.58 g/mol = 0.01686 g = 16.86 mg .

  • Materials:

    • This compound powder.

    • Anhydrous, research-grade DMSO.

    • Calibrated analytical balance.

    • 15 mL conical tube or volumetric flask.

    • Vortex mixer.

    • Cryo-vials for aliquoting.

  • Procedure:

    • Before opening, centrifuge the vial of this compound powder to ensure all solid material is at the bottom.[10]

    • Carefully weigh out 16.86 mg of the powder and transfer it to the 15 mL conical tube.

    • Add approximately 8 mL of DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, pale-yellow solution should be observed. If dissolution is slow, gentle warming in a 37°C water bath can be applied.

    • Once fully dissolved, add DMSO to reach a final volume of 10.0 mL.

    • Invert the tube 15-20 times to ensure the solution is homogeneous.[11]

    • Aliquot: Dispense the stock solution into single-use volumes (e.g., 20-100 µL) in sterile, tightly sealed cryo-vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[10][11]

    • Storage: Store aliquots at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage.[10]

SOP-2: Dilution of DMSO Stock into Aqueous Medium (Example)

This protocol details the preparation of 10 mL of a 10 µM working solution from the 10 mM DMSO stock.

  • Pre-warm the Medium: Place the required volume of cell culture medium or buffer in a 37°C incubator or water bath until it reaches thermal equilibrium.

  • Prepare an Intermediate Dilution (1:100):

    • In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium.

    • Add 1 µL of the 10 mM DMSO stock solution to the medium.

    • Gently vortex or flick the tube to mix. This creates a 100 µM intermediate solution .

  • Prepare the Final Working Solution (1:10):

    • In a sterile conical tube, add the final volume of pre-warmed medium (e.g., for a 10 mL final volume, add 9 mL).

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.

    • Cap the tube and gently swirl or invert to mix. The final concentration is now 10 µM , and the final DMSO concentration is a non-toxic 0.1%.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: What is the maximum recommended concentration of DMSO for cell-based assays?

    • A1: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many labs aiming for ≤0.1%.[10][11]

  • Q2: Why is it bad to repeatedly freeze-thaw my stock solution?

    • A2: Each freeze-thaw cycle can introduce moisture into the DMSO stock, potentially reducing the compound's solubility over time and increasing the risk of precipitation. It can also lead to the degradation of sensitive compounds. Aliquoting into single-use vials is the best practice to maintain stock integrity.[10][11]

  • Q3: Are there any alternative solvents to DMSO?

    • A3: While DMSO is the most common and effective solvent for this class of compounds, Dimethylformamide (DMF) can also be used.[1] However, DMF can also exhibit cellular toxicity, and its compatibility with your specific assay must be validated. For any alternative solvent, a new solubility and toxicity assessment is required.

  • Q4: My compound is the related 6-Chloropurine, not this compound. Does this guide still apply?

    • A4: Yes. 6-Chloropurine shares very similar physicochemical properties, including solubility in DMSO at approximately 10 mg/mL and poor aqueous solubility.[1] The principles of stock preparation, handling, and troubleshooting outlined in this guide are directly applicable.

References

  • (2026). Current time information in West Northamptonshire, GB. Google.
  • Janzen, W. P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. doi: 10.1007/978-1-61779-364-6_18.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro. Benchchem.
  • (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dacemazine Precipitation. Benchchem.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio.
  • BenchChem Technical Support Team. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). Troubleshooting Elucaine precipitation in solution. Benchchem.
  • Cayman Chemical. (2023). 6-Chloropurine - PRODUCT INFORMATION. Cayman Chemical.
  • ChemicalBook. (n.d.). This compound | 2346-74-9. ChemicalBook.
  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine (6th ed.). NCBI Bookshelf.
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information.
  • ChemSynthesis. (2025). 6-chloro-9-methyl-9H-purine - 2346-74-9. ChemSynthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • (2025). Equilibrium solubility determination, modelling and thermodynamic aspects of 6-chloroguanine in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, 1,4-dioxane and dimethyl sulfoxide. ResearchGate.
  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad.

Sources

Identifying and minimizing off-target effects of 6-Chloro-9-methylpurine in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to identifying and minimizing the off-target effects of 6-Chloro-9-methylpurine and other kinase inhibitors in biochemical and cellular assays.

Welcome, researchers and drug development professionals, to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of accurately characterizing the selectivity of kinase inhibitors. Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicities in later stages of drug development.[1][2]

This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to confidently assess and mitigate the off-target activities of kinase inhibitors, with a specific focus on the purine analogue, this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers have when working with a new kinase inhibitor like this compound.

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic purine derivative.[3] As a purine analogue, it is expected to compete with ATP for the highly conserved ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[2] Purine analogues are a well-established class of kinase inhibitors.[3] Beyond direct kinase inhibition, some purine analogues can also be metabolized by cells and incorporated into nucleic acids, potentially leading to broader effects on cellular processes like DNA replication and transcription.[4]

Q2: Why is it crucial to profile for off-target effects when working with this compound?

Q3: What are the primary methods for identifying the kinase targets and off-targets of a small molecule inhibitor?

There are two main categories of biochemical assays used for this purpose:

  • Activity Assays: These directly measure the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate. Radiometric assays (e.g., using ³²P-ATP or ³³P-ATP) are considered the gold standard, while non-radioactive methods like fluorescence-based, luminescence-based (e.g., ADP-Glo™), and mobility shift assays are also widely used for their scalability and safety.[2][7][8]

  • Binding Assays: These assays measure the physical interaction between an inhibitor and a kinase. Competitive binding assays, where the test compound competes with a known ligand for the ATP-binding site, are a common format.[6]

For a comprehensive and unbiased assessment, it is highly recommended to screen the inhibitor against a large panel of kinases, a service offered by several specialized companies.[1][5]

Q4: Once I have identified potential off-targets in a biochemical screen, what are the next steps?

Biochemical hits should always be validated in a cellular context.[1] Cellular assays help to confirm that the inhibitor can engage with the off-target kinase within a living cell and exert a functional consequence. Key validation methods include:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11][12]

  • Western Blotting: This can be used to analyze the phosphorylation status of known downstream substrates of the off-target kinase. A decrease in substrate phosphorylation in the presence of the inhibitor suggests cellular inhibition of the off-target.[7]

  • Orthogonal Cellular Assays: Using a secondary, different assay to confirm the initial findings.[13]

Troubleshooting Guide: Navigating Your Kinase Selectivity Experiments

This section provides practical advice for common challenges encountered during the characterization of kinase inhibitor selectivity.

Problem 1: My initial kinome scan shows that this compound inhibits a large number of kinases. How do I interpret this and prioritize my next steps?

  • Possible Cause: This is a common finding, especially with ATP-competitive inhibitors targeting the conserved ATP-binding pocket.[5]

  • Solution:

    • Analyze the Potency: Don't just look at the number of hits. Focus on the potency of inhibition (e.g., IC50 or Kd values). Off-targets that are inhibited with significantly lower potency than the intended target may not be physiologically relevant.[1]

    • Consider the Kinase Families: Are the off-targets clustered within a specific kinase family, or are they spread across the kinome? This can provide clues about the structural features of your inhibitor that are driving the promiscuity.

    • Prioritize Based on Biological Context: Which of the high-potency off-targets are expressed in your cellular system of interest? Are any of them known to be involved in signaling pathways that could explain your observed cellular phenotype?

    • Perform Dose-Response Studies: For the most potent and biologically relevant off-targets, perform detailed dose-response experiments to accurately determine their IC50 values.[5]

Problem 2: My biochemical assay results are not consistent with my cellular assay results. For example, this compound is a potent inhibitor of Kinase X in vitro, but it doesn't seem to inhibit its pathway in cells.

  • Possible Cause 1: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Step: Evaluate the physicochemical properties of your compound. If poor permeability is suspected, you can try using permeabilized cells or cell lines with modified transporter expression.

  • Possible Cause 2: High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar concentrations of ATP found in cells.[6] An inhibitor's apparent potency can be significantly reduced in the presence of high ATP concentrations.

    • Troubleshooting Step: If possible, perform your biochemical assay at a higher ATP concentration (e.g., 1 mM) to better mimic physiological conditions.

  • Possible Cause 3: Cellular Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

    • Troubleshooting Step: Co-incubate your compound with known efflux pump inhibitors to see if this potentiates its cellular activity.

  • Possible Cause 4: Compound Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

    • Troubleshooting Step: Analyze the stability of your compound in cell lysates or culture medium over time.

Problem 3: I'm concerned about false positives in my kinase screening results. How can I identify and eliminate them?

  • Possible Cause 1: Assay Interference: The compound may be directly interfering with the assay technology rather than inhibiting the kinase. For example, in fluorescence-based assays, a compound might quench the fluorescent signal or be fluorescent itself.[14]

    • Troubleshooting Step: Run control experiments in the absence of the kinase enzyme but with all other assay components, including your compound. A change in the signal indicates assay interference.[14]

  • Possible Cause 2: Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.

    • Troubleshooting Step: Include a detergent (e.g., Triton X-100) in your assay buffer to disrupt aggregate formation. Also, re-test hits with a different assay format.

  • Possible Cause 3: Reactive Compounds: The compound may be chemically reactive and covalently modifying the kinase or other assay components.

    • Troubleshooting Step: Pre-incubate the compound with the kinase and then dilute the mixture to a concentration where the free compound is no longer inhibitory. If the inhibition persists, it may be due to covalent modification.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments in kinase inhibitor selectivity profiling.

Protocol 1: In Vitro Kinase Profiling (Biochemical Assay)

This protocol describes a general workflow for assessing the inhibitory activity of a compound against a panel of kinases using a fluorescence-based assay format.

Objective: To determine the selectivity profile of this compound by measuring its inhibitory activity against a broad panel of purified human kinases.

Materials:

  • This compound (stock solution in DMSO)

  • Panel of purified human kinases

  • Kinase-specific peptide substrates (biotinylated)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop solution (e.g., EDTA in buffer)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point dose-response curve is recommended.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control). b. Add 4 µL of a solution containing the kinase and its corresponding biotinylated peptide substrate in kinase reaction buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the Kinase Reaction: a. Add 4 µL of ATP solution (at a concentration typically near the Km for each kinase) to each well to start the reaction. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction: Add 5 µL of stop solution to each well.

  • Detection: a. Add 5 µL of the detection reagent mixture to each well. b. Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a multimode plate reader using the appropriate settings for your chosen detection method (e.g., TR-FRET).

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm the engagement of this compound with a potential off-target kinase in cultured cells.

Objective: To verify that this compound binds to a specific off-target kinase within intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target kinase

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.5% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody specific for the target kinase, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.

  • Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the amount of soluble target kinase at each temperature point by Western blotting.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment group, plot the normalized band intensity against the temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

To effectively communicate the results of your kinase selectivity profiling, it is essential to present the data in a clear and organized manner.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetKinase FamilyAssay TypeIC50 (nM)Notes
CDK2 CMGCActivity50 Primary Target
CDK5CMGCActivity150High homology to primary target
GSK-3βCMGCActivity250
Aurora AOtherActivity800
Aurora BOtherActivity1200
PIM1CAMKActivity>10,000
SRCTKActivity>10,000
EGFRTKActivity>10,000

This is a hypothetical profile for illustrative purposes. A comprehensive screen against a broad kinase panel is necessary to determine the actual selectivity of this compound.

Visualizing Workflows and Pathways

Diagrams can be powerful tools for visualizing complex experimental workflows and signaling pathways.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Compound Library Compound Library Kinase Panel Screen Kinase Panel Screen Compound Library->Kinase Panel Screen Data Analysis (IC50) Data Analysis (IC50) Kinase Panel Screen->Data Analysis (IC50) Initial Hit List Initial Hit List Data Analysis (IC50)->Initial Hit List CETSA CETSA Initial Hit List->CETSA Prioritize Hits Western Blot Western Blot Initial Hit List->Western Blot Orthogonal Assays Orthogonal Assays Initial Hit List->Orthogonal Assays Validated Off-Targets Validated Off-Targets CETSA->Validated Off-Targets Western Blot->Validated Off-Targets Orthogonal Assays->Validated Off-Targets

Caption: Workflow for Identifying and Validating Off-Target Kinases.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade->Cell Proliferation & Survival This compound This compound This compound->Downstream Signaling Cascade Inhibits (On-Target) Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibits (Off-Target) Unintended Cellular Effects Unintended Cellular Effects Off-Target Kinase->Unintended Cellular Effects

Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Milani, A., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]
  • Perola, E. (2006). Minimizing false positives in kinase virtual screens.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Bajorath, J. (2015). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
  • Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1858–1866. [Link]
  • Hu, Y., et al. (2015). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 55(10), 2213–2222. [Link]
  • MB - About. (n.d.). Assay Troubleshooting. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 161–181. [Link]
  • Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Tolvanen, T. A., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 915392. [Link]
  • Kanaan, G. N., et al. (2021). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Bioorganic & Medicinal Chemistry Letters, 45, 128148. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Cheetham, G. M., et al. (2002). Crystal structure of Aurora-A kinase in a complex with the small molecule inhibitor PHA-680626. Journal of Biological Chemistry, 277(44), 42435–42438. [Link]
  • PALL. (2022).
  • Gloc, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]
  • Rodrigues, M. F., et al. (2017). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(26), 42332–42344. [Link]
  • Cradick, T. J., et al. (2014). COSMID: A Web-based Tool for Identifying and Validating CRISPR/Cas Off-target Sites. Molecular Therapy - Nucleic Acids, 3(12), e214. [Link]
  • Kollareddy, M., et al. (2012). Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen. Cancer Research, 72(1), 215–225. [Link]
  • Pollard, J. R., et al. (2013). Characterization of a highly selective inhibitor of the Aurora kinases. Journal of Medicinal Chemistry, 56(5), 1945–1957. [Link]
  • Finn, R. S., et al. (2016). CDK4/6 inhibitors in breast cancer. The New England Journal of Medicine, 375(20), 1925–1936. [Link]
  • Lazzarotto, C. R., et al. (2020). Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods. The CRISPR Journal, 3(6), 487–497. [Link]
  • Lo Monte, F., et al. (2013). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Medicinal Chemistry, 20(2), 196–211. [Link]
  • Gloc, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.
  • American Association for Cancer Research. (2017). CDK4/6 Inhibitors: Where They Are Now and Where They Are Headed in the Future. [Link]
  • Lazzarotto, C. R., et al. (2018). Guide-specific loss of efficiency and off-target reduction with Cas9 variants.
  • OncLive. (2019). CDK4/6 Inhibitors Play a Growing Role in Enhancing Endocrine Therapy. [Link]
  • Li, Z., et al. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Cancers, 17(12), 3254. [Link]
  • Breastcancer.org. (n.d.).
  • Li, Y., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One, 14(1), e0209582. [Link]
  • Lazzarotto, C. R., et al. (2020). Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods. CRISPR Medicine News. [Link]
  • MDPI. (n.d.).
  • Ninja Nerd. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). [Link]

Sources

Technical Support Center: Addressing Compound Interference in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of compound interference in High-Throughput Screening (HTS). As a Senior Application Scientist, I've seen firsthand how artifactual data can derail promising discovery campaigns. Reproducible, concentration-dependent activity is the hallmark of a genuine hit, but unfortunately, these characteristics are often shared by interfering compounds, leading to a high rate of false positives.[1]

This guide is structured to provide not just protocols, but the underlying rationale to empower you to design robust assays, diagnose issues, and confidently triage your screening hits. Our goal is to eliminate the costly pursuit of artifacts and focus resources on genuinely active chemical matter.[2]

Section 1: FAQ - Understanding the Enemy: Common Mechanisms of Compound Interference

This section addresses the fundamental "what and why" of common interference mechanisms.

Q1: What is compound interference and why is it such a big problem in HTS?

A: Compound interference refers to any non-specific activity a compound exerts in an assay that mimics a genuine biological effect but is not due to direct interaction with the intended target.[1] It's a major challenge because it generates "false positives"—compounds that appear active but are actually artifacts of the assay technology itself.[1][3] These false positives can waste significant time and resources if not identified and eliminated early in the discovery pipeline.[2][4] In some screens, over 95% of initial hits can be attributed to interference mechanisms like compound aggregation.[5]

Q2: My primary screen uses a fluorescence readout. What are the most common ways a compound can interfere?

A: Light-based detection methods, while sensitive and scalable, are particularly vulnerable to interference.[1] The primary culprits are:

  • Autofluorescence: The compound itself fluoresces at the same excitation/emission wavelengths as your assay's reporter dye. This adds signal, creating false positives in "signal-on" assays or masking signal in "signal-off" assays.[6][7] This is a significant issue, as some studies show that up to 10% of compounds in a typical screening library are fluorescent.[6]

  • Fluorescence Quenching: The compound absorbs light at either the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal.[7] This can create false positives in "signal-off" assays (e.g., inhibition of a process) or false negatives in "signal-on" assays.

  • Light Scattering: Precipitated or aggregated compounds can scatter excitation light, which can be misread by the detector as fluorescence emission, artificially increasing the signal.[8]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how are they different from other interferences?

A: Pan-Assay Interference Compounds (PAINS) are specific chemical substructures that appear as frequent hitters across many different HTS assays, regardless of the biological target.[9] They are notorious "bad actors" because their activity is often promiscuous and non-specific.[9] Unlike simple autofluorescence, PAINS can interfere through various mechanisms, including chemical reactivity, redox cycling, or metal chelation.[3] It is crucial to use computational filters to flag potential PAINS in your hit list early on, though experimental confirmation is always necessary as not all compounds containing a PAINS substructure are problematic in every assay.[10]

Q4: I've heard about compound aggregation. How does this cause inhibition?

A: Compound aggregation is a major source of false positives in biochemical assays.[1][5] Certain compounds, under typical assay buffer conditions, self-assemble into colloidal aggregates.[11] These aggregates don't inhibit the target enzyme through a specific binding event. Instead, they nonspecifically sequester the enzyme onto the surface of the aggregate, effectively removing it from the solution and preventing it from acting on its substrate.[11] This depletion of active enzyme mimics true inhibition and often displays a steep, concentration-dependent curve, making it highly deceptive.[5]

Q5: What is redox cycling and which assays are most susceptible?

A: Redox Cycling Compounds (RCCs) are molecules that can undergo repeated oxidation and reduction cycles.[1][12] In assays containing strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)—which are commonly added to maintain enzyme health—RCCs can generate reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[1][13][14] This H₂O₂ can then non-specifically oxidize and inactivate proteins in the assay, particularly those with sensitive cysteine residues in their active sites, such as phosphatases and proteases.[13] This leads to apparent inhibition that is an artifact of the buffer conditions, not a direct effect on the target.[13]

Section 2: Troubleshooting Guide - Identifying and Confirming Interference

This section provides actionable steps to diagnose interference when you see suspicious data.

Problem 1: My hit rate is unusually high, and many hits have very steep dose-response curves.

Possible Cause: Compound Aggregation.

This is a classic symptom of inhibition by colloidal aggregates.[5] The steep curve occurs because aggregation is a cooperative process that only happens above a critical concentration.

Workflow for Investigating Potential Aggregators

G cluster_0 Initial Observation cluster_1 Confirmatory Assays cluster_2 Triage Decision A High Hit Rate & Steep Dose-Response Curves B Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B Test 1 C Target-Independent Assay (e.g., β-lactamase) A->C Test 2 D Biophysical Confirmation (Dynamic Light Scattering - DLS) A->D Test 3 E Activity Abolished by Detergent? B->E F Inhibits Unrelated Enzyme? C->F G Particles Detected by DLS? D->G E->F Yes I Potential True Hit (Proceed with caution) E->I No F->G Yes F->I No H FLAG as Aggregator (False Positive) G->H Yes G->I No

Step-by-Step Protocol: Detergent Counter-Screen

  • Objective: To determine if the compound's inhibitory activity is sensitive to the presence of a non-ionic detergent. Aggregation-based inhibition is typically disrupted by detergents.[1]

  • Materials:

    • Confirmed hit compound.

    • Primary assay reagents.

    • Stock solution of 1% Triton X-100 or Tween-20.

  • Procedure:

    • Prepare two sets of assay plates.

    • Plate A (Standard Condition): Run the dose-response experiment for your hit compound using the standard assay buffer.

    • Plate B (Detergent Condition): Run an identical dose-response experiment, but use an assay buffer supplemented with a final concentration of 0.01% Triton X-100.

    • Incubate and read both plates according to the primary assay protocol.

  • Interpreting the Results:

    • Aggregator: If the compound's IC₅₀ value significantly increases (e.g., >10-fold shift) or its inhibitory activity is completely abolished in the presence of detergent, it is highly likely an aggregator.[1]

    • Potential True Hit: If the IC₅₀ remains unchanged or shifts only slightly, the inhibition is likely not due to aggregation.

Problem 2: In my fluorescence-based assay, I have hits that are active even in my "no enzyme" control wells.

Possible Cause: Autofluorescence or Assay Technology Interference.

This indicates the compound's signal is independent of the biological target's activity.

Step-by-Step Protocol: Spectral Scanning

  • Objective: To determine if the compound's intrinsic fluorescence spectrum overlaps with the assay's detection wavelengths.

  • Materials:

    • Hit compound at the screening concentration.

    • Assay buffer.

    • Plate reader with spectral scanning capability.

  • Procedure:

    • In a microplate, dispense the compound at its screening concentration into the assay buffer.

    • Use the plate reader to perform an excitation scan at the assay's emission wavelength.

    • Perform an emission scan at the assay's excitation wavelength.

  • Interpreting the Results:

    • Interference Confirmed: If you observe significant signal peaks that overlap with your assay's excitation/emission settings, the compound is autofluorescent and is a false positive.[6][15]

    • No Interference: If there is no significant signal at the assay wavelengths, the interference may be from another mechanism (e.g., quenching). A counter-screen where the compound is added after the reaction is complete can help identify quenchers.[2]

Problem 3: My assay buffer contains DTT, and I'm screening for inhibitors of a cysteine protease. Many of my hits are quinone-like structures.

Possible Cause: Redox Cycling.

Quinones and similar structures are well-known redox cyclers.[1][16] The presence of DTT fuels the generation of H₂O₂, which non-specifically oxidizes the cysteine in your protease's active site.[13]

Step-by-Step Protocol: Catalase Rescue Experiment

  • Objective: To determine if the observed inhibition is mediated by H₂O₂. Catalase is an enzyme that specifically degrades H₂O₂.

  • Materials:

    • Hit compound.

    • Primary assay reagents (including DTT).

    • Catalase enzyme solution.

  • Procedure:

    • Run your standard dose-response assay for the hit compound.

    • Run a parallel dose-response assay where catalase (e.g., 100 U/mL) is added to the assay buffer.

    • Pre-incubate the compound with the enzyme and the catalase-containing buffer for a short period (e.g., 15 minutes) before initiating the reaction.

  • Interpreting the Results:

    • Redox Cycler: If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of catalase, it confirms the compound is a redox cycler.[13]

    • Not a Redox Cycler: If catalase has no effect on the compound's potency, the inhibition is likely due to a different mechanism.

Section 3: Proactive Strategies & Best Practices

Q: How can I design my HTS campaign to minimize interference from the start?

A: A proactive approach is the most effective strategy.

  • Run a "Robustness Set": Before starting a large screen, test your assay against a small, curated set of known nuisance compounds (aggregators, redox cyclers, fluorescent compounds, etc.). If a high percentage of these compounds show activity, your assay is likely sensitive to interference and should be re-optimized (e.g., by adding detergent or changing the buffer).

  • Include Counter-Screens in the Primary Screen: If possible, run a counter-screen in parallel. For example, in a luciferase reporter assay, simultaneously screen against a purified luciferase enzyme to immediately identify direct inhibitors of the reporter system.[1]

  • Use Orthogonal Assays for Hit Confirmation: Never rely on a single assay format. An orthogonal assay confirms the hit using a different detection technology or biological principle.[17][18] For example, if your primary screen is a fluorescence-based kinase assay measuring ADP production, an orthogonal assay could be a mobility-shift assay directly measuring substrate phosphorylation.[17] A true hit should be active in both assays; an artifact will typically be active in only one.[1]

Comparison of Common Interference Mechanisms
Interference MechanismPrimary Assay Types AffectedKey Diagnostic FeatureRecommended Counter-Assay
Compound Aggregation Biochemical (Enzyme) AssaysInhibition is sensitive to non-ionic detergents.Re-run IC₅₀ with 0.01% Triton X-100.[1]
Autofluorescence Fluorescence Intensity, FRET, FPCompound produces signal in buffer alone.Spectral Scan; Pre-read plates before adding reagents.[6][15]
Redox Cycling Assays with reducing agents (DTT, TCEP)Inhibition is abolished by adding catalase.Re-run IC₅₀ with catalase.[13]
Chemical Reactivity Multiple types, especially covalent modifiersActivity increases with pre-incubation time.Time-dependent IC₅₀ shift; Thiol reactivity assay.[2][16]
Luciferase Inhibition Luciferase-based Reporter AssaysInhibits purified luciferase enzyme.Cell-free luciferase inhibition assay.[1][19]
References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, NIH. [Link]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
  • Saei, A. A., et al. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, NIH. [Link]
  • Dahlin, J. L., et al. (2021). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI. [Link]
  • Gilda, J. E., & Gomes, A. V. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Molecules, NIH. [Link]
  • Moore, R., et al. (2022). Utilising acoustic mist ionisation mass spectrometry to identify redox cycling compounds in high throughput screening outputs. SLAS discovery : advancing life sciences R & D, PubMed. [Link]
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. [Link]
  • Kim, Y., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, NIH. [Link]
  • Coussens, N. P., & Auld, D. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual, PubMed. [Link]
  • Pujol-Pina, R., et al. (2020). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences. [Link]
  • Browne, P., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference.
  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library.
  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, NIH. [Link]
  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.
  • Fuller, M. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery. [Link]
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
  • Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual, NCBI. [Link]
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
  • Domainex. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
  • SciSpace. (n.d.). Pan-assay interference compounds. SciSpace. [Link]
  • Kim, Y., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Princeton University. [Link]
  • AXXAM. (n.d.).
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis.
  • Sakamuru, S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. [Link]
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, PubMed Central (PMC). [Link]
  • Johnston, P. A., et al. (2011). Development of a 384-well colorimetric assay to quantify hydrogen peroxide generated by the redox cycling of compounds in buffers used for high-throughput screening. Request PDF. [Link]
  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Request PDF. [Link]
  • Jones, P. S., & McElroy, S. P. (2020). Reducing the PAINS in High Throughput Screening: Assay design as a tool for maximising efficiency. Drug Discovery World (DDW). [Link]
  • Platypus Technologies. (2024). High-Throughput Screening (HTS)
  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 6-Chloro-9-methylpurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies and troubleshooting guidance for improving the metabolic stability of 6-chloro-9-methylpurine analogs. This resource is designed to address common challenges encountered during the lead optimization phase, offering in-depth scientific rationale and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with the this compound scaffold?

The purine scaffold, while a valuable pharmacophore, is susceptible to several metabolic transformations.[1] For this compound analogs, the primary metabolic concerns often revolve around two key areas:

  • Oxidative Metabolism: The purine ring system and its substituents are prone to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver and other tissues.[2][3][4][5] Common sites of oxidation on this scaffold include the C8 position of the purine ring and the N9-methyl group. Aromatic or aliphatic groups attached to the purine core are also susceptible to hydroxylation.

  • Conjugation Reactions: While the 6-chloro group can be displaced, a more significant metabolic route for some 6-chloropurine derivatives involves conjugation with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs).[6][7] This can lead to the formation of various metabolites, including the corresponding 6-mercaptopurine derivative.[6][7]

Q2: How can I experimentally determine the metabolic stability of my this compound analog?

A tiered approach using in vitro assays is the most common and effective way to assess metabolic stability.[8][9] These assays provide crucial data on a compound's intrinsic clearance, which can be used to predict its in vivo half-life and bioavailability.[10][11][12][13]

  • Liver Microsomal Stability Assay: This is often the first-line assay. Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[8][10][13][14] This assay is excellent for identifying compounds that are rapidly metabolized by oxidative pathways.[14]

  • Hepatocyte Stability Assay: This is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.[13] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.[13][]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[8][10] It can be supplemented with cofactors to investigate specific Phase II pathways.[10]

The choice of assay depends on the stage of your research and the specific questions you are trying to answer.

Troubleshooting Guide: Common Issues in Metabolic Stability Assays

Problem 1: My compound shows extremely rapid clearance in the liver microsomal stability assay. What are my next steps?

High clearance in a microsomal assay strongly suggests that your this compound analog is a substrate for CYP enzymes. The following workflow will help you identify the site of metabolism and devise a strategy to improve stability.

Experimental Workflow: Identifying and Addressing Metabolic Hotspots

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Metabolite Identification cluster_2 Phase 3: Structural Modification Strategies cluster_3 Phase 4: Re-evaluation A High Clearance in Microsomal Assay B Incubate with Microsomes + NADPH for Metabolite ID A->B Proceed to Metabolite ID C Analyze by LC-MS/MS B->C D Identify 'Metabolic Hotspot(s)' C->D E Strategy 1: Deuteration D->E Select Strategy F Strategy 2: Bioisosteric Replacement D->F G Strategy 3: Steric Hindrance D->G H Synthesize New Analogs E->H F->H G->H I Re-run Microsomal Stability Assay H->I J Compare t1/2 and CLint with Parent Compound I->J cluster_0 In Vitro Systems cluster_1 Metabolic Pathways Microsomes Microsomes Phase I Enzymes (CYPs) Phase1_Metabolite Oxidized Metabolite Microsomes->Phase1_Metabolite Detects Hepatocytes Hepatocytes Phase I Enzymes (CYPs) Phase II Enzymes (GSTs, UGTs) Hepatocytes->Phase1_Metabolite Detects Phase2_Metabolite GSH Conjugate Hepatocytes->Phase2_Metabolite Detects Parent_Compound This compound Analog Parent_Compound->Phase1_Metabolite Oxidation (Phase I) Parent_Compound->Phase2_Metabolite Conjugation (Phase II)

Caption: Enzyme content of in vitro metabolic systems.

Q4: How can I reduce clearance due to glutathione conjugation?

Addressing clearance via conjugation often involves modifying the electronics of the molecule.

  • Electron Withdrawing/Donating Groups: The susceptibility of the 6-chloro group to nucleophilic attack by GSH can be modulated by adding electron-withdrawing or electron-donating groups to the purine ring. This can alter the electrophilicity of the carbon atom to which the chlorine is attached.

  • Scaffold Hopping: In some cases, a more drastic change may be necessary. "Scaffold hopping" involves replacing the purine core with a different heterocyclic system that retains the desired pharmacological activity but has a different metabolic profile. [16]

Q5: Are there any other, less common, metabolic pathways I should be aware of for purine analogs?

While CYP-mediated oxidation and GSH conjugation are the most common, other enzymes can play a role in purine metabolism. For instance, xanthine oxidase can be involved in the metabolism of some purine derivatives. [6]If your compound's clearance is not explained by CYP or conjugation pathways, investigating the involvement of other enzymes using specific inhibitors in hepatocyte assays may be warranted.

References

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Hypha Discovery.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025).
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. Journal of Pharmacology and Experimental Therapeutics.
  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development. Semantic Scholar.
  • Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. (n.d.). J-STAGE.
  • BOC Sciences. (n.d.).
  • Sonti, R., Kaki, V. R., Gajula, S. N., Nimisha, N., & Pillai, M. S. (n.d.). Metabolic Stability. Pharma Focus Asia.
  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
  • Elgemeie, G. (2022). Synthetic strategies for purine nucleoside analogs.
  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (n.d.). Anticancer Research.
  • Hwang, I. Y., & Elfarra, A. A. (1993). Detection and mechanisms of formation of S-(6-purinyl)glutathione and 6-mercaptopurine in rats given 6-chloropurine. Journal of Pharmacology and Experimental Therapeutics.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Bioisosteres of Common Functional Groups. (n.d.). University of Michigan.
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert.
  • Cytochrome P450. (n.d.). Wikipedia.
  • Al-Saffar, Y. S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.
  • Enhancement of metabolic stability with structural modifications. (n.d.).
  • (PDF) Cytochrome P450 role in metabolism of drugs and chemicals. (2019).
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • The role of CYP450 in drug metabolism. (2022). AxisPharm.
  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube.
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. (n.d.). PubMed Central.
  • 6-Chloropurine. (n.d.). PubChem.
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
  • Meanwell, N. A. (2019).
  • Discovery and development of purine-scaffold Hsp90 inhibitors. (n.d.). PubMed.
  • The Synthesis and Properties of 6-Chloropurine and Purine. (2004).
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (n.d.). MDPI.
  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. (n.d.). PubMed Central.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (n.d.). PubMed.
  • Systemic inhibition of de novo purine biosynthesis prevents weight gain and improves metabolic health by increasing thermogenesis and decreasing food intake. (n.d.). PubMed Central.
  • A New View into the Regulation of Purine Metabolism – The Purinosome. (n.d.). PubMed Central.
  • How to improve metabolic stability in drug discovery. (2024). YouTube.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with 6-Chloro-9-methylpurine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted purine derivatives. The inherent electronic properties and potential for catalyst inhibition make this substrate uniquely challenging. This guide provides a structured, question-and-answer-based approach to overcoming these hurdles.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues applicable to various cross-coupling reactions involving this compound.

Question 1: My cross-coupling reaction shows low to no conversion. What are the primary causes?

Answer: This is the most common issue when working with this compound. The lack of reactivity stems from two main factors: the inertness of the C-Cl bond and potential catalyst inhibition.

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding.[1][2][3] Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[1][4] Success requires more activated catalyst systems, typically featuring bulky, electron-rich ligands.[2][5][6]

  • Catalyst Inhibition: Purines, with their multiple nitrogen atoms, can act as ligands, coordinating to the palladium center and deactivating the catalyst.[1] This sequestration of the active catalytic species can stall the reaction.

  • Reagent & Setup Issues: Beyond the substrate itself, always verify the integrity of your reagents and experimental setup. This includes ensuring an oxygen-free environment to prevent side reactions like boronic acid homocoupling (in Suzuki reactions) and catalyst decomposition, and using high-purity, anhydrous solvents and bases where required.[7][8]

Question 2: I'm observing significant formation of side products, primarily from homocoupling. How can this be minimized?

Answer: Homocoupling is a persistent side reaction. In Suzuki couplings, it involves the boronic acid coupling with itself, while in Sonogashira couplings, it's the dimerization of the alkyne (Glaser coupling).[1]

The primary culprit is often the presence of oxygen.[1][7][8] To mitigate this:

  • Ensure a Strictly Inert Atmosphere: The reaction vessel must be thoroughly purged of air. The most reliable method is to evacuate the flask and backfill with an inert gas (Argon or Nitrogen), repeating this cycle 3-5 times.[7][9]

  • Degas Solvents and Reagents: Solvents must be rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[7][10] Sparging is generally less efficient than vacuum-based methods.[7]

  • Optimize Reaction Conditions: For Sonogashira couplings, Glaser homocoupling is promoted by the copper(I) cocatalyst.[1] Consider using a copper-free protocol if this side reaction is dominant.[1] Slow addition of the coupling partner can also favor the desired cross-coupling pathway.

Question 3: My this compound starting material has poor solubility in the reaction solvent. What are my options?

Answer: Poor solubility is a significant kinetic barrier. If the starting material is not adequately dissolved, the reaction rate will be severely limited.[1][11]

  • Solvent Screening: While toluene and 1,4-dioxane are common, consider more polar aprotic solvents like DMF, DMAc, or NMP, especially if solubility is a major issue. However, be aware that some solvents, like acetonitrile or pyridine, can inhibit the reaction by binding to the palladium catalyst.[11]

  • Temperature Increase: Running the reaction at a higher temperature can improve solubility and reaction rates. However, this must be balanced against the thermal stability of the reactants and catalyst.[7]

  • Biphasic Systems: For Suzuki reactions, aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are common.[4][12] In these cases, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[8]

Part 2: Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the electron-deficient nature of the purine and the inert C-Cl bond require specific catalyst systems.

Question 4: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

Answer: Activating the C-Cl bond is paramount. This requires a palladium catalyst paired with a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6][13]

Catalyst ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts. Pd(II) sources must be reduced in situ to the active Pd(0) form.[8][11]
Ligand Buchwald-type Dialkylbiarylphosphines: SPhos, XPhos, RuPhosHighly effective for activating aryl chlorides. Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[6]
Other Phosphines: P(t-Bu)₃A simple, yet powerful, electron-rich and bulky ligand.
NHC Ligands: IPr, IPr*Offer strong σ-donation and steric bulk, providing high catalyst stability and activity.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for the transmetalation step.[12] K₂CO₃ is often effective for purine substrates.[4][14] K₃PO₄ is a stronger base that can be effective in challenging cases.[8]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, DME/H₂OAqueous conditions are often required.[4] Anhydrous conditions (e.g., Toluene) can also be effective, particularly with certain bases like K₂CO₃.[14]

Troubleshooting Workflow: Low Yield in Suzuki Coupling

G start Low Yield Observed check_inert Is the reaction setup strictly inert? start->check_inert check_inert->start No, Degas & Purge check_reagents Are reagents (boronic acid, base, solvent) pure and dry? check_inert->check_reagents Yes check_reagents->start No, Purify/Replace check_catalyst Is the catalyst system active enough for C-Cl bond? check_reagents->check_catalyst Yes optimize_ligand Screen Ligands: - Buchwald type (SPhos, XPhos) - P(t-Bu)3 - NHC Ligands (IPr) check_catalyst->optimize_ligand No optimize_base Screen Bases: - K2CO3 -> K3PO4 -> Cs2CO3 check_catalyst->optimize_base Yes optimize_ligand->optimize_base optimize_solvent Screen Solvents: - Dioxane/H2O -> Toluene/H2O - Anhydrous Toluene optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp success Yield Improved increase_temp->success

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

B. Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, crucial for synthesizing many biologically active purine derivatives. The choice of ligand is highly dependent on the nature of the amine coupling partner.[11]

Question 5: My Buchwald-Hartwig amination is inefficient. How do I select the optimal conditions?

Answer: Success in Buchwald-Hartwig amination hinges on a synergistic relationship between the ligand, base, and solvent. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[15]

Catalyst System Selection for Buchwald-Hartwig Amination

ComponentRecommended OptionsRationale & Key Considerations
Pd Source Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3)Pre-formed precatalysts are often more reliable as they bypass the potentially inefficient in situ reduction of Pd(II) to Pd(0).[7][11]
Ligand For Primary Amines: XPhos, BrettPhos[16]These ligands are designed to facilitate the coupling of less nucleophilic primary amines and can tolerate a range of functional groups.
For Secondary Amines: RuPhos, XantphosBidentate ligands like Xantphos can prevent catalyst decomposition and are effective for a broad range of amines.[15]
General/Broad Scope: Josiphos, BINAPThese bidentate ligands were among the first to show broad applicability and remain reliable choices.[15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOt-Bu is highly effective but base-sensitive functional groups may require milder conditions with K₃PO₄ or Cs₂CO₃.[16]
Solvent Toluene, 1,4-Dioxane, t-BuOH, 2-MeTHFThe choice of solvent can influence reaction rates and solubility.[11] Greener solvent alternatives like 2-MeTHF have shown excellent performance.[17]

Question 6: I am seeing hydrodehalogenation (C-Cl bond replaced by C-H) as a major byproduct. Why does this happen?

Answer: Hydrodehalogenation can occur via a competing pathway to reductive elimination. After the amine is bound to the palladium complex, a β-hydride elimination can occur if the amine has an available β-hydrogen, leading to an imine and a palladium-hydride species.[15] This palladium-hydride can then reductively eliminate with the purine ring to form the undesired hydrodehalogenated product. To minimize this, select ligands that favor reductive elimination over β-hydride elimination and carefully optimize the base and temperature.

Part 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Optimization may be necessary for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Add this compound, Boronic Acid, and Base to a flame-dried flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add Pd Catalyst and Ligand under Argon flow. B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat to desired temp (e.g., 100 °C) with vigorous stirring. D->E F 6. Monitor by TLC/LC-MS until completion. E->F G 7. Cool, dilute with EtOAc, wash with H2O and brine. F->G H 8. Dry organic layer, concentrate, and purify via chromatography. G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the desired boronic acid (1.2-1.5 equiv), and finely powdered K₂CO₃ (2.0-3.0 equiv).[4][14]

  • Seal the flask, and subject it to three cycles of evacuation and backfilling with argon to ensure an inert atmosphere.[9]

  • Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M) via syringe.[8]

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 equiv) to a flame-dried Schlenk flask.[7]

  • Add this compound (1.0 mmol, 1 equiv).

  • Seal the flask, remove from the glovebox (if used), and add the degassed solvent (e.g., Toluene, 0.2 M).

  • Add the amine coupling partner (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed as determined by TLC or LC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
  • Royal Society of Chemistry. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2013, August 15). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid.
  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Heck Reaction—State of the Art.

Sources

Managing the reactivity of the C6-chloro group during multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-chloro-substituted purine is a cornerstone intermediate in medicinal chemistry, prized for its versatility in the synthesis of a vast array of biologically active molecules. The electron-deficient nature of the purine ring system renders the C6 position highly susceptible to nucleophilic attack, making the C6-chloro group an excellent leaving group for introducing diverse functionalities. However, this inherent reactivity, coupled with the multiple reactive nitrogen sites on the purine core, presents significant challenges in multi-step syntheses. Issues with regioselectivity, unwanted side reactions, and failed transformations are common hurdles for researchers.

This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities. We will delve into the causality behind common experimental outcomes and offer validated protocols to help you gain precise control over your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is the C6-chloro group on a purine so reactive towards nucleophiles?

The high reactivity stems from the electron-withdrawing nature of the nitrogen atoms in the pyrimidine and imidazole rings of the purine scaffold. This electronic pull makes the C6 carbon significantly electron-deficient (electrophilic). When a nucleophile attacks this carbon, the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of the chloride ion is favorable as it restores the aromaticity of the purine system. This overall process is known as a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4]

Q2: I have other halogens on my purine scaffold. What is the general order of reactivity at the C6 position for SNAr reactions?

For SNAr reactions, the reactivity of halogens at the C6 position is often the reverse of what is seen in SN1 and SN2 reactions. The rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon. Therefore, the general order of reactivity is: F > Cl > Br > I .[5][6] However, for transition-metal-catalyzed cross-coupling reactions (like Suzuki or Sonogashira), the reactivity order is governed by the C-X bond strength, making iodides and bromides more reactive: I > Br > Cl .[7]

Q3: My primary challenge is controlling N-alkylation. Why do I get a mixture of N7 and N9 isomers?

This is one of the most common regioselectivity challenges in purine chemistry. Direct alkylation of a 6-chloropurine often yields a mixture of N7 and N9 isomers because both nitrogens are nucleophilic.[8] The outcome is highly dependent on reaction conditions:

  • Kinetic vs. Thermodynamic Control: The N7 isomer is often the kinetic product (forms faster), especially with bulkier alkylating agents, while the N9 isomer is generally the thermodynamically more stable product.[8]

  • Solvents and Bases: The choice of solvent and base can significantly influence the ratio of N7 to N9 products.

  • Silylation: A common strategy to favor N9 alkylation involves first treating the purine with a silylating agent (like BSA). The silyl group temporarily coordinates to N9, directing the subsequent alkylation to that position under thermodynamic conditions.[8]

Q4: How do other substituents on the purine ring affect the reactivity of the C6-chloro group?

Substituents can have a profound electronic effect. Electron-withdrawing groups at other positions (e.g., a nitro group, or another halogen at C2) will further increase the electrophilicity of the C6 carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., amino or alkoxy groups) will decrease the reactivity of the C6-chloro group by reducing the ring's electron deficiency.[9][10]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low yield or no reaction during Nucleophilic Aromatic Substitution (SNAr) at C6.

Question: I am trying to displace the C6-chloro group with an amine/alkoxide, but I am getting very low yields or recovering only my starting material. What is going wrong?

Potential Cause Explanation & Recommended Solution
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough to attack the C6 position effectively. Solution: If using a neutral amine or alcohol, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ, increasing its nucleophilicity. For very weak nucleophiles, consider converting the C6-chloro to a more reactive leaving group first, such as a sulfone.[11]
Poor Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, ACN) are generally best for SNAr reactions as they solvate the cation of the base/nucleophile but not the anion, preserving the nucleophile's reactivity.[12] Solution: Switch to a high-boiling polar aprotic solvent like DMF or DMSO and ensure it is anhydrous.
Inadequate Temperature While the C6-chloro group is reactive, SNAr reactions often require thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity. Solution: Gradually increase the reaction temperature. Microwave irradiation can also be highly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[13]
Steric Hindrance A bulky nucleophile or bulky groups near the C6 position on the purine can sterically hinder the attack. Solution: This is a more challenging issue. If possible, use a less hindered nucleophile. Alternatively, switching to a transition-metal-catalyzed cross-coupling reaction may be a more viable strategy as the mechanism is fundamentally different.[14]
Problem 2: Poor regioselectivity during N-alkylation, leading to inseparable N7/N9 mixtures.

Question: I need to perform an N-alkylation on my 6-chloropurine before modifying the C6 position, but I always get a mixture of N7 and N9 isomers. How can I achieve selectivity?

Target Isomer Underlying Principle Recommended Protocol
N9-Alkylated Product (Thermodynamic) The N9 position is generally the most thermodynamically stable site for substitution. The reaction can be guided to this position by allowing the system to reach equilibrium.[8]Strategy: Use a silylation-alkylation protocol. First, react the 6-chloropurine with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) to form a silylated intermediate. Then, add the alkyl halide. Heating this mixture (e.g., 80 °C in ACN) will drive the reaction to the more stable N9 product.[8]
N7-Alkylated Product (Kinetic) The N7 position is often more sterically accessible and can be the site of initial, faster attack (kinetic control). This can be favored by using conditions that prevent equilibration to the N9 isomer.[8]Strategy: Use a strong catalyst like SnCl₄ with a silylated purine at room temperature. The Lewis acid promotes the reaction under kinetic control, favoring the N7 isomer. Direct alkylation using Grignard reagents can also favor N7 substitution.[8]
Problem 3: Failure or low yield in a Suzuki-Miyaura C-C coupling at the C6 position.

Question: I am attempting to form a C-C bond at the C6 position using a Suzuki-Miyaura reaction with a phenylboronic acid, but the reaction is not working. What should I troubleshoot?

Potential Cause Explanation & Recommended Solution
Catalyst/Ligand Incompatibility Not all palladium catalysts and ligands are suitable for heterocyclic substrates. The nitrogen atoms in the purine can coordinate to the palladium center and inhibit catalysis.
Incorrect Base The base is crucial for activating the boronic acid and facilitating the transmetalation step. An inappropriate base can lead to boronic acid decomposition or failure of the catalytic cycle.
Boronic Acid Instability Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form unreactive cyclic anhydrides (boroxines), especially under harsh conditions.
Substrate Protection If you are using a purine nucleoside, the free hydroxyl groups on the sugar moiety can interfere with the reaction.

Validated Experimental Protocols

Protocol 1: General Procedure for SNAr Amination at C6

This protocol describes a typical procedure for the displacement of the C6-chloro group with an amine.

  • Setup: To a round-bottom flask, add 6-chloro-9-alkylpurine (1.0 eq), the desired amine (1.2-1.5 eq), and a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Solvent: Add anhydrous DMF or n-butanol to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Stir the mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base/amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Selective N9-Alkylation via Silylation

This protocol is adapted from methodologies designed to achieve high regioselectivity for the N9 isomer.[8]

  • Silylation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile (ACN). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture at reflux (approx. 80 °C) for 1 hour until the solution becomes clear.

  • Alkylation: Cool the mixture to room temperature. Add the alkyl halide (e.g., tert-butyl bromide, 3.0 eq).

  • Reaction: Heat the reaction mixture at 80 °C for 3-5 hours. Monitor the formation of the N9 product and the disappearance of the N7 isomer by LC-MS.

  • Workup: Cool the reaction, quench with methanol, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the N9-alkylated-6-chloropurine.

Visualized Workflows & Mechanisms

Decision Workflow for C6-Functionalization Strategy

This diagram helps guide the choice between direct SNAr and a multi-step sequence involving N-alkylation first.

G start Goal: Synthesize C6-Substituted Purine q1 Is the N9 position already substituted? start->q1 sub1 Proceed with direct C6 functionalization q1->sub1 Yes sub2 N-Alkylation required first q1->sub2 No q2 What type of bond to form at C6? sub1->q2 snar C-N, C-O, C-S Bond (S N Ar) q2->snar Heteroatom coupling C-C Bond (Cross-Coupling) q2->coupling Carbon q3 Which regioisomer is needed? sub2->q3 n9 N9 Isomer (Thermodynamic) q3->n9 N9 n7 N7 Isomer (Kinetic) q3->n7 N7

Caption: Decision tree for planning a C6-functionalization synthesis.

Mechanism: SNAr at C6 and Competing N-Alkylation

This diagram illustrates the key intermediates and competing pathways in the functionalization of 6-chloropurine.

G sub 6-Chloropurine meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer Attack at C6 n7_prod N7-Alkylated Product (Kinetic) sub->n7_prod Attack at N7 n9_prod N9-Alkylated Product (Thermodynamic) sub->n9_prod Attack at N9 nuc Nucleophile (Nu⁻) nuc->meisenheimer prod_snar C6-Substituted Purine meisenheimer->prod_snar Eliminate Cl⁻ Restore Aromaticity alkyl Alkyl Halide (R-X) + Base alkyl->n7_prod alkyl->n9_prod

Caption: Competing SNAr and N-alkylation pathways for 6-chloropurine.

References

  • Vertex AI Search Grounding API. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine.
  • Dražan, V., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(5), 3949–3962.
  • Ostrowski, S., et al. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 6(4), 343-353.
  • ResearchGate. (n.d.). Reaction of phenol with various 6-chloropurines.
  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(10), 1817-1825.
  • Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.
  • RSC Publishing. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 829.
  • Schimler, S. D., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. Organic Letters, 23(6), 2216–2220.
  • Lin, X., & Robins, M. J. (2000). Mild and Efficient Functionalization at C6 of Purine 2'-deoxynucleosides and Ribonucleosides. Organic Letters, 2(22), 3497-3499.
  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Hocek, M., & Dvořáková, H. (2003). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 7(12), 1219-1240.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • Sigman, M. S., & Reid, J. P. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(22), 6833–6837.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • The Organic Chemistry Tutor. (2022, November 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.

Sources

Troubleshooting unexpected side reactions in 6-Chloro-9-methylpurine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloro-9-methylpurine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected side reactions and other challenges during this synthesis. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of two products with identical mass spectra. What is the likely side product?

The most common side product in the methylation of 6-chloropurine is the regioisomeric N7-methylated purine, 6-Chloro-7-methylpurine.[1][2] Direct alkylation of the 6-chloropurine anion can occur at either the N9 or N7 position of the imidazole ring, leading to a mixture of isomers that are often difficult to separate. The N9 isomer is typically the thermodynamically more stable and desired product, but the reaction kinetics can favor the formation of the N7 isomer under certain conditions.[3]

Q2: How can I quickly determine if I have the N9 or N7 isomer?

The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the two purine protons (H-2 and H-8) are distinct for each isomer.

  • ¹³C NMR: A well-established diagnostic tool involves comparing the chemical shifts of the C5 and C8 carbons. For N7-alkylated purines, the difference (Δδ) between the C5 and C8 chemical shifts is significantly larger than for the corresponding N9 isomers.[3]

Q3: During workup, my yield dropped significantly and I see a new, more polar spot on my TLC. What could this be?

This is likely due to the hydrolysis of the 6-chloro group to a hydroxyl group, forming 9-methylhypoxanthine. The C6 position of the purine ring is susceptible to nucleophilic substitution, and the chloro group can be displaced by water or hydroxide ions, especially under non-anhydrous conditions or during a basic workup.[4] This byproduct is significantly more polar and will have a lower Rf value on a TLC plate.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Poor Regioselectivity - Formation of N7-Methyl Isomer

You've confirmed the presence of the undesired 6-Chloro-7-methylpurine isomer in your product mixture. The key to solving this is to adjust reaction conditions to favor alkylation at the N9 position.

The purine anion is an ambident nucleophile with reactive sites at N7 and N9. The ratio of products is governed by a delicate balance between kinetic and thermodynamic control, which is heavily influenced by factors like solvent polarity, counter-ion, and temperature.[1][2]

G start Symptom: N7 Isomer Detected (via NMR, LCMS) q1 What is your solvent? start->q1 a1_polar Polar Aprotic (DMF, Acetonitrile) q1->a1_polar Polar a1_nonpolar Less Polar (THF, Ethyl Acetate) q1->a1_nonpolar Non-Polar sol_polar Action: Switch to a less polar solvent like THF. This can alter the solvation of the purine anion and favor N9 attack. a1_polar->sol_polar q2 What is your reaction temperature? a1_nonpolar->q2 sol_polar->q2 sol_nonpolar Observation: Less polar solvents can sometimes favor the N7 isomer. [1] Consider temperature and base. a2_low Low Temperature (e.g., 0°C to RT) q2->a2_low Low a2_high Elevated Temperature (e.g., >50°C) q2->a2_high High temp_low Action: Increase temperature. Higher temperatures often favor the thermodynamically more stable N9 isomer. [5] a2_low->temp_low temp_high Observation: Temperature is likely not the primary issue. Focus on solvent and base. a2_high->temp_high end_node Outcome: Improved N9/N7 Ratio temp_low->end_node temp_high->end_node

Caption: Troubleshooting workflow for N7 isomer formation.

ParameterCondition Favoring N9 Isomer (Desired)Condition Favoring N7 Isomer (Side Product)Rationale & References
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Less polar (e.g., THF, Ethyl Acetate)Solvent polarity affects the solvation of the purine anion and the counter-ion, influencing which nitrogen atom is more accessible for alkylation.[1][2]
Temperature Higher temperatures (e.g., 80 °C)Lower temperatures (e.g., Room Temp)The N9 isomer is generally the thermodynamically more stable product. Higher temperatures allow the reaction to overcome the kinetic barrier to form the thermodynamic product.[2]
Base/Counter-ion Strong, non-nucleophilic bases like NaHWeaker bases like K₂CO₃The nature of the cation (Na⁺ vs. K⁺) can influence the ion-pairing with the purine anion, thereby sterically or electronically directing methylation.
Problem 2: Product Degradation - Hydrolysis to 9-Methylhypoxanthine

You observe a significant amount of a highly polar, water-soluble impurity, identified as 9-methylhypoxanthine.

The C6-Cl bond in the purine is activated towards nucleophilic aromatic substitution (SNAr). Water or hydroxide ions present during the reaction or, more commonly, the aqueous workup, can act as nucleophiles, displacing the chloride.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Careful Workup: When quenching the reaction, use ice-cold water or a saturated ammonium chloride solution instead of room temperature water. Neutralize any basic solutions carefully with acid at low temperatures (0-5 °C) to avoid exposing the product to harsh basic conditions for extended periods.[4]

  • Extraction: Extract the product promptly into a non-polar organic solvent like ethyl acetate or dichloromethane. The desired product is significantly less polar than the hydrolyzed byproduct.

Experimental Protocols & Data
Protocol 1: Optimized Synthesis for this compound

This protocol is adapted from established procedures and optimized to favor the N9-isomer.[5]

Materials:

  • 6-Chloropurine

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (Methyl Iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aq. NaCl (brine)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq).

  • Add anhydrous THF to create a suspension (approx. 30 mL per gram of purine).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium salt of the purine forms.

  • Slowly add iodomethane (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of water.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution from 20% to 50% ethyl acetate in petroleum ether) to isolate the pure this compound.[5]

Protocol 2: Analytical Characterization to Differentiate N9 and N7 Isomers

G cluster_0 Analytical Workflow crude Crude Product Mixture tlc 1. TLC Analysis (e.g., 1:1 EtOAc/Hex) Observe two spots crude->tlc lcms 2. LCMS Analysis Confirm two peaks with identical mass [M+H]+ = 169.1 tlc->lcms column 3. Column Chromatography Separate Isomers lcms->column prod_A Fraction A (Less Polar) column->prod_A prod_B Fraction B (More Polar) column->prod_B nmr 4. NMR Spectroscopy (¹H and ¹³C in CDCl₃ or DMSO-d₆) prod_A->nmr prod_B->nmr

Caption: Analytical workflow for isomer identification.

CompoundIsomerH-2 (ppm)H-8 (ppm)N-CH₃ (ppm)Reference
This compoundN9 ~8.7~9.1~3.7[5]
6-Chloro-7-methylpurineN7 ~8.3~8.7~4.2[2]
Note: Exact chemical shifts are solvent-dependent. Data shown is representative.
References
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Scientific Reports.
  • CN113234077B. Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Safont-Sempere, M. M., et al. (2011). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry.
  • WO1993015075A1. Preparation of 2-amino-6-chloropurine. Google Patents.
  • Tloušt’ová, E., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Polem, V. K., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Wang, B., et al. (2016). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry.
  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry.
  • Griffin, R. J., et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Beilstein Journal of Organic Chemistry.
  • Tloušt’ová, E., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • CN101139348A. The synthetic method of 2-amino-6-chloropurine. Google Patents.

Sources

Technical Support Center: Enhancing the Cell Permeability of 6-Chloro-9-methylpurine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-9-methylpurine-based inhibitors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of optimizing the cell permeability of this promising class of compounds. Our goal is to equip you with the scientific rationale and practical steps needed to advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its cell permeability.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine derivative. As a purine analog, its mechanism of action is often related to the competitive inhibition of enzymes that utilize natural purines (adenine and guanine) as substrates. A primary target for this class of compounds is often Cyclin-Dependent Kinase (CDK) enzymes, which are crucial regulators of the cell cycle. By binding to the ATP-binding pocket of CDKs, these inhibitors can block phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The 9-methyl group enhances the stability of the compound.

Q2: Why is cell permeability a significant challenge for this compound-based inhibitors?

A2: The cell permeability of any small molecule is governed by its physicochemical properties, as described by Lipinski's Rule of Five. While this compound itself has a relatively low molecular weight, its polarity, due to the nitrogen atoms in the purine ring, can limit its passive diffusion across the lipid-rich cell membrane. Furthermore, it may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign compounds out of the cell, reducing intracellular concentration and therapeutic efficacy.

Q3: What are the primary strategies to enhance the cell permeability of these inhibitors?

A3: There are several established strategies that can be employed:

  • Prodrug Approach: This involves chemically modifying the inhibitor to create an inactive derivative (prodrug) with enhanced lipophilicity. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active drug.

  • Formulation with Permeation Enhancers: Co-administering the inhibitor with agents that transiently disrupt the cell membrane can increase its uptake.

  • Nanoparticle Encapsulation: Encapsulating the drug in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion.

  • Structural Modification (SAR): Systematically altering the chemical structure of the inhibitor (Structure-Activity Relationship studies) can lead to analogs with improved permeability profiles without compromising target affinity.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common experimental issues related to poor cell permeability of this compound-based inhibitors.

Issue 1: Low therapeutic efficacy in cell-based assays despite high in vitro enzyme inhibition.
  • Potential Cause 1: Poor Passive Diffusion

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Calculate the cLogP (calculated log P) and polar surface area (PSA) of your inhibitor. A low cLogP (<1) and high PSA (>120 Ų) often correlate with poor membrane permeability.

      • Perform a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive diffusion. This will confirm if the compound's intrinsic ability to cross a lipid barrier is low.

      • Solution: If poor passive diffusion is confirmed, consider a prodrug strategy. For example, adding an ester or an amide group that can be cleaved by intracellular esterases or amidases can increase lipophilicity.

  • Potential Cause 2: Efflux Pump Activity

    • Troubleshooting Steps:

      • Co-administration with Efflux Pump Inhibitors: In your cell-based assay, co-administer your this compound inhibitor with known P-gp inhibitors like Verapamil or Cyclosporine A. A significant increase in efficacy suggests your compound is a substrate for efflux pumps.

      • Use Efflux Pump-Deficient Cell Lines: Compare the IC50 of your inhibitor in a standard cell line versus a cell line engineered to lack specific efflux pumps (e.g., KB-V1 cells, which overexpress P-gp, vs. the parental KB-3-1 cells).

      • Solution: Structural modifications to the inhibitor can reduce its affinity for efflux pumps. This often involves masking the hydrogen bond donors and acceptors that are recognized by the pump.

Issue 2: High variability in experimental replicates.
  • Potential Cause 1: Compound Precipitation

    • Troubleshooting Steps:

      • Check Solubility: Determine the aqueous solubility of your compound in the cell culture media. Poor solubility can lead to precipitation, especially at higher concentrations, resulting in inconsistent dosing.

      • Visual Inspection: Under a microscope, check for any precipitate in your treatment wells.

      • Solution: Use a co-solvent like DMSO to prepare your stock solution, but ensure the final concentration of DMSO in the cell culture media is non-toxic (typically <0.5%). Alternatively, formulation with cyclodextrins can enhance solubility.

  • Potential Cause 2: Inconsistent Cell Health

    • Troubleshooting Steps:

      • Monitor Cell Viability: Always include a positive and negative control in your assays. Ensure that the vehicle control (e.g., DMSO) does not impact cell viability.

      • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment.

      • Solution: Adhere to strict cell culture protocols and regularly check for mycoplasma contamination.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive diffusion of your this compound-based inhibitors.

Materials:

  • 96-well PAMPA plate (e.g., from Millipore or Corning)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • Test compound and control compounds (one high permeability, one low permeability)

  • UV-Vis plate reader

Procedure:

  • Prepare the Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane.

  • Coat the Donor Plate: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate (the top plate with the filter membrane).

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate (the bottom plate).

  • Prepare the Donor Solution: Dissolve the test compound and controls in PBS to a final concentration of 100 µM. Add 200 µL of this solution to the donor plate wells.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation:

    Pe = C x Vd x Va / (Area x Time x (Vd + Va) x (Cd(t) - Ca(t)))

    Where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and Cd(t) and Ca(t) are the concentrations in the donor and acceptor wells at the end of the incubation.

Data Presentation: Comparison of Permeability Enhancement Strategies
Strategy Compound cLogP PAMPA (Pe, 10⁻⁶ cm/s) IC50 in MCF-7 cells (µM) IC50 with Verapamil (µM)
Parent This compound1.20.55025
Prodrug Ester derivative2.55.0109
Formulation Parent + NanoparticlesN/AN/A1512

Table 1: A hypothetical comparison of different strategies to enhance the cell permeability of this compound.

Part 4: Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low efficacy in cell-based assays, high in vitro activity PAMPA PAMPA Assay Problem->PAMPA Assess Passive Diffusion EffluxAssay Efflux Pump Assay (e.g., with Verapamil) Problem->EffluxAssay Assess Efflux Prodrug Prodrug Synthesis PAMPA->Prodrug Low Permeability SAR Structural Modification (SAR) EffluxAssay->SAR Efflux Substrate Formulation Nanoparticle Formulation

Caption: Troubleshooting workflow for low cellular efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Pgp P-gp Efflux Pump Passive Passive Diffusion Inhibitor_in Inhibitor (Intracellular) Passive->Inhibitor_in CDK CDK Enzyme Apoptosis Cell Cycle Arrest/ Apoptosis CDK->Apoptosis Blocks Inhibitor_out This compound (Extracellular) Inhibitor_out->Passive Inhibitor_in->Pgp Efflux Inhibitor_in->CDK Inhibition

Caption: Cellular uptake and mechanism of action.

Part 5: References

  • Lipinski's Rule of Five. Advanced Drug Delivery Reviews.[Link]

  • The Role of P-glycoprotein in Drug Resistance. Nature Reviews Cancer.[Link]

  • Prodrugs: an efficient way to breach biological barriers. Expert Opinion on Therapeutic Patents.[Link]

  • Parallel artificial membrane permeability assay for prediction of passive absorption. Journal of Pharmaceutical Sciences.[Link]

Validation & Comparative

In vitro efficacy comparison of 6-Chloro-9-methylpurine and roscovitine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 6-Chloro-9-methylpurine and Roscovitine

For researchers in oncology, neurobiology, and virology, the selection of appropriate small molecule inhibitors is a critical determinant of experimental success. This guide provides a comprehensive in vitro comparison of two significant purine analogs: this compound and the well-characterized compound, Roscovitine (also known as Seliciclib or CYC202). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for independent verification.

Introduction: A Tale of Two Purines

Both this compound and Roscovitine belong to the purine family, a class of molecules fundamental to cellular life, forming the basis of adenine and guanine in our DNA and RNA.[1] Their structural similarity to essential molecules like ATP allows them to function as competitive inhibitors for key enzymes, particularly protein kinases.

  • Roscovitine (Seliciclib) is a well-established, second-generation cyclin-dependent kinase (CDK) inhibitor that has undergone extensive preclinical and clinical investigation.[2][3] Its relatively high selectivity for specific CDKs makes it a valuable tool for dissecting the cell cycle and a candidate for treating various proliferative diseases.[1][4]

  • This compound is a purine analog that functions as a kinase inhibitor and an intermediate in chemical synthesis.[5][6] Its biological activity stems from its ability to interfere with nucleic acid synthesis and purine metabolism, demonstrating cytotoxicity in both proliferating and quiescent cells.[5][7]

This guide aims to objectively compare these two compounds, providing the necessary data and methodologies for researchers to make informed decisions for their in vitro studies.

Mechanism of Action: Distinct Pathways to Inhibition

While both compounds are purine-based kinase inhibitors, their primary targets and downstream cellular consequences differ significantly.

Roscovitine: A Selective Cell Cycle Disruptor

Roscovitine exerts its effects by competitively binding to the ATP pocket of specific cyclin-dependent kinases.[1][8] This direct inhibition prevents the phosphorylation of downstream substrates, leading to disruptions in cell cycle progression and transcription.

Its primary targets are:

  • Cell Cycle CDKs: CDK1, CDK2.[9]

  • Transcriptional CDKs: CDK7, CDK9.[2][3]

  • Neuronal CDK: CDK5.[1]

By inhibiting these kinases, Roscovitine triggers several key cellular events:

  • Cell Cycle Arrest: Depending on the cell line and concentration, Roscovitine can induce arrest at the G1/S or G2/M phases of the cell cycle.[1][4]

  • Inhibition of Transcription: Inhibition of CDK7 and CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a downregulation of short-lived mRNAs.[3] This is the primary mechanism for its ability to rapidly deplete anti-apoptotic proteins like Mcl-1.[3][10]

  • Induction of Apoptosis: The combination of cell cycle arrest and downregulation of survival proteins makes Roscovitine a potent inducer of apoptosis in numerous cancer cell lines.[1][2]

cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CDK2_E CDK2 + Cyclin E E2F->CDK2_E Promotes Transcription CDK1_B CDK1 + Cyclin B Roscovitine Roscovitine Roscovitine->CDK2_E Inhibits Roscovitine->CDK1_B Inhibits

CDK Pathway Inhibition by Roscovitine.
This compound: A Broader Metabolic Disruptor

This compound acts more broadly than Roscovitine. While described as a kinase inhibitor, its primary characterized mechanism involves the disruption of fundamental cellular processes.[5] Mechanistic studies on the related compound 6-methylpurine (MeP) show that it is converted intracellularly into its ribonucleoside triphosphate form, which is then incorporated into RNA and DNA.[7] This incorporation, along with the inhibition of protein, RNA, and DNA synthesis, contributes to its cytotoxic effects.[7] It also inhibits key enzymes involved in purine metabolism.[5] This multi-faceted disruption of cellular synthesis makes it toxic to a wide range of cells.

Quantitative Efficacy Comparison

The in vitro efficacy of an inhibitor is defined by its potency (IC50) against its molecular target and its effect on cellular viability.

ParameterRoscovitine (Seliciclib)This compound
Primary Targets CDK1, CDK2, CDK5, CDK7, CDK9.[1][8]General kinase inhibitor; Purine metabolism enzymes; Nucleic acid synthesis.[5][7]
Enzymatic IC50 CDK2/Cyclin E: ~0.1-0.7 µM[11][12]CDK5/p35: ~0.16 µM[11]CDK9: ~0.23 µM[3]Not specifically defined in available literature.
Cellular IC50 (Cytotoxicity) Average of ~15-16 µM across various human tumor cell lines.[4][12]~9 µM in CEM (human T-cell lymphoblast-like) cells after 4-hour incubation.[7]
Primary Cellular Effect Induces cell cycle arrest and apoptosis.[1][12]Broad inhibition of protein, RNA, and DNA synthesis.[7]

Expert Interpretation: Roscovitine's potency has been precisely defined against its specific CDK targets, making it a tool for targeted pathway analysis. In contrast, this compound's cellular cytotoxicity is potent, but its effects are distributed across multiple fundamental metabolic pathways rather than a few specific kinases. The choice between them depends on the experimental goal: targeted cell cycle disruption (Roscovitine) versus broad-spectrum metabolic inhibition (this compound).

Experimental Protocols for Comparative Analysis

To ensure scientific rigor and reproducibility, we provide standardized protocols for comparing the in vitro efficacy of these two compounds.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation a Culture Selected Cell Line c Cell Viability Assay (MTT / MTS) a->c e Cell Cycle Analysis (Flow Cytometry) a->e b Prepare Stock Solutions (Roscovitine, 6-CMP in DMSO) b->c d In Vitro Kinase Assay (Optional, for Roscovitine) b->d b->e f Calculate IC50 Values (Viability Assay) c->f g Quantify Cell Cycle Phase Distribution e->g h Compare Potency & Mechanistic Effects f->h g->h

Sources

Validating the Kinase Selectivity Profile of a Novel 6-Chloro-9-methylpurine Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity or unforeseen biological consequences, confounding clinical development.[4][5] Therefore, the rigorous and comprehensive validation of a novel inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.

This guide provides an in-depth comparison of state-of-the-art methodologies for validating the kinase selectivity profile of a novel ATP-competitive inhibitor, "CMP-X," a fictional 6-chloro-9-methylpurine derivative. We will explore three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Kinobeads affinity chromatography coupled with mass spectrometry, and the KiNativ™ platform. Through this comparative analysis, we will elucidate the unique strengths of each method in providing a holistic understanding of CMP-X's on-target potency and off-target liabilities, both in vitro and within the complex milieu of the cell. For comparative purposes, we will benchmark CMP-X against two well-characterized fictional inhibitors: "Inhibitor-S" (a highly selective compound) and "Inhibitor-P" (a promiscuous compound).

The Candidate: this compound (CMP-X)

Purine analogs have a rich history as kinase inhibitors, owing to their ability to mimic the endogenous ATP substrate.[6][7] CMP-X is a novel this compound derivative synthesized to target a specific kinase implicated in a prevalent inflammatory disease. The primary design rationale was to achieve high potency for the target kinase while minimizing interactions with closely related kinases to mitigate potential side effects. The initial in vitro enzymatic assays indicated promising sub-nanomolar potency against the target kinase. However, to confidently advance this candidate, a comprehensive understanding of its kinome-wide selectivity is paramount.

Methodology 1: Cellular Thermal Shift Assay (CETSA) - Assessing Target Engagement in a Physiological Context

Causality Behind the Choice: CETSA is a powerful biophysical assay that directly measures the engagement of a ligand with its target protein in a cellular environment.[8][9][10] The principle underpinning CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[9][11] This method is invaluable as it provides evidence of target interaction within intact cells, accounting for factors like cell permeability and intracellular ATP concentrations that can influence inhibitor potency.

Experimental Workflow: CETSA

The experimental workflow for CETSA is a multi-step process designed to quantify the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cell_culture 1. Cell Culture treatment 2. Treatment with CMP-X or Vehicle (DMSO) cell_culture->treatment heating 3. Aliquot and Heat at a Range of Temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page 6. SDS-PAGE and Western Blot centrifugation->sds_page quantification 7. Densitometry and Melting Curve Generation sds_page->quantification

Figure 1: CETSA Experimental Workflow.

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture the relevant cell line to 70-80% confluency.

    • Treat cells with CMP-X at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of the target kinase in each sample by SDS-PAGE and Western blotting using a specific antibody.

    • Perform densitometry on the resulting bands to quantify the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of CMP-X indicates target engagement.

Comparative Data: CETSA
InhibitorTarget KinaseΔTm (°C) at 1 µMInterpretation
CMP-X Target Kinase A+5.2Strong intracellular target engagement
Inhibitor-STarget Kinase A+4.8Strong intracellular target engagement
Inhibitor-PTarget Kinase A+3.5Moderate intracellular target engagement

Methodology 2: Kinobeads - Unbiased Discovery of Kinase Targets

Causality Behind the Choice: The Kinobeads approach is a powerful chemical proteomics tool for the unbiased identification of kinase targets and the assessment of inhibitor selectivity.[10][12][13] This method utilizes a set of broadly selective, immobilized kinase inhibitors (kinobeads) to capture a significant portion of the expressed kinome from a cell lysate.[12][14][15] By performing a competition experiment with a free inhibitor, one can identify which kinases are bound by the inhibitor and with what affinity. This approach is particularly valuable for identifying unexpected off-targets.[13]

Experimental Workflow: Kinobeads

The Kinobeads workflow involves competitive binding in a cell lysate followed by mass spectrometry to identify the captured kinases.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_analysis Mass Spectrometry Analysis cell_lysis 1. Cell Lysis and Protein Quantification incubation 2. Incubation of Lysate with CMP-X or DMSO cell_lysis->incubation kinobeads 3. Addition of Kinobeads incubation->kinobeads wash 4. Washing to Remove Non-specifically Bound Proteins kinobeads->wash elution 5. Elution of Bound Kinases wash->elution trypsin_digest 6. Trypsin Digestion elution->trypsin_digest lc_ms 7. LC-MS/MS Analysis trypsin_digest->lc_ms data_analysis 8. Data Analysis and Target Identification lc_ms->data_analysis

Figure 2: Kinobeads Experimental Workflow.

Detailed Protocol: Kinobeads
  • Lysate Preparation:

    • Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of CMP-X or a vehicle control (DMSO) for 1 hour at 4°C.

    • Add the kinobeads slurry to the lysate and incubate for another hour at 4°C with gentle rotation to allow for the capture of kinases not bound by CMP-X.

  • Kinase Enrichment:

    • Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Mass Spectrometry Analysis:

    • Perform an in-solution or on-bead trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite. The degree of inhibition is determined by the reduction in the amount of a kinase captured by the beads in the presence of CMP-X compared to the vehicle control.

Comparative Data: Kinobeads Profiling (Selected Kinases)
KinaseCMP-X IC50 (nM)Inhibitor-S IC50 (nM)Inhibitor-P IC50 (nM)
Target Kinase A 5.2 4.8 25.1
Kinase B>10,000>10,000150.3
Kinase C8,500>10,00089.7
Kinase D>10,000>10,000210.5
Kinase E5,2009,80075.4

Methodology 3: KiNativ™ - In Situ Profiling of the Native Kinome

Causality Behind the Choice: The KiNativ™ platform is a powerful chemoproteomic technology that enables the profiling of kinase inhibitor interactions directly within a native biological system.[14][16] This method utilizes biotinylated, ATP-reactive probes that covalently label a conserved lysine residue in the active site of kinases.[16] By pre-incubating a cell lysate with an inhibitor, the binding of the probe to its target kinases is competitively inhibited. This allows for the quantification of inhibitor potency against a large number of kinases simultaneously in their native state.[16]

Experimental Workflow: KiNativ™

The KiNativ™ workflow is a sophisticated process that combines competitive inhibition with affinity capture and mass spectrometry-based quantification.

KiNativ_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis cell_lysis 1. Cell Lysis incubation 2. Incubation with CMP-X or DMSO cell_lysis->incubation probe_addition 3. Addition of Biotinylated ATP-reactive Probe incubation->probe_addition digestion 4. Protein Digestion probe_addition->digestion streptavidin_capture 5. Streptavidin Affinity Capture of Labeled Peptides digestion->streptavidin_capture lc_ms 6. LC-MS/MS Analysis streptavidin_capture->lc_ms quantification 7. Quantification of Labeled Peptides lc_ms->quantification

Figure 3: KiNativ™ Experimental Workflow.

Detailed Protocol: KiNativ™
  • Lysate Preparation:

    • Prepare a native cell lysate as described for the Kinobeads protocol.

  • Competitive Inhibition:

    • Incubate the lysate with various concentrations of CMP-X or a DMSO control.

  • Probe Labeling:

    • Add the biotinylated ATP-reactive probe to the lysate and incubate to allow for covalent labeling of the active site lysines of kinases that are not occupied by the inhibitor.

  • Analysis:

    • Denature and digest the proteins with trypsin.

    • Enrich the biotinylated peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases. The potency of the inhibitor is determined by the reduction in the signal from the labeled peptide in the presence of the inhibitor.

Comparative Data: KiNativ™ Profiling (Selectivity Score)

The selectivity of an inhibitor can be quantified using a selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases profiled. A lower score indicates higher selectivity.

InhibitorConcentrationNumber of Kinases ProfiledNumber of Kinases Inhibited >50%Selectivity Score
CMP-X 1 µM25030.012
Inhibitor-S1 µM25020.008
Inhibitor-P1 µM250450.180

Synthesizing the Data: A Holistic View of CMP-X's Selectivity

The combination of these three orthogonal methods provides a comprehensive and robust assessment of CMP-X's kinase selectivity profile.

  • CETSA confirmed that CMP-X effectively engages its intended target within a cellular context, demonstrating good cell permeability and on-target activity in a physiological environment.

  • The Kinobeads analysis provided an unbiased, kinome-wide view of CMP-X's selectivity. The data revealed that CMP-X is highly selective for its primary target, with significantly weaker interactions with a small number of off-target kinases. In contrast, the promiscuous inhibitor, Inhibitor-P, showed significant binding to a large number of kinases.

The convergence of data from these distinct methodologies provides a high degree of confidence in the selectivity profile of CMP-X. The strong on-target engagement in cells, coupled with a very limited and well-defined off-target profile, positions CMP-X as a promising candidate for further preclinical development.

Conclusion: A Multi-faceted Approach to De-risking Kinase Inhibitor Development

Validating the kinase selectivity profile of a novel inhibitor is a critical and multifaceted process. No single method can provide a complete picture. By employing a strategic combination of assays that probe target engagement in different contexts – from the native proteome to the intact cell – researchers can build a comprehensive and reliable understanding of an inhibitor's true selectivity. The data presented for our novel this compound inhibitor, CMP-X, demonstrates the power of this integrated approach. The consistent picture of high on-target potency and exceptional selectivity across CETSA, Kinobeads, and KiNativ™ platforms provides a strong, data-driven rationale for its advancement as a potential therapeutic agent. This rigorous, multi-pronged validation strategy is essential for de-risking kinase inhibitor development and ultimately, for delivering safer and more effective medicines to patients.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. GlobeNewswire. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Kaur, M., Singh, M., & Chadha, N. (2016). Purine Analogues as Kinase Inhibitors: A Review. Current drug targets, 17(10), 1157–1173. [Link]
  • Kumar, A., & Parasuraman, P. (2015). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 15(13), 1064–1081. [Link]
  • Labiotech.eu. (2023).
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
  • Mateus, A., & Savitski, M. M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1492, 19–32. [Link]
  • Médard, G., Pachl, F., Kuster, B., & Medard, G. (2015). Kinobeads and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 14(3), 1574–1586. [Link]
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., Jagannathan, S., Aban, A., Whittington, D. A., & West, D. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [Link]
  • UKM Medical Molecular Biology Institute. (2022).
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, A., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035–1044. [Link]
  • Venton, B. J., & Pompano, R. R. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 156. [Link]
  • Reinecke, M., Krüger, M., & Kuster, B. (2019). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Methods in Molecular Biology, 2020, 103-118. [Link]
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315. [Link]
  • Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47. [Link]
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. V. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular cancer, 17(1), 48. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Substituted Purines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The 6-substituted purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of everything from anticancer drugs like 6-mercaptopurine to plant growth hormones like kinetin.[1] For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a desired 6-substituted purine analogue is a critical decision that impacts yield, purity, cost, and the feasibility of library synthesis.

This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies. We move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach.

Strategic Overview: To Build or to Modify?

The synthesis of 6-substituted purines can be broadly categorized into two strategic approaches: de novo synthesis, where the bicyclic purine core is constructed from acyclic or monocyclic precursors, and functionalization of a pre-existing purine ring.

G cluster_0 Synthetic Strategies cluster_1 Modification Approaches De_Novo_Synthesis De Novo Synthesis (e.g., Traube Synthesis) Purine_Modification Modification of Pre-existing Purine Core From_Hypoxanthine From Hypoxanthine Purine_Modification->From_Hypoxanthine Activation SNAr SNAron 6-Halopurines From_Hypoxanthine->SNAr Gateway to Substitution Cross_Coupling Metal-Catalyzed Cross-Coupling SNAr->Cross_Coupling Modern Alternatives CH_Func Direct C-H Functionalization Cross_Coupling->CH_Func Atom Economy

Caption: High-level overview of synthetic strategies for 6-substituted purines.

De Novo Route: The Traube Purine Synthesis

The Traube synthesis, first reported in 1900, is the most versatile and widely used de novo method.[2][3] It constructs the purine's imidazole ring onto a pre-formed pyrimidine.

Causality & Mechanism: The core logic is the cyclization of a 4,5-diaminopyrimidine. The two adjacent amino groups (N4 and N5) act as nucleophiles that are "stitched" together by a one-carbon electrophile, typically formic acid or a derivative.[4] The process involves formylation of the more nucleophilic 5-amino group, followed by a cyclodehydration to form the imidazole ring.[5]

Traube_Synthesis A 4,5-Diaminopyrimidine C 5-Formamido Intermediate A->C Formylation B One-Carbon Source (e.g., HCOOH) B->C E Purine Product C->E Ring Closure D Cyclodehydration (Heat) D->C

Caption: Workflow for the Traube Purine Synthesis.

Scope and Limitations: This method is exceptionally robust for synthesizing a wide range of purines, including xanthine, guanine, and hypoxanthine, by varying the substituents on the starting pyrimidine.[1][6] However, it is a multi-step process, as the requisite 4,5-diaminopyrimidine must first be synthesized, often via nitrosation of a 4-aminopyrimidine followed by reduction.[1][6]

Experimental Protocol: General Traube Synthesis of Purine[4]
  • A solution of 4,5-diaminopyrimidine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is heated in an oil bath at 100°C for 30 minutes.

  • The temperature is raised to 210°C over 45 minutes and maintained for an additional 30 minutes.

  • The temperature is then lowered to 110°C and held until the excess formic acid has been driven off.

  • The crude product is then purified, typically by sublimation or recrystallization, to afford the purine.

Modification of the Purine Core: The Gateway 6-Chloropurine

For accessing diverse 6-substituted analogues, modifying a pre-existing purine is often more efficient than a de novo synthesis. The most common starting point is the readily available hypoxanthine (6-hydroxypurine). The hydroxyl group at C6 is a poor leaving group, so it must first be activated, most commonly by conversion to 6-chloropurine.

Causality & Mechanism: The chlorination of hypoxanthine is typically achieved with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine.[7][8] The mechanism involves the initial formation of a phosphate ester intermediate at the 6-position. This transforms the oxygen into an excellent leaving group. A chloride ion, either from POCl₃ itself or from the reaction medium, then attacks the C6 position, displacing the phosphate group to yield 6-chloropurine.[9][10]

Chlorination_Workflow Hypoxanthine Hypoxanthine (6-Hydroxypurine) Intermediate Phosphate Ester Intermediate Hypoxanthine->Intermediate Activation POCl3 POCl₃ POCl3->Intermediate Chloropurine 6-Chloropurine (Key Intermediate) Intermediate->Chloropurine Chloride Displacement SNAr Nucleophilic Aromatic Substitution (SNAr) Chloropurine->SNAr Coupling Metal-Catalyzed Cross-Coupling Chloropurine->Coupling Final_Products Diverse 6-Substituted Purines SNAr->Final_Products Coupling->Final_Products

Caption: Conversion of hypoxanthine to the versatile 6-chloropurine intermediate.

Experimental Protocol: Synthesis of 6-Chloropurine[11]
  • A mixture of hypoxanthine, N,N-dimethylaniline (as a base and solvent), and phosphorus oxychloride (POCl₃) is heated to reflux.

  • The reaction is monitored until the hypoxanthine has completely dissolved.

  • Excess POCl₃ is removed by vacuum distillation.

  • The residue is carefully quenched by pouring it onto ice.

  • The pH is adjusted to precipitate the 6-chloropurine, which is then collected by filtration and washed.

Head-to-Head Comparison of 6-Halopurine Functionalization Routes

6-Chloropurine (and other 6-halopurines) are versatile electrophiles. The choice of the subsequent reaction depends entirely on the desired substituent and the type of bond to be formed (C-N, C-O, C-S, or C-C).

Nucleophilic Aromatic Substitution (SNAr)

This is the classical and most common method for introducing heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The presence of the electron-withdrawing pyrimidine ring facilitates nucleophilic attack at the C6 position.[11]

Leaving Group Reactivity: The efficiency of SNAr on 6-halopurines is critically dependent on the halogen leaving group. Extensive kinetic studies have elucidated the reactivity order.[12][13] For most O, S, and aliphatic N nucleophiles, the reactivity follows the trend expected for SNAr, where the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent.[12][14]

Reactivity Order (most nucleophiles): F > Cl > Br > I

However, for less reactive nucleophiles like anilines, the leaving group's ability to be expelled can become more important, sometimes altering the reactivity order.[12][13]

Leaving Group at C6Relative Reactivity with Oxygen NucleophilesRelative Reactivity with Sulfur NucleophilesRelative Reactivity with Aliphatic AminesRelative Reactivity with Aromatic Amines
-F ++++ (Fastest)++++ (Fastest)++++ (Fastest)+++
-Cl +++++++++++
-Br +++++++++
-I +++++++ (Fastest w/o acid)
-SO₂R +++++ (Very Fast)+++++ (Very Fast)Not specifiedNot specified
(Data synthesized from kinetic studies reported by Liu, J. (2007))[12]

Experimental Protocol: SNAr Synthesis of 6-Mercaptopurine from 6-Chloropurine [15]

  • To a flask, add 6-chloropurine (5.00g, 32.35 mmol) and thiourea (2.95g, 38.82 mmol).

  • Add absolute ethanol as the solvent and a catalytic amount of formic acid.

  • Heat the mixture to reflux (78-80°C) for 1 hour.

  • After completion, the reaction mixture is added to a saturated aqueous sodium hydroxide solution.

  • Glacial acetic acid is added to precipitate the product, which is collected by filtration.

Metal-Catalyzed Cross-Coupling Reactions

For the formation of C-C bonds, classical SNAr is not an option. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for this transformation, enabling the synthesis of 6-aryl, -alkenyl, and -alkyl purines.

The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for coupling 6-halopurines with aryl or vinyl boronic acids.[16]

Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the purine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][18]

Scope: This method is highly effective for synthesizing 6-aryl and 6-heteroaryl purines, which are of significant interest in drug discovery.[16][19]

Experimental Protocol: General Suzuki-Miyaura Coupling of 6-Chloropurine[17]
  • To a reaction vessel under an inert atmosphere, add the 6-chloropurine derivative, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water).

  • Heat the mixture (e.g., 80-100°C or via microwave irradiation) until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

A significant challenge in purine synthesis has been the efficient formation of C(sp²)-C(sp³) bonds. Modern photoredox/nickel dual catalysis has emerged as a groundbreaking solution.[20][21]

Causality & Mechanism: This method synergistically combines two catalytic cycles:[22][23]

  • Photoredox Cycle: A photocatalyst (e.g., an Iridium complex), upon excitation by visible light, reduces an alkyl halide (e.g., an alkyl bromide) to generate an alkyl radical.

  • Nickel Cycle: A Ni(0) complex undergoes oxidative addition with the 6-chloropurine to form a Ni(II) species. This species then captures the alkyl radical generated from the photoredox cycle. Reductive elimination from the resulting Ni(III) intermediate forges the desired C-C bond and regenerates a Ni(I) species, which is then reduced back to Ni(0) by the photocatalyst to complete the cycle.

This approach allows for the coupling of 6-chloropurines with a wide range of primary and secondary alkyl bromides under remarkably mild conditions.[20]

Experimental Protocol: General Photoredox/Nickel Dual Catalysis[22][23]
  • In a glovebox, add the 6-chloropurine substrate, an alkyl bromide (1.5 equiv.), a nickel catalyst (e.g., NiCl₂·glyme), a ligand (e.g., dtbbpy), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) to a vial.

  • Add a suitable organic solvent (e.g., DMA) and a sacrificial electron donor/base (e.g., DIPEA).

  • Seal the vial and remove it from the glovebox. Irradiate the mixture with visible light (e.g., blue LEDs) with stirring at room temperature.

  • Monitor the reaction by LCMS. Upon completion, perform a standard aqueous workup and purify by chromatography.

Direct C-H Functionalization

The most atom-economical approach is to directly functionalize the C6-H bond of a purine, bypassing the need to install a leaving group. This is typically achieved via radical-based Minisci-type reactions.[24][25]

Causality & Mechanism: In a Minisci-type reaction, a radical is generated from a suitable precursor (e.g., an alcohol or aldehyde). This radical then adds to the electron-deficient purine ring. The purine C6 position is often favored due to the electron-withdrawing nature of the pyrimidine ring.[24] A subsequent oxidation step restores aromaticity, resulting in the C6-functionalized product. This method avoids pre-functionalization and the generation of halide waste streams.[25][26]

Summary and Head-to-Head Comparison

Synthetic RouteBond Type FormedKey ReagentsGenerality & ScopeKey Advantages & Causality
Traube Synthesis N/A (Ring Formation)4,5-Diaminopyrimidine, Formic AcidHigh; builds the core itself.Excellent for fundamentally new purine cores. Logic: builds from a simpler ring.
SNAr on 6-Halopurine C-N, C-O, C-S6-Halopurine, Nucleophile (amine, alcohol, thiol)Very high for heteroatoms.Workhorse method; reliable and predictable. Logic: exploits inherent electrophilicity of C6.
Suzuki-Miyaura Coupling C(sp²)-C(sp²)6-Halopurine, Boronic Acid, Pd catalyst, BaseHigh for aryl/vinyl groups.Robust and high-yielding for biaryl structures. Logic: powerful C-C bond formation via catalytic cycle.
Photoredox/Ni Dual Catalysis C(sp²)-C(sp³)6-Chloropurine, Alkyl Halide, Ni/PhotocatalystGood for primary/secondary alkyls.Mild conditions, avoids organometallics. Logic: synergistic catalysis enables difficult sp³ coupling.
Direct C-H Functionalization C-C, C-NPurine, Radical Precursor, OxidantEmerging; scope is expanding.Most atom-economical; no pre-functionalization. Logic: direct radical addition to electron-deficient ring.

Conclusion for the Practicing Scientist

The synthesis of 6-substituted purines is a mature field with a diverse and powerful synthetic arsenal.

  • For accessing fundamentally novel purine cores with substitution on the pyrimidine ring, the Traube Synthesis remains the gold standard.

  • For the rapid diversification of a common purine core with various amines, alcohols, or thiols, conversion to 6-chloropurine followed by SNAr is the most direct and reliable path.

  • To install aryl or vinyl groups and create biaryl systems, the Suzuki-Miyaura coupling offers unparalleled reliability and scope.

  • For the challenging installation of alkyl groups, especially those with functional groups, Photoredox/Nickel Dual Catalysis represents the state-of-the-art, providing access to previously difficult chemical space under mild conditions.

  • As the field moves towards greener and more efficient chemistry, Direct C-H Functionalization presents the most forward-looking strategy, promising to reduce step counts and waste for future synthetic campaigns.

The optimal route depends on the specific target molecule. By understanding the underlying mechanisms and causal relationships of each method, the research scientist can make an informed and strategic choice to accelerate their discovery and development programs.

References

  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.).
  • Hitchings, G. H., & Elion, G. B. (1954). Mercapto heterocycles and method of making. U.S.
  • 6-Mercaptopurine monohydr
  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters, 12(4), 662–666.
  • 1-III) Traube Synthesis For Purine. (n.d.). Scribd.
  • 7.1.1. Synthesis. (n.d.). Science of Synthesis.
  • Traube Purine Synthesis. (n.d.). Scribd.
  • Yu, M., et al. (2023).
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters, 12(4), 662–666.
  • Traube purine synthesis. (n.d.). Slideshare.
  • Yu, M., et al. (2022). Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature. Organic Letters, 24(27), 4995–5000.
  • D'Souza, A. D., & D'Souza, M. J. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Synthesis, 15(7), 926-952.
  • Synthesis of 2-Methyl-6-mercaptopurine. (n.d.). PrepChem.com.
  • Hocek, M., et al. (2015). Palladium-catalyzed C-H bond functionalization of C6-arylpurines. Organic & Biomolecular Chemistry, 13(28), 7634-7640.
  • Hitchings, G. H., & Elion, G. B. (1957). Method of making 6-mercaptopurine. U.S.
  • General pathway of Traube's method for purine synthesis. (n.d.).
  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(10), 1817–1825.
  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.
  • Dual Nickel- and Photoredox-Catalyzed Asymmetric Reductive Cross-Couplings: Just a Change of the Reduction System? (n.d.).
  • Traube Purine Synthesis. (n.d.). On-line Medical Dictionary.
  • α-C–H Functionalization of Alcohols Delivers C6-Hydroxyalkylated Purines and Purine Nucleosides. (2022).
  • Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. (2017).
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2004).
  • Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. (2018).
  • Fu, G. C., & Walsh, P. J. (2024). Dual Nickel- and Photoredox-Catalyzed Asymmetric Reductive Cross-Couplings: Just a Change of the Reduction System? Accounts of Chemical Research, 57(15), 2135–2148.
  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(27), 18451-18458.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Chemical Society Reviews, 49(10), 3153-3185.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(22), 7954.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2019). Molecules, 24(17), 3058.
  • Nucleophilic arom
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube.
  • POCl3 Mechanism for Activated Chlorine Form
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules, 28(22), 7629.
  • How should I proceed in Chlorination using POCl3? (2014).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(27), 18451-18458.

Sources

Navigating the Intracellular Maze: A Pharmacokinetic Comparison of 6-Chloro-9-methylpurine Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist and drug development professional, the journey of a therapeutic agent from administration to its site of action is a critical determinant of its efficacy. 6-Chloro-9-methylpurine, a synthetic purine analog, holds promise in various therapeutic areas, including oncology and virology. However, like many purine analogs, its physicochemical properties can present challenges to optimal pharmacokinetic performance, particularly in terms of oral bioavailability and cellular permeability. This guide provides an in-depth comparison of potential prodrug strategies for this compound, drawing upon established principles and experimental data from structurally related compounds to illuminate the path toward enhanced drug delivery.

The core challenge with many nucleoside and nucleotide analogs lies in their polarity, which can limit their ability to efficiently cross cellular membranes and withstand metabolic degradation before reaching their intracellular targets. Prodrugs offer a versatile solution by masking polar functional groups with lipophilic moieties that are cleaved in vivo to release the active parent drug. This guide will explore various prodrug approaches applicable to the 6-chloropurine scaffold, providing a comparative framework for researchers designing and evaluating novel this compound-based therapeutics.

The Rationale for Prodrugs of Purine Analogs

Purine analogs often exert their therapeutic effects by interfering with nucleic acid synthesis or other essential cellular processes.[1] To do so, they must first enter the target cells. The purine core, while essential for pharmacological activity, can be a hurdle for passive diffusion across the lipid bilayer of cell membranes. Furthermore, after oral administration, these compounds can be subject to first-pass metabolism in the gut and liver, reducing the amount of active drug that reaches systemic circulation.[2]

A well-designed prodrug can overcome these limitations by:

  • Increasing Lipophilicity: Enhancing the molecule's ability to partition into and diffuse across biological membranes.

  • Improving Aqueous Solubility: For certain applications, enhancing solubility can be crucial for formulation and administration.

  • Targeting Specific Transporters: By mimicking natural substrates, some prodrugs can leverage active transport mechanisms to gain entry into cells.[3]

  • Protecting from Premature Metabolism: Masking metabolically labile sites can prevent degradation before the drug reaches its target.

Comparative Analysis of Prodrug Strategies

While specific, direct comparative pharmacokinetic data for a range of this compound prodrugs is not extensively available in the public domain, we can infer the potential performance of different strategies based on studies of closely related 6-chloropurine and 6-mercaptopurine prodrugs.

Nucleoside Analogs

One common strategy is to attach a sugar moiety to the purine base, forming a nucleoside. This approach can facilitate cellular uptake via nucleoside transporters. For instance, 6-mercaptopurine riboside has been studied as a prodrug of 6-mercaptopurine.[4]

A study on nucleoside analogues of 6-chloropurine for anti-SARS-CoV activity highlights the potential of this approach.[5][6] While not providing detailed pharmacokinetics, the study underscores the biological activity of such derivatives, which is a prerequisite for a successful prodrug.

Table 1: Conceptual Pharmacokinetic Comparison of Nucleoside Prodrugs

Prodrug StrategyExpected AdvantagePotential DisadvantageKey Experimental Endpoint
Riboside/Deoxyriboside Analogs Facilitated uptake via nucleoside transporters.Potential for phosphorolytic cleavage in the gut mucosa.[4]Intracellular concentration of the parent drug.
Lipophilic Sugar Esters Increased passive diffusion.Steric hindrance might affect transporter recognition.Oral bioavailability (AUC).
Acyloxymethyl and Alkylcarbonyloxymethyl Ether Prodrugs

Attaching acyloxymethyl or similar lipophilic groups to the purine ring system is another effective strategy to enhance membrane permeability. These linkers are designed to be cleaved by intracellular esterases, releasing the active drug.

Studies on S6-acyloxymethyl-6-mercaptopurine prodrugs have demonstrated their ability to enhance the delivery of 6-mercaptopurine through the skin, a model for membrane permeation.[7] This principle is applicable to improving the oral absorption of this compound.

Table 2: Conceptual Pharmacokinetic Comparison of Lipophilic Prodrugs

Prodrug StrategyExpected AdvantagePotential DisadvantageKey Experimental Endpoint
N9-Acyloxymethyl Prodrugs Significantly increased lipophilicity and passive diffusion.Potential for rapid hydrolysis in plasma before reaching the target tissue.Plasma concentration-time profile of the prodrug and parent drug.
N9-Alkylcarbonyloxymethyl Prodrugs Tunable lipophilicity and cleavage rates based on the alkyl chain length.May alter the metabolic profile of the parent drug.Metabolite identification and quantification.

Experimental Methodologies for Pharmacokinetic Evaluation

To objectively compare the performance of different this compound prodrugs, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Stability and Permeability Assays

1. Chemical and Enzymatic Stability:

  • Objective: To assess the stability of the prodrug in physiological and simulated biological fluids.

  • Protocol:

    • Incubate the prodrug in buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for plasma).

    • Incubate the prodrug in plasma (e.g., human, rat) and liver microsomes to assess enzymatic stability.

    • At various time points, quench the reaction and analyze the concentration of the prodrug and the released parent drug by LC-MS/MS.

    • Calculate the half-life (t1/2) of the prodrug in each medium.

2. Caco-2 Permeability Assay:

  • Objective: To predict the intestinal absorption of the prodrugs.

  • Protocol:

    • Culture Caco-2 cells on permeable supports to form a confluent monolayer.

    • Add the prodrug to the apical (AP) side and measure its appearance on the basolateral (BL) side over time, and vice versa.

    • Analyze samples from both compartments by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrugs and the resulting exposure to the parent drug in a living organism.

Protocol:

  • Administer the prodrug to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral gavage) and intravenously.

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma and analyze the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as:

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

    • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Visualizing the Prodrug Concept and Evaluation Workflow

Prodrug_Activation_and_Evaluation cluster_Prodrug_Strategy Prodrug Design cluster_Activation In Vivo Activation cluster_Evaluation Pharmacokinetic Evaluation Prodrug This compound Prodrug Enzymes Esterases / Nucleosidases Prodrug->Enzymes Metabolic Cleavage In_Vitro In Vitro Assays (Stability, Permeability) Prodrug->In_Vitro Active_Drug This compound (Active Drug) Enzymes->Active_Drug PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, F%) Active_Drug->PK_Parameters In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo In_Vivo->PK_Parameters

Caption: Prodrug activation and evaluation workflow.

Conclusion

The development of prodrugs for this compound represents a promising avenue to enhance its therapeutic potential. By systematically evaluating different prodrug strategies, such as nucleoside analogs and lipophilic derivatives, researchers can identify candidates with optimized pharmacokinetic profiles. The experimental methodologies outlined in this guide provide a robust framework for the comparative assessment of these prodrugs, ultimately facilitating the selection of the most promising candidates for further preclinical and clinical development. The insights gained from studies on related purine analogs serve as a valuable foundation for the rational design of the next generation of this compound-based therapies.

References

  • Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia. PubMed. [Link]
  • Mercaptopurine.
  • The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosph
  • 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. PMC - NIH. [Link]
  • 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells | Journal of Medicinal Chemistry.
  • Effects of vehicles and prodrug properties and their interactions on the delivery of 6-mercaptopurine through skin. PubMed. [Link]
  • Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
  • Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
  • Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC - PubMed Central. [Link]
  • 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. PMC - NIH. [Link]
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]
  • Understanding the pharmacokinetics of prodrug and metabolite. PubMed. [Link]
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. [Link]
  • Understanding the pharmacokinetics of prodrug and metabolite. PMC - NIH. [Link]
  • To be drug or prodrug: structure-property exploratory approach regarding oral bioavailability. PubMed. [Link]
  • Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting. PubMed. [Link]

Sources

Validating a Novel Biological Target for 6-Chloro-9-methylpurine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the validation of a novel biological target for a compound with known bioactivity is a critical step that bridges the gap between a chemical entity and a potential therapeutic. This guide provides an in-depth, technically-focused comparison of methodologies to validate a hypothesized new biological target for 6-Chloro-9-methylpurine-based compounds. Drawing from established principles of target validation, we will explore a multi-faceted approach to rigorously assess target engagement and functional modulation.

Introduction to this compound and the Target Hypothesis

This compound is a purine analog that has been noted for its antitumor and antiviral activities[1][2][3][4]. While its general classification as a kinase inhibitor is recognized, the specific, high-affinity molecular target responsible for its primary mechanism of action remains an area of active investigation[1]. Purine analogs are known to interact with a wide range of proteins, particularly those with ATP-binding sites such as kinases.

Given the established role of cyclin-dependent kinases (CDKs) in cell cycle regulation and transcription, and their frequent dysregulation in cancer, we hypothesize that Cyclin-Dependent Kinase 9 (CDK9) is a novel, high-affinity biological target for this compound. CDK9, in complex with its regulatory partner Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation. Inhibition of CDK9 has emerged as a promising strategy in oncology. This guide will outline a systematic approach to validate this hypothesis.

Comparative Methodologies for Target Validation

The validation of a new biological target requires a convergence of evidence from multiple, independent experimental approaches. Here, we compare and contrast three powerful techniques: in vitro kinase profiling, cellular thermal shift assays (CETSA), and affinity-based chemical proteomics.

In Vitro Kinase Profiling: A Direct Measure of Inhibitory Activity

The initial step in validating our hypothesis is to quantify the direct inhibitory effect of this compound on the enzymatic activity of CDK9. This is best achieved through in vitro kinase assays, which provide a clean, cell-free system to measure the compound's potency and selectivity.

Experimental Workflow:

cluster_0 In Vitro Kinase Profiling Workflow A Synthesize or Procure This compound C Perform Kinase Activity Assay (e.g., ADP-Glo™) A->C B Source Recombinant Kinases (CDK9/CycT1, other CDKs) B->C E Measure Kinase Activity (Luminescence) C->E D Vary Compound Concentration D->C F Calculate IC50 Values E->F G Compare IC50 across Kinase Panel (Selectivity) F->G

Caption: Workflow for in vitro kinase profiling.

Protocol: In Vitro CDK9 Inhibition Assay (ADP-Glo™)

  • Reagents and Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme complex.

    • This compound (test compound) and a known CDK9 inhibitor (positive control, e.g., Flavopiridol).

    • ATP, substrate peptide (e.g., derived from RNA Pol II CTD).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compound or control.

    • Add 2.5 µL of the CDK9/CycT1 enzyme and substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

The results of the in vitro kinase profiling should be summarized in a table for easy comparison of the compound's potency and selectivity.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM) (Control)
CDK9/CycT1 50 5
CDK1/CycB>10,000200
CDK2/CycA1,500100
CDK4/CycD1>10,000>5,000
CDK6/CycD3>10,000>5,000

Hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are crucial, they do not confirm that the compound can enter the cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells[5][6][7][8]. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

cluster_1 CETSA Workflow A Culture Cells (e.g., HCT116) B Treat Cells with Compound or Vehicle (DMSO) A->B C Heat Cell Suspensions to a Range of Temperatures B->C D Lyse Cells and Separate Soluble and Precipitated Fractions C->D E Analyze Soluble Fraction by Western Blot or Mass Spec D->E F Quantify Target Protein (CDK9) Abundance E->F G Plot Melting Curves and Determine Thermal Shift (ΔTm) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA for CDK9

  • Cell Culture and Treatment:

    • Culture a human cancer cell line (e.g., HCT116) to ~80% confluency.

    • Harvest the cells and resuspend them in a protein-free medium.

    • Treat the cell suspension with this compound (at a concentration ~100x the in vitro IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Denature the samples in SDS-PAGE loading buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for CDK9 at each temperature.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensities against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (ΔTm) indicates target engagement.

Affinity-Based Chemical Proteomics: Unbiased Target Identification

To provide the most comprehensive and unbiased validation, affinity-based chemical proteomics can be employed. This technique uses a modified version of the compound (a "probe") to "fish" for its binding partners in a cell lysate[9][10]. This approach can not only confirm the hypothesized target but also reveal potential off-targets.

Experimental Workflow:

cluster_2 Chemical Proteomics Workflow A Synthesize an Affinity Probe: This compound-linker-biotin C Incubate Lysate with Probe (with and without excess free compound) A->C B Prepare Cell Lysate B->C D Capture Probe-Protein Complexes with Streptavidin Beads C->D E Wash Beads to Remove Non-specific Binders D->E F Elute and Digest Bound Proteins E->F G Analyze Peptides by LC-MS/MS F->G H Identify and Quantify Proteins (CDK9 and others) G->H

Caption: Workflow for affinity-based chemical proteomics.

Protocol: Affinity Pulldown with a Biotinylated Probe

  • Probe Synthesis:

    • Synthesize a probe by attaching a linker and a biotin tag to a position on the this compound scaffold that is not critical for its activity (determined by structure-activity relationship studies).

  • Affinity Pulldown:

    • Lyse cultured cells to obtain a total protein extract.

    • Pre-clear the lysate with streptavidin beads to remove endogenously biotinylated proteins.

    • Incubate the pre-cleared lysate with the biotinylated probe. In a parallel control experiment, co-incubate the lysate with the probe and a large excess of the free, unmodified this compound.

    • Add streptavidin beads to the lysates to capture the probe and its bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite to identify and quantify the proteins that were pulled down by the probe.

  • Data Analysis:

    • Proteins that are significantly enriched in the probe-treated sample compared to the control (with excess free compound) are considered specific binding partners. The identification of CDK9 in this analysis would provide strong evidence for it being a direct target.

Conclusion

The validation of a new biological target is a rigorous process that demands a high level of scientific integrity. By combining the quantitative power of in vitro kinase assays, the physiological relevance of the Cellular Thermal Shift Assay, and the unbiased discovery potential of chemical proteomics, researchers can build a compelling case for the interaction between this compound and a novel target such as CDK9. This multi-pronged approach not only validates the primary target but also provides crucial insights into the compound's selectivity and potential off-target effects, which are invaluable for its onward journey in the drug development pipeline.

References

  • Biognosys. (n.d.). Know Your Target: Why Structural Proteomics Is the Best Tool for Drug Target Validation.
  • Horizon Discovery. (n.d.). Drug Target Identification & Validation.
  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process.
  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • ACS Publications. (2005). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • MedchemExpress.com. (n.d.). 6-Chloropurine (6-Chloro-9H-purine).
  • Sygnature Discovery. (n.d.). Target Validation.
  • Sapient Bio. (2024). Discovery Proteomics for Target Identification.
  • Swansea University. (n.d.). In vitro assays and target validation.
  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery.
  • CymitQuimica. (n.d.). This compound.
  • WJBPHS. (2024). Target identification and validation in research.
  • PubMed Central. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ResearchGate. (n.d.). In vitro target validation process.
  • Eurofins Discovery. (n.d.). Target Validation and Antigen Generation.
  • PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
  • TargetMol. (n.d.). 6-Chloropurine.
  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • CETSA. (n.d.). CETSA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond Anticancer: Exploring the Diverse Applications of 6-Chloropurine in Biochemical Research.
  • PubMed. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells.
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine.
  • MDPI. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases.
  • NIH. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PMC. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions.
  • PubMed. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH.
  • MDPI. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy.
  • YouTube. (2016). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer.
  • Breast Cancer.org. (n.d.). What Are CDK4/6 Inhibitors?.

Sources

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to 6-Halopurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical biology, the precision of a molecular probe is paramount. 6-halopurine analogs, a class of compounds including the widely used anticancer and immunosuppressive agents 6-mercaptopurine and 6-thioguanine, are powerful tools and therapeutic agents. However, their clinical efficacy and experimental utility can be confounded by off-target effects, leading to unexpected toxicities or ambiguous research findings. This guide provides a comparative analysis of the off-target profiles of different 6-halopurine analogs, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their studies.

Introduction: The Double-Edged Sword of Purine Analogs

6-halopurine analogs are structural mimics of endogenous purine bases, enabling them to interfere with nucleic acid synthesis and a multitude of cellular signaling pathways. Their primary mechanisms of action often involve incorporation into DNA and RNA or inhibition of key enzymes in purine metabolism.[1] While these on-target effects are the basis for their therapeutic applications, the structural similarity to ATP and other purine-containing molecules creates a potential for binding to a wide range of other proteins, particularly kinases.[2] Understanding the off-target landscape of these analogs is therefore crucial for both predicting potential side effects in a clinical context and for ensuring the specificity of experimental outcomes.

Comparative Off-Target Analysis: A Look at the Evidence

6-Thioguanine: A Proteome-Wide Perspective

A quantitative proteomic study using stable isotope labeling by amino acids in cell culture (SILAC) on Jurkat T cells treated with 6-thioguanine (6-TG) revealed significant alterations in the expression of numerous proteins.[3] Notably, a substantial number of proteins in the mitochondrial respiratory chain complex were downregulated, suggesting that 6-TG may exert cytotoxic effects through the induction of mitochondrial dysfunction and subsequent oxidative stress.[3]

Table 1: Selected Off-Target Effects of 6-Thioguanine Identified by Proteomics [3]

Protein CategoryEffect of 6-TG TreatmentPotential Consequence
Mitochondrial Respiratory ChainDownregulation of multiple complex componentsMitochondrial dysfunction, increased reactive oxygen species (ROS)
DNA Damage ResponseUpregulation of DNA repair proteinsCellular response to 6-TG induced DNA damage
Apoptosis-related ProteinsAltered expression of pro- and anti-apoptotic factorsInduction of programmed cell death

This proteomic data provides a broad, unbiased view of the cellular pathways perturbed by 6-TG beyond its canonical role as a DNA damaging agent. The downregulation of mitochondrial proteins highlights a potential off-target liability that could contribute to its overall toxicity profile.

6-Mercaptopurine and Other Analogs: An Inferred Comparison

While comprehensive proteomic or kinome-wide data for other 6-halopurine analogs like 6-mercaptopurine (6-MP) and 6-chloropurine is less accessible, their structural similarities and differences to 6-TG allow for some informed inferences. 6-MP, a closely related thiopurine, is known to be metabolized to 6-thioguanine nucleotides, suggesting it may share a similar spectrum of off-target effects.[4] However, differences in their metabolic activation pathways could lead to quantitative differences in their off-target profiles.

Purine analogs, in general, have been recognized as a privileged scaffold for kinase inhibitors due to their resemblance to the ATP molecule.[2] This inherent characteristic suggests that many 6-halopurine analogs are likely to exhibit some degree of kinase inhibition. The specific off-target kinase profile will, however, be dictated by the nature and position of the halogen and other substituents on the purine ring. Without direct comparative screening data, researchers should exercise caution and consider the potential for off-target kinase inhibition when using any 6-halopurine analog.

Experimental Workflows for Off-Target Profiling

To rigorously assess the off-target effects of 6-halopurine analogs, several powerful techniques can be employed. The choice of method depends on the specific research question and available resources.

Kinome Scanning: Unveiling Kinase Off-Targets

Kinome scanning platforms, such as KINOMEscan™, provide a high-throughput method to assess the binding of a compound against a large panel of kinases.[5] This competition binding assay is a valuable tool for identifying both intended and unintended kinase targets.

Diagram 1: KINOMEscan Experimental Workflow

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_detection Detection Compound Test Compound (e.g., 6-halopurine analog) Mix Combine Compound, Kinase, and Ligand Compound->Mix Kinase DNA-tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Incubate Incubate Mix->Incubate Wash Wash Unbound Components Incubate->Wash qPCR Quantify Bound Kinase via qPCR of DNA tag Wash->qPCR Data Data Analysis: Percent of Control qPCR->Data

Caption: KINOMEscan workflow for identifying kinase off-targets.

Experimental Protocol: KINOMEscan Competition Binding Assay

  • Assay Components:

    • Test compound (e.g., a specific 6-halopurine analog).

    • A panel of DNA-tagged kinases.

    • An immobilized ligand that binds to the active site of the kinases.

  • Competition Binding: The test compound, DNA-tagged kinase, and immobilized ligand are combined in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase.

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method to assess target engagement in intact cells or tissue lysates.[6] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Diagram 2: Cellular Thermal Shift Assay (CETSA®) Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge WB Western Blot or other Immunoassay Centrifuge->WB Analysis Analyze Soluble Protein Levels WB->Analysis

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the 6-halopurine analog or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cells and expose them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or other immunoassays.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Proteomic Profiling: A Global View of Cellular Perturbations

Quantitative proteomics provides an unbiased, global view of how a compound affects the entire proteome of a cell.[3][7] This can reveal not only direct binding partners but also downstream effects on protein expression.

Diagram 3: Quantitative Proteomics Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cells Cell Culture with Isotopic Labeling (SILAC) Treat Treat with Compound or Vehicle Cells->Treat Lyse Cell Lysis and Protein Extraction Treat->Lyse Digest Protein Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification and Quantification LCMS->Identify Bioinfo Bioinformatics Analysis (Pathway Enrichment, etc.) Identify->Bioinfo

Caption: Proteomics workflow for off-target identification.

Experimental Protocol: Quantitative Proteomic Analysis

  • Cell Culture and Labeling: Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., SILAC).

  • Compound Treatment: Treat one population of cells with the 6-halopurine analog and the other with a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, combine the "heavy" and "light" protein lysates, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins between the treated and control samples. Perform bioinformatics analysis to identify perturbed cellular pathways.

Conclusion and Future Directions

The off-target effects of 6-halopurine analogs are a critical consideration for their use in both the clinic and the laboratory. While a comprehensive, direct comparative dataset is currently lacking, the available evidence and experimental methodologies provide a strong framework for assessing and understanding these effects. The proteomic analysis of 6-thioguanine highlights the potential for these compounds to induce mitochondrial dysfunction, a significant off-target liability.

For researchers and drug developers, it is imperative to move beyond the assumption of single-target engagement and to proactively profile the off-target interactions of 6-halopurine analogs. The use of kinome scanning, CETSA®, and quantitative proteomics will be instrumental in building a more complete picture of the biological activities of this important class of molecules. Future research should focus on generating comprehensive, comparative datasets for a wider range of 6-halopurine analogs to enable more rational drug design and to facilitate the development of more specific and less toxic therapeutic agents.

References

  • Wang, Y., et al. (2011). 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells. Journal of Proteome Research, 10(7), 3047–3055. [Link]
  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Asghari, S., et al. (2015). Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells.
  • Wilmes, A., et al. (2013). Application of Integrated Transcriptomic, Proteomic and Metabolomic Profiling for the Delineation of Mechanisms of Drug Induced Cell Stress. Toxicological Sciences, 133(2), 283-296. [Link]
  • HMS LINCS Project. (2018). KINOMEscan data.
  • Rossi, D., et al. (2024). Ocular pharmacological and biochemical profiles of 6-thioguanine: a drug repurposing study. Frontiers in Pharmacology, 15, 1375805. [Link]
  • Eurofins DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Nazerai, T., et al. (2024). An analysis pipeline for understanding 6-thioguanine effects on a mouse tumour genome. Scientific Reports, 14(1), 2235. [Link]
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Rossi, D., et al. (2024). Ocular pharmacological and biochemical profiles of 6-thioguanine: a drug repurposing study. Frontiers in Pharmacology, 15, 1375805. [Link]
  • Hesketh, A. R., et al. (2011). Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma. Journal of Proteome Research, 10(5), 2443-2453. [Link]
  • Vaca Jacome, A. S., et al. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds.
  • LINCS Data Portal. (2017). HG-14-10-04 KINOMEscan (LDG-1117: LDS-1120).
  • Li, B., et al. (2021). Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells. ACS Figshare. [Link]
  • Pinyol, R., et al. (2025).
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Jayaraman, S., et al. (2019). Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential. Oncotarget, 10(38), 3823–3837. [Link]
  • Zhang, T., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5693. [Link]
  • González-García, E., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]
  • Wang, Y., et al. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. Pharmaceutics, 15(1), 185. [Link]
  • Shen, B., et al. (2022). Proteomic and metabolomic profiling of urine uncovers immune responses in patients with COVID-19. Cell Reports, 38(3), 110271. [Link]
  • Sari, Y., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Molecules, 23(4), 959. [Link]
  • Beesley, A. H., et al. (2013). Drug-gene modeling in pediatric T-cell acute lymphoblastic leukemia highlights importance of 6-mercaptopurine for outcome. Cancer Research, 73(9), 2749-2759. [Link]
  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 145-163.
  • Vaca Jacome, A. S., et al. (2021). Application of integrated transcriptomic, proteomic and metabolomic profiling for the delineation of mechanisms of drug induced cell stress. Toxicology in Vitro, 74, 105159. [Link]
  • PubChem. (n.d.). 6-Chloropurine.
  • Liliemark, J., et al. (1996). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Annals of Oncology, 7(5), 499-504. [Link]
  • Paulitschke, V., et al. (2024). Proteomic Profiling of Advanced Melanoma Patients to Predict Therapeutic Response to Anti-PD-1 Therapy. Clinical Cancer Research, 30(1), 159-175. [Link]
  • Hawwa, A. F., et al. (2008). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. British Journal of Clinical Pharmacology, 66(6), 826-837. [Link]
  • Lennard, L. (1992). The clinical pharmacology of 6-mercaptopurine. European Journal of Clinical Pharmacology, 43(4), 329-339.
  • LINCS Data Portal. (2017). RO-3306 KINOMEscan (LDG-1180: LDS-1183).
  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US.
  • pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. (2024). ChemRxiv. [Link]
  • Li, X., et al. (2024).

Sources

Navigating the Therapeutic Window: An In Vivo Comparative Analysis of 6-Chloro-9-methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Development

In the relentless pursuit of novel cancer therapeutics, the family of 6-Chloro-9-methylpurine derivatives has emerged as a promising class of compounds, primarily owing to their activity as kinase inhibitors.[1] However, the journey from a promising lead compound to a clinically viable drug is paved with rigorous preclinical evaluation, at the heart of which lies the assessment of the therapeutic index (TI). This guide provides a comprehensive framework for evaluating the in vivo therapeutic index of this compound derivatives, comparing them with established and alternative anti-leukemic agents. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a comparative analysis of available data to empower researchers in making informed decisions in their drug development programs.

The Therapeutic Index: A Critical Gatekeeper in Drug Development

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that elicits a toxic response and the dose that produces the desired therapeutic effect.[2][3][4] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[2] In preclinical in vivo studies, the TI is most commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[2][5]

Therapeutic Index (TI) = LD50 / ED50

A thorough understanding and meticulous determination of the TI are paramount, as they directly inform the potential for safe and effective clinical translation.

This compound Derivatives: Targeting the Engine of Cancer Proliferation

This compound and its derivatives are purine analogs that have demonstrated potential as anticancer agents. Their primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), enzymes that are critical for cell cycle progression.[1] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[1][6] Specifically, derivatives of 6-substituted purines have been shown to target CDK2, a key player in the G1/S phase transition of the cell cycle.[7][8] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by this compound derivatives can halt cancer cell proliferation.

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Purine_Derivative This compound Derivative Purine_Derivative->CyclinE_CDK2 inhibits caption Figure 1: Simplified CDK2 Signaling Pathway in Cancer.

Figure 1: Simplified CDK2 Signaling Pathway in Cancer. This diagram shows how the Cyclin D/CDK4/6 complex phosphorylates pRb, releasing the transcription factor E2F. E2F then activates the expression of genes required for S phase, including Cyclin E, which complexes with CDK2 to initiate DNA replication. This compound derivatives act by inhibiting the activity of the Cyclin E/CDK2 complex.

In Vivo Assessment of Therapeutic Index: A Step-by-Step Protocol

The determination of LD50 and ED50 values requires carefully designed and ethically conducted animal studies. The following protocols provide a general framework for these assessments in a murine leukemia model.

Experimental Workflow for TI Determination

Sources

A Senior Application Scientist's Guide to the Catalytic Functionalization of 6-Chloro-9-methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, forming the core of numerous biologically active molecules and pharmaceuticals. The strategic functionalization of this privileged heterocycle is paramount for the modulation of its pharmacological properties. Among the various purine precursors, 6-chloro-9-methylpurine stands out as a versatile and readily available starting material. The C6-chloro substituent serves as a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities and the rapid exploration of chemical space.

This guide provides a side-by-side evaluation of different catalytic strategies for the functionalization of this compound. We will delve into the nuances of palladium, nickel, and copper catalysis, as well as the burgeoning field of photoredox catalysis, offering insights into their respective strengths, limitations, and practical considerations.

The Central Role of Catalysis in Purine Functionalization

The direct displacement of the chloride in this compound via classical nucleophilic aromatic substitution (SNAr) often requires harsh reaction conditions and is limited to strongly nucleophilic reagents. Transition metal catalysis has revolutionized this field, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of the transformation.

Comparative Evaluation of Catalytic Systems

Here, we compare four major catalytic approaches for the functionalization of this compound: Palladium-catalyzed cross-coupling, Nickel-catalyzed cross-coupling, Copper-catalyzed cross-coupling, and Photoredox catalysis. The following table summarizes their performance based on typical reaction outcomes for C-N and C-C bond formation.

Catalyst SystemTypical ReactionCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Limitations
Palladium Suzuki-Miyaura, Buchwald-Hartwig1-580-1202-2470-95Broad substrate scope, high yields, well-establishedCost, potential for product contamination with toxic metal
Nickel Suzuki-Miyaura, Negishi, Amination2-1025-1004-4860-90Lower cost than palladium, effective for challenging substratesCan be more sensitive to air and moisture, sometimes requires specialized ligands
Copper Ullmann Condensation5-20100-18012-7250-85Abundant and inexpensive metal, good for N-arylationOften requires higher temperatures and catalyst loadings, narrower substrate scope
Photoredox Alkylation, Arylation1-3 (photocatalyst)25-406-2460-88Extremely mild conditions, novel reactivity, high functional group toleranceCan require specialized equipment (LEDs), mechanism can be complex

In-Depth Analysis and Experimental Protocols

Palladium-Catalyzed Cross-Coupling: The Gold Standard

Palladium catalysis is the most mature and widely employed method for the functionalization of 6-chloropurines.[1][2] The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are cornerstone reactions in modern organic synthesis.[3][4][5] The choice of ligand is crucial for achieving high efficiency, with bulky, electron-rich phosphine ligands such as Xantphos and Buchwald's biaryl phosphine ligands being particularly effective.[6][7]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the C-N cross-coupling of this compound with an aniline derivative.

  • Materials: this compound, aniline derivative, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), cesium carbonate (Cs₂CO₃), and anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add the aniline derivative (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Reaction Workflow:

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[8][9][10][11][12] Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides and can sometimes offer complementary reactivity to palladium.[13][14] Ligand design is also critical in nickel catalysis, with N-heterocyclic carbenes (NHCs) and phosphine ligands being commonly employed.[15]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the C-C bond formation between this compound and an arylboronic acid.

  • Materials: this compound, arylboronic acid, NiCl₂(dppp) ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), potassium phosphate (K₃PO₄), and anhydrous 1,4-dioxane.

  • Procedure:

    • In a glovebox, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), NiCl₂(dppp) (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) to a vial.

    • Add anhydrous 1,4-dioxane (5 mL).

    • Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Catalytic Cycle:

Suzuki-Miyaura Catalytic Cycle Ni(0)L_n Ni(0)L_n ArNi(II)ClL_n Ar-Ni(II)(Cl)L_n Ni(0)L_n->ArNi(II)ClL_n Ar-Cl OxAdd Oxidative Addition ArNi(II)Ar'L_n Ar-Ni(II)(Ar')L_n ArNi(II)ClL_n->ArNi(II)Ar'L_n Ar'B(OH)₂ Base Transmetal Transmetalation ArNi(II)Ar'L_n->Ni(0)L_n Product Ar-Ar' ArNi(II)Ar'L_n->Product RedElim Reductive Elimination ArCl Ar-Cl Ar'B(OH)2 Ar'B(OH)₂ Base Base

Caption: Simplified Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

Copper-catalyzed C-N and C-O bond-forming reactions, historically known as the Ullmann condensation, have experienced a resurgence with the development of new ligand systems.[16][17][18][19] While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, the low cost and low toxicity of copper make it an attractive option, particularly for large-scale synthesis. Diamine and phenanthroline-based ligands are commonly used to facilitate these transformations.[20]

Experimental Protocol: Copper-Catalyzed Ullmann Condensation of this compound

This protocol provides a general method for the N-arylation of this compound with an amine.

  • Materials: this compound, amine, copper(I) iodide (CuI), L-proline, potassium carbonate (K₂CO₃), and dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

    • Add the amine (1.2 mmol) and DMSO (5 mL).

    • Heat the mixture at 120-140 °C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[1][14][21][22][23] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates.[24] These radicals can then engage in a variety of bond-forming reactions, offering unique reactivity that is often complementary to traditional transition metal catalysis.

Experimental Protocol: Photoredox-Catalyzed Alkylation of this compound

This protocol describes a general procedure for the C6-alkylation of this compound using an alkyl trifluoroborate salt.

  • Materials: this compound, potassium alkyltrifluoroborate, Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) or a suitable organic photocatalyst, a nickel catalyst such as NiCl₂·glyme, a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), a base such as potassium carbonate (K₂CO₃), and a solvent such as acetonitrile.

  • Procedure:

    • In a vial, combine this compound (0.5 mmol), potassium alkyltrifluoroborate (1.0 mmol), the photocatalyst (1-2 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%).

    • Add K₂CO₃ (1.5 mmol) and acetonitrile (5 mL).

    • Degas the mixture with argon for 15 minutes.

    • Irradiate the reaction with blue LEDs at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Mechanism Overview:

Photoredox Catalysis Mechanism cluster_ni Dual Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation SET1 Single Electron Transfer (SET) PC_excited->SET1 Light Visible Light (hν) Light->PC Radical_gen Alkyl Radical (R•) Generation SET1->Radical_gen from Alkyl-BF₃K Ni_cycle Ni(0)/Ni(II) Catalytic Cycle Radical_gen->Ni_cycle Product 6-Alkyl-9-methylpurine Ni_cycle->Product

Caption: Simplified Mechanism of Dual Photoredox/Nickel Catalysis.

Conclusion and Future Outlook

The functionalization of this compound is a critical transformation in the synthesis of novel purine derivatives with potential therapeutic applications. This guide has provided a comparative overview of four key catalytic methodologies.

  • Palladium catalysis remains the benchmark for its reliability and broad scope.

  • Nickel catalysis offers a cost-effective and powerful alternative, particularly for less reactive chlorides.

  • Copper catalysis , while requiring more forcing conditions, is a valuable tool for specific C-N and C-O bond formations, especially on a large scale.

  • Photoredox catalysis represents the cutting edge, enabling transformations under exceptionally mild conditions and opening doors to novel chemical space.

The choice of catalyst will ultimately depend on the specific transformation, desired functional group, cost considerations, and available resources. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of purine scaffolds, further empowering the discovery of new and improved therapeutic agents.

References

  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. undsci.ac.in. [Link]
  • Ghosh, I., et al.
  • Macmillan Group, Princeton University.
  • Wang, Z., et al. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. Royal Society of Chemistry. [Link]
  • Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years.
  • Buchwald–Hartwig amin
  • Copper-catalyzed arylations and heteroaryl
  • Ullmann condens
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
  • Strieter, E. R., et al.
  • Le, C., et al. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development.
  • Valente, C., et al. Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. [Link]
  • Kapdi, A. R., et al. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]
  • Reisman, S. E., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship. [Link]
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
  • Cooper, A. K., et al. Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Semantic Scholar. [Link]
  • Wipf Group. C. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Request PDF. Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
  • Copper Catalyzed Three-Component Ullmann C-S Coupling in PEG for the Synthesis of 6-Aryl/alkylthio-purines. PubMed. [Link]
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Request PDF. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • An, J., et al. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Royal Society of Chemistry. [Link]
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central. [Link]
  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Royal Society of Chemistry. [Link]
  • Shields, J. D., et al.
  • Request PDF. Photoredox-Enabled Co-Catalytic Coupling of Alkyl Halides and Alkenes: Modulating Reaction Efficiency through Lutidine-Assisted Electron Transfer.
  • Monnier, F., et al. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. [Link]
  • Synthesis and Structure of New Anilino Derivatives of Angular Azaphenoxazine Dye by Buchwald-Hartwig Cross Coupling Protocol.
  • Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. Macmillan Group, Princeton University. [Link]
  • Tluchoň, M., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. [Link]
  • Lennox, A. J. J., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
  • Nicewicz, D. A., et al. Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Macmillan Group, Princeton University. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetal

Sources

A Comparative Guide to Validating Cellular Target Engagement of 6-Chloro-9-methylpurine Analogs Using CETSA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern therapeutic development.[1][2][3] This guide provides an in-depth, comparative analysis of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of 6-Chloro-9-methylpurine analogs, a promising class of compounds in medicinal chemistry.[4][5][6] We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare CETSA with alternative biophysical methods.

The Imperative of Target Engagement Validation

The path from a promising chemical scaffold to a clinical candidate is fraught with challenges, with a significant number of failures arising from a lack of efficacy.[2][7] A critical, early step to de-risk a project is to unequivocally demonstrate that the compound binds its intended molecular target in a physiologically relevant environment.[1][3] this compound and its analogs, often designed as kinase inhibitors or to modulate other nucleotide-binding proteins, require robust validation to connect their chemical structure to their biological activity.[8][9][10] CETSA has emerged as a powerful, label-free technology to meet this need by directly measuring drug-protein interactions in intact cells and even tissues.[11][12][13]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay is founded on a core biophysical principle: the binding of a ligand (e.g., a this compound analog) to its target protein typically increases the protein's thermal stability.[12][14][15] When subjected to increasing heat, proteins denature and aggregate out of solution. A ligand-bound protein is more resistant to this heat-induced unfolding. Consequently, at a given temperature, more of the target protein will remain in its native, soluble state in the presence of a binding compound compared to a vehicle control.[16][17] This difference in the soluble protein fraction is the readout that confirms target engagement.[18]

cluster_0 Vehicle Control (e.g., DMSO) cluster_1 Drug Treatment (Purine Analog) N0 Native Target Protein U0 Unfolded Protein N0->U0 Heat Soluble Soluble Fraction (Analyzed) N0->Soluble Low Amount A0 Aggregated Protein (Insoluble) U0->A0 Irreversible N1 Native Target Protein NL Ligand-Bound Complex (Stabilized) N1->NL L Ligand (Analog) L->NL U1 Unfolded Protein NL->U1 Higher Heat Required NL->Soluble High Amount A1 Aggregated Protein (Insoluble) U1->A1 Irreversible

Figure 1. Principle of ligand-induced thermal stabilization in CETSA.

A Step-by-Step Experimental Workflow for CETSA

This workflow is a self-validating system, divided into two key phases: determining the melt curve to find the optimal temperature, and then using that temperature to perform isothermal dose-response experiments to quantify compound potency.

Phase 1: Melt Curve (Tagg) Determination

The goal here is to identify the temperature at which the target protein denatures, and to observe a shift in this temperature upon ligand binding.

  • Cell Culture & Treatment:

    • Culture your cells of interest (e.g., a human cancer cell line like A549 for which purine analogs show activity) to ~80% confluency.[5]

    • Treat the cells with a fixed, saturating concentration of your this compound analog (e.g., 10-20 µM) or a vehicle control (e.g., DMSO). The choice of concentration should ideally be informed by prior cellular activity data to ensure target saturation. Incubate under normal culture conditions for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and binding.

  • Heating Gradient:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2-4°C increments) for a fixed duration, typically 3 minutes, using a thermal cycler. This duration is critical; it must be long enough to induce denaturation but short enough to minimize off-target thermal damage.[19] Follow immediately with a cooling step on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells to release intracellular contents. A common method is freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein stability.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cellular debris.[14]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Analyze the amount of the specific target protein in the soluble fraction using Western Blotting (WB). Run equal total protein amounts for each sample.

    • Quantify the band intensities and plot them against the corresponding temperatures. The resulting curve is the CETSA melt curve. A shift in the curve to the right for the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.[18]

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

This phase quantifies the potency of target engagement by measuring protein stabilization across a range of compound concentrations at a single, fixed temperature.[18][20]

  • Temperature Selection:

    • From the melt curve generated in Phase 1, select a single temperature for the heat challenge. The optimal temperature is typically one at or slightly above the apparent aggregation temperature (Tagg) of the vehicle-treated sample, where a significant portion of the protein has denatured, providing a large window to observe stabilization.[19]

  • Cell Treatment with Dose-Response:

    • Treat cells with a serial dilution of the this compound analog (e.g., 0.01 µM to 50 µM) and a vehicle control.

  • Isothermal Heating and Processing:

    • Harvest the cells and heat all samples at the single pre-determined temperature (e.g., 58°C) for 3 minutes.

    • Perform the same lysis, fractionation, and detection steps as described in Phase 1.

  • Data Analysis:

    • Quantify the soluble target protein for each concentration and plot the amount against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of the analog required to achieve 50% of the maximal thermal stabilization. This provides a quantitative measure of target engagement potency in the cellular environment.

cluster_0 CETSA Experimental Workflow start Culture & Treat Cells (Vehicle vs. Drug) heat_gradient Heat Aliquots Across Temperature Gradient start->heat_gradient Phase 1: Melt Curve itdr Treat Cells with Serial Dilution of Drug start->itdr Phase 2: ITDR lysis Cell Lysis (e.g., Freeze-Thaw) heat_gradient->lysis heat_iso Heat All Samples at Single Optimal Temperature itdr->heat_iso heat_iso->lysis centrifuge Centrifugation to Pellet Aggregates lysis->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect melt_curve Generate Melt Curve (Tagg Shift) detect->melt_curve dose_response Generate Dose-Response Curve (ITDR EC50) detect->dose_response select_temp Select Optimal Temp for ITDR melt_curve->select_temp select_temp->heat_iso

Figure 2. Workflow for CETSA-based target engagement validation.

Comparative Analysis: CETSA vs. Alternative Methods

While CETSA is a premier method for assessing target engagement in a cellular context, other techniques provide complementary information. The choice of method depends on the specific question being asked at a particular stage of drug discovery.[21]

Technique Principle Sample Type Key Information Advantages Limitations
CETSA Ligand-induced thermal stabilization of proteins.[11][16]Intact cells, tissues, cell lysates.[12][14]Target engagement in a physiological context; cellular potency (EC50).[18]Physiologically relevant; no compound labeling required; applicable to diverse targets.[22][23]Indirect measure of binding; lower throughput for WB format; some interactions may not cause a thermal shift.[24]
Thermal Proteome Profiling (TPP / MS-CETSA) Proteome-wide mass spectrometry-based detection of thermal stability shifts.[25][26]Intact cells, tissues, cell lysates.Unbiased, proteome-wide on- and off-target identification.[17]Unbiased discovery of targets/off-targets; provides system-wide view.[26]Technically demanding; complex data analysis; may miss low-abundance proteins.[22]
Surface Plasmon Resonance (SPR) Change in refractive index upon ligand binding to an immobilized target.[21]Purified protein.Binding affinity (KD); kinetics (kon, koff).[21]Real-time, label-free kinetics; high sensitivity.Acellular (lacks biological context); requires protein purification and immobilization; potential for artifacts.[21]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[21]Purified protein in solution.Binding affinity (KD); stoichiometry (n); thermodynamics (ΔH, ΔS).Gold standard for binding thermodynamics; no immobilization needed.Acellular; requires large amounts of pure protein; lower throughput.[21]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[24]Cell lysates.Direct evidence of binding.Does not rely on thermal stability; label-free.Performed in lysates, not intact cells; requires careful optimization of protease activity.[24]

Conclusion: An Integrated Approach to Target Validation

For the development of this compound analogs, no single technique tells the whole story. While in vitro methods like SPR and ITC are invaluable for determining intrinsic binding affinity and thermodynamics early in discovery, they cannot predict how a compound will behave inside a cell.

CETSA bridges this critical gap by providing direct evidence of target engagement within the native cellular environment, accounting for factors like cell permeability, intracellular concentration, and interactions with co-factors or other proteins.[11][21] By first using the melt curve to validate engagement and then employing the ITDRF format to quantify the potency of a series of analogs, researchers can build a robust structure-activity relationship (SAR) that is directly relevant to the biological system of interest.[19] For a deeper, unbiased understanding of selectivity and potential off-targets, this can be expanded to a TPP experiment.[17]

Ultimately, integrating the quantitative biophysical data from acellular methods with the physiologically relevant validation from CETSA provides the highest level of confidence in a compound's mechanism of action, paving the way for more successful preclinical and clinical development.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Jarzab, A., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Chernobrovkin, A., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 19(6), 2455-2466.
  • Seidel, T., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1787, 179-196.
  • Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 993-1004.
  • Perrin, J., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 898205.
  • Hather, G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 859-871.
  • Zhang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1888.
  • Nordlund, P. (n.d.). CETSA. Karolinska Institutet.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Image].
  • Almqvist, H., et al. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry, 63(8), 3843-3860.
  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
  • Busker, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3909.
  • Chatterjee, A., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Journal, 475(1), 259-276.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Image].
  • Zhao, Q., et al. (2019). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 14(10), 1045-1054.
  • Wang, C., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Phytomedicine, 117, 154862.
  • Vasta, J. D., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(7), 1911-1922.
  • ResearchGate. (n.d.). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Request PDF.
  • Hather, G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
  • ResearchGate. (n.d.). (A) Illustration of the overall assay principle for CETSA experiments.... [Image].
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569.
  • Inoviem. (n.d.). Target validation & engagement.
  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society, 21(1), 1-15.
  • Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Molecular Pharmacology, 54(1), 139-145.
  • Ma, L., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327-338.
  • ResearchGate. (n.d.). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1.
  • Shin, J. S., et al. (2009). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Archives of Pharmacal Research, 32(1), 31-36.
  • Talianidis, I., et al. (2016). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 36(11), 5871-5880.
  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US).
  • Bunnage, M. E., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(18), 7149-7153.
  • Cheson, B. D. (1996). Perspectives on purine analogues. Hematology and Cell Therapy, 38 Suppl 2, S109-S116.
  • Piskorová, Z., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12959.
  • Kobiałka, M., & Kiejna, D. (2022). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. Biomolecules, 12(10), 1449.
  • PubChem. (n.d.). 6-Chloropurine.

Sources

Comparative analysis of the mechanisms of resistance to 6-chloropurine and 6-thioguanine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Purine analogs, including 6-chloropurine (6-CP) and 6-thioguanine (6-TG), are mainstays in the treatment of various malignancies, particularly leukemias.[1][2] Their therapeutic efficacy is, however, often compromised by the development of drug resistance. A comprehensive understanding of the molecular mechanisms underpinning resistance to these agents is critical for optimizing their clinical use, developing strategies to overcome resistance, and designing novel, more effective therapies. This guide provides a detailed comparative analysis of the mechanisms of resistance to 6-chloropurine and 6-thioguanine, grounded in experimental data and established biochemical pathways.

While both are purine analogs, their distinct chemical structures lead to nuanced differences in their metabolism, mechanisms of action, and, consequently, the ways in which cancer cells develop resistance. This guide will dissect these differences, offering a granular view of the enzymatic pathways and cellular processes that dictate sensitivity and resistance to these two important chemotherapeutic agents.

Metabolic Activation: The Gateway to Cytotoxicity

The cytotoxic effects of both 6-chloropurine and 6-thioguanine are contingent upon their intracellular conversion to active metabolites that can interfere with nucleic acid synthesis.[3][4] Understanding this activation process is fundamental to comprehending the primary mechanisms of resistance.

6-Thioguanine (6-TG): A well-established prodrug, 6-TG is primarily activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[4][5] HPRT1 converts 6-TG into 6-thioguanosine monophosphate (TGMP). Subsequent phosphorylation steps lead to the formation of 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP), the latter being the major active metabolite that incorporates into DNA and RNA, leading to cytotoxicity.[6]

6-Chloropurine (6-CP): The activation of 6-chloropurine is less direct. It can be metabolized to 6-mercaptopurine (6-MP), another clinically important thiopurine.[1] Like 6-TG, 6-MP is a substrate for HPRT1, which converts it to 6-thioinosine monophosphate (TIMP). TIMP can then be further metabolized to the same active thioguanine nucleotides (TGNs) as 6-TG.[4] This convergence on a common active metabolite underscores the potential for cross-resistance between these agents.[7]

cluster_6TG 6-Thioguanine Activation cluster_6CP 6-Chloropurine Activation 6-TG 6-TG TGMP TGMP 6-TG->TGMP HPRT1 TGDP TGDP TGMP->TGDP TGTP TGTP TGDP->TGTP DNA/RNA Incorporation DNA/RNA Incorporation TGTP->DNA/RNA Incorporation 6-CP 6-CP 6-MP 6-MP 6-CP->6-MP TIMP TIMP 6-MP->TIMP HPRT1 TGNs TGNs TIMP->TGNs TGNs->DNA/RNA Incorporation

Figure 1: Metabolic activation pathways of 6-thioguanine and 6-chloropurine.

Core Mechanisms of Resistance: A Comparative Overview

Resistance to 6-chloropurine and 6-thioguanine can arise from alterations at multiple levels, including drug transport, metabolic activation, detoxification, and the cellular response to DNA damage.

Impaired Metabolic Activation: The Central Role of HPRT1

A primary and well-documented mechanism of resistance to thiopurines is the loss or significant reduction of HPRT1 activity.[3][8]

  • Impact on 6-Thioguanine: For 6-TG, HPRT1 is the direct and essential activating enzyme.[4] Cells deficient in HPRT1 are unable to convert 6-TG to TGMP, rendering them highly resistant.[8][9] Mutations in the HPRT1 gene are a common finding in thiopurine-resistant leukemia cells.[9]

  • Impact on 6-Chloropurine: Given that 6-CP's primary route to cytotoxicity involves its conversion to 6-MP, which is then activated by HPRT1, HPRT1 deficiency is also a critical mechanism of resistance to 6-CP.[3][7] Experimental tumor systems have demonstrated that resistance to 6-MP is commonly associated with decreased HPRT1 activity.[3] Therefore, a loss of HPRT1 function would confer cross-resistance to both 6-TG and 6-CP.[7]

Altered Drug Metabolism and Detoxification

The balance between activation and inactivation pathways is a crucial determinant of drug efficacy.

  • 6-Thioguanine: The Influence of TPMT and NUDT15

    • Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-TG and its metabolites, leading to their inactivation.[6] While this is a key pathway for 6-MP metabolism, its role in 6-TG resistance is more complex. Methylation of 6-TG by TPMT can be seen as a detoxification step.[10] Genetic polymorphisms in the TPMT gene that result in decreased enzyme activity can lead to the accumulation of active TGNs and increased toxicity, but high TPMT activity can contribute to drug resistance by shunting the drug away from its active pathway.[10][11]

    • Nudix Hydrolase 15 (NUDT15): This enzyme dephosphorylates the active TGTP, converting it to the less active TGMP. Genetic variants in NUDT15 that lead to reduced enzyme function are strongly associated with thiopurine intolerance due to the accumulation of cytotoxic TGTP. Conversely, overexpression or high activity of NUDT15 could potentially contribute to 6-TG resistance.

  • 6-Chloropurine: The Role of Xanthine Oxidase and Glutathione S-Transferase (GST)

    • Xanthine Oxidase (XO): This enzyme is involved in the catabolism of purines and can inactivate 6-MP, a key metabolite of 6-CP.[3] High XO activity could therefore lead to increased degradation of 6-MP and reduced formation of active TGNs, contributing to resistance.

    • Glutathione S-Transferase (GST): GSTs are a family of enzymes that play a critical role in cellular detoxification by conjugating glutathione to a wide range of xenobiotics.[12][13][14] This conjugation increases their water solubility and facilitates their excretion from the cell.[15] GSTs have been implicated in resistance to various anti-cancer drugs.[12][13] For 6-chloropurine, GST-mediated conjugation represents a direct detoxification pathway.[15] Elevated GST expression or activity can therefore be a significant mechanism of resistance to 6-CP, a pathway that is distinct from the primary catabolism of 6-TG.

cluster_6TG 6-Thioguanine Metabolism cluster_6CP 6-Chloropurine Metabolism 6-TG 6-TG Active TGNs Active TGNs 6-TG->Active TGNs HPRT1 Inactive Metabolites_TG Inactive Metabolites_TG 6-TG->Inactive Metabolites_TG TPMT Active TGNs->Inactive Metabolites_TG NUDT15 6-CP 6-CP 6-MP 6-MP 6-CP->6-MP Inactive Metabolites_CP Inactive Metabolites 6-CP->Inactive Metabolites_CP GST Active TGNs_CP Active TGNs 6-MP->Active TGNs_CP HPRT1 6-MP->Inactive Metabolites_CP Xanthine Oxidase

Figure 2: Comparative metabolic and detoxification pathways influencing resistance.

Defective DNA Mismatch Repair (MMR) System

The cellular response to DNA damage induced by thiopurines is a critical determinant of their cytotoxicity.

  • Impact on 6-Thioguanine: The incorporation of TGTP into DNA creates mismatches that are recognized by the DNA mismatch repair (MMR) system.[16] In MMR-proficient cells, the futile attempts of the MMR system to repair these lesions lead to DNA strand breaks, cell cycle arrest, and apoptosis.[17] Consequently, cells with a deficient MMR system are tolerant to the presence of 6-TG in their DNA and exhibit a high level of resistance.[17] This is a well-established mechanism of acquired resistance to 6-thioguanine.

  • Impact on 6-Chloropurine: As the cytotoxic effects of 6-CP are also mediated by the incorporation of TGNs into DNA, a defective MMR system would similarly confer resistance to 6-chloropurine. The cross-resistance between 6-MP and 6-TG further supports this notion.[7]

Summary of Comparative Resistance Mechanisms

Mechanism6-Chloropurine6-ThioguanineCommonalities and Key Differences
Impaired Activation High resistance due to lack of conversion to 6-MP and subsequent activation.[3]High resistance due to direct inability to form TGMP.[4]Common: Both are highly dependent on HPRT1 for activation, leading to significant cross-resistance in HPRT1-deficient cells.[7]
Altered Metabolism (Inactivation) Inactivation by Xanthine Oxidase (of 6-MP metabolite) and direct conjugation by Glutathione S-Transferase (GST).[3][15]Inactivation primarily by TPMT and dephosphorylation of active metabolites by NUDT15.[6][10]Difference: The primary inactivating enzymes are distinct. GST-mediated detoxification is a specific resistance mechanism for 6-CP, while TPMT and NUDT15 are key for 6-TG.
Defective DNA Damage Response Resistance due to tolerance of TGN incorporation in DNA.High resistance due to tolerance of TGN incorporation in DNA.[17]Common: Deficiency in the MMR system confers resistance to both agents by preventing the recognition of drug-induced DNA damage.[16][17]

Experimental Protocols for Investigating Resistance

Validating the mechanisms of resistance requires robust experimental methodologies. Below are key protocols for assessing cellular resistance to 6-chloropurine and 6-thioguanine.

Protocol 1: Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-chloropurine and 6-thioguanine in sensitive and resistant cell lines.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., leukemia cell lines like K562 or CCRF-CEM) in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of 6-chloropurine or 6-thioguanine for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to measure cell viability.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: HPRT1 Activity Assay

Objective: To measure the enzymatic activity of HPRT1 in cell lysates.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from sensitive and resistant cell lines.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled substrate (e.g., [14C]-hypoxanthine), and phosphoribosyl pyrophosphate (PRPP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Separation and Quantification: Separate the product ([14C]-inosine monophosphate) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Activity Calculation: Quantify the amount of product formed and calculate the HPRT1 activity, typically expressed as nmol of product formed per mg of protein per hour.

Protocol 3: Gene Expression Analysis of Metabolic Enzymes

Objective: To quantify the mRNA expression levels of key metabolic enzymes (e.g., HPRT1, TPMT, NUDT15, GST isoforms) in sensitive and resistant cells.

Methodology:

  • RNA Extraction: Isolate total RNA from cell lines.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between resistant and sensitive cells.

cluster_workflow Experimental Workflow for Resistance Analysis Cell Culture Cell Culture Drug Treatment (6-CP/6-TG) Drug Treatment (6-CP/6-TG) Cell Culture->Drug Treatment (6-CP/6-TG) Biochemical Assays Biochemical Assays Cell Culture->Biochemical Assays Molecular Analysis Molecular Analysis Cell Culture->Molecular Analysis Cell Viability Assay (IC50) Cell Viability Assay (IC50) Drug Treatment (6-CP/6-TG)->Cell Viability Assay (IC50) HPRT1 Activity HPRT1 Activity Biochemical Assays->HPRT1 Activity GST/TPMT Activity GST/TPMT Activity Biochemical Assays->GST/TPMT Activity Gene Expression (qPCR) Gene Expression (qPCR) Molecular Analysis->Gene Expression (qPCR) Western Blot Western Blot Molecular Analysis->Western Blot DNA Sequencing (MMR genes) DNA Sequencing (MMR genes) Molecular Analysis->DNA Sequencing (MMR genes)

Figure 3: A generalized experimental workflow for investigating resistance mechanisms.

Conclusion and Future Perspectives

The mechanisms of resistance to 6-chloropurine and 6-thioguanine, while overlapping, exhibit key distinctions that have significant implications for their clinical application. The central role of HPRT1 in the activation of both drugs makes its deficiency a major driver of cross-resistance. However, the differential involvement of detoxification enzymes—GST for 6-chloropurine and TPMT/NUDT15 for 6-thioguanine—presents opportunities for tailored therapeutic strategies.

For drug development professionals, these insights highlight the importance of considering multiple resistance mechanisms in the design of next-generation purine analogs. Strategies could include the development of compounds that are less susceptible to inactivation by these enzymes or that do not require HPRT1 for activation. For researchers, further investigation into the interplay between these resistance pathways and the tumor microenvironment will be crucial for a more holistic understanding of clinical drug resistance. Ultimately, a deeper, comparative knowledge of these resistance mechanisms will pave the way for more effective and personalized cancer therapies.

References

  • Dumontet, C., et al. (2000). Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562. Advances in Experimental Medicine and Biology, 486, 363-367.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Brockman, R. W. (1965). Resistance to Purine Antagonists in Experimental Leukemia Systems. Cancer Research, 25(9_Part_1), 1596–1605.
  • Dahlluin, L., et al. (1995). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(24), 4978-4983.
  • Debnath, M., & Sharma, P. (2015). Diverse models for anti-HIV activity of purine nucleoside analogs. Medicinal Chemistry Research, 24(9), 3443-3453.
  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375.
  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375.
  • Laborde, E. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7549.
  • Vinokurova, Y. A., et al. (2023). HPRT1 Deficiency Induces Alteration of Mitochondrial Energy Metabolism in the Brain. Molecular Neurobiology, 60(6), 3147-3157.
  • Elion, G. B. (1989). The 6-mercaptopurine (6MP) story. Drugs Against Cancer: Stories of Discovery and the Quest for a Cure.
  • Ali, S. K., et al. (2023). The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. Journal of Basic and Clinical Physiology and Pharmacology, 34(4), 415-429.
  • Georgiev, I. P., & Urumov, I. Y. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-8.
  • Tew, K. D., et al. (2021). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. International Journal of Molecular Sciences, 22(16), 8593.
  • Dumontet, C., et al. (1999). Common resistance mechanisms to deoxynucleoside analogues in variants of the human erythroleukaemic line K562.
  • Wang, Y., et al. (2020). Clinical efficacy and safety of 6-thioguanine in the treatment of childhood acute lymphoblastic leukemia: A protocol for systematic review and meta-analysis. Medicine, 99(18), e20082.
  • Jinnah, H. A., et al. (2017). HPRT-deficiency alters the purine pool; and via mechanisms that are still ill-defined, these alterations affect the gene expression of keys striatal-enriched transcription factors such as Ascl1, Bcl11b and Foxp1, notably during neurodevelopment. Purinergic Signalling, 13(4), 455-472.
  • Wikipedia contributors. (2024, January 2). Purine analogue. In Wikipedia, The Free Encyclopedia.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Vinokurova, Y. A., et al. (2023). HPRT1 Deficiency Induces Alteration of Mitochondrial Energy Metabolism in the Brain. Molecular Neurobiology, 60(6), 3147-3157.
  • Dubinsky, M. C., et al. (2002). An open-label pilot study using thioguanine as a therapeutic alternative in Crohn's disease patients resistant to 6-mercaptopurine therapy.
  • Jharap, B., et al. (2010). Biotransformation of 6-thioguanine in inflammatory bowel disease patients. British Journal of Pharmacology, 161(3), 614-623.
  • Vora, A., et al. (2006). Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial. The Lancet, 368(9544), 1339-1348.
  • Jinnah, H. A., et al. (2020). HPRT1 Disorders. In GeneReviews®.
  • Hawn, M. T., et al. (1998). Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus. Carcinogenesis, 19(11), 1931-1937.
  • Zhang, Y., et al. (2017). Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity in human erythrocyte by LC-MS/MS.
  • Elgemeie, G. H. (2018). Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites. In Antimetabolites in Medicinal Chemistry.
  • Vora, A., et al. (2006). Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial. The Lancet, 368(9544), 1339-1348.
  • Morgan, K., et al. (1994). 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells. Cancer Research, 54(20), 5387-5393.
  • Camiener, G. W., & Smith, C. G. (1965). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Biochemical Pharmacology, 14(10), 1405-1416.
  • Li, Y., et al. (2022). A Retrospective Cohort Study of the Efficacy, Safety, and Clinical Value of 6-TG versus 6-MP Maintenance Therapy in Children with Acute Lymphoblastic Leukemia.
  • Fotoohi, A. K., et al. (2012). Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells. Drug Metabolism and Disposition, 40(5), 958-964.
  • Balis, F. M., et al. (2006). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. Cancer Research, 66(14), 7247-7252.

Sources

Safety Operating Guide

Navigating the Safe Handling of 6-Chloro-9-methylpurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 6-Chloro-9-methylpurine is foundational. This substituted purine serves as a critical building block in the synthesis of a variety of biologically active compounds.[1][2] However, its utility in the laboratory is matched by its potential hazards, necessitating a comprehensive and rigorous approach to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a hazardous substance with the following primary risk factors:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.[3][4]

  • Causes skin irritation: Direct contact can lead to dermal irritation.[3][4][5]

  • Causes serious eye irritation: The compound poses a significant risk to eye health upon contact.[3][4][5]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][5]

A thorough risk assessment must be conducted before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

OperationRequired PPERationale
Weighing and Dispensing (Solid Form) - Disposable, low-permeability lab coat- Double-gloving (nitrile)- Tightly fitting safety goggles with side-shields- NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of fine particles and to protect against dermal and ocular exposure to the potent compound.[3][6]
Solution Preparation and Handling - Disposable, low-permeability lab coat- Chemical-resistant gloves (nitrile)- Tightly fitting safety goggles with side-shieldsTo protect against splashes and direct skin contact with the dissolved compound.[7][8]
General Laboratory Operations (in proximity) - Standard lab coat- Single pair of nitrile gloves- Safety glassesTo provide a baseline level of protection during routine laboratory activities where direct contact is not anticipated.[8][9]

It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous substances. When working with this compound, the following engineering controls are mandatory:

  • Chemical Fume Hood: All weighing, dispensing, and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[10][11]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[4][12]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][11]

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction sampling Take Samples in Fume Hood reaction->sampling decontaminate Decontaminate Glassware sampling->decontaminate dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate->dispose_liquid doff_ppe Doff PPE in Designated Area dispose_liquid->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

A. Weighing and Dispensing:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Place a weigh boat on the analytical balance inside the fume hood.

  • Carefully dispense the required amount of this compound onto the weigh boat, avoiding the generation of dust.

  • Securely close the primary container.

B. Solution Preparation:

  • In the fume hood, add the weighed this compound to the appropriate solvent in a suitable container.

  • Stir the solution until the solid is fully dissolved.

  • Clearly label the container with the chemical name, concentration, date, and your initials.

C. Spills and Emergencies: In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional safety office. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these items in a clearly labeled, sealed container for hazardous chemical waste.[6][7]

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a labeled, sealed container for hazardous liquid waste.[6][7]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses can be disposed of according to institutional guidelines. Deface or remove the label before disposing of the container.[7]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste.[11]

By implementing these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific discovery.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | Office of Public Safety & Emergency Management. (n.d.).
  • Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-methylpurine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-methylpurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.